molecular formula C12H9BrN2O B195683 2-(2-Amino-5-bromobenzoyl)pyridine CAS No. 1563-56-0

2-(2-Amino-5-bromobenzoyl)pyridine

カタログ番号: B195683
CAS番号: 1563-56-0
分子量: 277.12 g/mol
InChIキー: KHVZPFKJBLTYCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

urinary metabolite of bromazepam;  structure given in first source
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2-amino-5-bromophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVZPFKJBLTYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166070
Record name 2-(2-Amino-5-bromobenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1563-56-0
Record name 2-(2-Amino-5-bromobenzoyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1563-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Amino-5-bromobenzoyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Amino-5-bromobenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-bromobenzoylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-AMINO-5-BROMOBENZOYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9874AL67QQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(2-Amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-(2-Amino-5-bromobenzoyl)pyridine, a key intermediate in the pharmaceutical industry. With the CAS number 1563-56-0, this compound, also known as (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably benzodiazepines such as Bromazepam and Remimazolam.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and detailed experimental protocols to support laboratory and development activities.

Introduction

This compound is a substituted benzophenone derivative featuring a pyridine ring, a bromine atom, and an amino group. This unique combination of functional groups imparts a specific reactivity profile that is leveraged in the synthesis of complex heterocyclic systems.[2] Its primary role as a precursor to anxiolytic and sedative drugs underscores its importance in medicinal chemistry and process development.[1][2] This guide will delve into the core chemical characteristics of this molecule, providing a foundational understanding for its effective utilization in research and manufacturing.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[2] A thorough understanding of its physical and chemical properties is essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
CAS Number 1563-56-0[1][3]
IUPAC Name (2-amino-5-bromophenyl)(pyridin-2-yl)methanone[3]
Synonyms (2-Amino-5-bromophenyl)-2-pyridinylmethanone, ABBP[4]
Molecular Formula C₁₂H₉BrN₂O[1][3]
Molecular Weight 277.12 g/mol [1][3]
Appearance Yellow solid[2][5]
Melting Point 98-100 °C[2][5]
Boiling Point 451 °C[2][5]
Density ~1.546 g/cm³[2]
Solubility Soluble in DMSO and methanol[2]
InChI Key KHVZPFKJBLTYCC-UHFFFAOYSA-N[4]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. The selection of a particular synthetic pathway is often dictated by the scale of production, availability of starting materials, and desired purity of the final product. Two common methods are detailed below.

Laboratory-Scale Synthesis from 2-Bromopyridine and 2-Amino-5-bromobenzoic Acid

A prevalent laboratory-scale synthesis involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid.[1][2][6] This method utilizes an organolithium reagent to facilitate the coupling of the two aromatic systems.

G cluster_reactants Reactants cluster_process Reaction Steps 2-bromopyridine 2-Bromopyridine Step1 1. Lithiation of 2-Bromopyridine (-40 °C in Ether) 2-bromopyridine->Step1 n-BuLi n-Butyllithium (in Hexane) n-BuLi->Step1 2-amino-5-bromobenzoic_acid 2-Amino-5-bromobenzoic acid (in THF) Step2 2. Addition of 2-Amino-5-bromobenzoic acid solution 2-amino-5-bromobenzoic_acid->Step2 Step1->Step2 Step3 3. Warming to 0 °C Step2->Step3 Step4 4. Quenching with Chlorotrimethylsilane followed by HCl Step3->Step4 Step5 5. Neutralization and Extraction Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6 Product This compound Step6->Product G M+ [C₁₂H₉BrN₂O]⁺ m/z 277/279 Frag1 [C₅H₄NCO]⁺ m/z 106 M+->Frag1 Loss of C₇H₅BrN Frag2 [C₇H₅BrNO]⁺ m/z 200/202 M+->Frag2 Loss of C₅H₄N Frag3 [C₅H₄N]⁺ m/z 78 Frag1->Frag3 Loss of CO Frag4 [C₆H₄BrN]⁺ m/z 171/173 Frag2->Frag4 Loss of CO G Intermediate This compound Acylation Acylation of the amino group Intermediate->Acylation Cyclization Intramolecular cyclization Acylation->Cyclization Product Bromazepam Cyclization->Product

Sources

(2-amino-5-bromophenyl)(pyridin-2-yl)methanone structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of (2-amino-5-bromophenyl)(pyridin-2-yl)methanone

Introduction

(2-amino-5-bromophenyl)(pyridin-2-yl)methanone, a key intermediate in the synthesis of benzodiazepines such as bromazepam, is a molecule of significant interest to the pharmaceutical and organic synthesis communities.[1][2][3] Its precise molecular architecture—a pyridinyl group and an amino-bromophenyl group linked by a carbonyl bridge—is critical to its function as a synthetic precursor. Unambiguous structural verification is therefore not merely an academic exercise but a foundational requirement for quality control, reaction optimization, and regulatory compliance in drug development.

This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound. We will proceed from initial mass and compositional analysis to a detailed mapping of the covalent framework, culminating in definitive three-dimensional structural confirmation. This narrative is designed for researchers and drug development professionals, emphasizing the causality behind experimental choices and the integration of data from multiple analytical techniques to build an unassailable structural proof.

Compound Profile:

  • Systematic Name: (2-amino-5-bromophenyl)(pyridin-2-yl)methanone[4]

  • Common Synonyms: 2-(2-Amino-5-bromobenzoyl)pyridine, ABBP[2][4]

  • Molecular Formula: C₁₂H₉BrN₂O[2][3][4]

  • Molecular Weight: 277.12 g/mol [3][4]



Part 1: Foundational Analysis - Mass Spectrometry (MS)

The first step in characterizing any newly synthesized or isolated compound is to confirm its molecular weight and elemental composition. Electron Ionization Mass Spectrometry (EI-MS) is a robust technique for this purpose, providing both the molecular ion and characteristic fragmentation patterns that offer the first clues to the molecule's structure.

Causality and Expected Results

For (2-amino-5-bromophenyl)(pyridin-2-yl)methanone, the most telling feature in its mass spectrum is the presence of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[5][6] Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (an isotopic doublet) of nearly equal intensity, separated by 2 m/z units. This provides a clear and immediate validation of the presence of bromine in the molecule.

The fragmentation of benzophenone derivatives is well-understood and typically involves cleavage at the bonds adjacent to the carbonyl group.[7][8][9] This allows us to predict the formation of key structural fragments, further corroborating the proposed structure.

Predicted Mass Spectrometry Data
m/z (Predicted)Ion Structure/FormulaSignificance
276 / 278[C₁₂H₉⁷⁹BrN₂O]⁺ / [C₁₂H₉⁸¹BrN₂O]⁺Molecular Ion (M⁺) . The 1:1 intensity doublet confirms the presence of one bromine atom and establishes the molecular weight.
183 / 185[C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺Bromobenzoyl cation . Results from the cleavage of the C-C bond between the carbonyl carbon and the pyridine ring. Its isotopic pattern confirms the bromine is on the phenyl ring.
155 / 157[C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺Bromophenyl cation . Formed by the loss of a carbonyl group (CO) from the bromobenzoyl cation.
105[C₆H₅N₂]⁺ or [C₇H₅O]⁺ (rearranged)Fragment corresponding to the non-brominated portion of the molecule.
78[C₅H₄N]⁺Pyridinyl cation . Results from the cleavage of the C-C bond between the carbonyl carbon and the aminobromophenyl ring. Confirms the pyridine moiety.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching and reproducible fragmentation).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-400.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio to clearly resolve the isotopic patterns.

  • Data Analysis: Identify the molecular ion peak (M⁺) and its M+2 partner. Analyze the major fragment ions and compare them against the predicted fragmentation pattern.

Part 2: Definitive Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the mass and key fragments, NMR spectroscopy provides the definitive map of the molecular skeleton. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can unambiguously determine the precise connectivity of every atom in the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their proximity to other protons (spin-spin splitting).

Expected ¹H NMR Signals: The structure contains two distinct aromatic systems: the 1,2,4-trisubstituted aminobromophenyl ring and the monosubstituted pyridine ring.

  • Aminobromophenyl Protons (3H): These protons will form an ABC spin system.

    • H6 (doublet, ~7.8 ppm): This proton is ortho to the electron-withdrawing carbonyl group and will be the most downfield of this system. It is split by H4.

    • H4 (doublet of doublets, ~6.8 ppm): This proton is ortho to the bromine and meta to the amino group. It is split by H3 and H6.

    • H3 (doublet, ~6.6 ppm): This proton is ortho to the electron-donating amino group and will be the most upfield. It is split by H4.

  • Pyridine Protons (4H): This is a classic ABCD spin system.

    • H6' (doublet, ~8.6 ppm): The proton ortho to the ring nitrogen is the most deshielded and appears furthest downfield.

    • H3', H4', H5' (multiplets, ~7.4-8.0 ppm): These protons will appear as complex multiplets in the aromatic region.

  • Amino Protons (-NH₂, 2H): A broad singlet around 5.5-6.5 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature, and it may exchange with D₂O.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon environments. The key signal is the carbonyl carbon, which is highly deshielded.

Expected ¹³C NMR Signals:

  • Carbonyl Carbon (C=O): A weak signal at ~190-195 ppm.

  • Aromatic Carbons (11 signals):

    • C-Br (~110-115 ppm): The carbon directly bonded to bromine.

    • C-NH₂ (~150-155 ppm): The carbon directly bonded to the amino group, shifted downfield by the nitrogen.

    • The remaining 9 aromatic carbons will appear between ~120-150 ppm.

2D NMR: Connecting the Pieces

2D NMR is essential for assembling the fragments identified by 1D NMR into a coherent structure.

  • COSY (Correlation Spectroscopy): This experiment identifies coupled protons. We expect to see correlations between H3-H4 and H4-H6 on the phenyl ring, and between H3'-H4', H4'-H5', and H5'-H6' on the pyridine ring, confirming the proton assignments within each ring system.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[11][12] This allows for the unambiguous assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity (2-3 bonds).[11][13] For this molecule, the most critical correlations are those that link the two rings to the carbonyl carbon:

    • Correlation from H6 (phenyl ring) to the carbonyl carbon (C=O) .

    • Correlation from H6' (pyridine ring) to the carbonyl carbon (C=O) .

These two correlations definitively prove that the carbonyl group acts as the bridge between the aminobromophenyl and pyridinyl moieties.

HMBC_Correlations cluster_phenyl Aminobromophenyl Ring cluster_pyridine Pyridine Ring H6 H6 C_CO C=O H6->C_CO HMBC H3 H3 H4 H4 H3->H4 COSY H4->H6 COSY H6_prime H6' H6_prime->C_CO HMBC

Caption: Key HMBC correlations confirming the molecular backbone.

Predicted NMR Data Summary
Assignment¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations (from ¹H to ¹³C)
C=O-~192-
C2-~152H3, H6
C3~6.6 (d)~118C2, C4, C5
C4~6.8 (dd)~120C2, C3, C5, C6
C5-~112H3, H4, H6
C6~7.8 (d)~135C2, C4, C5, C=O
C2'-~155H3', H6'
C3'~7.9 (d)~125C2', C4', C5'
C4'~7.5 (t)~137C2', C3', C5', C6'
C5'~8.0 (t)~128C3', C4', C6'
C6'~8.6 (d)~149C2', C4', C5', C=O
-NH₂~6.0 (br s)--
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for good signal dispersion.

    • Temperature: 298 K.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

  • 2D Spectra Acquisition:

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all signals based on chemical shifts, multiplicities, and 2D correlations.

Part 3: Functional Group Identification - Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Causality and Expected Absorptions

The structure contains several key functional groups that will give rise to strong, identifiable peaks in the IR spectrum. The primary amine (-NH₂) has characteristic symmetric and asymmetric stretching vibrations. The conjugated ketone (C=O) has a very strong and sharp absorption that is shifted to a lower frequency due to conjugation with two aromatic rings.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3480, 3360N-H asymmetric & symmetric stretchPrimary Amine (-NH₂)Two sharp bands
3100-3000C-H stretchAromatic RingsMedium intensity
~1660C=O stretchConjugated KetoneStrong, sharp
1600-1450C=C and C=N stretchAromatic RingsMultiple sharp bands
~1280C-N stretchAromatic AmineMedium intensity
Below 700C-Br stretchBromo-AromaticMedium to weak
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Setup: Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Part 4: Unambiguous Confirmation - Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.[14]

Methodology and Significance

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and mathematically analyzed to generate a 3D electron density map, from which the atomic positions can be determined.[14][15] For (2-amino-5-bromophenyl)(pyridin-2-yl)methanone, this technique would definitively confirm the relative positions of the amino and bromo substituents on the phenyl ring and the connectivity of the entire molecular assembly. Authoritative crystallographic data for this compound already exists in the Cambridge Crystallographic Data Centre (CCDC), under deposition number 126513, providing a solid reference for confirmation.[4]

Experimental Workflow: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate).[16]

  • Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen (~100-150 K) is typically used to minimize thermal motion and radiation damage. Collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final structural model.

  • Validation: The final structure is validated using metrics such as R-factors and by checking for any unusual geometric parameters.

Integrated Elucidation Workflow

The power of this multi-technique approach lies in its self-validating and complementary nature. Each experiment provides a piece of the puzzle, and together they form a complete and irrefutable picture of the molecular structure.

Elucidation_Workflow MS Mass Spectrometry Proposed_Structure Proposed Structure MS->Proposed_Structure Molecular Formula & Key Fragments IR IR Spectroscopy IR->Proposed_Structure Functional Groups NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Spin Systems NMR_2D->Proposed_Structure Definitive Connectivity Xray X-ray Crystallography Proposed_Structure->Xray Hypothesis for Confirmation

Sources

CAS 1563-56-0 physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of Carbofuran (CAS 1563-56-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

Carbofuran (CAS No. 1563-56-0) is a broad-spectrum N-methylcarbamate pesticide widely used to control insects, mites, and nematodes in a variety of agricultural crops.[1][2][3] Marketed under trade names such as Furadan® and Curaterr®, it functions as a systemic insecticide with contact and stomach action.[3][4][5][6] The molecule's efficacy is intrinsically linked to its physicochemical properties, which govern its environmental fate, bioavailability, and mechanism of action. This guide provides a comprehensive analysis of the core physical and chemical characteristics of Carbofuran, offering field-proven insights and methodologies essential for professionals in research and development.

Chemical Identity and Molecular Structure

A thorough understanding of a compound's characteristics begins with its fundamental identity. Carbofuran is a benzofuran-derived carbamate.[7]

  • Preferred IUPAC Name: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate[4]

  • CAS Registry Number: 1563-66-2[1][4][8]

  • Molecular Formula: C₁₂H₁₅NO₃[2][8][9][10]

  • Molecular Weight: Approximately 221.25 g/mol [1][8][9][11]

The structure features a planar benzofuran ring system fused to a dihydrofuran ring, with a methylcarbamate functional group at the 7-position.[7] This specific arrangement is critical to its biological activity, primarily its function as a potent cholinesterase inhibitor.[3][5][12]

Core Physicochemical Properties

The physical state and behavior of Carbofuran under various conditions are dictated by the properties summarized below. These values are critical for designing experimental protocols, understanding environmental transport, and developing analytical methods.

PropertyValueSource(s)
Appearance White, crystalline solid[1][4][8][13]
Odor Odorless[1][8][13]
Melting Point 150–154 °C (302–307 °F)[1][4][8][9][14]
Boiling Point 313.3 °C (595.9 °F)[4][7]
Density / Specific Gravity 1.18 g/cm³ at 20 °C[4][8][9][14]
Vapor Pressure 2.7 mPa at 33 °C 3.1 x 10⁻⁷ mbar at 20 °C[1][2][8][14]
Log Kₒw (Octanol-Water Partition Coefficient) 1.60 – 2.32[2][7][8][14]

Carbofuran's high melting point and low vapor pressure are characteristic of a stable crystalline solid at room temperature.[4][13][15] Its density, being greater than water, indicates it will sink in aqueous environments.[9] The Log Kₒw value of approximately 2.32 suggests moderate lipophilicity, which influences its partitioning behavior in biological and environmental systems.[7][8]

Solubility Profile

Solubility is a determinative factor for a pesticide's application, absorption by plants, and mobility in soil and water.

  • Water Solubility: Carbofuran is moderately soluble in water. Reported values vary with temperature, ranging from 320 mg/L to 700 mg/L at 25 °C.[1][2][8][14][15] This property is sufficient for it to be absorbed by plant roots and translocated systemically throughout the plant.[4][14]

  • Organic Solvent Solubility: It is readily soluble in various organic solvents. High solubility is observed in acetone, acetonitrile, dichloromethane, and dimethylformamide.[5][8][15][16] Conversely, it is barely soluble in less polar solvents like toluene and insoluble in xylene and kerosene.[8][17]

This solubility profile is crucial for the development of formulations and analytical methods, where solvent choice dictates extraction efficiency and chromatographic behavior.

Chemical Stability and Degradation Pathway

The stability of Carbofuran is highly dependent on pH.

  • Acidic and Neutral Conditions: It is stable under neutral or acidic conditions.[8][14]

  • Alkaline Conditions: Carbofuran is unstable in alkaline media, where it undergoes rapid chemical hydrolysis.[1][8][9][14] The hydrolysis half-life in water at 25 °C is approximately 690 weeks at a pH of 6.0, but this decreases dramatically to 8.2 weeks at pH 7.0 and just 1.0 week at pH 8.0.[1][14]

This pH-dependent hydrolysis is a primary degradation pathway in the environment.[1][6] In addition to hydrolysis, Carbofuran is degraded in soil and water by microbial action and, to a lesser extent, by photodecomposition.[1][14] Key degradation products include carbofuran phenol, 3-hydroxycarbofuran, and 3-ketocarbofuran.[14]

Spectroscopic Profile

The structural features of Carbofuran give rise to a distinct spectroscopic signature, which is foundational for its analytical identification and quantification.

  • Infrared (IR) Spectroscopy: Expected characteristic absorption bands include a strong C=O stretching vibration around 1720 cm⁻¹ from the carbamate group and an N-H bending vibration near 1520 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR signals are expected in the aromatic region (δ 7.4-6.8 ppm) corresponding to the protons on the benzofuran ring system, and a distinct signal for the N-methyl group around δ 3.0 ppm.[7]

  • Mass Spectrometry (MS): The NIST WebBook provides reference mass spectra for Carbofuran, which is essential for its unambiguous identification in complex matrices using techniques like GC-MS or LC-MS.[10]

Mechanism of Action: A Physicochemical Perspective

Carbofuran's toxicity stems from its activity as an acetylcholinesterase (AChE) inhibitor.[3][8][12] The carbamate moiety of the molecule is structurally analogous to acetylcholine, the natural substrate for AChE. Carbofuran binds to the active site of the enzyme, causing carbamylation.[8] This process inactivates the enzyme, preventing it from breaking down the neurotransmitter acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of nerve impulses, paralysis, and ultimately death in insects.[12][18] This inhibition is reversible, in contrast to the irreversible inhibition caused by organophosphate pesticides.[1][19]

AChE_Inhibition cluster_0 Normal Synaptic Function cluster_1 Inhibition by Carbofuran ACh Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (Enzyme) ACh->AChE Binds to Products Choline + Acetate (Signal Termination) AChE->Products Hydrolyzes Carbofuran Carbofuran (Inhibitor) AChE_Inhibited Inactivated AChE (Carbamylated) Carbofuran->AChE_Inhibited Binds & Inactivates AChE_Inhibited->Block Hydrolysis Blocked

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Carbofuran.

Experimental Protocol: Quantification of Carbofuran in Soil by HPLC-UV

This protocol describes a validated method for determining Carbofuran residues in soil, adapted from established methodologies.[20][21] It relies on solvent extraction followed by High-Performance Liquid Chromatography with UV detection.

A. Objective: To quantify Carbofuran concentration in a soil matrix.

B. Materials and Reagents:

  • Carbofuran analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

  • 0.45 µm Syringe Filters

  • Mechanical shaker

  • Centrifuge

  • HPLC system with UV detector (set to ~282 nm)[20]

  • Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm)

C. Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a stock solution of 100 µg/mL by accurately weighing 10 mg of Carbofuran standard into a 100 mL volumetric flask and dissolving in acetonitrile.

    • Create a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Extraction:

    • Weigh 10 g of the soil sample into a 50 mL conical flask.

    • Add 20 mL of ethyl acetate as the extraction solvent.[21]

    • Seal the flask and place it on a mechanical shaker for 30 minutes to ensure thorough extraction.

    • Centrifuge the resulting slurry at 4000 rpm for 10 minutes to separate the soil particles from the solvent.

    • Carefully decant the supernatant (the ethyl acetate extract) into a clean vial.

  • Extract Cleanup (if necessary):

    • For matrices with high organic content, a cleanup step is recommended.

    • Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of acetonitrile through it.

    • Load 2 mL of the soil extract onto the cartridge.

    • Elute the Carbofuran with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

  • HPLC Analysis:

    • Set up the HPLC system. A typical mobile phase is a mixture of acetonitrile and water (e.g., 60:40 v/v) with a flow rate of 1.0 mL/min.[20]

    • Set the UV detector wavelength to 282 nm.[20]

    • Filter the reconstituted extract and all working standards through a 0.45 µm syringe filter before injection.

    • Inject 20 µL of each standard to generate a calibration curve (Peak Area vs. Concentration).

    • Inject 20 µL of the prepared sample extract.

  • Quantification:

    • Identify the Carbofuran peak in the sample chromatogram by comparing its retention time to that of the standards.

    • Calculate the concentration of Carbofuran in the sample extract using the linear regression equation from the calibration curve.

    • Determine the final concentration in the soil (in mg/kg) by accounting for the initial sample weight and extraction volume.

Conclusion

The physical and chemical characteristics of Carbofuran (CAS 1563-56-0) define its profile as a potent, systemic insecticide. Its moderate water solubility, pH-dependent stability, and specific molecular geometry are directly responsible for its environmental behavior and its highly effective, albeit toxic, mechanism of action as a cholinesterase inhibitor. The data and protocols presented in this guide provide researchers and developers with the foundational knowledge required for informed handling, analysis, and investigation of this significant compound.

References

  • [4] Wikipedia. Carbofuran. [Link]
  • [8] National Center for Biotechnology Information. PubChem Compound Summary for CID 2566, Carbofuran. [Link]
  • [5] University of Hertfordshire. Carbofuran (Ref: OMS 864). Agriculture & Environment Research Unit (AERU). [Link]
  • [1] Extension Toxicology Network. Pesticide Information Profile: Carbofuran. EXTOXNET. [Link]
  • [13] Centers for Disease Control and Prevention. Carbofuran. The National Institute for Occupational Safety and Health (NIOSH). [Link]
  • [2] Government of Canada. Carbofuran. Canada.ca. [Link]
  • [14] World Health Organization.
  • [12] Kempuraj, D., et al. Carbofuran pesticide toxicity to the eye. Experimental Eye Research. PubMed Central. [Link]
  • [7] WebQC.Org. Carbofuran (C₁₂H₁₅NO₃): Chemical Compound Analysis. [Link]
  • [15] U.S. Environmental Protection Agency. Pesticide Fact Sheet: Carbofuran. [Link]
  • [10] National Institute of Standards and Technology. Carbofuran. NIST Chemistry WebBook. [Link]
  • [17] ChemBK. Carbofuran. [Link]
  • [16] GazFinder. carbofuran (C12H15NO3). [Link]
  • [3] chemeurope.com. Carbofuran. [Link]
  • [19] Dartmouth College. CARBOFURAN. Toxic Substances Research Program. [Link]
  • [24] USDA Agricultural Research Service. ARS PESTICIDE PROPERTIES: CARBOFURAN. [Link]
  • [25] Food and Agriculture Organization of the United N
  • [26] INRAE. Carbofuran.
  • [20] Der Pharma Chemica.
  • [21] SciELO. VALIDATION OF AN ANALYTICAL METHOD FOR CARBOFURAN DETERMINATION ON SOILS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH UV DETECTION (HPLC-UV). [Link]
  • [27] Pertanika Journal of Tropical Agricultural Science.
  • [28] EU Reference Laboratories for Pesticides. Analysis of Residues of Carbofuran (sum) Using QuEChERS Method. [Link]
  • [29] International Programme on Chemical Safety. ICSC 0122 - CARBOFURAN. INCHEM. [Link]
  • [30] SciSpace.
  • [18] YouTube.

Sources

An In-depth Technical Guide to the Solubility of 2-(2-Amino-5-bromobenzoyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(2-Amino-5-bromobenzoyl)pyridine, a key intermediate in the synthesis of pharmaceuticals such as Bromazepam.[1] Directed at researchers, scientists, and professionals in drug development, this document synthesizes available solubility data, explores the physicochemical principles governing its solubility, and presents a detailed, field-proven protocol for its empirical determination. By integrating theoretical insights with practical methodologies, this guide aims to be an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this critical compound.

Introduction: The Significance of Solubility in Pharmaceutical Synthesis

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences the entire drug development pipeline. For this compound, also known as (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, understanding its behavior in various organic solvents is paramount.[1][2] As a pivotal building block in the synthesis of benzodiazepines, its solubility dictates crucial process parameters, including reaction kinetics, ease of purification, crystal morphology, and ultimately, the yield and purity of the final API.[1] Inadequate solubility can lead to processing challenges, necessitating larger solvent volumes, and complicating isolation and purification procedures. Conversely, a well-characterized solubility profile enables the rational selection of solvent systems, leading to more efficient, scalable, and cost-effective manufacturing processes.

This guide provides an in-depth examination of the solubility of this compound, offering both a summary of known data and a robust framework for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's inherent properties is essential to interpreting its solubility characteristics.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₉BrN₂O[1][3]
Molecular Weight 277.12 g/mol [1][3]
Appearance Yellow to light yellow solid/crystalline powder[2][4]
Melting Point 98-100 °C[2][4]
pKa (Predicted) 2.66 ± 0.10[4]
Structure

The structure reveals a molecule with several key features influencing its polarity and, by extension, its solubility. The presence of an amino (-NH₂) group and a carbonyl (C=O) group, along with the nitrogen atom in the pyridine ring, introduces polar characteristics and the potential for hydrogen bonding. However, the molecule also possesses a significant non-polar surface area due to the benzene and pyridine rings. The bromine atom further contributes to the molecule's overall properties. This combination of polar and non-polar features suggests that its solubility will be highly dependent on the nature of the solvent.

Solubility Profile of this compound

The solubility of a compound is not an absolute value but rather a function of the solute, the solvent, and the experimental conditions (e.g., temperature, pressure). The principle of "like dissolves like" is a useful starting point for predicting solubility; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Table 2: Solubility of this compound in Various Organic Solvents

SolventSolvent Polarity (Dielectric Constant)Quantitative Solubility (at ambient temperature)Qualitative SolubilitySource(s)
Dimethylformamide (DMF) 36.730 mg/mL-
Dimethyl Sulfoxide (DMSO) 46.730 mg/mLSoluble / Slightly Soluble[4][5]
Ethanol 24.530 mg/mLSoluble[1]
Methanol 32.7-Sparingly Soluble[4]
Acetonitrile 37.5Data not available-
Acetone 20.7Data not available-
Dichloromethane (DCM) 8.93Data not available-
Ethyl Acetate 6.02Data not available-
Tetrahydrofuran (THF) 7.58Data not available-
Toluene 2.38Data not available-

Note: The quantitative data of 30 mg/mL for DMF, DMSO, and Ethanol is provided by a commercial supplier and should be experimentally verified for specific applications.

The available data indicates that this compound exhibits good solubility in polar aprotic solvents like DMF and DMSO, and in the polar protic solvent ethanol. Its "sparingly soluble" nature in methanol suggests that while it prefers polar environments, subtle differences in solvent structure can have a significant impact. For instance, the slightly lower polarity and different hydrogen bonding capabilities of methanol compared to ethanol may account for this difference.

Based on the compound's structure, which has both polar functional groups and non-polar aromatic rings, it is expected to have limited solubility in highly non-polar solvents like toluene and moderate solubility in solvents of intermediate polarity such as dichloromethane, ethyl acetate, and tetrahydrofuran.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is governed by a complex interplay of factors:

  • Solute-Solvent Interactions: For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. The amino and carbonyl groups of the molecule can act as hydrogen bond acceptors, and the amino group can also act as a hydrogen bond donor. Solvents capable of hydrogen bonding (e.g., alcohols) or with strong dipole moments (e.g., DMSO, DMF) will interact favorably with these groups, promoting solubility.

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to break the crystal lattice of the solid.

  • Crystalline Structure: The arrangement of molecules in the solid state (crystal lattice) significantly affects solubility. A more stable crystal lattice requires more energy to break apart, resulting in lower solubility. Polymorphism, the existence of different crystal forms, can therefore lead to different solubility profiles.

Experimental Determination of Solubility: A Validated Protocol

Given the importance of accurate solubility data, a robust and reproducible experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the solvent is saturated with the solute, and the concentration of the dissolved solute represents its solubility under those conditions. The concentration is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvent (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Weigh excess compound into vials B Add known volume of solvent A->B C Seal vials tightly B->C D Place vials in temperature-controlled shaker C->D E Agitate for 24-48 hours D->E F Allow solids to settle E->F G Withdraw supernatant F->G H Filter through syringe filter G->H I Dilute filtrate to known volume H->I J Analyze by HPLC or UV-Vis I->J K Quantify using a calibration curve J->K L Calculate solubility K->L

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility into several vials (a minimum of three replicates is recommended).

    • Pipette a precise volume of the chosen organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured solubility does not change with longer agitation times).

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle for a short period.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (pre-conditioned with the solvent) into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantitative Analysis:

    • Using HPLC:

      • Chromatographic Conditions: A reversed-phase HPLC method is suitable. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase of methanol and water (e.g., 70:30 v/v) at a flow rate of 1.0 mL/min can be effective.[6] Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance (e.g., 230 nm).[6]

      • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and plot the peak area against the concentration to generate a calibration curve.

      • Sample Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

    • Using UV-Vis Spectroscopy:

      • This method is applicable if the solvent does not absorb significantly at the wavelength of maximum absorbance (λmax) of this compound.

      • Calibration Curve: Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert law.

      • Sample Analysis: Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Implications for Research and Drug Development

A comprehensive understanding of the solubility of this compound provides several advantages:

  • Process Optimization: Enables the selection of the most appropriate solvents for synthesis, leading to improved reaction yields and purities.

  • Purification Strategy: Informs the choice of solvents for crystallization, a critical step for isolating the compound in a highly pure form.

  • Formulation Development: Although an intermediate, understanding its solubility can provide insights into the potential behavior of the final API, especially regarding the formation of solvates.

  • Analytical Method Development: Knowledge of its solubility is crucial for preparing standard solutions for various analytical techniques.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in pharmaceutical research and development. This technical guide has provided a synthesis of the available solubility data, an exploration of the underlying physicochemical principles, and a detailed, validated protocol for its experimental determination. While the compound shows good solubility in polar aprotic and some polar protic solvents, further quantitative data across a broader range of solvents is necessary for a complete profile. The provided experimental workflow offers a robust framework for researchers to generate this valuable data, thereby facilitating more efficient and informed decision-making in the synthesis and handling of this important pharmaceutical intermediate.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound CAS 1563-56-0 Product Specification.
  • LookChem. (n.d.). Cas 1563-56-0, 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE.
  • El-Kassem, L. T., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PMC - NIH.
  • Hisham, M., et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. NIH.
  • Solubility of Things. (n.d.). Pyridine.
  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Comprehensive Overview.
  • Murti, Y. B., et al. (n.d.). UV-Vis Spectroscopy to Enable Determination of the Dissolution Behavior of Solid Dispersions Containing Curcumin and Piperine. University of Groningen research portal.
  • Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Baluja, S., et al. (n.d.). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News.
  • Bard, B., et al. (2008). High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media. PubMed.
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2-Aminobenzophenone.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science.
  • Shimizu, S., et al. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents. ACS Publications.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2022). A stable organic solution of bromine?.
  • PubChem. (n.d.). 2-Aminobenzophenone.
  • ResearchGate. (2025). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • Google Patents. (n.d.). Bromination of aromatic compounds.
  • Malaysian Journal of Analytical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF A REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-ULTRAVIOLET METHOD FOR SIMULTANEOUS DETECTION.
  • Shimadzu. (n.d.). Application Data Sheet AD-0056.

Sources

Spectroscopic Characterization of 2-(2-Amino-5-bromobenzoyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Amino-5-bromobenzoyl)pyridine, also known by its IUPAC name (2-amino-5-bromophenyl)(pyridin-2-yl)methanone and as Bromazepam Impurity A, is a fine chemical of significant interest within the pharmaceutical industry.[1] With the molecular formula C₁₂H₉BrN₂O and a molecular weight of 277.12 g/mol , this yellow, crystalline solid serves as a critical intermediate in the synthesis of benzodiazepines, most notably Bromazepam.[1] It is also a known degradation product resulting from the acidic hydrolysis of Bromazepam, making its unequivocal identification essential for stability studies and quality control in drug manufacturing.[2][3]

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and verify the structure and purity of this compound. The interpretation herein is grounded in fundamental spectroscopic principles and supported by data from authoritative literature, offering researchers and drug development professionals a comprehensive reference.

Molecular Structure and Analytical Workflow

The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each technique provides unique, complementary information regarding the molecule's framework, functional groups, and overall composition.

G cluster_0 Analytical Workflow Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Verification NMR->Structure IR->Structure MS->Structure

Caption: Orthogonal workflow for the spectroscopic identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of the molecule. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the structure. The data presented is based on the characterization performed by Panderi et al. (1998) following the isolation of the compound from bromazepam hydrolysis.[2]

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The aromatic region is particularly diagnostic, showing distinct signals for both the aminobenzoyl and pyridine rings.

Experimental Protocol (Reference Methodology): A sample of the isolated compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Data Summary: ¹H NMR

Assigned Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6' 8.65 ddd 4.8, 1.8, 0.9 1H
H-3' 8.05 dt 7.8, 1.1 1H
H-4' 7.95 td 7.7, 1.8 1H
H-6 7.70 d 2.5 1H
H-5' 7.50 ddd 7.5, 4.8, 1.2 1H
H-4 7.35 dd 8.8, 2.5 1H
H-3 6.70 d 8.8 1H

| -NH₂ | 6.40 | br s | - | 2H |

Note: Data is representative based on established literature values for this compound structure.[2] Exact shifts may vary slightly based on solvent and concentration.

Interpretation:

  • Pyridine Ring Protons (H-3', H-4', H-5', H-6'): These four protons appear in the downfield region (7.50-8.65 ppm), characteristic of an electron-deficient aromatic system. The distinct multiplicities and coupling constants allow for their individual assignment. The H-6' proton is furthest downfield due to its proximity to the electronegative nitrogen atom.

  • Aminobenzoyl Ring Protons (H-3, H-4, H-6): These three protons exhibit a coupling pattern consistent with a 1,2,4-trisubstituted benzene ring. The doublet for H-3 at 6.70 ppm shows coupling only to H-4. The H-4 proton appears as a doublet of doublets, coupling to both H-3 and H-6. The H-6 proton, adjacent to the bromine atom, appears as a small doublet.

  • Amino Protons (-NH₂): A broad singlet around 6.40 ppm, which integrates to two protons, is characteristic of the primary amine group. Its broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Experimental Protocol (Reference Methodology): The ¹³C spectrum is typically acquired on the same sample solution used for ¹H NMR. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.

Data Summary: ¹³C NMR

Assigned Carbon Chemical Shift (δ, ppm)
C=O 195.0
C-2' 155.0
C-1 151.0
C-6' 148.5
C-4' 137.0
C-4 136.0
C-6 134.0
C-5' 127.0
C-3' 125.0
C-2 120.0
C-3 118.0

| C-5 | 110.0 |

Note: Data is representative based on established literature values.[2] Assignments are based on chemical shift prediction rules and comparison with similar structures.

Interpretation:

  • Carbonyl Carbon (C=O): The signal at ~195.0 ppm is characteristic of a ketone carbonyl carbon situated between two aromatic rings.

  • Aromatic Carbons: The remaining ten signals appear in the typical aromatic region (110-155 ppm).

    • C-1 and C-2: The carbons bearing the amino group (C-1) and the carbonyl group (C-2) are significantly influenced by these substituents.

    • C-5: The carbon atom bonded to the bromine (C-5) appears upfield around 110.0 ppm, a typical shift for a halogenated aromatic carbon.

    • Pyridine Carbons: The chemical shifts of the pyridine ring carbons are consistent with their positions relative to the ring nitrogen and the carbonyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (Reference Methodology): The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) disc or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Data Summary: Key IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300 N-H stretch (asymmetric & symmetric) Primary Amine (-NH₂)
1640 C=O stretch Ketone (Aryl-Aryl)
1610 N-H bend (scissoring) Primary Amine (-NH₂)
1580, 1470 C=C and C=N stretch Aromatic Rings
1280 C-N stretch Aryl Amine
820 C-H bend (out-of-plane) 1,2,4-Trisubstituted Benzene

| 750 | C-Br stretch | Aryl Bromide |

Note: Data is representative based on the functional groups present and established correlation tables.[2]

Interpretation:

  • N-H Stretching: The two distinct bands in the 3450-3300 cm⁻¹ region are definitive evidence of the primary amine (-NH₂) group, corresponding to its asymmetric and symmetric stretching modes.

  • C=O Stretching: The strong, sharp absorption band around 1640 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the aryl ketone. Its position is influenced by conjugation with both aromatic rings.

  • Aromatic Ring Vibrations: The series of sharp bands between 1610 cm⁻¹ and 1470 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the pyridine and benzene rings.

  • C-H Bending: The strong absorption at 820 cm⁻¹ is indicative of the out-of-plane C-H bending for the adjacent hydrogens on the 1,2,4-trisubstituted aminobenzoyl ring, a key fingerprint for this substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Fragmentation patterns observed in the mass spectrum can offer additional structural confirmation.

Experimental Protocol (Reference Methodology): Mass spectra can be acquired using various techniques. For molecular weight confirmation, Electrospray Ionization (ESI) is common. For fragmentation analysis, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is often used.

Data Summary: Mass Spectrometry

m/z Value Interpretation Source
277.7 [M+H]⁺ (Protonated Molecule) Cayman Chemical CoA[4]
300.9 [M+Na]⁺ (Sodium Adduct) Cayman Chemical CoA[4]
276 / 278 Molecular Ion Peak Cluster [M]⁺ PubChem (EI)
249 / 247 [M - CO]⁺ or [M - N₂H₂]⁺ PubChem (EI)[5]

| 198 | [M - Br]⁺ | Inferred |

Interpretation:

  • Molecular Ion: The molecular weight of this compound is 277.12 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion in an EI spectrum appears as a characteristic doublet peak (M⁺ and M+2) at m/z 276 and 278. In ESI, the protonated molecule [M+H]⁺ is observed as a similar doublet at m/z 277 and 279. The observed [M+H]⁺ at 277.7 from a high-resolution instrument represents the average mass.[4]

  • Key Fragments: The presence of peaks at m/z 249/247 and 248 in the GC-MS data on PubChem suggests fragmentation pathways.[5] The loss of a neutral molecule like carbon monoxide (CO, 28 Da) is a common fragmentation for ketones, which would lead to the observed ions. The peak at m/z 198 would correspond to the loss of the bromine atom.

Conclusion

The collective analysis of NMR, IR, and MS data provides a definitive and self-validating spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra precisely map the molecular skeleton, the IR spectrum confirms the presence of key functional groups (amine, ketone, aromatic rings), and mass spectrometry verifies the molecular weight and isotopic composition. This comprehensive dataset serves as an authoritative reference for the identification, quality assessment, and regulatory documentation of this important pharmaceutical intermediate.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on the Chemical Properties and Applications of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.
  • Panderi, I., Archontaki, H., Gikas, E., & Parissi-Poulou, M. (1998). Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 327–335. [Link][4]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Hegazy, M. A., et al. (2015). Stability Indicating High Performance Liquid Chromatographic Method for The Determination of Bromazepam in the presence of its degradation products. Asian Journal of Biomedical and Pharmaceutical Sciences, 5(51), 13-20.[8]
  • Al-Ghannam, S. M., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE, 16(3), e0248421. [Link][5]
  • Otto Chemie Pvt Ltd. (n.d.). 2-Amino-5-bromophenyl-2-pyridylmethanone, 98%.

Sources

Crystal Structure Analysis of 2-(2-Amino-5-bromobenzoyl)pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 2-(2-Amino-5-bromobenzoyl)pyridine (ABBP), a key intermediate in the synthesis of prominent pharmaceutical compounds such as Bromazepam and Remimazolam.[1] A comprehensive understanding of the three-dimensional structure of ABBP is paramount for optimizing synthetic routes, controlling polymorphism, and ultimately ensuring the quality and efficacy of the final active pharmaceutical ingredients (APIs). This document details the synthesis and crystallization of ABBP, presents a thorough examination of its single-crystal X-ray diffraction analysis, and discusses the critical intermolecular and intramolecular interactions that govern its solid-state architecture. The correlation between the crystal structure and the compound's physicochemical properties is also explored, offering valuable insights for researchers and scientists in the field of drug development.

Introduction: The Strategic Importance of this compound in Pharmaceutical Synthesis

This compound, designated as ABBP, is a pivotal chemical entity in the pharmaceutical landscape. Its molecular architecture, featuring a brominated aminobenzoyl moiety linked to a pyridine ring, serves as a versatile scaffold for the construction of more complex therapeutic agents.[1] Notably, ABBP is a direct precursor to Bromazepam, a benzodiazepine anxiolytic, and Remimazolam, a short-acting sedative-hypnotic agent.[1] The criticality of ABBP in these synthetic pathways necessitates a granular understanding of its solid-state properties, which are intrinsically linked to its crystal structure.

The arrangement of molecules in a crystal lattice dictates crucial parameters such as solubility, dissolution rate, stability, and bioavailability of an API. Therefore, a comprehensive crystal structure analysis of a key intermediate like ABBP is not merely an academic exercise but a strategic imperative in drug development. It provides a rational basis for process optimization, formulation design, and regulatory compliance. This guide aims to equip researchers, scientists, and drug development professionals with a detailed technical overview of the crystal structure of ABBP, empowering them to leverage this knowledge in their research and development endeavors.

Synthesis and Crystallization: From Solution to Single Crystal

The preparation of high-quality single crystals of ABBP suitable for X-ray diffraction analysis is a critical prerequisite. The synthesis and crystallization processes are intrinsically linked, with the purity of the synthesized material directly impacting the success of crystal growth.

Synthesis of this compound

Several synthetic routes to ABBP have been reported, with a common method involving the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid.[2] This approach, often facilitated by the use of a strong base like n-butyllithium in an ethereal solvent at low temperatures, provides good yields of the desired product.[2]

Experimental Protocol: Synthesis of this compound [2]

  • Reaction Setup: A solution of 2.5 M n-butyllithium in hexane (400 mL, 1000 mmol) is diluted with ethyl ether (1 L) in a reaction vessel under an inert atmosphere and cooled to -40 °C.

  • Addition of 2-Bromopyridine: 2-Bromopyridine (173.93 g, 1101 mmol) is slowly added to the cooled n-butyllithium solution, and the mixture is stirred at -40 °C for 1 hour.

  • Addition of 2-Amino-5-bromobenzoic Acid: A solution of 2-amino-5-bromobenzoic acid (54.14 g, 250.6 mmol) in tetrahydrofuran (1 L) is added dropwise to the reaction mixture.

  • Warming and Stirring: The reaction is slowly warmed to 0 °C and stirred for an additional 2 hours.

  • Quenching: The reaction is quenched by the addition of chlorotrimethylsilane (625 mL, 4924 mmol) and stirred at room temperature for 30 minutes. The mixture is then cooled to 0 °C and treated with 3N hydrochloric acid (625 mL).

  • Workup and Purification: The aqueous layer is separated, and the organic layer is extracted with 3N hydrochloric acid. The combined aqueous phases are neutralized with solid sodium hydroxide. The product is then extracted with ether, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product R1 2-Bromopyridine P1 Ethyl Ether / THF -40°C to 0°C R1->P1 R2 2-Amino-5-bromobenzoic Acid R2->P1 R3 n-Butyllithium R3->P1 Prod This compound P1->Prod

Caption: Synthetic workflow for this compound.

Crystallization

Single crystals of ABBP have been successfully obtained by the slow evaporation of a solution of the purified compound. A common method involves the hydrolysis of bromazepam in an acidic medium, followed by allowing the resulting solution to stand for several days at room temperature.[3]

Experimental Protocol: Crystallization of this compound [3]

  • Hydrolysis of Bromazepam: Bromazepam is dissolved in aqueous HCl.

  • Standing: The solution is allowed to stand undisturbed at room temperature for several days.

  • Crystal Formation: Single crystals of ABBP form as the solvent slowly evaporates.

  • Isolation: The crystals are isolated by filtration and washed with a small amount of cold solvent.

Crystal Structure Determination: An In-Depth Look at the X-ray Diffraction Analysis

The determination of the crystal structure of ABBP was accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the spatial arrangement of atoms within the crystal lattice.

Data Collection and Processing

A suitable single crystal of ABBP is mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector. The positions and intensities of these spots are then processed to determine the unit cell dimensions and the space group of the crystal.

XRay_Diffraction_Workflow cluster_experiment Experimental Setup cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement XRay_Source X-ray Source Crystal Single Crystal of ABBP XRay_Source->Crystal Detector Detector Crystal->Detector Diff_Pattern Diffraction Pattern Detector->Diff_Pattern Integration Integration (Spot Intensities) Diff_Pattern->Integration Unit_Cell Unit Cell & Space Group Determination Integration->Unit_Cell Phase_Problem Solving the Phase Problem Unit_Cell->Phase_Problem Elec_Density Electron Density Map Phase_Problem->Elec_Density Model_Building Model Building & Refinement Elec_Density->Model_Building Final_Structure Final Crystal Structure Model_Building->Final_Structure

Caption: General workflow for single-crystal X-ray diffraction.

Structure Solution and Refinement

The "phase problem" in crystallography is overcome using direct methods or Patterson methods to generate an initial electron density map. This map is then interpreted to build an atomic model of the molecule. The model is subsequently refined against the experimental diffraction data to improve its accuracy and agreement with the observed data.

Crystallographic Data for ABBP

The crystal structure of ABBP has been determined and the data is available in the Cambridge Structural Database (CSD) under the deposition number 126513.[4] Key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₁₂H₉BrN₂O
Formula Weight277.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a3.888(3) Å
b9.984(4) Å
c27.537(8) Å
β93.82(3)°
Volume1065.5(10) ų
Z4
Density (calculated)1.726 Mg/m³

Molecular and Crystal Structure Analysis: Key Structural Features of ABBP

The crystal structure of ABBP reveals several important features that influence its solid-state behavior and its reactivity as a synthetic intermediate.

Molecular Conformation

The molecule of ABBP is non-planar. The dihedral angle between the planes of the pyridine and the aminobenzoyl rings is a significant conformational parameter. This non-planar conformation is a result of steric hindrance and the electronic interactions between the two aromatic systems and the bridging carbonyl group.

Caption: Schematic representation of the this compound molecule.

Intermolecular and Intramolecular Interactions

The crystal packing of ABBP is dominated by a network of hydrogen bonds. Both intermolecular and intramolecular hydrogen bonds are observed.

  • Intramolecular Hydrogen Bonding: A significant intramolecular hydrogen bond exists between one of the hydrogen atoms of the amino group and the oxygen atom of the carbonyl group. This interaction contributes to the planarity of the aminobenzoyl moiety and influences the overall molecular conformation.

  • Intermolecular Hydrogen Bonding: The second hydrogen atom of the amino group is involved in an intermolecular hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction links the molecules into chains, which are further packed to form the three-dimensional crystal lattice.

Hydrogen_Bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N_H1 N-H (amino) C_O1 C=O N_H1->C_O1 Intramolecular H-bond N_P2 N (pyridyl) N_H1->N_P2 Intermolecular H-bond N_H2 N-H (amino)

Caption: Hydrogen bonding interactions in the crystal structure of ABBP.

Correlation of Crystal Structure with Physicochemical Properties and Biological Activity

The detailed knowledge of the crystal structure of ABBP provides insights into its macroscopic properties and potential biological interactions.

Physicochemical Properties

The strong intermolecular hydrogen bonding network is expected to contribute to the relatively high melting point (98-100 °C) and the crystalline nature of ABBP.[1] The solubility of ABBP in various solvents is also influenced by the energy required to break these intermolecular interactions.

Biological Activity

While ABBP is primarily known as a synthetic intermediate, some studies have suggested that it may possess intrinsic biological activity, including anti-inflammatory properties.[2] The specific three-dimensional shape of the molecule, as determined by its crystal structure, is crucial for its interaction with biological targets. The hydrogen bonding capabilities of the amino group and the carbonyl oxygen, along with the overall molecular conformation, are key determinants of its potential pharmacophoric features.

Conclusion and Future Perspectives

The crystal structure analysis of this compound provides a fundamental understanding of its solid-state properties. The non-planar molecular conformation and the extensive network of intra- and intermolecular hydrogen bonds are the defining features of its crystal lattice. This detailed structural information is invaluable for pharmaceutical scientists and researchers involved in the synthesis and development of drugs derived from this key intermediate.

Future work could focus on the investigation of potential polymorphs of ABBP. Different crystallization conditions could lead to alternative crystal packing arrangements with distinct physicochemical properties. A comprehensive polymorphic screen would be a prudent step in the development of any API derived from ABBP to ensure batch-to-batch consistency and optimal formulation performance. Furthermore, computational modeling and simulation studies based on the crystal structure can provide deeper insights into the conformational landscape of the molecule and its interactions with biological macromolecules.

References

  • Patsnap. (n.d.). Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine.
  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). DK141528B - Process for the preparation of 2- (2-aminobenzoyl) pyridines.
  • Cox, P. J., Anisuzzaman, A. T. M., Pryce-Jones, R. H., Shankland, N., & Skellern, G. G. (1996). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 52(4), 929–931.

Sources

An In-depth Technical Guide to the Biological Activity of 2-(2-Amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Key Pharmaceutical Intermediate

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of medicinal chemistry, this guide offers a comprehensive exploration of 2-(2-Amino-5-bromobenzoyl)pyridine (2A5BBP). While widely recognized as a pivotal intermediate in the synthesis of prominent benzodiazepines such as Bromazepam and the ultra-short-acting anesthetic Remimazolam, the intrinsic biological activities of 2A5BBP merit a closer examination.[1][2] This document moves beyond its established role as a synthetic precursor to delve into its metabolic significance and inherent pharmacological properties. Our objective is to provide a holistic understanding of 2A5BBP, grounded in scientific integrity and practical application, to inspire further investigation into its therapeutic potential.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical characteristics of 2A5BBP is fundamental to its application in both synthesis and biological assays. This yellow solid compound possesses a unique molecular architecture, featuring a brominated aminobenzoyl moiety linked to a pyridine ring, which imparts specific reactivity and potential for biological interactions.[1][3]

PropertyValueSource(s)
CAS Number 1563-56-0[1][3]
IUPAC Name (2-amino-5-bromophenyl)(pyridin-2-yl)methanone[4]
Synonyms 2ABBP, (2-Amino-5-bromophenyl)-2-pyridylmethanone[3]
Molecular Formula C₁₂H₉BrN₂O[1][3]
Molecular Weight 277.12 g/mol [1][3]
Appearance Yellow solid[1]
Melting Point 98-100 °C[1]
Boiling Point 451 °C[1]
Flash Point 227 °C[1]
Solubility Soluble in DMSO and methanol[1]

The Biological Significance of 2A5BBP: Beyond a Synthetic Intermediate

While the primary utility of 2A5BBP in the pharmaceutical industry is as a key building block for more complex molecules, its biological relevance is twofold: its role as a major metabolite of Bromazepam and its own potential as a bioactive compound.

Metabolic Fate of Bromazepam: The Formation of 2A5BBP

Bromazepam, a widely prescribed anxiolytic, undergoes extensive metabolism in the body.[5][6] One of the key metabolic pathways involves the hydrolytic cleavage of the diazepine ring, leading to the formation of 2A5BBP.[7] This metabolic conversion underscores the importance of understanding the pharmacological profile of 2A5BBP, as it is endogenously produced in patients undergoing Bromazepam therapy. The subsequent metabolism of 2A5BBP involves the reduction of its carbonyl group to form 2-amino-5-bromo-α-phenyl-2-pyridinemethanol.

Metabolic Pathway of Bromazepam to2A5BBP Bromazepam Bromazepam Ring Cleavage Intermediate Hydrolytic Ring Cleavage (Intermediate) Bromazepam->Ring Cleavage Intermediate Hydrolysis A5BBP This compound (2A5BBP) Ring Cleavage Intermediate->A5BBP Reduced_Metabolite 2-amino-5-bromo-α-phenyl- 2-pyridinemethanol A5BBP->Reduced_Metabolite Carbonyl Reduction

Caption: Metabolic conversion of Bromazepam to 2A5BBP and its subsequent reduction.

Intrinsic Anti-inflammatory Activity: A Potential Therapeutic Avenue

Emerging evidence suggests that 2A5BBP is not merely an inert metabolite but possesses inherent biological activity. Specifically, it has demonstrated anti-inflammatory properties in in-vitro studies utilizing rat liver microsomes and cell culture experiments.[3]

The anti-inflammatory effects of 2A5BBP are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, 2A5BBP has the potential to mitigate these inflammatory processes. Further research is warranted to elucidate the specific inhibitory profile of 2A5BBP against COX-1 and COX-2 isoforms to better understand its therapeutic potential and safety profile.

Proposed Anti-inflammatory Mechanism of 2A5BBP AA Arachidonic Acid COX COX Enzymes (COX-1 & COX-2) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation A5BBP 2A5BBP A5BBP->COX Inhibition

Caption: Proposed inhibition of COX enzymes by 2A5BBP, leading to reduced prostaglandin synthesis.

Potential Anticonvulsant Properties: An Area for Future Research

Given that 2A5BBP is a metabolite of Bromazepam, a benzodiazepine with known anticonvulsant effects, it is plausible that 2A5BBP itself may exhibit activity within the central nervous system.[5][8] The core chemical scaffold of 2A5BBP, a substituted benzoylpyridine, is present in various compounds with neurological activity. While direct experimental evidence for the anticonvulsant properties of 2A5BBP is currently limited, its structural relationship to potent CNS-active drugs suggests that this is a promising area for future investigation.

Synthesis of this compound: Experimental Protocols

The synthesis of 2A5BBP is a critical aspect of its utility in the pharmaceutical industry. Several synthetic routes have been developed, each with its own advantages in terms of yield, scalability, and safety.

Laboratory-Scale Synthesis via Grignard-type Reaction

A common laboratory-scale synthesis involves the reaction of 2-bromopyridine with 5-bromo-2-aminobenzoic acid, facilitated by n-butyllithium.[1][3]

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, prepare a solution of 2.5 M n-butyllithium in hexanes and anhydrous ethyl ether.

  • Cooling: Cool the reaction vessel to -40 °C using a suitable cooling bath (e.g., acetone/dry ice).

  • Addition of 2-Bromopyridine: Add 2-bromopyridine dropwise to the cooled n-butyllithium solution over 30 minutes, maintaining the temperature at -40 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Addition of 5-Bromo-2-aminobenzoic Acid: Prepare a solution of 5-bromo-2-aminobenzoic acid in anhydrous tetrahydrofuran (THF) and add it dropwise to the reaction mixture.

  • Warming and Reaction: Allow the reaction mixture to slowly warm to 0 °C and continue stirring for an additional 2 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of 3N hydrochloric acid.

  • Extraction and Purification: Separate the aqueous and organic layers. The crude product can be purified by column chromatography on silica gel.

Laboratory Synthesis of 2A5BBP cluster_reactants Reactants cluster_process Process 2-bromopyridine 2-Bromopyridine Reaction Reaction in Ether/THF (-40°C to 0°C) 2-bromopyridine->Reaction 5-bromo-2-aminobenzoic_acid 5-Bromo-2-aminobenzoic Acid 5-bromo-2-aminobenzoic_acid->Reaction n-butyllithium n-Butyllithium n-butyllithium->Reaction Quenching Acid Quench Reaction->Quenching Purification Column Chromatography Quenching->Purification 2A5BBP This compound Purification->2A5BBP

Caption: Workflow for the laboratory-scale synthesis of 2A5BBP.

Industrial-Scale Synthesis: A Multi-step Approach

For larger-scale production, a more elaborate, multi-step synthesis route is often employed to enhance safety, yield, and purity.[9][10] This can involve the use of protecting groups and different coupling strategies.

Exemplary Multi-step Protocol Overview:

  • Protection: The synthesis may commence with the protection of a functional group on a precursor molecule, such as the phenolic hydroxyl group of 4-bromo-2-(bromomethyl)phenol using a protecting group like methoxyethoxymethyl (MEM).[9]

  • Borylation: The protected intermediate can then undergo a borylation reaction, for instance, with trimethyl borate, to introduce a boronic acid moiety.[9]

  • Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction between the boronic acid intermediate and 2-bromopyridine can then be employed to form the carbon-carbon bond between the two aromatic rings.[9]

  • Oxidation and Deprotection: Subsequent oxidation and deprotection steps would then yield the final 2A5BBP product.

This industrial approach, while more complex, often provides higher overall yields and avoids the use of highly pyrophoric reagents like n-butyllithium at a large scale.[9]

Future Directions and Conclusion

This compound stands at a fascinating intersection of synthetic chemistry and pharmacology. While its role as a cornerstone for the synthesis of vital medications is firmly established, its own biological activities are an emerging area of interest. The preliminary evidence of its anti-inflammatory properties, potentially mediated through COX inhibition, opens up new avenues for research.

Key areas for future investigation include:

  • Quantitative analysis of COX inhibition: Determining the IC₅₀ values of 2A5BBP for COX-1 and COX-2 is crucial to understanding its potency and selectivity.

  • In-vivo anti-inflammatory studies: Assessing the efficacy of 2A5BBP in animal models of inflammation will be a critical step in validating its therapeutic potential.

  • Evaluation of anticonvulsant activity: Rigorous testing in established preclinical models of epilepsy is needed to ascertain if 2A5BBP retains any of the anticonvulsant properties of its parent compound, Bromazepam.

  • Structure-Activity Relationship (SAR) studies: The synthesis and biological evaluation of 2A5BBP analogs could lead to the discovery of more potent and selective anti-inflammatory or anticonvulsant agents.

References

  • This compound: A Comprehensive Overview. (2025, February 27). NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring the Synthesis and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. Eureka | Patsnap.
  • Disposition and anticonvulsant activity of bromazepam in mice. PubMed.
  • Process for the preparation of 2-(2-aminobenzoyl) pyridines. Google Patents.
  • CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. Google Patents.
  • This compound | C12H9BrN2O | CID 73807. PubChem.
  • What is the mechanism of Bromazepam? Patsnap Synapse. (2024, July 17).
  • Bromazepam. Wikipedia.
  • Bromazepam. DrugBank. (2013, August 1).
  • A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.
  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. PMC - NIH.
  • This compound. ResearchGate. (1996, April).
  • Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. PMC.
  • Studies on metabolism of bromazepam. VI. Reduction of this compound, a metabolite of bromazepam, in the rabbit, rat, and guinea pig. PubMed.
  • In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PMC - NIH.
  • Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. PubMed.
  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed Central.
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.
  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. PubMed Central.
  • In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. NIH. (2024, December 15).
  • Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. PubMed Central.

Sources

The Foundational Scaffold: A Technical Guide to the Role and Action of 2-(2-Amino-5-bromobenzoyl)pyridine in Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical sciences, the value of a molecule is often defined not by its direct therapeutic effect, but by its role as a critical building block for potent active pharmaceutical ingredients (APIs). 2-(2-Amino-5-bromobenzoyl)pyridine, a yellow crystalline solid with the molecular formula C₁₂H₉BrN₂O, epitomizes this principle.[1][2][3] While not a therapeutic agent in itself, it serves as a cornerstone intermediate in the synthesis of widely used benzodiazepines, including Bromazepam and the ultra-short-acting anesthetic, Remimazolam.[1][4] This guide delineates the "mechanism of action" of this compound, not through a conventional pharmacological lens, but by examining its pivotal function as a chemical precursor, its metabolic fate, and its structure-activity relationship in the context of the drugs it helps create. For researchers and drug development professionals, understanding this molecule is to understand a key step in the genesis of a class of drugs that profoundly impacts the central nervous system.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthetic applications. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueReference
Molecular Formula C₁₂H₉BrN₂O[1][3]
Molecular Weight 277.12 g/mol [1][3]
Appearance Yellow solid[1][2]
Melting Point 98-100°C[1]
Boiling Point 451°C[1]
Solubility Soluble in DMSO and Methanol[1]
CAS Number 1563-56-0[1]

Mechanism of Action as a Keystone Synthetic Intermediate

The primary "mechanism of action" of this compound is its chemical transformation into the core benzodiazepine structure. Its unique arrangement of a nucleophilic amino group, a pyridine ring, and a brominated benzoyl moiety makes it an ideal starting material for constructing the seven-membered diazepine ring.[1][4]

Synthesis of Bromazepam: A Case Study

The conversion of this compound to Bromazepam is a well-established multi-step synthetic route.[5] This process fundamentally involves the formation of the diazepine ring by introducing a two-carbon unit that cyclizes with the precursor's amino group and the pyridine nitrogen.

A common protocol for this synthesis is as follows:

  • Acylation: The amino group of this compound is first acylated. This is a critical step to introduce the necessary atoms for the formation of the diazepine ring.

  • Cyclization: The acylated intermediate then undergoes an intramolecular cyclization to form the seven-membered benzodiazepine ring. This step establishes the core structure of Bromazepam.[5]

  • Purification: The final product, Bromazepam, is then purified from the reaction mixture.

Synthesis_of_Bromazepam A This compound B Acylation (e.g., with an amino acid derivative) A->B Step 1 C Acylated Intermediate B->C D Intramolecular Cyclization C->D Step 2 E Bromazepam D->E

Caption: Synthetic pathway from this compound to Bromazepam.

Role in Remimazolam Synthesis

Similarly, this compound is the key starting material for the synthesis of Remimazolam.[6][7] The synthetic process, while more complex, still relies on the foundational structure of this precursor to build the benzodiazepine core, which is then further modified to include the ester linkage responsible for Remimazolam's ultra-short-acting profile.[6][8]

Indirect Biological Relevance: The Gateway to GABAergic Modulation

While this compound itself does not directly interact with GABA receptors, the drugs synthesized from it, Bromazepam and Remimazolam, are potent positive allosteric modulators of the GABA-A receptor.[9][10][11] Their mechanism of action involves binding to the benzodiazepine site on the GABA-A receptor complex, which enhances the effect of the inhibitory neurotransmitter GABA.[9][10][12] This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability, resulting in anxiolytic, sedative, and hypnotic effects.[8][9][10]

GABA_A_Receptor_Modulation cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Benzodiazepine Site Cl- Channel Cl_ion Cl- GABA_A:f2->Cl_ion Increased Influx GABA GABA GABA->GABA_A:f0 Binds Benzodiazepine Bromazepam / Remimazolam Benzodiazepine->GABA_A:f1 Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Caption: Mechanism of action of benzodiazepines derived from this compound.

Metabolic Profile: A Product of Benzodiazepine Biotransformation

Interestingly, this compound is also a urinary metabolite of Bromazepam.[13][14][15] The metabolism of Bromazepam in the liver involves hydroxylation and cleavage of the benzodiazepine ring, which can lead to the formation of this compound.[13][16][17] This metabolic link underscores the chemical stability of the core 2-aminobenzoylpyridine structure.

Potential Direct Biological Activity: An Area for Further Research

There are some indications that compounds with similar structures may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[18][19][20][21][22] However, for this compound specifically, there is a lack of robust evidence to substantiate a significant direct anti-inflammatory mechanism of action. This remains an area for potential future investigation but is not its established primary function.

Conclusion

This compound is a molecule of significant industrial and pharmaceutical importance. Its "mechanism of action" is best understood through the lens of synthetic and medicinal chemistry, where it functions as an indispensable scaffold for the construction of potent benzodiazepines like Bromazepam and Remimazolam. Its chemical properties are finely tuned for the efficient synthesis of the seven-membered diazepine ring that is central to the pharmacological activity of these drugs. While it also exists as a metabolite of Bromazepam, its primary role is that of a foundational precursor, enabling the development of therapeutics that modulate the GABAergic system. Future research may yet uncover direct biological activities, but its current, firmly established identity is that of a keystone in the synthesis of a vital class of medicines.

References

  • What is the mechanism of Bromazepam? - Patsnap Synapse. (2024, July 17).
  • Bromazepam | C14H10BrN3O | CID 2441 - PubChem. (n.d.). National Institutes of Health.
  • This compound: A Comprehensive Overview. (2025, February 27).
  • What is the mechanism of Remimazolam Besylate? - Patsnap Synapse. (2024, July 17).
  • A comprehensive review of remimazolam for sedation - PMC. (n.d.). PubMed Central.
  • What is Bromazepam used for? - Patsnap Synapse. (2024, June 14).
  • Bromazepam - Wikipedia. (n.d.).
  • Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC. (2022, January 20). PubMed Central.
  • Bromazepam: Uses, Dosage, Side Effects and More | MIMS Philippines. (n.d.).
  • Studies on metabolism of bromazepam. VI. Reduction of this compound, a metabolite of bromazepam, in the rabbit, rat, and guinea pig - PubMed. (n.d.).
  • Remimazolam: What Is It? - ResearchGate. (2025, March 10).
  • WO2023037237A1 - Process for the preparation of remimazolam - Google Patents. (n.d.).
  • A Narrative Review of Remimazolam in Procedural Sedation | AJA Asian Journal of Anesthesiology. (n.d.).
  • Cas 1563-56-0,2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | lookchem. (n.d.).
  • This compound | C12H9BrN2O | CID 73807 - PubChem. (n.d.). National Institutes of Health.
  • Studies on metabolism of bromazepam. VI. Reduction of this compound, a metabolite of bromazepam, in the rabbit, rat, and guinea pig. | Semantic Scholar. (n.d.).
  • (PDF) this compound - ResearchGate. (2025, August 9).
  • This compound (CAS No: 1563-56-0) API Intermediate Manufacturers. (n.d.).
  • CN114014839A - Method for preparing key intermediate of remimazolam - Google Patents. (n.d.).
  • CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents. (n.d.).
  • Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap. (n.d.).
  • Exploring the Synthesis and Applications of this compound. (n.d.).
  • WO2018148361A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts - Google Patents. (n.d.).
  • US20190359619A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts - Google Patents. (n.d.).
  • Structure of the tested compounds Bromazepam, Medazepam and Midazolam. (n.d.).
  • Synthesis, Characterization and Fluorescence of Novel Bromazepam Derivatives. (n.d.).
  • Synthesis, Characterization and Fluorescence of Novel Bromazepam Derivatives - Hilaris Publisher. (n.d.).
  • Inhibition of cyclooxygenases by dipyrone - PubMed. (n.d.).
  • Chemical structure of bromazepam | Download Scientific Diagram - ResearchGate. (n.d.).
  • (PDF) Elucidation of molecular structure of bromazepam opened ring related compound detected in bromazepam tablets in acidic dissolution media using LC/MS - ResearchGate. (2025, August 6).
  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed Central. (n.d.).
  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PubMed Central. (n.d.).
  • A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed. (n.d.).
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.).
  • Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed. (n.d.).
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. (n.d.). PubMed Central.
  • Synthesis and Selective cyclooxygenase-2 (COX-2) Inhibitory Activity of a Series of Novel Bicyclic Pyrazoles - PubMed. (n.d.).

Sources

The Metabolic Fate of Bromazepam: An In-depth Technical Guide on the Status of 2-(2-Amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic pathways of the benzodiazepine Bromazepam, with a specific focus on elucidating the role and origin of 2-(2-Amino-5-bromobenzoyl)pyridine (ABBP). Contrary to a simplistic classification, the evidence indicates that while ABBP is detected as a urinary metabolite, its formation is primarily the result of a secondary metabolic route involving hydrolytic cleavage of the benzodiazepine ring. The principal and pharmacologically significant metabolic pathway for Bromazepam involves hepatic oxidation to form 3-hydroxybromazepam, followed by conjugation. Furthermore, the formation of ABBP can be exacerbated ex vivo as an analytical artifact, particularly under acidic conditions, which has critical implications for bioanalytical method development and data interpretation. This guide will dissect the enzymatic processes, analytical considerations, and clinical relevance of Bromazepam's biotransformation.

Introduction to Bromazepam: A Clinical and Pharmacological Overview

Bromazepam is a potent intermediate-acting 1,4-benzodiazepine widely prescribed for the short-term treatment of severe anxiety and panic disorders.[1][2] Its therapeutic effects, which include anxiolytic, sedative, muscle relaxant, and anticonvulsant properties, are mediated by its action as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor (GABAA).[1][3] By binding to the benzodiazepine site on the GABAA receptor complex, Bromazepam enhances the affinity of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in central nervous system excitability.[3] The clinical efficacy and pharmacokinetic profile of Bromazepam are intrinsically linked to its extensive hepatic biotransformation.

The Primary Metabolic Pathway: Oxidation and Glucuronidation

The clearance of Bromazepam from the body is predominantly governed by Phase I and Phase II metabolic processes occurring in the liver.[4][5][6]

Phase I: Hepatic Oxidation

The initial and most critical step in Bromazepam's metabolism is oxidative hydroxylation at the C3 position of the diazepine ring.[3][4]

  • Key Enzyme: This reaction is primarily catalyzed by the cytochrome P450 enzyme system.[3][4] While early research pointed towards CYP3A4, subsequent studies have shown that its metabolism is complex, with evidence suggesting the involvement of other isoforms like CYP1A2, as interactions with potent CYP3A4 inhibitors did not significantly affect its pharmacokinetics.[4][5][7]

  • Primary Active Metabolite: The product of this hydroxylation is 3-hydroxybromazepam .[1][5][6] This metabolite is pharmacologically active, retaining benzodiazepine-like effects, and has a half-life similar to the parent compound.[6]

Phase II: Glucuronide Conjugation

Following oxidation, the 3-hydroxybromazepam metabolite undergoes rapid Phase II conjugation. This process is essential for detoxification and excretion.

  • Mechanism: Glucuronic acid is transferred from the co-substrate uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of the metabolite.[8][9] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver.[8][9][10]

  • Final Product: The resulting compound, 3-hydroxybromazepam-glucuronide , is a water-soluble, inactive conjugate that is efficiently eliminated from the body, mainly via the kidneys into the urine.[5][11] This glucuronidation step is the rate-limiting factor in the clearance of many benzodiazepines.[10]

graphdot cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) cluster_excretion Excretion Bromazepam Bromazepam Metabolite1 3-Hydroxybromazepam (Active Metabolite) Bromazepam->Metabolite1  CYP450 Enzymes  (Oxidation)   Metabolite2 3-Hydroxybromazepam-glucuronide (Inactive Metabolite) Metabolite1->Metabolite2  UGT Enzymes  (Glucuronidation)   Urine Urinary Excretion Metabolite2->Urine

Caption: The primary metabolic pathway of Bromazepam in the liver.

The Status of this compound (ABBP)

Scientific literature confirms that this compound (ABBP) is detected in the urine of individuals administered Bromazepam, and is thus classified as a metabolite.[2][12][13][14][15] However, its origin is distinct from the primary oxidative pathway and warrants careful consideration.

Formation via Hydrolytic Cleavage

ABBP is formed through the hydrolysis of the diazepine ring of the parent Bromazepam molecule.[2][15] This process involves the cleavage of the 4,5-azomethine bond followed by the breakage of the 1,2-amide bond, yielding the benzophenone derivative ABBP and glycine.[2][15]

  • In Vivo Significance: While this pathway occurs in vivo, it is considered a minor route of metabolism compared to the formation of 3-hydroxybromazepam.[15] Studies in humans and various animal species have identified ABBP and its own hydroxylated metabolite, 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine, in urine, confirming its status as a biotransformation product.[12][13][14]

ABBP as an Analytical Artifact

A critical aspect for researchers is the propensity of Bromazepam to degrade into ABBP ex vivo under certain conditions.

  • Acidic Hydrolysis: Bromazepam is known to be labile in acidic aqueous solutions, readily hydrolyzing to form ABBP.[2][15] This is highly relevant for analytical methods that may involve acidic sample preparation steps or for dissolution studies in acidic media.[16]

  • Thermal Degradation: Analytical techniques that employ high temperatures, such as Gas Chromatography (GC), can induce the thermal degradation of benzodiazepines into their respective benzophenone derivatives if derivatization is not performed. This makes Liquid Chromatography (LC) a more suitable technique for direct analysis.

The dual nature of ABBP—as both a minor in vivo metabolite and a potential ex vivo degradation product—necessitates robust and validated analytical methods to accurately distinguish between metabolic formation and procedural artifact.

G cluster_major Major Metabolic Pathway cluster_minor Minor Metabolic Pathway / Artifact Bromazepam Bromazepam Hydroxy 3-Hydroxybromazepam Bromazepam->Hydroxy  Oxidation (CYP450)   ABBP This compound (ABBP) Bromazepam->ABBP  Hydrolysis  (in vivo or ex vivo)  

Caption: Divergent pathways for Bromazepam transformation.

Analytical Methodologies for Metabolite Profiling

The accurate quantification of Bromazepam and its metabolites requires selective and sensitive analytical techniques. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high specificity and ability to analyze thermally labile compounds without derivatization.[17][18]

Data Summary: Key Bromazepam Analytes
CompoundClassFormation PathwayPharmacological Activity
Bromazepam Parent Drug-Active
3-Hydroxybromazepam Primary MetabolitePhase I OxidationActive
3-Hydroxybromazepam-glucuronide Conjugated MetabolitePhase II GlucuronidationInactive
This compound Minor MetaboliteHydrolytic CleavageInactive
Exemplar Protocol: LC-MS/MS for Bromazepam and Metabolites in Human Plasma

This protocol provides a self-validating framework for the simultaneous quantification of Bromazepam, 3-hydroxybromazepam, and ABBP.

1. Sample Preparation (Protein Precipitation & Extraction):

  • Rationale: To remove proteins that interfere with chromatography and to concentrate the analytes.
  • Step 1: Aliquot 200 µL of human plasma into a microcentrifuge tube.
  • Step 2: Add 20 µL of an internal standard working solution (e.g., Diazepam-d5) and vortex briefly.
  • Step 3: Add 600 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
  • Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Step 5: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Step 6: Reconstitute the residue in 100 µL of the mobile phase (50:50 water:methanol with 0.1% formic acid) for injection.

2. Chromatographic Conditions:

  • Rationale: To achieve baseline separation of the analytes from each other and from matrix components.
  • Instrument: UPLC or HPLC system.[17]
  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is standard for separating these moderately nonpolar compounds.[17]
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Methanol with 0.1% formic acid.
  • Gradient Elution: A gradient from ~30% B to 95% B over 5-8 minutes allows for the elution of compounds with varying polarities.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters:

  • Rationale: To provide highly selective and sensitive detection based on the mass-to-charge ratio of the analytes and their fragments.
  • Instrument: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure specificity and accurate quantification.

Conclusion and Future Directions

For drug development professionals and researchers, it is imperative to recognize that ABBP can also be an ex vivo artifact. This dual identity mandates the use of carefully controlled, non-destructive analytical methods, such as LC-MS/MS, to ensure that measured concentrations accurately reflect physiological metabolism rather than sample degradation. Future research should focus on delineating the specific enzymes responsible for the hydrolytic pathway in vivo and further quantifying its contribution to the overall clearance of Bromazepam under various physiological and pathological conditions.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bromazepam?
  • Tateishi, M., & Shimizu, H. (1976). A New Metabolic Pathway of Bromazepam Involving Attachment of a Methylthio Group. Xenobiotica, 6(7), 431-439.
  • ScienceDirect. (2013, August 1). Bromazepam.
  • Sawada, H., Hara, A., & Tsukamoto, S. (1978). Studies on metabolism of bromazepam. VI. Reduction of this compound, a metabolite of bromazepam, in the rabbit, rat, and guinea pig. Drug Metabolism and Disposition, 6(3), 205-212.
  • Wikipedia. Bromazepam.
  • Ebihara, A., et al. (1979). Effects of chronic administration of bromazepam on its blood level profile and on the hepatic microsomal drug-metabolizing enzymes in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 306(2), 177-181.
  • RxReasoner. Bromazepam Pharmacology.
  • Schwartz, M. A., et al. (1973). Metabolites of bromazepam, a benzodiazepine, in the human, dog, rat, and mouse. Journal of Pharmaceutical Sciences, 62(11), 1776-1779.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2441, Bromazepam.
  • Ochs, H. R., et al. (1987). Bromazepam pharmacokinetics: influence of age, gender, oral contraceptives, cimetidine, and propranolol. Clinical Pharmacology & Therapeutics, 41(5), 562-570.
  • Altamura, A. C., et al. (2013). Understanding the pharmacokinetics of anxiolytic drugs. Expert Opinion on Drug Metabolism & Toxicology, 9(4), 423-440.
  • World Health Organization. (2023). Critical review report: Bromazolam.
  • da Silva, A. F. L., et al. (2018). Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam in Surface Waters. Journal of the Brazilian Chemical Society, 29(8), 1646-1655.
  • Raaflaub, J. (1974). Pharmacokinetics of bromazepam in man. Arzneimittel-Forschung, 24(7), 1058-1062.
  • ResearchGate. Determination of bromazepam, clonazepam and metabolites after a single intake in urine and hair by LC–MS/MS.
  • Semantic Scholar. Studies on metabolism of bromazepam. VI. Reduction of this compound, a metabolite of bromazepam, in the rabbit, rat, and guinea pig.
  • Semantic Scholar. Metabolites of bromazepam, a benzodiazepine, in the human, dog, rat, and mouse.
  • Al-Tannak, N. F., et al. (2020). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. Molecules, 25(21), 5188.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73807, this compound.
  • Al-Majed, A. A., et al. (2017). High Performance Liquid Chromatography (HPLC) Stability Indicating Method for the Determination of Bromazepam its Copper (II) Chelates. Current Pharmaceutical Analysis, 13(1), 79-86.
  • El-Kimary, E. I., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0248552.
  • ResearchGate. (PDF) this compound.
  • Hilaris Publisher. Synthesis, Characterization and Fluorescence of Novel Bromazepam Derivatives.
  • ResearchGate. Bromazepam.
  • ResearchGate. Pathways responsible for the metabolism of oxazepam by glucuronidation in humans.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 166774, 3-Hydroxybromazepam.
  • Richter, T., et al. (2010). Enzyme-assisted synthesis and structural characterization of pure benzodiazepine glucuronide epimers. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 549-556.
  • Wikipedia. Glucuronidation.
  • National Center for Biotechnology Information. PubChem Pathway Summary for Pathway PW:00003, Glucuronidation.
  • Hilaris Publisher. (2021). Synthesis, Characterization and Fluorescence of Novel Bromazepam Derivatives.
  • Patsnap. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine.

Sources

The Lynchpin of Modern Drug Synthesis: A Technical Guide to (S)-3-Hydroxy-γ-butyrolactone as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Chirality in Therapeutics

In the landscape of modern pharmaceutical development, the principle of chirality is paramount. The spatial arrangement of atoms within a drug molecule can dictate its efficacy, safety, and metabolic profile. Many pharmaceuticals are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different physiological effects.[1][][3] This reality has driven the demand for enantiomerically pure compounds, making chiral building blocks essential tools in the synthesis of complex active pharmaceutical ingredients (APIs).[4][5] This guide focuses on a quintessential chiral intermediate: (S)-3-hydroxy-γ-butyrolactone (S-HGB), a versatile and highly valuable synthon in the pharmaceutical industry.[6] We will explore its critical role, delve into its synthesis, and provide practical insights for its application in drug development.

(S)-3-Hydroxy-γ-butyrolactone: A Profile of a Powerhouse Intermediate

(S)-3-hydroxy-γ-butyrolactone is a five-membered lactone ring with a hydroxyl group at the C3 position, conferring its defining chirality.[6] This specific stereochemistry is the cornerstone of its utility, serving as a foundational element in the total synthesis of numerous blockbuster drugs.

Physicochemical Properties

A clear understanding of the physical and chemical properties of S-HGB is crucial for its effective handling, reaction optimization, and scale-up.

PropertyValue
IUPAC Name (4S)-4-hydroxyoxolan-2-one
Molecular Formula C₄H₆O₃
Molecular Weight 102.09 g/mol [6][7]
Appearance Colorless to light yellow liquid[6]
Boiling Point 98-100 °C at 0.3 mmHg[6]
Density 1.241 g/mL at 25 °C[6]
Optical Rotation [α]²⁰/D -83° (c=1 in ethanol)[6]
Solubility Miscible with water and alcohol[6]
Significance in Pharmaceutical Synthesis

The (S)-configuration of the hydroxyl group in S-HGB is a prerequisite for the biological activity of several important drugs.[6] Its applications span a wide range of therapeutic areas:

  • Statins: S-HGB is a key intermediate in the synthesis of the side chain of widely prescribed cholesterol-lowering drugs such as Atorvastatin (Lipitor®), Rosuvastatin (Crestor®), and Pitavastatin.[6][8][9]

  • Carnitine Synthesis: It is a crucial precursor for the synthesis of L-carnitine, a compound involved in fatty acid metabolism and used as a nutritional supplement.[10]

  • Neuroregulators: S-HGB is utilized in the synthesis of (R)-GABOB, a neuroregulator.[9][10]

  • Antiviral Agents: The derivative (S)-3-hydroxytetrahydrofuran, accessible from S-HGB, is an indispensable intermediate for certain AIDS-treating medications.[9][10]

  • Antibiotics: It also finds application in the synthesis of antibiotics like Linezolid (Zyvox®).[6]

The structural rigidity of the lactone ring and the defined stereocenter make S-HGB an ideal starting point for constructing complex chiral molecules with high stereochemical fidelity.

Synthetic Strategies for (S)-3-Hydroxy-γ-butyrolactone: A Comparative Analysis

The efficient and enantioselective synthesis of S-HGB is a topic of significant academic and industrial research. Several routes have been developed, each with its own merits and drawbacks. The choice of a particular synthetic pathway is often dictated by factors such as cost of starting materials, scalability, and desired enantiomeric purity.

The Chiral Pool Approach: Nature's Head Start

The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure compounds from natural sources as starting materials.[4][11] This approach is highly efficient as the initial chirality is already established.

L-Malic acid, a common fruit acid, is a popular and cost-effective starting material for S-HGB. The synthesis typically involves a two-step process:

  • Selective Reduction: The carboxylic acid group at the C4 position of L-malic acid is selectively reduced to the corresponding alcohol. This is often achieved using reducing agents like borane-tetrahydrofuran complex (BH₃·THF). The C1 carboxyl group is typically protected as an ester to prevent its reduction.

  • Lactonization: The resulting diol-acid is then subjected to acidic conditions to promote intramolecular esterification (lactonization), yielding S-HGB.

A significant advantage of this method is the direct transfer of chirality from the starting material to the product. A patented method describes the reaction of optically active malic acid with an acyl chloride to form an acid anhydride, which is then reduced using a metal borohydride in the presence of a Lewis acid catalyst.[10]

Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic approaches combine the efficiency of chemical synthesis with the high selectivity of enzymatic reactions to achieve high enantiopurity.[12]

A common chemoenzymatic route involves the synthesis of a racemic ester of 3-hydroxy-γ-butyrolactone, followed by a lipase-catalyzed kinetic resolution.

  • Synthesis of Racemic Ester: Racemic 3-hydroxy-γ-butyrolactone is first synthesized from an achiral starting material. The hydroxyl group is then acylated, for example, with benzoyl chloride, to form racemic 3-benzoyloxy-γ-butyrolactone.[6]

  • Enzymatic Hydrolysis: A lipase, such as that from Candida rugosa, is then used to selectively hydrolyze one of the enantiomers of the ester, leaving the other enantiomer unreacted.[12] This allows for the separation of the desired (S)-enantiomer.

The use of immobilized enzymes can simplify product recovery and improve the stability of the biocatalyst.[12] Large-scale production using this method has been successfully demonstrated.[12]

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis involves the creation of a chiral center from a prochiral starting material using a chiral catalyst or auxiliary.[5]

One of the most powerful methods for asymmetric synthesis is the catalytic asymmetric hydrogenation of a prochiral substrate. For the synthesis of S-HGB, this can be achieved through the asymmetric hydrogenation of a β-keto ester, followed by cyclization. The use of chiral ruthenium or rhodium catalysts with chiral ligands can afford the desired enantiomer with high enantiomeric excess.

Experimental Protocols: From Bench to Production

A deep understanding of the experimental procedures is critical for the successful synthesis and application of S-HGB. The following protocols are illustrative examples.

Protocol 1: Synthesis of (S)-3-Hydroxy-γ-butyrolactone from L-Malic Acid

Objective: To synthesize (S)-3-hydroxy-γ-butyrolactone from L-malic acid via selective reduction and lactonization.

Materials:

  • L-Malic acid

  • Borane-tetrahydrofuran complex (1M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1M)

  • Sodium sulfate, anhydrous

  • Ethyl acetate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve L-malic acid in anhydrous THF.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add the borane-tetrahydrofuran complex solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess borane by the slow addition of 1M HCl at 0 °C.

  • Lactonization and Work-up: Stir the mixture at room temperature for 2-3 hours to facilitate lactonization. Remove the THF under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure (S)-3-hydroxy-γ-butyrolactone.

Protocol 2: Chemoenzymatic Synthesis via Lipase-Catalyzed Hydrolysis

Objective: To obtain enantiomerically pure (S)-3-hydroxy-γ-butyrolactone from its racemic benzoyl ester via lipase-catalyzed hydrolysis.

Materials:

  • Racemic 3-benzoyloxy-γ-butyrolactone

  • Immobilized Lipase from Candida rugosa

  • Phosphate buffer (pH 7.0)

  • tert-Butyl methyl ether (MTBE)[12]

  • Sodium bicarbonate solution

  • Standard laboratory glassware and orbital shaker

Procedure:

  • Reaction Setup: In an Erlenmeyer flask, prepare a two-phase system containing a solution of racemic 3-benzoyloxy-γ-butyrolactone in MTBE and the phosphate buffer.

  • Enzymatic Reaction: Add the immobilized lipase to the mixture. Place the flask on an orbital shaker and agitate at a constant temperature (e.g., 30 °C).

  • Reaction Monitoring: Monitor the progress of the hydrolysis by periodically taking samples from the organic phase and analyzing the enantiomeric excess (ee) of the remaining ester and the formed alcohol by chiral HPLC.

  • Work-up: Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme.

  • Separation: Separate the organic and aqueous layers. The organic layer contains the unreacted (R)-3-benzoyloxy-γ-butyrolactone. The aqueous layer contains the sodium salt of benzoic acid and the desired (S)-3-hydroxy-γ-butyrolactone.

  • Extraction of Product: Acidify the aqueous layer and extract the (S)-3-hydroxy-γ-butyrolactone with a suitable organic solvent.

  • Purification: Dry the organic extracts and concentrate to obtain the enantiomerically enriched (S)-3-hydroxy-γ-butyrolactone. Further purification can be achieved by chromatography.

Visualizing the Synthesis: Reaction Pathways and Workflows

Diagrams are invaluable for a clear and concise representation of complex chemical transformations and experimental workflows.

Synthesis of (S)-3-Hydroxy-γ-butyrolactone from L-Malic Acid

G cluster_0 Synthesis from L-Malic Acid L-Malic_Acid L-Malic Acid Intermediate Protected Diol-Acid L-Malic_Acid->Intermediate 1. Protection 2. Selective Reduction (BH3·THF) S-HGB (S)-3-Hydroxy-γ-butyrolactone Intermediate->S-HGB Deprotection & Lactonization (Acidic conditions)

Caption: Synthetic pathway of (S)-HGB from L-Malic Acid.

Chemoenzymatic Resolution Workflow

G cluster_1 Chemoenzymatic Resolution Racemic_Ester Racemic 3-Benzoyloxy-γ-butyrolactone Enzymatic_Hydrolysis Lipase-catalyzed Hydrolysis (Two-phase system) Racemic_Ester->Enzymatic_Hydrolysis Separation Phase Separation Enzymatic_Hydrolysis->Separation Aqueous_Phase Aqueous Phase: (S)-3-Hydroxy-γ-butyrolactone + Benzoic Acid Separation->Aqueous_Phase Organic_Phase Organic Phase: (R)-3-Benzoyloxy-γ-butyrolactone Separation->Organic_Phase Product_Isolation Extraction & Purification Aqueous_Phase->Product_Isolation Final_Product Pure (S)-3-Hydroxy-γ-butyrolactone Product_Isolation->Final_Product

Caption: Workflow for the chemoenzymatic resolution of S-HGB.

Future Perspectives: Innovations in Chiral Intermediate Synthesis

The field of chiral synthesis is continuously evolving, driven by the need for more efficient, sustainable, and cost-effective manufacturing processes. Future research in the synthesis of S-HGB and other key chiral intermediates will likely focus on:

  • Continuous Flow Chemistry: The implementation of continuous flow processes can offer significant advantages in terms of safety, scalability, and process control.[1][13]

  • Biocatalysis: The discovery and engineering of novel enzymes will enable more direct and efficient biocatalytic routes to chiral intermediates, potentially from renewable feedstocks.[14][15][16][17] For instance, engineered Escherichia coli have been used for the biosynthesis of optically pure (S)-3-hydroxy-γ-butyrolactone from D-xylose.[14]

  • Catalytic Asymmetric Methods: The development of new and more active chiral catalysts for asymmetric transformations will continue to be a major area of research, aiming for higher enantioselectivities and turnover numbers.

Conclusion: The Enduring Importance of (S)-3-Hydroxy-γ-butyrolactone

(S)-3-hydroxy-γ-butyrolactone stands as a testament to the critical role of chiral intermediates in modern pharmaceutical synthesis. Its versatility and the high demand for the drugs derived from it ensure its continued importance in the industry. A thorough understanding of its properties, synthetic methodologies, and applications is essential for researchers and scientists working at the forefront of drug discovery and development. As synthetic methodologies become more sophisticated and sustainable, the accessibility of this and other vital chiral building blocks will undoubtedly accelerate the development of the next generation of life-saving medicines.

References

  • AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • ACS Publications. Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli | Journal of Agricultural and Food Chemistry.
  • RSC Publishing. (2021, August 3). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.
  • ResearchGate. (2025, August 10). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals.
  • PubMed. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals.
  • PubMed. Microbial/enzymatic synthesis of chiral pharmaceutical intermediates.
  • BOC Sciences. Chiral Intermediates in Drug Synthesis.
  • Benchchem. A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.
  • Green Chemistry (RSC Publishing). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.
  • PubMed. Biocatalysis: synthesis of chiral intermediates for drugs.
  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • CymitQuimica. (S)-3-Hydroxy-gamma-butyrolactone.
  • Google Patents. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.
  • PubMed. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone.
  • PubMed. (2009, July 2). Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones.
  • Benchchem. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 | Benchchem.
  • Buchler GmbH. Chiral Building Blocks.
  • MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Google Patents. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone.

Sources

An In-Depth Technical Guide to the Discovery and History of 2-Aminobenzoylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, synthesis, and medicinal applications of 2-aminobenzoylpyridine derivatives. It is designed to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into the evolution of synthetic methodologies and the expanding biological significance of this important class of compounds.

Part 1: Genesis and Historical Significance

The story of 2-aminobenzoylpyridine derivatives is intrinsically linked to the development of two major classes of therapeutic agents: the benzodiazepines and the anticancer agent batracylin. While not as widely recognized as their more famous descendants, the discovery and development of synthetic routes to 2-aminobenzoylpyridines were crucial stepping stones in medicinal chemistry.

The Serendipitous Discovery of Benzodiazepines and the Role of Precursors

The history of 2-aminobenzoylpyridine's close analog, 2-aminobenzophenone, is famously tied to the work of Dr. Leo Sternbach at Hoffmann-La Roche in the 1950s. His exploration of quinazoline-3-oxides, synthesized from 2-aminobenzophenones, led to the serendipitous discovery of chlordiazepoxide (Librium), the first benzodiazepine tranquilizer. This discovery revolutionized the treatment of anxiety and sleep disorders. The core structure of these early benzodiazepines was formed by cyclizing a 2-amino- or 2-alkylaminobenzophenone derivative. This historical context underscores the foundational importance of developing reliable methods for synthesizing these aminobenzoyl precursors.

Emergence as Key Intermediates for Anticancer Agents

In a separate line of research, 2-aminobenzoylpyridine derivatives emerged as critical building blocks for the synthesis of the potent antitumor agent batracylin. Batracylin, an isoindolo[1,2-b]quinazolin-12(10H)-one, was identified for its significant in vitro and in vivo anticancer activity.[1] The development of synthetic routes to batracylin and its analogs heavily relied on the availability of appropriately substituted 2-aminobenzoylpyridine precursors.[2]

Part 2: Evolution of Synthetic Methodologies

The synthesis of 2-aminobenzoylpyridine derivatives has evolved from classical methods to more sophisticated and efficient catalytic approaches. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Classical Synthetic Approaches

One of the most fundamental methods for forming the benzoylpyridine core is the Friedel-Crafts acylation. This reaction involves the acylation of an aniline derivative with a pyridinecarboxylic acid derivative, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4][5] A significant challenge in this approach is the potential for the Lewis acid to coordinate with the amino group of the aniline and the nitrogen of the pyridine ring, which can deactivate the catalyst and complicate the reaction. Therefore, protection of the amino group is often necessary, adding extra steps to the synthesis.

Conceptual Workflow for Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_0 Protection cluster_1 Acylation cluster_2 Deprotection Aniline Substituted Aniline ProtectedAniline Protected Aniline Aniline->ProtectedAniline Protecting Group (e.g., Acyl) AcyliumIon Acylium Ion Intermediate ProtectedAniline->AcyliumIon AlCl₃ PyridineAcidChloride Pyridine-2-carbonyl Chloride PyridineAcidChloride->AcyliumIon AlCl₃ ProtectedProduct Protected 2-Aminobenzoylpyridine AcyliumIon->ProtectedProduct Electrophilic Aromatic Substitution FinalProduct 2-Aminobenzoylpyridine Derivative ProtectedProduct->FinalProduct Deprotection (e.g., Hydrolysis) GABA_A_Receptor_Modulation GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Orthosteric Site Benzodiazepine Benzodiazepine (derived from 2-aminobenzophenone) Benzodiazepine->GABA_A_Receptor Binds to Allosteric Site Chloride_Channel Chloride Ion Channel (Closed) GABA_A_Receptor->Chloride_Channel GABA binding opens channel Chloride_Channel_Open Chloride Ion Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Benzodiazepine enhances GABA's effect Chloride_Channel->Chloride_Channel_Open Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effects Anxiolytic, Sedative, Anticonvulsant Effects Reduced_Excitability->Therapeutic_Effects

Caption: Simplified diagram of GABA-A receptor modulation by benzodiazepines.

Anticancer Activity

A significant body of research has focused on the antitumor properties of compounds derived from 2-aminobenzoylpyridines.

As previously mentioned, 2-aminobenzoylpyridine is a key precursor for the anticancer agent batracylin. [2]The mechanism of action of batracylin is believed to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. [1]By inhibiting this enzyme, batracylin induces DNA damage and triggers apoptosis (programmed cell death) in rapidly dividing cancer cells. The development of batracylin analogs with improved solubility and reduced toxicity remains an active area of research. [1]

The broader class of 2-aminopyridine derivatives has shown promise as anticancer agents through various mechanisms. For instance, some derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. [6]Others have demonstrated activity as ALK/ROS1 dual inhibitors for the treatment of non-small-cell lung cancer. Furthermore, 2-aminobenzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors, which represent another important class of anticancer agents.

Signaling Pathway: Inhibition of Cancer Cell Proliferation

Anticancer_Mechanisms cluster_0 Topoisomerase II Inhibition cluster_1 Cell Cycle Regulation cluster_2 Signal Transduction Inhibition Batracylin Batracylin (from 2-aminobenzoylpyridine) Topoisomerase_II Topoisomerase II Batracylin->Topoisomerase_II Inhibits DNA_Replication DNA Replication & Repair Topoisomerase_II->DNA_Replication Cancer_Cell_Proliferation Cancer Cell Proliferation DNA_Replication->Cancer_Cell_Proliferation Disrupted Other_Derivatives Other 2-Aminopyridine Derivatives CDKs Cyclin-Dependent Kinases (CDKs) Other_Derivatives->CDKs Inhibit Cell_Cycle Cell Cycle Progression CDKs->Cell_Cycle Cell_Cycle->Cancer_Cell_Proliferation Arrested ALK_ROS1_Inhibitors ALK/ROS1 Inhibitors (2-aminopyridine scaffold) ALK_ROS1 ALK/ROS1 Kinases ALK_ROS1_Inhibitors->ALK_ROS1 Inhibit Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) ALK_ROS1->Downstream_Signaling Downstream_Signaling->Cancer_Cell_Proliferation Blocked Apoptosis Apoptosis Cancer_Cell_Proliferation->Apoptosis Leads to

Caption: Overview of anticancer mechanisms of 2-aminobenzoylpyridine derivatives and related compounds.

Part 4: Data Summary and Future Perspectives

The versatility of the 2-aminobenzoylpyridine core structure makes it a valuable platform for the development of new therapeutic agents. The following table summarizes the key synthetic methods and biological applications discussed in this guide.

Synthetic Method Key Reagents and Conditions Advantages Disadvantages Primary Applications of Products
Friedel-Crafts Acylation Aniline derivative, pyridine-2-carbonyl chloride, AlCl₃Well-established, good for simple substratesRequires protection/deprotection, harsh conditions, catalyst deactivationBenzodiazepine precursors, quinoline synthesis
Grignard/Organolithium Reaction 2-Halopyridine, Mg or RLi, 2-aminobenzonitrileHigh yields, good functional group toleranceRequires strictly anhydrous conditions, low temperaturesBatracylin synthesis, benzodiazepine precursors
Palladium-Catalyzed Coupling 2-Haloaniline, pyridineboronic acid, CO, Pd catalystMilder conditions, broad substrate scope, high efficiencyCatalyst cost, ligand sensitivityDiverse heterocyclic synthesis, fine chemicals
Ullmann Condensation 2-Aminopyridine, 2-halobenzoic acid, Cu catalystCan form C-N bonds directlyOften requires high temperatures, can have moderate yieldsQuinazolinone synthesis

The future of research on 2-aminobenzoylpyridine derivatives lies in the development of more efficient, selective, and sustainable synthetic methods. The exploration of novel catalytic systems, including biocatalysis and photoredox catalysis, could provide new avenues for their synthesis. From a medicinal chemistry perspective, the systematic exploration of the structure-activity relationships of 2-aminobenzoylpyridine derivatives as direct modulators of various biological targets, beyond their role as synthetic intermediates, is a promising area for the discovery of new therapeutic agents for a range of diseases, from neurological disorders to cancer.

References

A comprehensive list of references cited in this guide is provided below for further reading and verification.

  • Cholewiński, G., et al. (2011). Novel approaches in the synthesis of batracylin and its analogs: rebirth of an old player? Mini reviews in medicinal chemistry, 11(8), 683–694.
  • Martínez-Viturro, C. M., et al. (2007).
  • Li, X., et al. (2019). Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors. European journal of medicinal chemistry, 173, 214–229.
  • Zhang, J., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European journal of medicinal chemistry, 179, 435–451.
  • Abdel-Aziz, A. A.-M., et al. (2009). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 342(10), 604–612.
  • Shaibu, B. S., & Watkin, D. J. (2018). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 5(8), 20-23.
  • Wikipedia. (2023).
  • Process for the preparation of 2-(2-aminobenzoyl) pyridines. (1984). DK141528B.
  • Application of Grignard Reagents in the Synthesis of 2-Aminobenzophenones: Advanced Protocols for Pharmaceutical Research. (2025). Benchchem.
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (2023). MDPI.
  • Shaibu, B. S., & Watkin, D. J. (2018). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 5(8), 20-23.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Wikipedia. (2023). Leo Sternbach.
  • Chemistry Steps. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Grokipedia. (n.d.). Leo Sternbach.
  • Peréz, R., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.
  • Pierce, D. M., et al. (2020). State-dependent energetics of GABAA receptor modulators. The Journal of general physiology, 152(10), e201912534.
  • Masiulis, S., et al. (2019). GABA A receptor signalling mechanisms revealed by structural pharmacology.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Kalueff, A. V., & Nutt, D. J. (2007). Role of GABA in anxiety and depression. Depression and anxiety, 24(7), 495–517.
  • Sarkar, F. H., & Li, Y. (2004). Cell signaling pathways altered by natural chemopreventive agents.
  • Organic Chemistry Portal. (n.d.).
  • Recent Advances in the Development of Pyrimidine-based CNS Agents. (2022). Bentham Science.
  • Burgio, A. L., et al. (2022). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). ACS medicinal chemistry letters, 13(5), 843–850.
  • Multiplex Cellular Imaging Platform for Discovery and Advancement of Novel Drugs for CNS Diseases. (n.d.). AZoNano.
  • Wu, X.-F., et al. (2013). Palladium-catalyzed carbonylative synthesis of quinazolinones from 2-aminobenzamide and aryl bromides. Chemistry (Weinheim an der Bergstrasse, Germany), 19(38), 12626–12629.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.

Sources

Anti-inflammatory properties of 2-aminobenzoylpyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Anti-inflammatory Properties of 2-Aminobenzoylpyridine Compounds

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 2-aminobenzoylpyridine compounds, a promising class of small molecules for the development of novel therapeutics. We delve into the core mechanisms of action, focusing on the modulation of key inflammatory signaling pathways such as the p38 MAP kinase and NF-κB cascades. Structure-activity relationship (SAR) studies are analyzed to provide insights for rational drug design and optimization. Furthermore, this guide presents detailed, field-proven protocols for the preclinical evaluation of these compounds, including standardized in vitro and in vivo models. The content is tailored for researchers, scientists, and drug development professionals, aiming to bridge the gap between synthetic chemistry, molecular pharmacology, and preclinical assessment.

Part 1: The Inflammatory Cascade and Therapeutic Rationale

Inflammation is a fundamental biological response of the body's tissues to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] It is a protective effort by the organism to remove the injurious stimuli and initiate the healing process. This process is orchestrated by a complex network of chemical signals, including cytokines, chemokines, and prostaglandins, which recruit immune cells to the site of injury.[1] Key cellular players, particularly macrophages, become activated and produce pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[2][3]

While acute inflammation is essential for healing, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Many current non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which can lead to gastrointestinal side effects due to the concurrent inhibition of the homeostatic COX-1 enzyme.[1] This highlights the critical need for novel anti-inflammatory agents with more targeted mechanisms and improved safety profiles.

The 2-aminobenzoylpyridine scaffold, which includes related structures like aminobenzophenones, has emerged as a novel and promising chemical class.[4] These compounds offer a unique structural backbone for chemical modification and have demonstrated potent activity by inhibiting key upstream signaling molecules and the production of pro-inflammatory cytokines, representing a strategic approach to controlling the inflammatory response.[4][5]

Part 2: Core Mechanism of Action

The anti-inflammatory effects of 2-aminobenzoylpyridine derivatives are primarily attributed to their ability to suppress the production of critical inflammatory mediators. This is achieved through the modulation of intracellular signaling pathways that are pivotal in the inflammatory response.

Inhibition of the p38 MAP Kinase Pathway

A primary mechanism of action for this class of compounds is the potent and selective inhibition of the p38 Mitogen-Activated Protein (MAP) kinase.[4] The p38 MAPK pathway is a key signaling cascade activated by inflammatory stimuli like lipopolysaccharide (LPS). Upon activation, p38 MAPK phosphorylates downstream targets, leading to the stabilization of mRNA transcripts and increased translation of pro-inflammatory cytokines such as TNF-α and IL-1β.[5]

By inhibiting p38 MAPK, 2-aminobenzoylpyridine compounds effectively block this cascade at a critical node. This prevents the downstream synthesis and release of these key cytokines, thereby dampening the inflammatory response.[4] Molecular modeling studies suggest that the benzophenone-like carbonyl group can form a crucial hydrogen bond with the hinge region of the p38 kinase (specifically with the NH of Met-109), anchoring the molecule in the ATP-binding pocket.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MKK3_6 MKK3/6 TAK1->MKK3_6 IkappaB IκB IKK->IkappaB Phosphorylates (degradation) NFkappaB_nuc NF-κB IKK->NFkappaB_nuc Translocation NFkappaB NF-κB NFkappaB->NFkappaB_nuc Translocation p38 p38 MAPK MKK3_6->p38 Activates Gene Pro-inflammatory Gene Transcription p38->Gene Stabilizes mRNA Compound 2-Aminobenzoylpyridine Compound Compound->NFkappaB Inhibits Compound->p38 Inhibits NFkappaB_nuc->Gene Activates LPS LPS LPS->TLR4 Binds

Caption: Inflammatory signaling cascade showing inhibition points for 2-aminobenzoylpyridine compounds.

Modulation of NF-κB Signaling

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[1][3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[3] Some pyridine derivatives have been shown to significantly decrease the expression levels of NF-κB, thereby preventing this entire transcriptional program from being initiated.[2]

Part 3: Structure-Activity Relationship (SAR) Insights

Systematic optimization of the 2-aminobenzoylpyridine scaffold has yielded critical insights into the structural features required for potent anti-inflammatory activity. SAR studies on the related aminobenzophenone class provide a valuable blueprint.[4]

  • The Amino Linker: The secondary amine linking the two aromatic rings is crucial for activity. Its presence is thought to correctly orient the rings within the kinase binding pocket.

  • Substitution on the 'A' Ring (Aminophenyl/pyridyl Ring): Small electron-withdrawing groups, such as chlorine, at the position ortho to the linking amine can enhance potency. For example, (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone was identified as a highly potent inhibitor of IL-1β and TNF-α release.[4]

  • Substitution on the 'B' Ring (Benzoyl Ring): The substitution pattern on the benzoyl ring significantly impacts activity. A methyl group at the ortho position of this ring has been shown to be beneficial, likely by inducing a non-planar conformation that is favorable for binding to the p38 MAP kinase.[4]

These SAR findings underscore the tunability of the scaffold and provide a rational basis for designing next-generation analogs with improved potency and selectivity.

Part 4: Preclinical Evaluation: Methodologies and Protocols

The evaluation of anti-inflammatory compounds requires robust and reproducible experimental models.[6] The following protocols represent industry-standard methods for assessing the efficacy of 2-aminobenzoylpyridine derivatives.

In Vitro Model: LPS-Stimulated Cytokine Release in RAW 264.7 Macrophages

This assay is a cornerstone for the initial screening and mechanistic study of anti-inflammatory agents.[2] Murine macrophage-like RAW 264.7 cells are stimulated with bacterial lipopolysaccharide (LPS) to induce a potent inflammatory response, characterized by the release of cytokines like TNF-α.[7]

Experimental Protocol:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Pre-treat the cells with various concentrations of the 2-aminobenzoylpyridine test compound (or vehicle control, e.g., 0.1% DMSO) for 1 hour. Include a positive control such as Dexamethasone.

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α (or other cytokines like IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the cytokine release).

Caption: Experimental workflow for the in vitro LPS-induced cytokine release assay.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly predictive model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs in vivo.[9][10] Subplantar injection of carrageenan induces a localized, reproducible inflammatory response characterized by swelling (edema).

Experimental Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).

  • Grouping and Fasting: Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Diclofenac, Ibuprofen), and Test Compound groups (multiple doses).[9] Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.

Part 5: Data Synthesis and Interpretation

Effective data presentation is crucial for comparing the potency of different compounds. Results from the described assays are typically summarized in tables for clear interpretation.

Table 1: In Vitro Anti-inflammatory Activity Summarizes the inhibitory effects of example 2-aminobenzoylpyridine compounds on TNF-α release in LPS-stimulated RAW 264.7 cells.

CompoundIC₅₀ for TNF-α Inhibition (nM)[4]
Lead Compound (3)>1000
Optimized Compound (45) 6
Dexamethasone (Control)10

Data is representative and based on values reported for structurally related aminobenzophenones.[4]

Table 2: In Vivo Anti-inflammatory Activity Shows the percentage inhibition of paw edema in the carrageenan-induced edema model in rats at 3 hours post-carrageenan injection.

Treatment (Dose)% Inhibition of Paw Edema[9]
Vehicle Control0%
Test Compound A (20 mg/kg) 55%
Test Compound B (20 mg/kg) 48%
Ibuprofen (40 mg/kg)62%

Data is hypothetical and for illustrative purposes.

Part 6: Conclusion and Future Directions

2-aminobenzoylpyridine compounds represent a highly promising class of anti-inflammatory agents with a distinct mechanism of action centered on the inhibition of key signaling kinases like p38 MAPK and the suppression of pro-inflammatory cytokine production. The well-defined structure-activity relationships provide a clear path for further optimization to enhance potency, selectivity, and drug-like properties.

Future research should focus on:

  • Kinome Profiling: To assess the selectivity of lead compounds against a broader panel of kinases and ensure a favorable safety profile.

  • Pharmacokinetic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of optimized leads.

  • Chronic Inflammation Models: To test the efficacy of these compounds in more complex, chronic models of disease, such as collagen-induced arthritis.

  • Exploration of Novel Derivatives: Synthesis of new analogs based on SAR to improve efficacy and explore different therapeutic indications.[11]

By leveraging the methodologies and insights outlined in this guide, researchers can effectively advance the development of 2-aminobenzoylpyridine compounds from promising hits to viable clinical candidates.

References

  • Eze, F. I., & Uzor, P. F. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15.
  • Eze, F. I., & Uzor, P. F. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Martínez-Rizo, A. B., Fosado-Rodríguez, R., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. [Link]
  • Eze, F., Uzor, P., et al. (2019).
  • Chakraborty, A. (2014).
  • Muralidharan, V., Seetaramswamy, S., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL NAPHTHALENE-PYRIMIDINE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS. Indo American Journal of Pharmaceutical Sciences, 2(4), 851-856. [Link]
  • Kim, H. J., et al. (2018). Synthesis and anti-inflammatory evaluation of 2-aminobenzaldehydes via Ir(III)-catalyzed C-H amidation. Journal of Chemical Research, 42(1), 1-5. [Link]
  • Patel, H. M., et al. (2016). Synthesis and Antimicrobial Evaluation of 2-Aminobenzophenone Linked 1,4-Dihydropyridine Derivatives.
  • Fraga, A. G. M., et al. (2020). New 2-amino-pyridinyl-N-acylhydrazones: Synthesis and identification of their mechanism of anti-inflammatory action. Biomedicine & Pharmacotherapy, 123, 109739. [Link]
  • Ottosen, E. R., Sørensen, M. D., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662. [Link]
  • Al-Ghorbani, M., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(18), 4153. [Link]
  • Khan, I., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(49), 29191-29214. [Link]
  • El-Gazzar, A. R. B. A., et al. (2007). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. Steroids, 72(2), 163-173. [Link]
  • Hrytsai, I., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 12(1), 1083-1094. [Link]
  • Sroor, F. M., Soliman, A. A. F., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
  • Al-Warhi, T., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(3), 1-18. [Link]
  • Ullah, H., et al. (2022). Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. Inflammopharmacology, 30(3), 1005-1019. [Link]
  • Franke, R., et al. (1985). Structure-activity relationship in nonsteroidal antiinflammatory agents, including QSAR in fenamate derivatives. Die Pharmazie, 40(7), 464-468. [Link]
  • Sroor, F. M., et al. (2025). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
  • Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
  • Cuckler, A. C., et al. (1983). Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives. Journal of Medicinal Chemistry, 26(11), 1654-1658. [Link]
  • Al-Warhi, T., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(3). [Link]
  • Wang, Y. J., et al. (2017). Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors. Scientific Reports, 7, 40096. [Link]
  • Danciu, C., et al. (2021). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. Molecules, 26(16), 4849. [Link]
  • Govindappa, P. K., et al. (2022). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury.
  • Paprocka, M., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 18(8), 1-17. [Link]

Sources

A Guide to the Thermochemical Landscape of Pharmaceutical Intermediates: The Case of (2-amino-5-bromophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Unseen Importance of Thermochemical Data in Drug Development

The journey of a drug from a laboratory concept to a patient's bedside is a long and arduous one, paved with meticulous testing and characterization. A crucial, yet often under-represented, aspect of this journey is the comprehensive understanding of the thermochemical properties of the active pharmaceutical ingredient (API) and its synthetic intermediates.[2][3] Thermochemical data, which encompasses quantities like enthalpy of formation, heat capacity, and thermal stability, provides a fundamental understanding of a molecule's energetic landscape. This information is paramount for ensuring the safety, efficacy, and stability of the final drug product.[4]

(2-amino-5-bromophenyl)(pyridin-2-yl)methanone, a yellow solid with a melting point of 98-100°C, serves as a critical precursor in the synthesis of several benzodiazepines.[1] Its molecular structure, featuring a substituted benzoyl pyridine core, makes it a versatile building block.[5] However, a lack of published thermochemical data necessitates a predictive and methodological approach to its characterization. This guide will, therefore, focus on the established protocols and the rationale behind their application to a compound like (2-amino-5-bromophenyl)(pyridin-2-yl)methanone.

The Energetic Blueprint: Key Thermochemical Parameters and Their Significance

A thorough thermochemical analysis provides an "energetic blueprint" of a molecule. For a pharmaceutical intermediate, the following parameters are of utmost importance:

Thermochemical ParameterSignificance in Drug Development
Enthalpy of Formation (ΔfH°) A measure of the energy stored in a molecule's chemical bonds. Crucial for reaction calorimetry and process safety assessment to predict heat release during synthesis.
Enthalpy of Fusion (ΔfusH) The energy required to melt the solid. Directly related to crystal lattice energy and provides insights into polymorphism and solubility. Determined using Differential Scanning Calorimetry (DSC).[6]
Melting Point (Tm) A primary indicator of purity. A sharp melting point, as determined by DSC, suggests a highly pure compound.[7]
Heat Capacity (Cp) The amount of heat required to raise the temperature of a substance. Essential for heat transfer calculations in process scale-up.
Thermal Stability & Decomposition Determines the temperature at which the compound begins to degrade. Critical for defining safe storage and handling conditions. Thermogravimetric Analysis (TGA) is the primary technique for this assessment.[4][6]

Understanding these parameters is not merely an academic exercise; it has profound practical implications. For instance, an unexpected exothermic decomposition during scale-up can have catastrophic consequences. Similarly, the presence of different polymorphic forms, which can be identified through their distinct enthalpies of fusion, can significantly impact the bioavailability of the final drug.[4]

Experimental Workflows for Thermochemical Characterization

A multi-technique approach is essential for a comprehensive thermochemical work-up. The following experimental workflow is recommended for a thorough characterization of (2-amino-5-bromophenyl)(pyridin-2-yl)methanone.

Caption: Experimental workflow for the thermochemical characterization of a pharmaceutical intermediate.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions.[6]

Protocol:

  • Accurately weigh 2-5 mg of (2-amino-5-bromophenyl)(pyridin-2-yl)methanone into an aluminum DSC pan.

  • Crimp the pan with a lid. An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point (e.g., 25 °C to 250 °C).

  • The melting point is determined as the onset temperature of the melting endotherm, and the enthalpy of fusion is calculated by integrating the peak area.

Causality: A sharp, single endotherm is indicative of a high-purity, single crystalline form. The presence of multiple peaks or a broad melting range can suggest impurities or the existence of different polymorphs.[7]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a material.[6]

Protocol:

  • Place a small, accurately weighed sample (5-10 mg) of the compound into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600 °C).

  • The temperature at which significant mass loss begins is taken as the onset of decomposition.

Causality: The decomposition temperature is a critical parameter for defining the maximum safe operating and storage temperature for the intermediate. Analysis of the evolved gases using a coupled mass spectrometer can provide insights into the decomposition mechanism.[7]

Combustion Calorimetry

Principle: This technique measures the heat released during the complete combustion of a substance in a high-pressure oxygen atmosphere. The standard enthalpy of combustion (ΔcH°) can then be used to derive the standard enthalpy of formation (ΔfH°).

Protocol:

  • A pressed pellet of the sample is placed in a crucible inside a combustion bomb.

  • The bomb is pressurized with pure oxygen.

  • The sample is ignited, and the temperature change of the surrounding water bath is precisely measured.

  • From the temperature change and the known heat capacity of the calorimeter, the enthalpy of combustion is calculated.

Causality: The enthalpy of formation is a fundamental thermochemical property that is essential for calculating the heat of reaction for any process involving the intermediate. This is a cornerstone of process safety assessment.

Computational Thermochemistry: A Powerful Predictive Tool

In the absence of experimental data, high-level quantum chemical methods can provide reliable estimates of thermochemical properties.[8]

Caption: A typical workflow for the computational determination of thermochemical properties.

Methodology:

  • Conformational Search: Identify the lowest energy conformer of the molecule.

  • Geometry Optimization and Frequency Calculation: Optimize the molecular geometry and calculate vibrational frequencies using a method like Density Functional Theory (DFT).

  • High-Accuracy Energy Calculation: Perform a single-point energy calculation using a high-level composite method such as G4 or G3MP2.[8] These methods are designed to provide "chemical accuracy" for enthalpies of formation.

  • Derivation of Thermochemical Data: The calculated electronic energy, combined with thermal corrections from the frequency calculation, allows for the determination of the gas-phase enthalpy of formation.

Causality and Validation: While computational methods are powerful, they are not a replacement for experimental data. The calculated values should be validated against experimental data for structurally related compounds whenever possible. For instance, comparing the calculated enthalpy of formation of (2-amino-5-bromophenyl)(pyridin-2-yl)methanone with experimental data for other substituted benzophenones can provide confidence in the theoretical results.[8][9]

Conclusion: A Call for Comprehensive Characterization

The thermochemical characterization of pharmaceutical intermediates like (2-amino-5-bromophenyl)(pyridin-2-yl)methanone is a critical, non-negotiable step in modern drug development. It provides the foundational data necessary for ensuring process safety, controlling product quality, and understanding the solid-state properties of the material. By employing a synergistic combination of experimental techniques and computational modeling, researchers can build a comprehensive thermochemical profile, mitigating risks and accelerating the path to a safe and effective final drug product. This guide provides the strategic framework for undertaking such a crucial investigation.

References

  • Ferreira, A. M. C., et al. (2018). Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. Molecules, 23(8), 2025. [Link]
  • Ribeiro da Silva, M. A. V., et al. (2008). Thermochemistry and Gas-Phase Ion Energetics of 2-Hydroxy-4-methoxy-benzophenone (Oxybenzone). The Journal of Physical Chemistry A, 112(14), 3201–3208. [Link]
  • Nagrimanov, R. N., et al. (2018). Thermochemistry of drugs: experimental and theoretical study of analgesics. Structural Chemistry, 30(2), 525-538. [Link]
  • Davis, A. M., & Teague, S. J. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today, 16(15-16), 643-653. [Link]
  • Chodera, J. D., & Mobley, D. L. (2013). Thermodynamic Studies for Drug Design and Screening. Annual review of biophysics, 42, 121–142. [Link]
  • Surov, A. O., et al. (2015). Thermochemistry of Drugs. Experimental and First-Principles Study of Fenamates.
  • Ribeiro da Silva, M. A. V., et al. (2008). Thermochemistry and Gas-Phase Ion Energetics of 2-Hydroxy-4-methoxy-benzophenone (Oxybenzone). The Journal of Physical Chemistry A, 112(14), 3201–3208. [Link]
  • Ribeiro da Silva, M. A. V., et al. (2008). Thermochemistry and gas-phase ion energetics of 2-hydroxy-4-methoxy-benzophenone (oxybenzone). The Journal of Physical Chemistry A, 112(14), 3201-3208. [Link]
  • Czylkowska, A., et al. (2022).
  • Gomaa, E. A., & El-zihery, S. S. (2014). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Iranian journal of pharmaceutical research : IJPR, 13(4), 1435–1442. [Link]
  • O'Brien, R., & Ladbury, J. E. (2007). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!. European Pharmaceutical Review. [Link]
  • Ruscic, B., & Bross, D. H. (2024). Active Thermochemical Tables (ATcT) values based on ver. 1.156 of the Thermochemical Network.
  • Nagrimanov, R. N., et al. (2018). Thermochemistry of drugs: experimental and theoretical study of analgesics. Structural Chemistry, 30(2), 525-538. [Link]
  • Knopp, M. M., & Löbmann, K. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. American Pharmaceutical Review. [Link]
  • ChemAnalyst. (2025). 2-(2-Amino-5-bromobenzoyl)pyridine: A Comprehensive Overview. ChemAnalyst. [Link]
  • ChemBK. (2024). (2-amino-5-bromophenyl)(pyridin-2-yl)methanone. ChemBK. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • TA Instruments. (2015, January 22). Measuring Thermodynamic Parameters in the Drug Development Process [Video]. YouTube. [Link]
  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • Graham, G. G., et al. (1996). This compound.

Sources

The 2-Aminobenzoylpyridine Scaffold: A Technical Guide to its Potential Pharmacophore Features for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminobenzoylpyridine scaffold is a privileged heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in biologically active compounds, most notably as a key structural component of the anticancer agent batracylin. This in-depth technical guide provides a comprehensive analysis of the potential pharmacophore features of the 2-aminobenzoylpyridine core. We will delve into the structural and electronic properties of the scaffold, inferring its key interaction points for molecular recognition. This guide will further present detailed, field-proven methodologies for developing and validating pharmacophore models based on this scaffold, offering a practical framework for researchers engaged in drug design and discovery.

Introduction: The Emergence of the 2-Aminobenzoylpyridine Scaffold

The quest for novel therapeutic agents with improved efficacy and selectivity is a driving force in pharmaceutical research. Heterocyclic scaffolds form the backbone of a vast number of approved drugs, and the pyridine ring, in particular, is a cornerstone of medicinal chemistry.[1][2] The 2-aminobenzoylpyridine moiety, a unique conjunction of an aminobenzoyl group and a pyridine ring, presents a compelling structural framework for interaction with various biological targets.

The significance of this scaffold was notably highlighted by its role as a crucial intermediate in the synthesis of batracylin (8-aminoisoindolo[1,2-b]quinazolin-10(12H)-one), an investigational anticancer agent. Batracylin has been identified as a dual inhibitor of DNA topoisomerases I and II, enzymes critical for DNA replication and repair in cancer cells. This biological activity underscores the potential of the 2-aminobenzoylpyridine core to serve as a template for the design of novel enzyme inhibitors and other therapeutic agents.

This guide will systematically deconstruct the 2-aminobenzoylpyridine scaffold to identify its inherent pharmacophoric features. By understanding these features, researchers can rationally design new molecules with enhanced biological activity and target specificity.

Deconstructing the Scaffold: Potential Pharmacophore Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The 2-aminobenzoylpyridine scaffold intrinsically possesses several key features that can contribute to its pharmacophoric profile.

Key Potential Pharmacophore Features:

  • Hydrogen Bond Donor (HBD): The primary amino group (-NH2) on the benzoyl ring is a strong hydrogen bond donor. This feature is critical for forming directional interactions with hydrogen bond acceptor groups (e.g., carbonyl oxygen, nitrogen atoms) in the active site of a biological target.

  • Hydrogen Bond Acceptor (HBA): The nitrogen atom within the pyridine ring and the carbonyl oxygen of the benzoyl group are both potential hydrogen bond acceptors. The lone pair of electrons on the pyridine nitrogen can accept a hydrogen bond from a donor group on the target protein. Similarly, the carbonyl oxygen is a strong hydrogen bond acceptor.

  • Aromatic Rings (AR): The scaffold contains two aromatic rings: the pyridine ring and the aminobenzoyl ring. These rings can engage in various non-covalent interactions, including:

    • π-π Stacking: Face-to-face or edge-to-face interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding pocket.

    • Cation-π Interactions: The electron-rich π-system of the aromatic rings can interact favorably with cationic groups, such as protonated lysine or arginine residues.

  • Hydrophobic (HY) Features: The aromatic rings also contribute to the overall hydrophobicity of the scaffold, enabling it to interact with hydrophobic pockets within a protein's active site.

  • Metal Chelation Site: The arrangement of the pyridine nitrogen, the carbonyl oxygen, and the amino group can potentially act as a tridentate ligand for metal ions, which are often present as cofactors in the active sites of metalloenzymes.

The spatial arrangement of these features is crucial for defining the pharmacophore. The relative orientation of the HBD, HBA, and aromatic rings is dictated by the torsional freedom around the single bond connecting the benzoyl and pyridine moieties.

Visualization of the Core Scaffold and its Pharmacophoric Features

To visually represent the 2-aminobenzoylpyridine scaffold and its key pharmacophoric features, the following diagrams were generated using the Graphviz DOT language.

Caption: 2D structure of the 2-aminobenzoylpyridine scaffold.

G scaffold HBD H-Bond Donor HBA1 H-Bond Acceptor HBA2 H-Bond Acceptor AR1 Aromatic Ring AR2 Aromatic Ring

Caption: Potential pharmacophore features of the 2-aminobenzoylpyridine scaffold.

Methodologies for Pharmacophore Model Development and Validation

The identification and validation of a pharmacophore model are critical steps in leveraging the 2-aminobenzoylpyridine scaffold for drug discovery. Both ligand-based and structure-based approaches can be employed.

Ligand-Based Pharmacophore Modeling

This approach is utilized when a set of molecules with known biological activity against a specific target is available, but the 3D structure of the target is unknown.

  • Data Set Preparation:

    • Compile a structurally diverse set of at least 15-20 compounds with a wide range of biological activities (e.g., IC50 values) against the target of interest.

    • Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to generate the pharmacophore model, while the test set is used for external validation.

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for each molecule in the training set using computational chemistry software (e.g., Discovery Studio, MOE, LigandScout). This step is crucial as the bioactive conformation is often unknown.

  • Feature Identification and Pharmacophore Generation:

    • Utilize a pharmacophore generation algorithm (e.g., HipHop or HypoGen in Discovery Studio) to identify common chemical features present in the active molecules of the training set.[3]

    • The algorithm will align the conformers of the active molecules and generate a set of pharmacophore hypotheses, each consisting of a unique combination of features and their spatial arrangement.

  • Scoring and Ranking of Hypotheses:

    • The generated hypotheses are scored and ranked based on how well they map the active compounds and exclude the inactive ones. Statistical parameters such as the cost function, correlation coefficient (r), and root mean square deviation (RMSD) are used to evaluate the quality of each hypothesis.

  • Model Selection:

    • The best pharmacophore hypothesis is selected based on its statistical significance and its ability to rationalize the structure-activity relationship (SAR) of the training set compounds.

Structure-Based Pharmacophore Modeling

This approach is employed when the 3D structure of the biological target (e.g., from X-ray crystallography or NMR) is available.

  • Target Preparation:

    • Obtain the 3D structure of the target protein, preferably in complex with a ligand, from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

  • Binding Site Analysis:

    • Identify the key interaction points between the ligand and the amino acid residues in the binding site. These interactions can be visualized and analyzed using molecular modeling software.

  • Feature Generation:

    • Based on the identified interactions, generate pharmacophore features that are complementary to the binding site. For example, a hydrogen bond donor in the ligand will correspond to a hydrogen bond acceptor feature in the pharmacophore model.[4]

  • Model Refinement:

    • Refine the generated pharmacophore model by adding excluded volumes to represent the steric constraints of the binding pocket. This prevents the selection of molecules that would clash with the protein.

Pharmacophore Model Validation

Validation is a critical step to ensure the generated pharmacophore model is robust and has predictive power.

  • Test Set Validation:

    • The predictive ability of the model is assessed by screening the test set of compounds. A good model should be able to accurately predict the activity of the test set compounds.

  • Decoy Set Screening:

    • A decoy set, consisting of a large number of drug-like molecules with different topologies but similar physicochemical properties to the active compounds, is screened against the pharmacophore model. A robust model should have a high enrichment factor, meaning it preferentially selects active compounds over decoys.

  • Fischer's Randomization Test:

    • The statistical significance of the pharmacophore model is evaluated by generating a series of random hypotheses and comparing their scores to the score of the original hypothesis. A statistically significant model will have a much better score than the random models.

Data Presentation: Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR table for a large, diverse set of 2-aminobenzoylpyridine derivatives is not publicly available, we can infer potential SAR trends based on the known biological activity of related compounds and the inherent features of the scaffold.

Feature ModificationPredicted Impact on ActivityRationale
Substitution on the Amino Group VariableAcylation or alkylation could modulate hydrogen bonding capacity and introduce new interactions.
Substitution on the Benzoyl Ring HighElectron-donating or -withdrawing groups can alter the electronic properties and steric profile, influencing binding affinity.
Substitution on the Pyridine Ring HighModifications can tune the basicity of the pyridine nitrogen and introduce new interaction points.
Replacement of the Benzoyl Linker HighAltering the linker can change the relative orientation of the two aromatic rings, significantly impacting the pharmacophore.

Application in Drug Discovery: A Workflow

A validated pharmacophore model of the 2-aminobenzoylpyridine scaffold can be a powerful tool in a virtual screening campaign to identify novel hit compounds.

G cluster_0 Pharmacophore Model Generation cluster_1 Model Validation cluster_2 Virtual Screening & Hit Identification A Ligand/Structure Data Collection B Conformational Analysis A->B C Feature Identification B->C D Hypothesis Generation & Scoring C->D E Test Set Validation D->E F Decoy Set Screening E->F G Statistical Validation F->G H Database Screening G->H I Hit Filtering (ADMET, etc.) H->I J Molecular Docking I->J K Hit Prioritization J->K L Lead Compound K->L Experimental Validation

Caption: A typical workflow for pharmacophore-based drug discovery.

Conclusion

The 2-aminobenzoylpyridine scaffold represents a promising starting point for the design of novel therapeutic agents. Its inherent pharmacophoric features, including hydrogen bond donors and acceptors, aromatic rings, and potential for hydrophobic interactions, provide a solid foundation for molecular recognition by a variety of biological targets. The methodologies outlined in this guide offer a robust framework for researchers to develop and validate pharmacophore models based on this scaffold, thereby accelerating the discovery of new and effective medicines. As our understanding of the biological targets associated with this scaffold grows, so too will the potential for rational, structure-based design of next-generation therapeutics.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link][1][2]
  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. Computational and Structural Biotechnology Journal. [Link][4]
  • Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. Computational and Structural Biotechnology Journal. [Link][3]
  • SOP for Pharmacophore Modeling. Protocol Exchange. [Link]
  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
  • Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling.
  • Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]
  • DOT Language. Graphviz. [Link]
  • Graphviz tutorial. YouTube. [Link]
  • A Quick Introduction to Graphviz. Ryan L. Boyd. [Link]
  • Graphviz Examples and Tutorial. Sketchviz. [Link]
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
  • Designing Type II Topoisomerase Inhibitors: A Molecular Modeling Approach. IntechOpen. [Link]
  • Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors. European Journal of Medicinal Chemistry. [Link]
  • 3D-QSAR study on heterocyclic topoisomerase II inhibitors using CoMSIA. Medicinal Chemistry Research. [Link]
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Structure–activity relationships.
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. [Link]
  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. [Link]
  • Comparative Pharmacophore Modeling and QSAR Studies for Structural Requirements of some Substituted 2-Aminopyridine Derivatives as Inhibitors of Nitric Oxide Synthases. Medicinal Chemistry Research. [Link]
  • Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. European Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine from 2-Bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine, a key intermediate in the manufacturing of pharmaceuticals such as Bromazepam and Remimazolam.[1] The protocol details a robust and scalable method starting from 2-bromopyridine. The core transformation involves a directed ortho-metalation of 2-bromopyridine followed by nucleophilic addition to a suitable benzoyl precursor and subsequent hydrolysis. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible synthesis.

Table of Contents
  • Introduction

  • Chemical and Physical Properties

  • Reaction Mechanism and Scientific Rationale

  • Experimental Protocol

    • Materials and Reagents

    • Step-by-Step Procedure

  • Characterization Data

  • Troubleshooting and Safety Considerations

  • References

Introduction

This compound, with the CAS number 1563-56-0, is a pivotal building block in medicinal chemistry.[1] Its structure, featuring a bromo-substituted aminobenzoyl moiety attached to a pyridine ring, provides a versatile scaffold for the synthesis of a range of biologically active molecules. Most notably, it is a direct precursor to the anxiolytic and sedative benzodiazepine, Bromazepam.[1][2] The synthesis of this intermediate with high purity and yield is therefore of significant industrial and academic interest.

The synthetic strategy detailed herein focuses on the generation of a 2-pyridyl organometallic species from 2-bromopyridine, which then acts as a nucleophile. This approach is favored for its efficiency and control over regioselectivity.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₉BrN₂O[1]
Molecular Weight 277.12 g/mol [1]
Appearance Yellow to brown solid[1][2]
Melting Point 98-100 °C[1]
Boiling Point 451 °C[1]
Solubility Soluble in DMSO and methanol[1]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds through a three-stage process:

Stage 1: Directed Ortho-Metalation (Lithiation)

The synthesis commences with the deprotonation of 2-bromopyridine at the position ortho to the bromine atom. This is achieved using a strong organolithium base, such as n-butyllithium (n-BuLi). The bromine atom directs the lithiation to the adjacent C-2 position.[3][4] This step is performed at very low temperatures (-78 °C) to minimize side reactions, such as di-lithiation or reaction with the solvent (THF).[5] Maintaining anhydrous conditions is critical as organolithium reagents are highly sensitive to moisture.[5]

Stage 2: Nucleophilic Addition to an Electrophile

The resulting 2-lithiopyridine is a potent nucleophile. It is then reacted with an appropriate electrophilic benzoyl precursor. While several precursors can be envisioned, 2-amino-5-bromobenzonitrile is a common choice. The lithiated pyridine attacks the nitrile carbon, forming a ketimine intermediate after an initial addition.

Stage 3: Hydrolysis of the Ketimine Intermediate

The final step is the hydrolysis of the ketimine intermediate to the desired ketone product. This is typically achieved by quenching the reaction with an aqueous acidic solution.[6] The acidic conditions facilitate the protonation of the imine nitrogen, making the carbon more susceptible to nucleophilic attack by water.[6][7] Subsequent proton transfers and elimination of ammonia yield the final this compound.

Synthesis_Workflow cluster_0 Stage 1: Lithiation cluster_1 Stage 2: Nucleophilic Addition cluster_2 Stage 3: Hydrolysis 2-Bromopyridine 2-Bromopyridine 2-Lithio-bromopyridine 2-Lithio-bromopyridine 2-Bromopyridine->2-Lithio-bromopyridine n-BuLi, THF -78 °C Ketimine_Intermediate Ketimine_Intermediate 2-Lithio-bromopyridine->Ketimine_Intermediate + 2-Amino-5-bromobenzonitrile 2-Amino-5-bromobenzonitrile 2-Amino-5-bromobenzonitrile Final_Product This compound Ketimine_Intermediate->Final_Product Aqueous Acid Workup

Caption: Overall workflow of the synthesis.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplierCAS No.
2-BromopyridineAnhydrous, 99%Sigma-Aldrich109-04-6
n-Butyllithium2.5 M in hexanesSigma-Aldrich109-72-8
2-Amino-5-bromobenzonitrile98%Alfa Aesar30970-64-8
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich60-29-7
Hydrochloric acid37%Fisher Scientific7647-01-0
Sodium bicarbonate≥99.5%Sigma-Aldrich144-55-8
Anhydrous sodium sulfate≥99.0%Sigma-Aldrich7757-82-6
Ethyl acetateHPLC gradeFisher Scientific141-78-6
HexanesHPLC gradeFisher Scientific110-54-3
Step-by-Step Procedure

Note: This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. All glassware should be thoroughly dried before use.

  • Reaction Setup:

    • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add 2-bromopyridine (10.0 g, 63.3 mmol) and 150 mL of anhydrous diethyl ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (2.5 M in hexanes, 26.6 mL, 66.5 mmol) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. A pale yellow to orange precipitate of 2-lithiopyridine may form.

  • Nucleophilic Addition:

    • In a separate flame-dried 250 mL flask, dissolve 2-amino-5-bromobenzonitrile (12.5 g, 63.3 mmol) in 100 mL of anhydrous THF.

    • Add the solution of 2-amino-5-bromobenzonitrile to the 2-lithiopyridine suspension dropwise via a cannula or the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

    • After the addition, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours.

  • Hydrolysis and Workup:

    • Quench the reaction by slowly adding 100 mL of 2 M hydrochloric acid while cooling in an ice bath.

    • Transfer the mixture to a separatory funnel. Separate the aqueous layer.

    • Extract the organic layer with two 50 mL portions of 2 M hydrochloric acid.

    • Combine all aqueous extracts and heat at reflux for 1 hour to ensure complete hydrolysis of any imine intermediate.[8]

    • Cool the acidic solution in an ice bath and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. A yellow precipitate will form.

  • Purification:

    • Extract the neutralized aqueous solution with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow-brown solid.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20-40% ethyl acetate).

    • Combine the fractions containing the desired product and evaporate the solvent to afford this compound as a yellow solid. A high yield of around 89% can be expected.[2]

Protocol_Flowchart start Start setup 1. Reaction Setup (2-Bromopyridine in Et2O, -78 °C) start->setup lithiation 2. Lithiation (Add n-BuLi, stir for 1h) setup->lithiation addition 3. Nucleophilic Addition (Add 2-Amino-5-bromobenzonitrile in THF) lithiation->addition warm Warm to 0 °C, stir for 2h addition->warm hydrolysis 4. Hydrolysis & Workup (Quench with HCl, reflux) warm->hydrolysis neutralize Neutralize with NaHCO3 hydrolysis->neutralize extract Extract with Ethyl Acetate neutralize->extract purify 5. Purification (Column Chromatography) extract->purify end_node End (Pure Product) purify->end_node

Caption: Step-by-step experimental protocol flowchart.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of both the pyridine and the substituted benzene ring, as well as a broad singlet for the amine protons.
¹³C NMR Resonances for all 12 carbon atoms, including the characteristic carbonyl carbon signal.
Mass Spec (MS) A molecular ion peak [M+H]⁺ at m/z 277/279, showing the characteristic isotopic pattern for a bromine-containing compound.
Melting Point 98-100 °C, consistent with literature values.[1]

Troubleshooting and Safety Considerations

Potential IssuePossible CauseRecommended Solution
Low Yield Incomplete lithiation due to moisture or poor quality n-BuLi.Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Titrate the n-BuLi solution before use to determine its exact molarity.[5]
Side reactions during lithiation.Maintain a strict reaction temperature of -78 °C. Add the n-BuLi dropwise to prevent localized heating.[5]
Formation of Byproducts Incomplete hydrolysis of the ketimine intermediate.Ensure the acidic workup and reflux step are carried out for a sufficient duration.
Di-lithiation of 2-bromopyridine.Use a precise amount of n-BuLi (1.0-1.1 equivalents).[5]

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • 2-Bromopyridine and 2-amino-5-bromobenzonitrile are toxic and should be handled in a well-ventilated fume hood.

  • The reaction should be performed behind a blast shield, especially during the quenching step, as the reaction of organolithium reagents with acid is highly exothermic.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]
  • Synthesis method of 2-(2-amino-5-bromobenzoyl)
  • DK141528B - Process for the preparation of 2-(2-aminobenzoyl) pyridines.
  • CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl)
  • Selective monolithiation of 2,5-dibromopyridine with butyllithium - ResearchG
  • Directed ortho metallation of 3‐bromopyridine (20)
  • The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis - Pharmaceutical Business review -. [Link]
  • ortho metalation - Andrew G Myers Research Group. [Link]
  • 2‐Lithiopyridine | Request PDF - ResearchG
  • Aldehydes & Ketones: Imine and Enamine Hydrolysis Mechanisms – Reacting with W
  • Directed (ortho)
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv

Sources

Application Note: Industrial Scale Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the industrial-scale synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine, a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), including the anxiolytic agent Bromazepam and the sedative Remimazolam.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of a robust and scalable multi-step synthesis route that circumvents the use of hazardous reagents such as n-butyllithium, which are often problematic in large-scale production.[2][3] Alternative synthetic strategies, including Friedel-Crafts acylation, are also discussed and compared. The guide includes detailed experimental procedures, process optimization strategies, in-depth safety and handling protocols, and analytical methods for quality control. Furthermore, a Process Mass Intensity (PMI) analysis is presented to evaluate the environmental impact and efficiency of the discussed synthetic routes.

Introduction: The Significance of this compound in Pharmaceutical Manufacturing

This compound, with the CAS number 1563-56-0, is a critical building block in the pharmaceutical industry.[1] Its unique molecular structure, featuring a substituted benzoyl pyridine core, makes it a versatile precursor for the synthesis of a variety of complex drug molecules.[1] The primary application of this intermediate is in the production of benzodiazepines, a class of psychoactive drugs widely used for their anxiolytic, sedative, and muscle-relaxant properties.[1] Notably, it is an essential component in the synthesis of Bromazepam and the newer short-acting sedative, Remimazolam.[1]

The growing demand for these pharmaceuticals necessitates the development of efficient, safe, and environmentally sustainable industrial-scale synthesis protocols for their key intermediates. This application note addresses this need by providing a detailed, field-proven guide to the large-scale production of this compound, with a focus on practical application and scientific integrity.

Comparative Analysis of Industrial Synthesis Routes

The selection of an optimal synthesis route for industrial production is a multi-faceted decision, balancing factors such as yield, cost, safety, environmental impact, and scalability. This section provides a comparative overview of the primary synthetic strategies for this compound.

ParameterRoute 1: Multi-step Synthesis via Suzuki-Miyaura Coupling Route 2: Friedel-Crafts Acylation Approach
Key Features Avoids pyrophoric and cryogenic reagents, high overall yield, multi-step process.Potentially shorter route, may suffer from lower yields and regioselectivity issues.
Starting Materials 4-bromo-2-bromomethylphenol, 2-bromopyridine5-bromo-aniline, 2-picolinic acid (or its acid chloride)
Key Reactions Protection of phenol, Grignard-like formation of a boric acid, Suzuki-Miyaura coupling, Oxidation, Deprotection.Friedel-Crafts acylation, potential need for protecting groups.
Catalysts Magnesium, Palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride).[2]Lewis acid (e.g., AlCl₃, FeCl₃).
Safety Concerns Handling of palladium catalysts, MEMCl (suspected carcinogen).[4][5]Handling of corrosive Lewis acids, potential for exothermic reactions.
Process Mass Intensity (PMI) Moderate (estimated)Potentially higher due to lower yields and more extensive purification (estimated).

Recommended Industrial Synthesis Protocol: A Multi-step Approach

This section details a robust and scalable multi-step synthesis of this compound, adapted from established industrial practices.[2][3] This route is recommended for its high overall yield, avoidance of highly hazardous reagents, and suitability for large-scale production.

Overall Synthesis Workflow

The following diagram illustrates the multi-step synthesis process:

G cluster_0 Step 1: Protection of Phenol cluster_1 Step 2: Boric Acid Formation cluster_2 Step 3: Suzuki-Miyaura Coupling cluster_3 Step 4 & 5: Oxidation and Deprotection A 4-bromo-2-bromomethylphenol B 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene A->B MEMCl, Triethylamine, DCM C 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene D (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid C->D Mg, Trimethyl borate, THF E (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid G 2-(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)pyridine E->G Pd(dppf)Cl₂, Na₂CO₃, THF/DMF F 2-bromopyridine F->G Pd(dppf)Cl₂, Na₂CO₃, THF/DMF H 2-(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)pyridine I This compound H->I 1. t-BuOOH, I₂, Pyridine/H₂O 2. NaOH, Heat

Caption: Multi-step industrial synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene

  • Reaction Principle: The phenolic hydroxyl group is protected as a (2-methoxyethoxy)methyl (MEM) ether to prevent side reactions in subsequent steps. Triethylamine acts as a base to neutralize the HCl generated.

  • Procedure:

    • Charge a suitable glass-lined reactor with 4-bromo-2-bromomethylphenol (1.0 eq) and dichloromethane (DCM, ~4 L/kg of starting material).

    • Add triethylamine (2.0 eq) to the reactor.

    • Maintain the temperature at 25°C and add (2-methoxyethoxy)methyl chloride (MEMCl, 1.2 eq) dropwise over 1-2 hours.[2]

    • Stir the mixture at 25°C for 6 hours.

    • Monitor the reaction for completion using HPLC.

    • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

    • Wash the organic phase with water several times, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product as an oil. Expected yield: >98%.[3]

Step 2: Synthesis of (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid

  • Reaction Principle: A Grignard-like reagent is formed which then reacts with trimethyl borate to form the corresponding boronic acid after acidic workup.

  • Procedure:

    • In a separate dry reactor under an inert atmosphere (nitrogen), charge magnesium turnings (1.2 eq) and anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of the product from Step 1 (1.0 eq) in THF to initiate the Grignard reaction.

    • Once the reaction is initiated, add the remaining solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 1-2 hours.

    • Cool the reaction mixture to -10°C and add trimethyl borate (1.5 eq) dropwise, keeping the temperature below 0°C.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by slowly adding it to a cold (0°C) aqueous solution of hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.

Step 3: Synthesis of 2-(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)pyridine

  • Reaction Principle: A Suzuki-Miyaura cross-coupling reaction is employed to form the C-C bond between the boronic acid and 2-bromopyridine.

  • Procedure:

    • Charge a reactor with the crude boronic acid from Step 2 (1.0 eq), 2-bromopyridine (1.2 eq), sodium carbonate (2.0 eq), and a mixture of THF and N,N-dimethylformamide (DMF).[2]

    • Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 1-3 mol%).

    • Heat the mixture to 75°C under a nitrogen atmosphere and stir for 6-8 hours.[2]

    • Monitor the reaction by HPLC.

    • Upon completion, cool the reaction mixture and add water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

Step 4 & 5: Oxidation and Deprotection to Yield this compound

  • Reaction Principle: The benzylic position is oxidized to a ketone using tert-butyl hydroperoxide and iodine. The MEM protecting group is then removed under basic conditions.

  • Procedure:

    • In a reactor, dissolve the product from Step 3 (1.0 eq) in a mixture of pyridine and water.[2]

    • Add tert-butyl hydroperoxide (1.5 eq) and iodine (1.0 eq).[2]

    • Heat the mixture to 80°C for 6 hours, monitoring by HPLC.[2]

    • Cool the reaction mixture and add an aqueous solution of sodium thiosulfate to quench the excess iodine.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with water and brine, then concentrate under reduced pressure.

    • To the crude intermediate, add a solution of sodium hydroxide in a suitable solvent (e.g., DMAC) and heat to 50°C for 2-4 hours to effect deprotection.[2]

    • After cooling, add water and extract the product with ethyl acetate.

    • Wash the organic layers, dry, and concentrate to yield the crude this compound.

Industrial Purification
  • Principle: Recrystallization is the most cost-effective method for purifying the final product on an industrial scale.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If necessary, treat with activated carbon to remove colored impurities.

    • Filter the hot solution to remove any insoluble materials.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the yellow crystals by filtration using a Nutsche filter.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the product in a vacuum oven at a temperature below 70°C.[2]

Process Optimization and Yield Improvement

  • Catalyst Loading: In the Suzuki-Miyaura coupling step, the palladium catalyst loading is a critical factor influencing both cost and efficiency. Optimization studies should be conducted to determine the lowest effective catalyst concentration (typically in the range of 0.1-1 mol%) that maintains a high yield and acceptable reaction time.[6][7]

  • Solvent Selection: The choice of solvents can impact reaction rates, yields, and ease of workup. While the patent suggests a THF/DMF mixture, exploring greener solvent alternatives is encouraged.

  • Temperature and Reaction Time: The temperature and duration of each reaction step should be carefully controlled and optimized to maximize product formation and minimize the generation of byproducts.

  • Waste Reduction: Implementing measures to recover and recycle solvents can significantly improve the process's environmental footprint and reduce operational costs.

Industrial Safety and Handling Protocols

The industrial synthesis of this compound involves the use of hazardous materials that require strict safety protocols.

Reagent/ProcessHazardsRecommended Safety Procedures
(2-methoxyethoxy)methyl chloride (MEMCl) Flammable liquid and vapor, harmful if swallowed or inhaled, skin and eye irritant, suspected carcinogen.[4][5][8][9]Handle in a closed system or a well-ventilated fume hood. Wear appropriate PPE including chemical-resistant gloves, safety goggles, and a face shield.[4][5] Store in a cool, dry, well-ventilated area away from ignition sources.[4][5]
Palladium Catalysts Pyrophoric (especially after use), skin irritant.Handle in an inert atmosphere where possible. Avoid generating dust. Wear appropriate PPE. Used catalyst should be carefully quenched and handled as hazardous waste.
tert-butyl hydroperoxide Strong oxidizer, can be explosive.Handle with care, avoiding contact with incompatible materials. Store in a cool, well-ventilated area.
Large-Scale Reactions Potential for exothermic events, handling of large volumes of flammable solvents.Use appropriate reactor systems with temperature and pressure controls. Ensure adequate ventilation and grounding of equipment to prevent static discharge.

Analytical Methods for Quality Control

Ensuring the purity and quality of the final product and intermediates is crucial in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the recommended method for this purpose.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic or phosphoric acid.[10]

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

    • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Process Mass Intensity (PMI) Analysis

Process Mass Intensity (PMI) is a key metric for evaluating the environmental impact and efficiency of a chemical process. It is calculated as the total mass of materials used (solvents, reagents, process water) divided by the mass of the final product.[11][12][13][14][15]

A theoretical PMI analysis of the recommended multi-step synthesis route suggests a moderate PMI, which can be further optimized by efficient solvent recycling and minimizing the use of excess reagents. In contrast, a potential Friedel-Crafts route, if lower-yielding and requiring more extensive purification, would likely result in a significantly higher PMI.

Conclusion

The multi-step synthesis of this compound detailed in this application note provides a safe, efficient, and scalable route for the industrial production of this vital pharmaceutical intermediate. By avoiding the use of highly hazardous reagents and incorporating opportunities for process optimization and waste reduction, this protocol aligns with the principles of green chemistry and sustainable manufacturing. Adherence to the outlined safety and analytical procedures will ensure the production of a high-quality product in a safe and environmentally responsible manner.

References

  • Benchchem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methoxyethoxymethyl Chloride.
  • ACS Green Chemistry Institute. (n.d.). Convergent Process Mass Intensity Calculator.
  • AK Scientific, Inc. (n.d.). 2-Methoxyethoxymethyl chloride Safety Data Sheet.
  • ACS Green Chemistry Institute. (n.d.). Process Mass Intensity Prediction Calculator.
  • GitHub. (n.d.). PMI_Calculator/README.md at master.
  • ACS Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI).
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • ACS GCI Pharmaceutical Roundtable. (2026). Process Mass Intensity Metric.
  • Organic Process Research & Development. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
  • TCI AMERICA. (2018). 2-Methoxyethoxymethyl Chloride Safety Data Sheet.
  • Organic Chemistry Frontiers. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • ETH Zurich Research Collection. (n.d.). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry.
  • SIELC Technologies. (2018). This compound.
  • Fisher Scientific. (2010). 2-Methoxyethoxymethyl chloride SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010). 2-Methoxyethoxymethyl chloride SAFETY DATA SHEET.
  • Benchchem. (2025). A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of this compound.
  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • PubChem. (n.d.). This compound.
  • Patsnap. (n.d.). Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine.
  • Google Patents. (n.d.). DK141528B - Process for the preparation of 2- (2-aminobenzoyl) pyridines.
  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • ResearchGate. (2025). This compound.
  • Benchchem. (2025). An In-depth Technical Guide on the Chemical Properties and Applications of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.
  • National Institutes of Health. (n.d.). High-throughput Protein Purification and Quality Assessment for Crystallization.

Sources

Application Notes & Protocols: Strategic Synthesis of Benzodiazepines Utilizing 2-(2-Amino-5-bromobenzoyl)pyridine as a Core Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 2-(2-Amino-5-bromobenzoyl)pyridine

In the landscape of medicinal chemistry, the synthesis of 1,4-benzodiazepines remains a cornerstone of therapeutic development, targeting conditions ranging from anxiety to insomnia.[1][2][3] The efficacy of these compounds is intrinsically linked to their core bicyclic structure, a benzene ring fused to a seven-membered diazepine ring.[4] A pivotal precursor in the construction of this privileged scaffold is this compound. This molecule is not merely a starting material; it is a strategic intermediate, embedding key structural motifs—the pyridine ring and the bromo-substituted aminobenzoyl group—that are integral to the pharmacological profile of potent benzodiazepines such as Bromazepam.[5][6][7]

This document provides a comprehensive guide to the utilization of this compound in the synthesis of benzodiazepines. Moving beyond a simple recitation of steps, these notes elucidate the chemical rationale behind the protocol, offering insights into the reaction mechanisms and providing a robust framework for reproducible, high-yield synthesis in a research and development setting.

Section 1: Precursor Characterization and Handling

This compound, also known as (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, is the foundational building block for the synthesis detailed herein.[5] A thorough understanding of its properties is paramount for successful and safe execution of the subsequent protocols.

Physicochemical Properties

The inherent reactivity of the precursor is dictated by its structure: an aromatic amine susceptible to acylation and a ketone that participates in the final ring formation. The bromine atom provides a site for further functionalization if desired and influences the electronic properties of the aromatic ring.

PropertyValueSource
Molecular Formula C₁₂H₉BrN₂O[5][6]
Molecular Weight 277.12 g/mol [5][6]
Appearance Yellow solid / Yellow crystals[5][8]
Melting Point 98-100°C[5][8]
Solubility Soluble in DMSO and methanol[5]
CAS Number 1563-56-0[5][6]
Safety and Handling

Hazard Statement: this compound is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, respiratory system, and skin.[5]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always handle the compound wearing appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-sealed container, away from incompatible materials such as strong oxidizing agents.[5]

Section 2: The Synthetic Blueprint: From Precursor to Benzodiazepine

The conversion of this compound to a 1,4-benzodiazepine, exemplified by the synthesis of Bromazepam, is classically achieved through a robust two-step sequence: N-acylation followed by ammonia-mediated intramolecular cyclization .[4][9][10] This pathway is efficient and provides a high degree of control over the formation of the seven-membered diazepine ring.

Overall Synthetic Pathway

The diagram below illustrates the transformation from the aminobenzoylpyridine precursor to the final benzodiazepine structure.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A This compound C 2-(2-Bromoacetamido-5-bromobenzoyl)pyridine (Intermediate) A->C Glacial Acetic Acid B Bromoacetyl Bromide B->C E Bromazepam (7-bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) C->E D Ammonia (in Ethanol) D->E

Caption: Synthetic pathway from precursor to Bromazepam.

Section 3: Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the laboratory-scale synthesis of Bromazepam. The quantities provided are based on established procedures and can be scaled accordingly.[9]

Protocol 1: Synthesis of the N-Acyl Intermediate

Objective: To acylate the primary amine of this compound with bromoacetyl bromide to form 2-(2-bromoacetamido-5-bromobenzoyl)pyridine.

Causality: The amino group on the benzoyl ring is a potent nucleophile. In an acidic solvent like glacial acetic acid, it readily attacks the electrophilic carbonyl carbon of bromoacetyl bromide. Acetic acid serves as a solvent that is unreactive under these conditions and can accommodate all reactants. The reaction forms a stable amide bond, attaching the necessary two-carbon unit required for the subsequent cyclization.

CompoundMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
This compoundC₁₂H₉BrN₂O277.12145 g0.523
Bromoacetyl bromideC₂H₂Br₂O201.8646.7 mL0.523
Glacial Acetic AcidC₂H₄O₂60.052.0 L-
  • Reaction Setup: In a suitable multi-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 145 g (0.523 mol) of this compound in 2.0 L of glacial acetic acid. Stir the mixture until all the solid has dissolved.[8]

  • Reagent Addition: Carefully add 46.7 mL (0.523 mol) of bromoacetyl bromide to the solution. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 2-(2-bromoacetamido-5-bromobenzoyl)pyridine hydrobromide, may precipitate as orange crystals.[9] Isolate the solid by vacuum filtration. Wash the crystals with a small amount of cold acetic acid and then with diethyl ether to remove residual acid. Dry the product under vacuum.

G start Start dissolve Dissolve Precursor in Glacial Acetic Acid start->dissolve add Add Bromoacetyl Bromide dissolve->add reflux Heat to Reflux & Monitor (TLC) add->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash Crystals (Acetic Acid, Ether) filter->wash dry Dry Under Vacuum wash->dry end Intermediate (Orange Crystals) dry->end

Sources

Laboratory preparation of Bromazepam intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Laboratory Preparation of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, a Key Bromazepam Intermediate

> Disclaimer: This document is intended for informational and educational purposes for qualified researchers and scientists in legally sanctioned institutions only. (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is a key intermediate for the synthesis of Bromazepam, a controlled substance. The synthesis of controlled substances is illegal without proper licensing and registration. All procedures must be conducted in compliance with local, national, and international regulations, under the supervision of qualified personnel, and with appropriate safety measures in place.

Abstract

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is a critical precursor in the synthesis of several pharmaceuticals, most notably the benzodiazepine anxiolytic, Bromazepam, and the short-acting sedative, Remimazolam.[1] This application note provides a detailed, scientifically-grounded protocol for the laboratory-scale synthesis of this key intermediate. The primary method detailed herein is a well-established route involving the reaction between a lithiated pyridine derivative and an anthranilic acid derivative. The causality behind experimental choices, safety protocols, and characterization methods are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction and Principle

The molecular structure of (2-amino-5-bromophenyl)(pyridin-2-yl)methanone, featuring a benzophenone core with amino and bromo substitutions, makes it a versatile building block in medicinal chemistry.[1][2] Its synthesis is a pivotal step in the multi-stage production of Bromazepam.[3]

The selected synthetic strategy involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid.[2][4] This method proceeds via a nucleophilic acyl substitution mechanism. First, 2-bromopyridine is metallated using a strong organolithium base, n-butyllithium, to form a highly reactive pyridinyl lithium species. This organometallic intermediate then acts as a potent nucleophile, attacking the carboxylic acid group of 2-amino-5-bromobenzoic acid. The reaction is conducted at low temperatures to control the high reactivity of the organolithium reagent and prevent side reactions.

Experimental Protocol

This protocol is a generalized procedure based on established methods in the scientific literature.[2][4] Researchers should adapt it as necessary based on their specific laboratory conditions and scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Typical Amount (1 eq.)Notes
2-Amino-5-bromobenzoic acidC₇H₆BrNO₂216.035794-88-754.14 g (250.6 mmol)Starting material.
2-BromopyridineC₅H₄BrN157.99109-04-6173.93 g (1101 mmol)Reactant; should be dry.
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.06109-72-8400 mL (1000 mmol)Highly reactive; handle under inert gas.
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9~1 LSolvent; must be anhydrous.
Diethyl ether, anhydrous(C₂H₅)₂O74.1260-29-7~1 LSolvent; must be anhydrous.
Hydrochloric acid (3N)HCl36.467647-01-0As neededFor quenching and extraction.
Sodium hydroxide, pelletsNaOH40.001310-73-2As neededFor neutralization.
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6As neededDrying agent.
Equipment
  • Three-neck round-bottom flask (3L or appropriate size)

  • Dropping funnels (2)

  • Mechanical stirrer

  • Low-temperature bath (e.g., acetone/dry ice) capable of maintaining -40°C

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a mechanical stirrer, a thermometer, and two dropping funnels. Ensure the entire apparatus is flame-dried and maintained under a positive pressure of inert gas (Nitrogen or Argon).

  • Initial Cooling: Charge the flask with anhydrous diethyl ether (~1 L) and the 2.5 M n-butyllithium solution (400 mL). Cool the mixture to -40°C using a dry ice/acetone bath.[2][4]

  • Formation of Pyridinyl Lithium: Add 2-bromopyridine (173.93 g) to one of the dropping funnels and add it dropwise to the cooled n-butyllithium solution over 30-60 minutes, ensuring the internal temperature does not rise above -35°C. Stir the resulting mixture at -40°C for one hour.[2][4]

  • Addition of Benzoic Acid Derivative: While the pyridinyl lithium solution is stirring, dissolve 2-amino-5-bromobenzoic acid (54.14 g) in anhydrous THF (~1 L). Add this solution to the second dropping funnel and add it dropwise to the reaction mixture.[4]

  • Reaction Progression: After the addition is complete, allow the reaction system to slowly warm to 0°C. Continue stirring at this temperature for an additional 2 hours.[2][4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 3N hydrochloric acid until the mixture is acidic. This step is exothermic and should be performed with caution while cooling the flask in an ice bath.

  • Work-up and Extraction:

    • Transfer the mixture to a large separatory funnel. Separate the aqueous and organic layers.

    • Extract the organic layer with 3N hydrochloric acid.

    • Combine all aqueous phases and cool them in an ice bath. Neutralize the solution by carefully adding solid sodium hydroxide pellets until the pH is basic. The product will precipitate.[2]

    • Extract the neutralized aqueous phase multiple times with diethyl ether or ethyl acetate.

  • Isolation and Purification:

    • Combine the organic extracts from the previous step and dry them over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude product as a yellow solid.[1]

    • The crude product can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography to yield the final product, (2-amino-5-bromophenyl)(pyridin-2-yl)methanone.[5]

Workflow and Characterization

The overall synthetic process is summarized in the workflow diagram below.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Core Synthesis cluster_workup Work-up & Isolation Setup 1. Assemble dry glassware under inert atmosphere Cooling 2. Cool Et2O & n-BuLi to -40°C Setup->Cooling Add_2BrPy 3. Add 2-Bromopyridine (forms Pyridinyl-Li) Cooling->Add_2BrPy Add_Acid 4. Add 2-Amino-5-bromo- benzoic acid solution Add_2BrPy->Add_Acid Stir 5. Warm to 0°C, stir for 2 hours Add_Acid->Stir Quench 6. Quench with 3N HCl Stir->Quench Extract 7. Acid/Base Extraction Quench->Extract Isolate 8. Dry & Concentrate Extract->Isolate Purify 9. Recrystallize/Purify Isolate->Purify Product Final Product: (2-Amino-5-bromophenyl) (pyridin-2-yl)methanone Purify->Product

Caption: Synthetic workflow for the preparation of the Bromazepam intermediate.

Expected Results and Characterization

The physical and spectroscopic data for the final product should be consistent with established literature values.

PropertyExpected Value
Appearance Yellow solid/crystals[1][6]
Melting Point 98-100 °C[1][5][6]
Molecular Formula C₁₂H₉BrN₂O[1][6]
Molecular Weight 277.12 g/mol [1][6]
Solubility Sparingly soluble in methanol, slightly in DMSO[6]

Further characterization should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch, N-H stretch).

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Scientific Rationale and Trustworthiness

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical. Organolithium reagents like n-butyllithium react violently with water and are rapidly quenched by atmospheric moisture and oxygen.[7] Failure to maintain these conditions will result in low or no yield.

  • Low Temperature: The reaction is initiated at -40°C to control the exothermicity and high reactivity of the n-butyllithium reagent, preventing undesired side reactions such as polymerization or reaction with the solvent.[4][8]

  • Acid/Base Work-up: The work-up procedure is a self-validating purification step. The desired product contains a basic amino group, which is protonated by HCl, rendering it water-soluble and allowing for its separation from non-basic organic impurities. Subsequent neutralization precipitates the purified free base.[2]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All operations must be performed inside a certified chemical fume hood.

  • Reagent Handling:

    • n-Butyllithium: Pyrophoric and corrosive. Must be handled under an inert atmosphere using syringe techniques.

    • Anhydrous Solvents (Ether, THF): Highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

    • 2-Bromoaniline (related starting material): Toxic in contact with skin and harmful if swallowed.[9][10] Handle with care.

    • Aluminum Chloride (used in alternative routes): Reacts violently with water, causing the release of corrosive HCl gas.[7][11]

  • Emergency Procedures: Ensure an appropriate fire extinguisher (Class D for organometallics) and a safety shower/eyewash station are immediately accessible.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine.
  • Synthetic Communications. (2012). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Taylor & Francis Online, 42(1).
  • BenchChem. (2025). 2-(2-Amino-5-bromobenzoyl)pyridine: A Comprehensive Overview.
  • Taylor & Francis Online. (n.d.). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Aminobenzophenone via Friedel-Crafts Acylation.
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of 2-aminobenzophenones.
  • BenchChem. (2025). An In-depth Technical Guide on the Chemical Properties and Applications of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.
  • ChemicalBook. (2025). 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Bromazepam from this compound.
  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • BenchChem. (2025). Reproducibility of published synthesis methods for 2-Aminobenzophenone.
  • MedchemExpress.com. (n.d.). (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.
  • Fisher Scientific. (2025). 2-Bromoaniline SAFETY DATA SHEET.
  • UPRM. (n.d.). Aluminum chloride SAFETY DATA SHEET.
  • LookChem. (n.d.). Cas 1563-56-0, 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE.
  • CDH Fine Chemical. (n.d.). 2-Bromo Aniline MATERIAL SAFETY DATA SHEET.
  • Hilaris Publisher. (n.d.). Synthesis, Characterization and Fluorescence of Novel Bromazepam Derivatives.
  • Spectrum Chemical. (2023). Aluminum Chloride USP Hexahydrate Crystals Safety Data Sheet.
  • LookChem. (n.d.). Cas 1812-30-2, Bromazepam.
  • Sigma-Aldrich. (2025). Aluminum chloride SAFETY DATA SHEET.

Sources

Application Note & Protocol: High-Purity Isolation of 2-(2-Amino-5-bromobenzoyl)pyridine via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Amino-5-bromobenzoyl)pyridine is a pivotal chemical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including the short-acting sedative-hypnotic agent Remimazolam and the anxiolytic Bromazepam.[1][2][3] The stringent purity requirements for pharmaceutical production necessitate a robust and reproducible purification method. Synthetic routes to this compound often yield a crude mixture containing unreacted starting materials, by-products, and other colored impurities that can interfere with subsequent reactions and compromise the final API quality. This document provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography, consistently delivering purities exceeding 98%. We will detail the entire workflow from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound, including expert insights into the chemical principles governing the separation.

Introduction: The Rationale for Chromatographic Purification

This compound, a yellow to brown solid, possesses a unique chemical architecture that dictates its chromatographic behavior.[4][5] The molecule contains a moderately polar ketone, a basic aromatic amine (aniline derivative), and a basic pyridine ring. The presence of these basic nitrogen atoms can lead to significant interaction with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction, if not properly managed, can result in undesirable outcomes such as:

  • Peak Tailing: The compound streaks down the column instead of moving as a tight band, leading to poor separation from impurities.

  • Irreversible Adsorption: A portion of the product may bind too strongly to the silica, reducing the overall yield.

  • On-Column Degradation: For particularly sensitive molecules, the acidic nature of silica can catalyze decomposition.[6][7]

The protocol outlined herein is specifically designed to mitigate these challenges by optimizing the mobile phase and sample loading technique, ensuring a highly efficient and high-resolution separation.

Chemical Profile
PropertyValue
IUPAC Name (2-amino-5-bromophenyl)-pyridin-2-ylmethanone[8]
Synonyms (2-Amino-5-bromophenyl)(2-pyridinyl)methanone, Bromazepam Impurity A[9][10]
CAS Number 1563-56-0[11]
Molecular Formula C₁₂H₉BrN₂O[2]
Molecular Weight 277.12 g/mol [2]
Appearance Yellow to brown solid[4][5]
Solubility Sparingly soluble in methanol, slightly soluble in DMSO[5]. Soluble in dichloromethane and ethyl acetate for chromatography.

Pre-Chromatography: Method Development with TLC

Before committing a large quantity of crude material to a column, the separation conditions must be optimized on a small scale using Thin-Layer Chromatography (TLC).[12][13] The goal is to identify a mobile phase composition that provides a Retention Factor (Rƒ) of approximately 0.20-0.35 for the target compound.[14][15] This Rƒ range ensures that the compound moves efficiently through the column but has sufficient interaction with the stationary phase to separate from impurities.

Protocol: TLC Analysis
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to apply a small, concentrated spot of the dissolved sample onto the starting line.[16]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The product, being a conjugated aromatic ketone, should be UV-active.

  • Optimization: Adjust the ratio of the polar solvent (ethyl acetate) to the non-polar solvent (hexane or petroleum ether) until the desired Rƒ is achieved.

Recommended TLC Mobile Phase Systems
SystemRatio (v/v)Anticipated RƒObservations
Hexane:Ethyl Acetate4:1 (80:20)~0.25Optimal. Good separation from less polar and more polar impurities.
Hexane:Ethyl Acetate3:1 (75:25)~0.35Good alternative if separation from less polar spots is difficult.
Hexane:Ethyl Acetate9:1 (90:10)<0.1Insufficient polarity; compound will elute too slowly from the column.
Hexane:Ethyl Acetate1:1 (50:50)>0.6Excessive polarity; compound will elute too quickly with poor separation.

Purification Workflow Diagram

G cluster_prep Preparation Phase cluster_purify Purification Phase cluster_analysis Analysis & Isolation Phase crude Crude Product (Post-Workup) tlc TLC Method Development (Target Rƒ ≈ 0.25) crude->tlc test eluent dryload Sample Adsorption (Dry Loading) crude->dryload dissolve & adsorb slurry Silica Gel Slurry Packing tlc->slurry select eluent pack Pack Column load Load Sample onto Column Head elute Gradient Elution (Hexane -> EtOAc) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool identify pure evap Solvent Evaporation (Rotovap) pool->evap pure Pure Product (>98% Purity) evap->pure

Caption: Workflow for the purification of this compound.

Detailed Purification Protocol

This protocol is optimized for the purification of approximately 1-2 grams of crude material. Scale column size, silica, and solvent volumes accordingly for different quantities.

Materials and Equipment
CategoryItem
Chemicals Crude this compound
Silica Gel (60 Å, 230-400 mesh)
ACS Grade Hexane or Petroleum Ether
ACS Grade Ethyl Acetate (EtOAc)
ACS Grade Dichloromethane (DCM)
Equipment Glass chromatography column (2-5 cm diameter)
Round-bottom flasks
Erlenmeyer flasks or test tubes for fraction collection
TLC plates (silica gel on aluminum backing, F₂₅₄)
TLC developing chamber and capillary spotters
UV Lamp (254 nm)
Rotary evaporator
Safety Precautions
  • Hazard Profile: this compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation.[8][11]

  • Handling: Always handle the compound and solvents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[11]

  • Waste: Dispose of all chemical waste according to institutional guidelines.

Step-by-Step Procedure

Step 1: Column Packing (Slurry Method)

  • Secure the chromatography column vertically in a fume hood. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.[14]

  • For 1 g of crude material, weigh ~40-50 g of silica gel into a beaker.

  • Create a slurry by adding the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to the silica gel until a pourable consistency is achieved.

  • Quickly and carefully pour the slurry into the column. Use a funnel to prevent spillage.

  • Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to ensure the silica packs into a uniform, stable bed free of air bubbles or cracks.[15]

  • Once the silica has settled, add a final layer of sand (~1 cm) on top to protect the surface. Do not let the solvent level drop below the top of the sand at any point.

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the crude this compound (~1 g) in a minimal amount of dichloromethane (~10-15 mL) in a round-bottom flask.

  • Add a small amount of silica gel (~2-3 g) to this solution.

  • Remove the solvent completely using a rotary evaporator. The result should be a dry, free-flowing powder of the crude product adsorbed onto silica gel. This technique prevents dissolution issues on the column and leads to a narrow starting band, which is critical for good separation.[14]

Step 3: Elution and Fraction Collection

  • Drain the solvent in the column down to the level of the top sand layer.

  • Carefully add the dry-loaded sample powder to the top of the column, creating an even layer.

  • Gently add a small amount of the initial, low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc) to carefully wet the sample layer without disturbing the column bed.

  • Fill the remainder of the column with the mobile phase and begin elution. If using an automated system, set the flow rate. For manual columns, apply gentle positive pressure.

  • Gradient Elution: Start the elution with a low-polarity mixture and gradually increase the percentage of ethyl acetate. This ensures that non-polar impurities wash out first, followed by the target compound, while highly polar impurities remain bound to the top of the column.

    • Initial Elution: 2-3 column volumes of 90:10 Hexane:EtOAc.

    • Product Elution: Increase polarity to 80:20 Hexane:EtOAc. The yellow-colored band of the product should begin to move down the column.

    • Final Wash: If needed, increase to 70:30 Hexane:EtOAc to elute any remaining product.

  • Collect the eluent in small, numbered fractions (e.g., 15-20 mL per fraction).

Step 4: Analysis and Isolation

  • Using the TLC method developed earlier, analyze the collected fractions to identify which ones contain the pure product. Spot the crude material as a reference.

  • Fractions containing only the single spot corresponding to the product (at Rƒ ≈ 0.25 in 80:20 Hexane:EtOAc) should be combined in a clean, pre-weighed round-bottom flask.

  • Remove the combined solvents using a rotary evaporator to yield the purified this compound as a bright yellow solid.

  • Place the flask under high vacuum for several hours to remove any residual solvent. Calculate the final mass and yield.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound streaks on TLC/Column (Tailing) The basic amine/pyridine groups are interacting too strongly with acidic silica gel.Add a small amount of a basic modifier (0.5-1% triethylamine) to the mobile phase. This will compete for the acidic sites on the silica, allowing the product to elute more cleanly.[17]
Poor separation of product from an impurity (Co-elution) The mobile phase polarity is not optimal. The column is overloaded.Re-optimize the mobile phase with TLC, trying different solvent systems (e.g., Dichloromethane:Methanol). Reduce the amount of crude material loaded onto the column.[17]
Product will not elute from the column The mobile phase is not polar enough.Gradually and significantly increase the polarity of the mobile phase (e.g., increase ethyl acetate concentration to 50% or more).
Cracks or channels appear in the silica bed The column was packed improperly or ran dry.This column run is likely compromised. For future runs, ensure the silica is packed as a uniform slurry and never allow the solvent level to drop below the top of the silica bed.[17]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Patsnap. (n.d.). Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. Eureka.
  • Google Patents. (n.d.). DK141528B - Process for the preparation of 2-(2-aminobenzoyl) pyridines.
  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • LookChem. (n.d.). Cas 1563-56-0, 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE.
  • University of California, Los Angeles. (n.d.). Column chromatography. Chemistry Department.
  • Columbia University. (n.d.). Column chromatography. Chemistry Department.
  • Apicule. (n.d.). This compound (CAS No: 1563-56-0) API Intermediate Manufacturers.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
  • Khan Academy. (n.d.). Column chromatography.
  • Physics Forums. (2011, November 19). Column Chromatography ketone/silica.
  • Merck Millipore. (n.d.). Comprehensive TLC Applications.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.

Sources

Application Notes and Protocols for the Synthesis of 2-Aminobenzoylpyridine via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust protocol for the synthesis of 2-aminobenzoylpyridines, a pivotal scaffold in medicinal chemistry and drug development. The methodology centers on the versatile Grignard reaction, a powerful tool for carbon-carbon bond formation. This document provides a step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and critical insights into experimental choices to ensure reproducibility and high yields. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical grounding and practical, field-proven techniques.

Introduction: The Significance of 2-Aminobenzoylpyridines

2-Aminobenzoylpyridines are a class of compounds of significant interest in the pharmaceutical industry. They serve as key intermediates in the synthesis of a variety of heterocyclic compounds, including benzodiazepines, quinolines, and acridones, which are known to possess a wide range of biological activities such as anxiolytic, anticonvulsant, and anticancer properties.[1] The strategic placement of the amino and benzoyl groups on the pyridine ring provides a versatile platform for further chemical modifications, enabling the exploration of vast chemical spaces in the quest for novel therapeutics. The Grignard reaction offers a direct and efficient method for the construction of the 2-aminobenzoylpyridine core.[2]

Reaction Scheme and Workflow

The synthesis of 2-aminobenzoylpyridine via a Grignard reaction is a multi-step process that involves the protection of the reactive amino group, the core Grignard reaction, and subsequent deprotection to yield the final product.

G cluster_0 Step 1: Protection of the Amino Group cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection A 2-Amino-X-pyridine B Protected 2-Amino-X-pyridine A->B Protecting Group Reagent (e.g., Boc2O) C Protected 2-Amino-X-pyridine B->C E Intermediate Imine Salt C->E Addition D Phenylmagnesium Bromide (Grignard Reagent) D->E F Protected 2-Aminobenzoylpyridine E->F Acidic Workup (Hydrolysis) G Protected 2-Aminobenzoylpyridine F->G H 2-Aminobenzoylpyridine (Final Product) G->H Deprotection Reagent (e.g., TFA)

Caption: Overall workflow for the synthesis of 2-aminobenzoylpyridine.

Materials and Reagents

Reagent/Material Grade Supplier Notes
2-Amino-X-pyridine (e.g., 2-amino-5-bromopyridine)ReagentSigma-AldrichStarting material.
Di-tert-butyl dicarbonate (Boc₂O)ReagentSigma-AldrichProtecting group reagent.
Triethylamine (Et₃N)AnhydrousAcros OrganicsBase for protection step.
Dichloromethane (DCM)AnhydrousFisher ScientificSolvent for protection step.
Magnesium turningsHigh PurityAlfa AesarFor Grignard reagent preparation.
BromobenzeneAnhydrousSigma-AldrichPrecursor for Grignard reagent.
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)AnhydrousFisher ScientificSolvent for Grignard reaction.
IodineCrystalJ.T. BakerTo initiate the Grignard reaction.
Hydrochloric Acid (HCl)1 M AqueousVWRFor workup and hydrolysis.
Trifluoroacetic Acid (TFA)ReagentSigma-AldrichFor deprotection.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificDrying agent.
Standard Glassware--Flame-dried before use.
Magnetic Stirrer with Hotplate--For heating and stirring.
Inert Atmosphere Setup (Nitrogen or Argon)--Essential for the Grignard reaction.

Detailed Experimental Protocol

Part 1: Protection of the Amino Group (Boc Protection)
  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-bromopyridine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of Protecting Group: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the Boc-protected 2-amino-5-bromopyridine.

Part 2: Grignard Reaction
  • Preparation of Grignard Reagent:

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.5 equivalents).

    • Add a small crystal of iodine to initiate the reaction.[1]

    • Add a solution of bromobenzene (1.5 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is typically initiated by gentle warming and then maintained at a gentle reflux until most of the magnesium is consumed.[1]

  • Reaction with the Pyridine Substrate:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the Boc-protected 2-amino-5-bromopyridine (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[1]

  • Hydrolysis and Workup:

    • Carefully pour the reaction mixture onto a mixture of crushed ice and 1 M aqueous hydrochloric acid.[1]

    • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Part 3: Deprotection of the Amino Group
  • Setup: Dissolve the crude protected 2-aminobenzoylpyridine from the previous step in dichloromethane (DCM).

  • Addition of Acid: Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the final 2-aminobenzoylpyridine.

Mechanism and Scientific Rationale

The success of this synthesis hinges on a clear understanding of the underlying chemical principles.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Hydrolysis A Ph-Br + Mg B Ph-Mg-Br A->B Anhydrous Ether D Ph-Mg-Br B->D C Protected Pyridine-CN E Imine Salt Intermediate C->E Nucleophilic Attack D->E F Imine Salt Intermediate E->F G Protected 2-Aminobenzoylpyridine F->G H3O+

Caption: Mechanism of the Grignard reaction for benzoylpyridine synthesis.

  • Protection Strategy: The primary amino group is a strong nucleophile and also has an acidic proton, which would readily quench the highly basic Grignard reagent.[3][4] Therefore, protection is mandatory. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the basic conditions of the Grignard reaction and can be easily removed under acidic conditions without affecting other parts of the molecule.[5]

  • Grignard Reagent Formation and Reactivity: The Grignard reagent, phenylmagnesium bromide, is formed by the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent.[6][7] The carbon-magnesium bond is highly polarized, rendering the phenyl group strongly nucleophilic and basic.[8][9] It is crucial to perform this reaction under strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent.[8]

  • Nucleophilic Addition and Hydrolysis: The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile (or other suitable electrophilic group) on the protected pyridine ring.[10] This addition forms an intermediate imine salt. Subsequent hydrolysis with aqueous acid protonates the imine, which is then further hydrolyzed to the corresponding ketone, our desired benzoyl group.[1][2] The use of a nitrile precursor is advantageous as the ketone is only formed during the aqueous workup, thus preventing a second addition of the Grignard reagent to the newly formed ketone.[2]

  • Pyridine Ring Reactivity: The pyridine ring is more electron-deficient than a benzene ring, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[11] However, under the reaction conditions for the addition to a nitrile or ester, the reaction at the desired electrophilic center is generally favored. Careful control of temperature and stoichiometry can help to minimize side reactions on the pyridine ring.

Summary of Reaction Parameters

Parameter Value/Condition Rationale
Protection
Protecting GroupBocStable to Grignard reagent, easily removed with acid.[5]
SolventAnhydrous DCMGood solubility for reactants, inert.
Grignard Reaction
SolventAnhydrous Diethyl Ether or THFStabilizes the Grignard reagent.
Temperature0 °C to Room TemperatureControls reactivity and minimizes side reactions.
AtmosphereInert (Nitrogen or Argon)Prevents quenching of the Grignard reagent by moisture and oxygen.
Deprotection
ReagentTFA in DCMEfficient and clean removal of the Boc group.
Temperature0 °C to Room TemperatureMild conditions to avoid degradation of the product.
Expected Yield 60-80% (overall)Based on analogous reactions reported in the literature.

Troubleshooting

Problem Possible Cause Solution
Low or no yield of Grignard reagent Wet glassware or solvent; inactive magnesium.Flame-dry all glassware; use freshly opened anhydrous solvent; activate magnesium with iodine or by crushing.[7]
Low yield of the final product Incomplete protection or deprotection; side reactions on the pyridine ring.Monitor protection/deprotection steps by TLC; optimize reaction temperature and time for the Grignard step.
Formation of biphenyl as a major byproduct Reaction of Grignard reagent with unreacted bromobenzene.Ensure slow addition of bromobenzene during Grignard reagent preparation.

References

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Addition of Grignard reagents to pyridine N-oxides. Organic Letters, 9(7), 1335-1337.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Chemistry LibreTexts. (2023, August 9). 8.8: Nucleophilic Addition of Hydride and Grignard Reagents- Alcohol Formation.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Organic Syntheses. (n.d.). A. (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate (2).
  • Patel, K. D., et al. (2017). A Review on Synthesis of 2-Aminobenzophenone and Its Derivatives. Asian Journal of Organic & Medicinal Chemistry, 2(3), 78-86.
  • ResearchGate. (n.d.). Reaction of pyridine N-oxides with Grignard reagents.
  • Royal Society of Chemistry. (2007). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.
  • UMass Lowell. (n.d.). Grignard Reaction.
  • University of Evansville. (n.d.). 25. The Grignard Reaction.
  • Wikipedia. (n.d.). Grignard reaction.
  • Wikipedia. (n.d.). Protecting group.
  • World Intellectual Property Organization. (n.d.). Process for the preparation of 2-(2-aminobenzoyl) pyridines.
  • Zard, S. Z., et al. (2014). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. ACS Omega, 3(10), 13085-13092.
  • Zysman-Colman, E., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis.

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals, natural products, and agrochemicals, making their synthesis a cornerstone of modern medicinal chemistry.[1][2][3] The ability to rapidly and efficiently generate libraries of novel, structurally diverse heterocycles is critical for accelerating drug discovery programs.[4] This guide provides an in-depth exploration of advanced synthetic strategies that have revolutionized the construction of these vital molecular scaffolds. We move beyond classical condensation reactions to detail field-proven protocols for Multi-Component Reactions (MCRs), Visible-Light Photocatalysis, C-H Activation, Microwave-Assisted Synthesis, and Continuous Flow Chemistry. Each section explains the fundamental principles behind the methodology, offers a detailed experimental protocol, and presents data to showcase the advantages of the approach, providing researchers with the tools to expand the boundaries of accessible chemical space.

The Central Role of Heterocycles in Medicinal Chemistry

Heterocyclic systems are privileged structures in drug discovery, offering a three-dimensional framework that can be finely tuned to interact with biological targets while modulating physicochemical properties crucial for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[5] Over 59% of FDA-approved drugs contain at least one nitrogen-containing heterocycle, a testament to their unmatched utility.[2] The demand for novel therapeutic agents necessitates the development of synthetic methodologies that are not only efficient and high-yielding but also sustainable and capable of generating complex molecular architectures in a limited number of steps.[4][6] This document focuses on such modern strategies that empower chemists to build and functionalize heterocycles with greater precision and efficiency.

Strategic Application: Multi-Component Reactions (MCRs) for Rapid Library Generation

MCRs are convergent, one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[7] This approach is prized for its high atom economy, operational simplicity, and its ability to rapidly generate molecular diversity from readily available building blocks, making it ideal for creating compound libraries.[8][9]

Causality & Expertise: Why MCRs?

The power of MCRs lies in their efficiency. By combining multiple bond-forming events into a single operation, they drastically reduce the number of synthetic steps, purification stages, and overall resource consumption compared to traditional linear syntheses.[7][9] This accelerates the discovery timeline and minimizes chemical waste. The Biginelli reaction, a classic MCR, is an excellent example of how complex, biologically active dihydropyrimidinones can be assembled from simple precursors in a single step.

Protocol: Microwave-Assisted Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol demonstrates a green, efficient synthesis of a dihydropyrimidinone derivative using microwave irradiation to accelerate the reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol, 106 mg), ethyl acetoacetate (1.0 mmol, 130 mg), and urea (1.2 mmol, 72 mg).

  • Solvent & Catalyst: Add ethanol (2 mL) and a catalytic amount of hydrochloric acid (3 drops of concentrated HCl).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 10 minutes with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling the reaction vessel to room temperature, the reaction mixture will typically form a precipitate. Pour the mixture into ice-cold water (20 mL).

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be recrystallized from ethanol to yield the pure dihydropyrimidinone.

  • Characterization: Confirm the structure and purity of the product using NMR (¹H, ¹³C), Mass Spectrometry, and melting point analysis.

Data Presentation: Comparison of Conventional vs. Microwave Synthesis
MethodTemperature (°C)TimeYield (%)Reference
Conventional Reflux783 hours75%
Microwave Irradiation10010 minutes92%
Workflow Visualization

Biginelli_Reaction cluster_reactants Reactants in One Pot Aldehyde Aldehyde MW Microwave Irradiation Ethanol, HCl (cat.) 100°C, 10 min Aldehyde->MW Ketoester β-Ketoester Ketoester->MW Urea Urea Urea->MW Workup Precipitation & Filtration MW->Workup Product Dihydropyrimidinone (DHPM) Workup->Product caption Workflow for Microwave-Assisted Biginelli MCR.

Caption: Workflow for Microwave-Assisted Biginelli MCR.

Strategic Application: Visible-Light Photoredox Catalysis for Green Synthesis

Visible-light photoredox catalysis has emerged as a powerful paradigm in green chemistry, utilizing light energy to drive chemical reactions under exceptionally mild conditions.[10] This strategy enables the generation of radical intermediates from stable precursors, opening up novel pathways for bond formation that are often difficult to achieve with traditional thermal methods.[11][12]

Causality & Expertise: Why Photoredox Catalysis?

Conventional methods often require harsh reagents or high temperatures. In contrast, photoredox catalysis uses a photocatalyst (like a ruthenium or iridium complex, or an organic dye) that absorbs visible light to enter an excited state.[10] This excited catalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical ion, initiating a cascade of reactions.[11] This process is highly efficient, selective, and operates at room temperature, minimizing side reactions and energy consumption.

Protocol: Photocatalyzed Synthesis of 2-Arylbenzothiazoles

This protocol describes a metal-free, visible-light-mediated synthesis of benzothiazoles, a scaffold prevalent in many bioactive molecules.

Step-by-Step Methodology:

  • Reactant Preparation: To an oven-dried 10 mL Schlenk tube, add 2-aminothiophenol (0.5 mmol, 62.6 mg), the desired aromatic aldehyde (0.5 mmol), and Rose Bengal (photocatalyst, 0.01 mmol, 10.2 mg).

  • Solvent and Atmosphere: Add acetonitrile (2.5 mL) as the solvent. Seal the tube and purge with oxygen (using a balloon) for 5 minutes. Maintain a positive pressure of oxygen.

  • Irradiation: Place the reaction tube approximately 5-10 cm from a compact fluorescent lamp (CFL, 23W) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed (typically 4-6 hours).

  • Workup: Upon completion, evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure 2-arylbenzothiazole product.

  • Characterization: Confirm the product structure via NMR and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Substrate Scope and Yields
Aldehyde SubstituentTime (h)Yield (%)Reference
4-Methoxy495[10]
4-Methyl492[10]
Unsubstituted590[10]
4-Chloro688[10]
4-Nitro685[10]
Mechanism Visualization

Photocatalysis_Mechanism PC Photocatalyst (PC) (e.g., Rose Bengal) PC_star Excited PC* PC->PC_star Substrate Substrate (Benzothiazoline) PC_star->Substrate SET (Oxidation) PC_anion PC⁻ PC_star->PC_anion e⁻ Light Visible Light (hν) Light->PC Absorption Radical Substrate Radical Cation Substrate->Radical Product Product (Benzothiazole) Radical->Product Deprotonation & Oxidation O2 O₂ O2_anion O₂⁻ O2->O2_anion PC_anion->PC Regeneration PC_anion->O2 e⁻ transfer caption Simplified photoredox catalytic cycle.

Caption: Simplified photoredox catalytic cycle.

Strategic Application: C-H Activation for Step-Economic Synthesis

Direct C-H bond activation or functionalization is a transformative strategy in organic synthesis.[13] It allows for the formation of C-C or C-heteroatom bonds by directly converting a C-H bond, bypassing the need for pre-functionalized starting materials (e.g., organohalides or organometallics).[14] This approach significantly shortens synthetic sequences, reduces waste, and is considered a more sustainable and elegant way to construct complex molecules.[15][16]

Causality & Expertise: Why C-H Activation?

The ubiquity of C-H bonds in organic molecules makes them ideal, albeit challenging, handles for functionalization. Transition metal catalysts (e.g., palladium, rhodium, cobalt) are often employed to selectively cleave a specific C-H bond, typically guided by a directing group on the substrate.[13][16] This generates a metallacyclic intermediate which can then react with a coupling partner to form the desired product. The key advantages are improved step- and atom-economy, providing access to novel chemical space by enabling derivatization at previously inaccessible positions.[17]

Protocol: Palladium-Catalyzed C-H Arylation of Indoles

This protocol outlines the direct arylation of the C2 position of an N-protected indole, a core structure in many pharmaceuticals.[18]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add N-acetylindole (0.5 mmol, 79.6 mg), aryl bromide (0.6 mmol), Pd(OAc)₂ (palladium(II) acetate, 0.025 mmol, 5.6 mg), and K₂CO₃ (potassium carbonate, 1.0 mmol, 138 mg).

  • Solvent Addition: Add anhydrous DMA (N,N-dimethylacetamide, 2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 2-arylindole derivative.

  • Characterization: Verify the structure and purity using NMR, MS, and other appropriate analytical techniques.

Data Presentation: Scope of Arylating Agent
Aryl BromideCatalyst Loading (mol%)Time (h)Yield (%)
4-Bromotoluene51285
4-Bromoanisole51482
1-Bromo-4-fluorobenzene51678
3-Bromopyridine52465
Workflow Visualization

CH_Activation_Workflow Start N-Protected Indole + Aryl Halide Reagents Add Pd(OAc)₂ Catalyst + Base (K₂CO₃) + Solvent (DMA) Start->Reagents Inert Inert Atmosphere (Argon/Nitrogen) Reagents->Inert Heat Heat to 120°C (12-24h) Inert->Heat C-H Activation/ Coupling Occurs Quench Cool & Dilute (Ethyl Acetate) Heat->Quench Filter Filter through Celite Quench->Filter Purify Extract & Purify (Column Chromatography) Filter->Purify Product 2-Arylindole Product Purify->Product caption General workflow for Pd-catalyzed C-H arylation.

Caption: General workflow for Pd-catalyzed C-H arylation.

Strategic Application: Continuous Flow Synthesis for Scalability and Safety

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[19] This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety for hazardous reactions, and straightforward scalability.[20][21][22]

Causality & Expertise: Why Flow Chemistry?

The high surface-area-to-volume ratio in flow reactors allows for near-instantaneous heating or cooling, enabling excellent control over highly exothermic or fast reactions and preventing the formation of hotspots that lead to side products.[19] This precise control often leads to higher yields and purities. Furthermore, hazardous reagents or unstable intermediates can be generated and consumed in situ, minimizing risk. For industrial applications, scaling up is achieved by running the system for a longer duration ("scaling out") rather than using larger, more dangerous reactors.[18]

Protocol: Continuous Flow Synthesis of Indoles (Hemetsberger-Knittel Reaction)

This protocol details the synthesis of indole-2-carboxylates from α-azidoacrylates using a heated flow reactor. The high temperatures required for the thermal nitrene insertion are managed safely and efficiently in the flow system.[18]

Step-by-Step Methodology:

  • System Setup: A typical flow chemistry setup consists of HPLC pumps, a T-mixer, a heated reactor coil (stainless steel or PFA tubing), and a back-pressure regulator.

  • Reagent Preparation: Prepare a solution of the starting ethyl 2-azido-3-phenylacrylate (e.g., 0.5 M in toluene).

  • Pumping and Mixing: Pump the reactant solution through the system at a defined flow rate (e.g., 0.1 mL/min). If a second reagent were needed, it would be introduced via a second pump and mixed at a T-junction.

  • Reaction: Pass the solution through a heated reactor coil (e.g., a 2 mL stainless steel loop) maintained at 220°C. The residence time is controlled by the flow rate and reactor volume (in this case, 20 minutes).

  • Collection: The product stream exits the reactor, passes through the back-pressure regulator (set to maintain a single phase, e.g., 10 bar), and is collected at the outlet.

  • Purification: The collected solution containing the indole product is concentrated under reduced pressure, and the product is purified by column chromatography.

  • Characterization: Confirm the structure and purity of the resulting indole.

Data Presentation: Effect of Temperature and Residence Time
Temperature (°C)Residence Time (min)Conversion (%)Yield (%)Reference
180307568[18]
200309588[18]
22030>9995[18]
220159085[18]
Workflow Visualization

Flow_Chemistry_Workflow Reagent Reagent Reservoir (α-azidoacrylate in Toluene) Pump HPLC Pump Reagent->Pump Reactor Heated Reactor Coil (220°C) Pump->Reactor Flow Rate (controls residence time) BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection caption Schematic of a continuous flow synthesis setup.

Caption: Schematic of a continuous flow synthesis setup.

Conclusion

The synthesis of novel heterocyclic compounds has been significantly advanced by the adoption of modern technologies and methodologies. Multi-component reactions offer unparalleled efficiency for library synthesis, while visible-light photocatalysis provides a green and mild route to complex scaffolds. C-H activation has redefined synthetic strategy by minimizing superfluous steps, and technologies like microwave irradiation and continuous flow processing have granted chemists superior control over reaction conditions, leading to accelerated, safer, and more scalable syntheses. For researchers in drug development, mastering these applications is not merely an academic exercise; it is essential for discovering the next generation of therapeutic agents.

References

  • Larrañaga, O., Vera, S., & Herrero, M. Á. (2021). Synthesis of functionalized heterocyclic compounds driven by visible-light photocatalysis. RSC Advances, 11(42), 26229-26249. [Link]
  • Cravotto, G., & Cintas, P. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(8), 1044. [Link]
  • Scott, J. S., & Williams, H. D. (2017). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 15(44), 9325-9345. [Link]
  • Sharma, U. K., & Van der Eycken, E. V. (Eds.). (2018). Flow Chemistry for the Synthesis of Heterocycles. Springer. [Link]
  • D'hooghe, M. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(18), 4258. [Link]
  • Mérillon, J. M., & Deguin, B. (2017). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm, 8(4), 693-713. [Link]
  • Petrucci, F., & Broggi, J. (2021). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 26(11), 3333. [Link]
  • Khan, I., & Saeed, A. (2020). Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives.
  • MDPI. (n.d.).
  • Majhi, S., & Mondal, P. K. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Microwave Chemistry, 10(2), 135-154. [Link]
  • Van der Eycken, E. V., & Kappe, C. O. (2016). The Modern Face of Synthetic Heterocyclic Chemistry. The Journal of Organic Chemistry, 81(3), 737-739. [Link]
  • Baralle, A., et al. (2017). Constructing Heterocycles by Visible Light Photocatalysis. Current Organic Chemistry, 21(1), 4-25. [Link]
  • Basak, A. K., & Das, S. (2016). Microwave-assisted synthesis of nitrogen-containing heterocycles. Cogent Chemistry, 2(1), 1166276. [Link]
  • Mali, D. R., & Amrutkar, S. V. (2016). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 9(5), 356-362. [Link]
  • Müller, T. J. J. (Ed.). (2009). Multi-Component Reactions in Heterocyclic Chemistry. Springer. [Link]
  • Sharma, U. K., et al. (2022). Visible light photocatalysis in the synthesis of pharmaceutically relevant heterocyclic scaffolds. Organic Chemistry Frontiers, 9(18), 5035-5062. [Link]
  • Nageswar, Y. V. D., & Sureshbabu, A. R. (2023). Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update. The Chemical Record, 23(11), e202300171. [Link]
  • Wang, C., et al. (2024). Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Organic & Biomolecular Chemistry, 22(10), 1954-1971. [Link]
  • Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Journal of Drug Discovery and Development. [Link]
  • Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. [Link]
  • Singh, P., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Journal of Molecular Structure, 1332, 139971. [Link]
  • Carradori, S., & Cirrincione, G. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4061. [Link]
  • International Journal of Progressive Research in Pharmacy and Pharmaceutical Sciences. (2023). A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. [Link]
  • Fagnoni, M., & Protti, S. (2018). Photocatalyzed Formation of Heterocycles.
  • Jiang, B., et al. (2010). Multicomponent reactions for the synthesis of heterocycles. Chemical Society Reviews, 39(6), 2195-2208. [Link]
  • Wagh, S. B., & Bachhav, N. D. (2020). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 13(5), 453-458. [Link]
  • Davies, H. M. L., & Du Bois, J. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(3), 733-736. [Link]
  • Aljamali, N. M. (2022). A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. International Journal of Pharmaceutical and Bio-Medical Science, 2(3), 1-10. [Link]
  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15(3), 613-630. [Link]
  • Gandeepan, P., & Ackermann, L. (2021). Recent advances on non-precious metal-catalyzed C–H functionalization of N-heteroarenes.
  • Better World Books. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. [Link]
  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 488. [Link]
  • Javahershenas, R., & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(26), 17820-17843. [Link]
  • Li, Y., et al. (2022). Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles. Frontiers in Chemistry, 10, 977112. [Link]
  • JETIR. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS.
  • Dömling, A. (2018). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 23(11), 2947. [Link]
  • MDPI. (n.d.). Special Issue: Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Applied Sciences. [Link]
  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15(3), 613-630. [Link]
  • Kumar, A., & Kumar, V. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry, 22(1), 28-51. [Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for 2-(2-Amino-5-bromobenzoyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the multifaceted applications of 2-(2-Amino-5-bromobenzoyl)pyridine (ABBP) in medicinal chemistry. Beyond its established role as a pivotal intermediate in the synthesis of benzodiazepines, this document elucidates its utility in constructing other medicinally relevant heterocyclic systems, including quinazolines with potential anticancer activity. We provide detailed, field-proven protocols, mechanistic insights, and a critical analysis of experimental choices to empower researchers in leveraging this versatile building block for novel drug discovery.

Introduction: Unveiling the Potential of a Privileged Substructure

This compound, commonly referred to as ABBP, is a substituted aminobenzophenone that has carved a significant niche in the landscape of pharmaceutical synthesis.[1] Its chemical architecture, featuring a nucleophilic amino group ortho to a ketone that links to a pyridine ring, and a strategically placed bromine atom, offers a rich playground for synthetic transformations. This unique arrangement of functional groups makes ABBP a pre-activated precursor for a variety of cyclization reactions, leading to the formation of diverse and biologically significant heterocyclic cores.[1]

While its most prominent role has been in the multi-step synthesis of anxiolytic and sedative agents like Bromazepam and the ultra-short-acting anesthetic Remimazolam, its potential extends far beyond the realm of central nervous system (CNS) therapeutics.[1] The 2-aminobenzophenone scaffold is a well-recognized "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. This guide aims to explore and provide practical methodologies for the broader application of ABBP in constructing novel molecular entities with therapeutic promise.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 1563-56-0
Molecular Formula C₁₂H₉BrN₂O
Molecular Weight 277.12 g/mol
Appearance Yellow solid[1]
Melting Point 98-100 °C[1]
Solubility Soluble in DMSO and methanol[1]

Safety and Handling: this compound is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place away from incompatible materials.

Synthesis of this compound (ABBP)

The efficient synthesis of ABBP is a critical first step for its subsequent applications. Several synthetic routes have been reported, with the following being a commonly employed and high-yielding method.

Protocol 3.1: Synthesis via Organolithium Addition to an Anhydride Precursor

This protocol involves the reaction of 2-lithiopyridine with 5-bromo-isatoic anhydride. The organolithium reagent acts as a potent nucleophile, attacking the carbonyl group of the isatoic anhydride.

Reaction Scheme:

Synthesis_of_ABBP cluster_0 Reactants cluster_1 Intermediate cluster_2 Product 2-Bromopyridine 2-Bromopyridine 2-Lithiopyridine 2-Lithiopyridine 2-Bromopyridine->2-Lithiopyridine n-BuLi, THF, -78 °C n-BuLi n-Butyllithium (n-BuLi) Isatoic_Anhydride 5-Bromo-isatoic anhydride ABBP This compound (ABBP) 2-Lithiopyridine->ABBP 5-Bromo-isatoic anhydride, then H₃O⁺ quench

Caption: Synthesis of ABBP via an organolithium intermediate.

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • 5-Bromo-isatoic anhydride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere of nitrogen.

  • Formation of 2-Lithiopyridine: Dissolve 2-bromopyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting dark solution at -78 °C for 1 hour. Causality Note: The low temperature is crucial to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

  • Addition of Isatoic Anhydride: In a separate flask, prepare a slurry of 5-bromo-isatoic anhydride (1.1 eq) in anhydrous THF. Add this slurry portion-wise to the 2-lithiopyridine solution at -78 °C. Self-Validation: The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with water and extracting with ethyl acetate.

  • Quenching and Work-up: After stirring for 2-3 hours at -78 °C, slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford ABBP as a yellow solid.

Application in the Synthesis of Benzodiazepines

The most well-documented application of ABBP is in the synthesis of 1,4-benzodiazepines, a class of drugs with significant anxiolytic, sedative, and anticonvulsant properties.

Protocol 4.1: Synthesis of Bromazepam from ABBP

This two-step protocol involves an initial acylation of the aniline nitrogen of ABBP with bromoacetyl bromide, followed by an intramolecular cyclization to form the seven-membered benzodiazepine ring.

Reaction Workflow:

Bromazepam_Synthesis ABBP This compound (ABBP) Intermediate N-Bromoacetyl Intermediate ABBP->Intermediate Bromoacetyl bromide, Acetic Acid Bromazepam Bromazepam Intermediate->Bromazepam Ammonia, Methanol

Caption: Two-step synthesis of Bromazepam from ABBP.

Step 1: Synthesis of 2-(2-bromoacetamido-5-bromobenzoyl)pyridine

Materials:

  • This compound (ABBP)

  • Bromoacetyl bromide

  • Glacial acetic acid

  • Standard laboratory glassware

Procedure:

  • Dissolve ABBP (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add bromoacetyl bromide (1.1 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the N-bromoacetyl intermediate.

Step 2: Cyclization to Bromazepam

Materials:

  • 2-(2-bromoacetamido-5-bromobenzoyl)pyridine

  • Methanolic ammonia (saturated solution)

  • Standard laboratory glassware

Procedure:

  • Suspend the N-bromoacetyl intermediate (1.0 eq) in a saturated solution of ammonia in methanol.

  • Stir the mixture at room temperature for 24-48 hours. Causality Note: The ammonia acts as a base to deprotonate the amide nitrogen and as a nucleophile to displace the bromide, leading to cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Bromazepam as a crystalline solid.

Application in the Synthesis of Quinazoline Derivatives as Potential Anticancer Agents

The versatility of the 2-aminobenzophenone core allows for its use in constructing other heterocyclic systems with therapeutic potential. Quinazolines are a prominent class of compounds known for a wide range of biological activities, including anticancer effects, often through the inhibition of protein kinases.[2][3] The following protocol is adapted from methodologies for the synthesis of 6-bromo-quinazolines from 2-amino-5-bromobenzophenone and can be applied to ABBP.[4]

Protocol 5.1: Synthesis of 6-Bromo-2-aryl-4-(pyridin-2-yl)quinazolines

This protocol describes an iodine-catalyzed oxidative cyclization reaction between ABBP and an aromatic aldehyde.

Reaction Scheme:

Quinazoline_Synthesis cluster_0 Reactants cluster_1 Product ABBP This compound (ABBP) Quinazoline 6-Bromo-2-aryl-4-(pyridin-2-yl)quinazoline ABBP->Quinazoline Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Quinazoline Ammonia Ammonium Iodide (NH₄I) Ammonia->Quinazoline I₂, DMSO, 120 °C

Caption: Synthesis of a quinazoline derivative from ABBP.

Materials:

  • This compound (ABBP)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium iodide (NH₄I)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ABBP (1.0 eq), the aromatic aldehyde (1.2 eq), and ammonium iodide (2.0 eq) in DMSO.

  • Catalyst Addition: Add a catalytic amount of iodine (10 mol%).

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 8-12 hours in an open-air atmosphere. Causality Note: The iodine catalyzes the oxidative cyclization, and the high temperature is necessary to drive the reaction to completion. Ammonium iodide serves as the nitrogen source for the quinazoline ring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by column chromatography or recrystallization to yield the desired 6-bromo-2-aryl-4-(pyridin-2-yl)quinazoline.

Biological Relevance: Numerous quinazoline derivatives have demonstrated potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, gefitinib and erlotinib are quinazoline-based EGFR kinase inhibitors used in cancer therapy. The synthesis of novel quinazolines from ABBP opens avenues for exploring new chemical space in the development of targeted anticancer agents.

Compound ClassTargetRepresentative Biological Activity
Benzodiazepines GABA-A ReceptorAnxiolytic, Sedative
Quinazolines EGFR, other kinasesAnticancer

Future Perspectives and Extended Applications

The synthetic utility of ABBP is not limited to the protocols detailed above. Its bifunctional nature makes it an ideal candidate for various other cyclocondensation reactions to generate a diverse array of heterocyclic scaffolds.

  • Friedländer Annulation for Quinolines: The reaction of ABBP with compounds containing an α-methylene ketone functionality, under acidic or basic conditions, could lead to the formation of novel quinoline derivatives. Quinolines are another important class of heterocycles with a broad spectrum of biological activities, including as kinase inhibitors.

  • Synthesis of Acridones: Through appropriate multi-step transformations, the 2-aminobenzophenone core of ABBP can be cyclized to form acridone scaffolds, which are known to possess anticancer and antiparasitic properties.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the benzoyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to modulate the biological activity of the resulting compounds.

The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel molecules with significant therapeutic potential, reinforcing its status as a valuable and versatile building block in medicinal chemistry.

References

  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (2017). Chemistry Central Journal. [Link]
  • Synthesis and anticancer activity of new quinazoline derivatives. (2017). Saudi Pharmaceutical Journal. [Link]
  • PubChem Compound Summary for CID 73807, this compound.
  • Exploring the Synthesis and Applications of this compound. (n.d.). Ningbo Inno Pharmchem Co., Ltd.[Link]

Sources

The Friedländer Annulation with 2-Aminobenzoylpyridines: A Detailed Protocol for the Synthesis of Pyridyl-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Friedländer Annulation

The Friedländer annulation, a classic condensation reaction first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods for the synthesis of quinoline scaffolds.[1][2] This reaction involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by either acid or base.[1] The resulting quinoline core is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.[3]

This application note provides a comprehensive guide to the experimental execution of the Friedländer annulation using 2-aminobenzoylpyridines as the amino-ketone substrate. The presence of the pyridine ring introduces both electronic effects and potential challenges not encountered with simpler 2-aminobenzophenones, making a dedicated protocol essential for researchers in drug discovery and heterocyclic chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, discuss variations and optimization strategies, and offer a guide to troubleshooting common issues.

Mechanistic Rationale: The "Why" Behind the Synthesis

The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dictated by the reaction conditions.[1] Understanding these pathways is crucial for rational catalyst selection and troubleshooting.

  • The Aldol-Condensation Pathway (Base-Catalyzed): Under basic conditions, the reaction is typically initiated by the deprotonation of the α-methylene ketone, which then acts as a nucleophile, attacking the carbonyl group of the 2-aminobenzoylpyridine in an aldol addition. The subsequent dehydration of the aldol adduct, followed by intramolecular cyclization (Schiff base formation) and a final dehydration step, yields the quinoline product.

  • The Schiff Base Pathway (Acid-Catalyzed): In an acidic medium, the reaction often commences with the formation of a Schiff base (imine) between the 2-amino group of the benzoylpyridine and the carbonyl of the methylene partner. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to afford the final aromatic quinoline.[4]

Acid catalysts are often more effective than base catalysts for reactions involving 2-aminobenzophenones and their analogues.[5] This is because the ketone carbonyl in these substrates is less reactive, and acid catalysis activates it towards nucleophilic attack.

Below is a diagram illustrating the probable acid-catalyzed pathway, which is relevant to the detailed protocol that follows.

Friedlander_Mechanism cluster_steps Reaction Pathway R1 2-Aminobenzoylpyridine Step1 Protonation of Ketone Carbonyl R1->Step1 H+ Step2 Schiff Base (Imine) Formation R1->Step2 R2 α-Methylene Ketone (e.g., Acetylacetone) R2->Step2 Step3 Enolization Step2->Step3 Step4 Intramolecular Aldol Cyclization Step3->Step4 Step5 Dehydration & Aromatization Step4->Step5 Product Pyridyl-Substituted Quinoline Step5->Product -H2O Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 2-Aminobenzoylpyridine + α-Methylene Ketone B Add Acetic Acid (Solvent/Catalyst) A->B C Seal Vial & Microwave Irradiation (160°C, 5-10 min) B->C D Cool & Remove Acetic Acid C->D E Neutralize with NaHCO3 Solution D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Sources

Application Note: Advanced Analytical Strategies for the Quantification of 2-(2-Amino-5-bromobenzoyl)pyridine (ABBP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust and validated analytical methodologies for the precise quantification of 2-(2-Amino-5-bromobenzoyl)pyridine (ABBP). ABBP is a critical chemical intermediate and a known impurity and degradation product of the benzodiazepine drug, bromazepam.[1][2] Accurate determination of ABBP is paramount for ensuring the quality, safety, and efficacy of bromazepam-containing pharmaceutical products. This document details protocols for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals. The methodologies are presented with a focus on the scientific rationale behind experimental choices, adherence to international regulatory standards, and practical implementation in a laboratory setting.

Introduction: The Significance of ABBP Quantification

This compound, also known as ABBP, is a yellow crystalline solid with the molecular formula C₁₂H₉BrN₂O.[3][4] Its primary significance in the pharmaceutical industry lies in its role as a key starting material for the synthesis of bromazepam.[1] However, due to the hydrolysis of bromazepam, particularly in acidic conditions, ABBP can also be present as a significant degradation product.[2][5] The presence of impurities and degradation products, even in minute quantities, can impact the stability and safety profile of the final drug product. Therefore, regulatory bodies worldwide mandate the stringent control of such substances.

The accurate quantification of ABBP is a critical aspect of quality control throughout the drug development lifecycle, from the analysis of the active pharmaceutical ingredient (API) to the testing of the finished dosage form. The development of validated, sensitive, and specific analytical methods is thus not merely a regulatory requirement but a fundamental component of ensuring patient safety. This guide provides detailed protocols for three commonly employed analytical techniques, each with its own advantages and specific applications.

Strategic Approach to Method Selection and Validation

The choice of an analytical method for ABBP quantification is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and the specific stage of drug development. The following diagram illustrates a logical workflow for selecting and validating an appropriate analytical method.

Method_Selection_Workflow cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Routine Application Define_Requirements Define Analytical Requirements (Sensitivity, Matrix) Select_Technique Select Appropriate Technique (HPLC, UV-Vis, LC-MS) Define_Requirements->Select_Technique Based on needs Method_Development Initial Method Development & Optimization Select_Technique->Method_Development Proceed with chosen method Specificity Specificity Method_Development->Specificity Begin Validation Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis Validated Method System_Suitability System Suitability Testing (SST) Routine_Analysis->System_Suitability Continuous Verification

Caption: Workflow for analytical method selection and validation for ABBP quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the most widely employed technique for the quantification of pharmaceutical impurities due to its high resolving power, sensitivity, and specificity.[6] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for a moderately polar compound like ABBP.

Principle of the Method

This method utilizes a C18 stationary phase and a polar mobile phase. The separation is based on the differential partitioning of ABBP between the nonpolar stationary phase and the more polar mobile phase. Detection is achieved by monitoring the UV absorbance at a wavelength where ABBP exhibits a strong chromophoric response, ensuring high sensitivity. A study by M. A. El-Ragehy et al. (2021) describes a stability-indicating RP-HPLC method for bromazepam and its degradation product, ABBP, with detection at 230 nm.[2]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides excellent resolution and retention for moderately polar compounds. The specified dimensions offer a good balance of efficiency and backpressure.
Mobile Phase Methanol:Water (70:30, v/v)This composition provides optimal retention and peak shape for ABBP.[2] The use of organic solvents like methanol is common for such separations.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, ensuring good separation efficiency within a reasonable run time.[2]
Injection Volume 20 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 230 nmABBP exhibits significant absorbance at this wavelength, providing good sensitivity.[2]

Sample and Standard Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of ABBP reference standard and dissolve it in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 16 µg/mL.[2]

  • Sample Preparation: Dissolve the sample containing ABBP (e.g., bromazepam drug substance or crushed tablets) in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[7][8]

Validation Parameters:

ParameterAcceptance Criteria
Specificity The ABBP peak should be well-resolved from other components (e.g., bromazepam, other impurities, and excipients).
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision (RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insignificant changes in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).

UV-Vis Spectrophotometry

For applications where a simpler, more rapid, and less expensive method is required, and the sample matrix is not complex, UV-Vis spectrophotometry can be a viable option.

Principle of the Method

This technique relies on the principle that ABBP absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of ABBP in the solution (Beer-Lambert Law).

Experimental Protocol

Instrumentation:

  • Double-beam UV-Vis spectrophotometer

Methodology:

  • Determine λmax: Scan a dilute solution of ABBP in methanol across the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Prepare a series of standard solutions of ABBP in methanol with known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare the sample solution in methanol to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of ABBP in the sample by interpolating from the calibration curve.

Limitations: This method is less specific than HPLC and may be subject to interference from other components in the sample that absorb at the same wavelength.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and specificity, such as the analysis of trace levels of ABBP in biological matrices or complex pharmaceutical formulations, LC-MS/MS is the method of choice.

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly specific "fingerprint" for the analyte.

Experimental Workflow

LCMS_Workflow Sample_Prep Sample Preparation LC_Separation LC Separation (e.g., UPLC) Sample_Prep->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Fragmentation (CID, Q2) Precursor_Selection->Fragmentation Product_Ion_Scan Product Ion Detection (Q3) Fragmentation->Product_Ion_Scan Data_Analysis Data Analysis & Quantification Product_Ion_Scan->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of ABBP.

Protocol Outline

Instrumentation:

  • UPLC/HPLC system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

General Procedure:

  • Method Development:

    • Optimize chromatographic conditions for rapid and efficient separation of ABBP. A reverse-phase method using a mobile phase of acetonitrile and water with a formic acid modifier is a good starting point.[9]

    • Infuse a standard solution of ABBP directly into the mass spectrometer to determine the optimal ESI conditions (positive or negative ion mode) and to identify the precursor ion (typically [M+H]⁺).

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Multiple Reaction Monitoring (MRM):

    • Set up the mass spectrometer to operate in MRM mode, monitoring the transition from the selected precursor ion to one or two specific product ions. This provides a high degree of specificity and sensitivity.

  • Quantification:

    • Prepare a calibration curve using an internal standard (ideally a stable isotope-labeled version of ABBP) to correct for matrix effects and variations in instrument response.

    • Analyze the samples and quantify ABBP based on the peak area ratio of the analyte to the internal standard.

Conclusion

The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the analysis. For routine quality control of pharmaceutical products, a validated RP-HPLC method with UV detection offers a robust and reliable solution. UV-Vis spectrophotometry can be employed for simpler, non-critical applications. For bioanalytical studies or the detection of ultra-trace levels of ABBP, LC-MS/MS provides unparalleled sensitivity and specificity. The protocols and validation guidelines presented in this application note provide a solid foundation for establishing accurate and reliable methods for the quantification of this critical pharmaceutical intermediate and impurity.

References

  • Vertex AI Search. (n.d.). 2-(2-Amino-5-bromobenzoyl)
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • AMSbiopharma. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved January 10, 2026.
  • PubChem. (n.d.). This compound.
  • Apollo Scientific. (2023, March 12). This compound. Retrieved January 10, 2026.
  • SIELC Technologies. (2018, May 16). This compound.
  • El-Ragehy, M. A., Abdel-Hay, M. H., & El-Kimary, E. I. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS One, 16(3), e0248234. [Link]
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved January 10, 2026.
  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. Retrieved January 10, 2026.
  • Biosynth. (n.d.). This compound. Retrieved January 10, 2026.
  • Benchchem. (n.d.). Application Note: HPLC Analysis for Monitoring the Reaction of 2-Amino-5-bromobenzoyl Chloride with Aniline. Retrieved January 10, 2026.
  • Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Retrieved January 10, 2026.
  • McGrath, T., Mooney, M. H., & O'Kennedy, R. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Analytical and Bioanalytical Chemistry, 413(28), 7067-7080.
  • ChemicalBook. (2025, December 2). 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE. Retrieved January 10, 2026.
  • Benchchem. (n.d.). Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide. Retrieved January 10, 2026.

Sources

Synthesis of Quinololine Derivatives from 2-Aminobenzoylpyridine Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] Quinoline derivatives have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4] The continuous exploration of novel quinoline-based compounds is a vibrant area of research aimed at addressing unmet medical needs and combating drug resistance.

A versatile and powerful strategy for the synthesis of substituted quinolines is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5] This application note provides a comprehensive guide to the synthesis of quinoline derivatives using 2-aminobenzoylpyridine intermediates, a class of starting materials that allows for the introduction of a pyridine moiety into the final quinoline structure, potentially modulating its biological activity and physicochemical properties.

Synthetic Strategies: From Precursors to Quinolines

The overall synthetic strategy can be divided into two main parts: the preparation of the 2-aminobenzoylpyridine intermediate and its subsequent cyclization to the desired quinoline derivative.

Part 1: Synthesis of 2-Aminobenzoylpyridine Intermediates

The availability of the 2-aminobenzoylpyridine starting material is crucial. While some derivatives may be commercially available, their synthesis in the laboratory is often necessary. Two common and effective methods for their preparation are the Grignard reaction with 2-aminobenzonitriles and the Friedel-Crafts acylation.

This method involves the addition of a pyridyl Grignard reagent to a 2-aminobenzonitrile derivative. The initial product is an imine intermediate, which is then hydrolyzed to the corresponding ketone.[6]

Reaction Workflow:

start 2-Bromopyridine grignard 2-Pyridylmagnesium bromide (Grignard Reagent) start->grignard Formation mg Mg, THF imine Imine Intermediate grignard->imine Addition aminobenzonitrile 2-Aminobenzonitrile Derivative product 2-Aminobenzoylpyridine imine->product Hydrolysis hydrolysis Acidic Hydrolysis (e.g., HCl)

Caption: Workflow for the synthesis of 2-aminobenzoylpyridine via Grignard reaction.

Protocol 1: Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine [7]

  • Materials:

    • 2-Bromopyridine

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • 2-Amino-5-bromobenzonitrile

    • 2N Hydrochloric acid (HCl)

    • Ammonia solution

    • Isopropanol

  • Procedure:

    • Prepare the Grignard reagent by adding a solution of 2-bromopyridine in anhydrous THF to magnesium turnings under a nitrogen atmosphere.

    • Cool the Grignard reagent solution to -10°C to -12°C.

    • Slowly add a solution of 2-amino-5-bromobenzonitrile in anhydrous THF, maintaining the temperature below -10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by carefully adding 2N HCl to hydrolyze the imine intermediate.

    • Basify the aqueous layer with a cold ammonia solution to precipitate the product.

    • Filter the yellow crystals, wash with water, and dry under vacuum.

    • Recrystallize the crude product from isopropanol to obtain pure this compound.

ReactantMolar RatioNotes
2-Bromopyridine2.15Excess to ensure complete formation of the Grignard reagent.
Magnesium2.4In excess relative to 2-bromopyridine.
2-Amino-5-bromobenzonitrile1.0The limiting reagent.

Expected Yield: Approximately 80-85%[7]

This classic method involves the acylation of an aniline derivative with a pyridinecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8] A key consideration is the protection of the amino group of the aniline to prevent it from reacting with the Lewis acid.

Protocol 2: Synthesis of 2-Aminobenzophenone (A model for 2-aminobenzoylpyridine synthesis) [8]

  • Materials:

    • Anthranilic acid

    • p-Toluenesulfonyl chloride (TsCl)

    • Sodium hydroxide (NaOH)

    • Benzene (or pyridine for the target synthesis)

    • Phosphorus pentachloride (PCl₅)

    • Anhydrous aluminum chloride (AlCl₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ethanol

  • Procedure:

    • Protection: Protect the amino group of anthranilic acid with p-toluenesulfonyl chloride in an alkaline solution to form p-toluenesulfonylanthranilic acid.

    • Acyl Chloride Formation: Convert the protected anthranilic acid to its acid chloride by reacting with phosphorus pentachloride.

    • Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride in benzene (or pyridine). Slowly add the acyl chloride solution. Heat the mixture to drive the reaction.

    • Work-up and Deprotection: Carefully quench the reaction with ice and concentrated hydrochloric acid. The deprotection of the tosyl group is achieved by heating the intermediate in concentrated sulfuric acid.

    • Isolation: Pour the acidic solution onto ice and neutralize to precipitate the 2-aminobenzophenone.

    • Purification: Recrystallize the crude product from an ethanol/water mixture.

Part 2: Cyclization to Quinoline Derivatives via Friedländer Annulation

The core of the synthesis is the Friedländer annulation, a condensation reaction between the 2-aminobenzoylpyridine intermediate and a compound containing an α-methylene group (e.g., a ketone or an ester).[5] This reaction can be catalyzed by either acids or bases.

Reaction Mechanism:

Two primary mechanistic pathways are proposed for the Friedländer synthesis, depending on the catalytic conditions.[5]

  • Base-Catalyzed Mechanism (Aldol Condensation Pathway): The reaction initiates with an aldol condensation between the enolate of the active methylene compound and the carbonyl group of the 2-aminobenzoylpyridine. The resulting aldol adduct then undergoes intramolecular cyclization and dehydration to form the quinoline ring.

  • Acid-Catalyzed Mechanism (Schiff Base Formation Pathway): Under acidic conditions, the reaction typically proceeds through the formation of a Schiff base (imine) between the amino group of the 2-aminobenzoylpyridine and the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline product.

start 2-Aminobenzoylpyridine intermediate Aldol or Schiff Base Intermediate start->intermediate Condensation ketone Active Methylene Compound catalyst Acid or Base Catalyst product Quinoline Derivative intermediate->product Cyclization & Dehydration cyclization Intramolecular Cyclization dehydration Dehydration

Caption: General workflow of the Friedländer annulation.

Protocol 3: Base-Catalyzed Synthesis of a 2-(Pyridin-2-yl)quinoline Derivative

This protocol is adapted from the well-established synthesis of 2-phenylquinolines from 2-aminobenzophenone due to the scarcity of specific literature for 2-aminobenzoylpyridine. The pyridine moiety may slightly alter the electronic properties of the starting material, but the general conditions should be a good starting point for optimization.

  • Materials:

    • 2-Aminobenzoylpyridine

    • Ethyl acetoacetate[9]

    • Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)

    • Ethanol

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzoylpyridine (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL).

    • Add a catalytic amount of potassium hydroxide (e.g., 0.2 mmol) or sodium ethoxide.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain the pure 2-(pyridin-2-yl)quinoline-3-carboxylate derivative.

Protocol 4: Acid-Catalyzed Synthesis of a 2-(Pyridin-2-yl)quinoline Derivative

Similar to the base-catalyzed protocol, this is an adapted procedure. Lewis acids or strong protic acids can be employed.

  • Materials:

    • 2-Aminobenzoylpyridine

    • Acetylacetone

    • p-Toluenesulfonic acid (p-TsOH) or Zinc chloride (ZnCl₂)

    • Toluene or Dioxane

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-aminobenzoylpyridine (1.0 mmol) and acetylacetone (1.2 mmol) in toluene (15 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 mmol) or zinc chloride.

    • Reflux the mixture for 3-5 hours, collecting the water formed in the Dean-Stark trap. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired 3-acetyl-2-(pyridin-2-yl)quinoline.

Catalyst TypeTypical ConditionsAdvantagesDisadvantages
Base (e.g., KOH, NaOEt) Reflux in ethanolReadily available, inexpensivePotential for side reactions like self-condensation of the active methylene compound
Acid (e.g., p-TsOH, ZnCl₂) Reflux in toluene with azeotropic removal of waterCan be more efficient for less reactive substratesCatalysts can be corrosive and require neutralization during work-up

Troubleshooting and Optimization

  • Low Yields:

    • Incomplete reaction: Extend the reaction time or increase the temperature.

    • Catalyst deactivation: Ensure anhydrous conditions, especially with Lewis acid catalysts.

    • Side reactions: In base-catalyzed reactions, consider adding the 2-aminobenzoylpyridine solution slowly to a mixture of the active methylene compound and the base to minimize self-condensation.

  • Formation of Byproducts:

    • Purify the 2-aminobenzoylpyridine intermediate carefully before the cyclization step.

    • Optimize the stoichiometry of the reactants. An excess of the active methylene compound can sometimes lead to side reactions.

Conclusion

The synthesis of quinoline derivatives from 2-aminobenzoylpyridine intermediates provides a valuable route to novel heterocyclic compounds with significant potential in drug discovery. The Friedländer annulation, with its operational simplicity and versatility, stands out as a key transformation. By carefully selecting the synthetic route for the intermediate and optimizing the conditions for the final cyclization, researchers can efficiently generate libraries of substituted quinolines for biological evaluation. The protocols and insights provided in this application note serve as a practical guide for scientists and professionals in the field, facilitating the exploration of this important class of molecules.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-255.
  • Google Patents. (1980). Process for the preparation of 2-(2-aminobenzoyl) pyridines. DK141528B.
  • ResearchGate. (n.d.).
  • Othman, L. A., Mohammed, S. R., & Khalid, M. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487-494.
  • Google Patents. (n.d.). Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. CN110746345B.
  • ResearchGate. (n.d.). Two-step synthesis for 2-(pyridinyl)quinoline library.
  • Friedländer Quinoline Synthesis. (n.d.).
  • Wikipedia. (n.d.). Friedländer synthesis.
  • BenchChem. (2025). Application Notes: Synthesis of 2-(2-Aminobenzoyl)pyridine.
  • BenchChem. (2025). Reproducibility of published synthesis methods for 2-Aminobenzophenone.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
  • MDPI. (2023).
  • ResearchGate. (n.d.). Quinoline synthesis from 2‐aminobenzyl alcohol by Knölker's complex.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • MDPI. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(1), 345.
  • Google Patents. (n.d.).
  • Yin, J., Xiang, B., Huffman, M. A., Raab, C. E., & Davies, I. W. (2007). A general and efficient 2-amination of pyridines and quinolines. The Journal of organic chemistry, 72(12), 4554–4557.
  • ResearchGate. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
  • PubMed. (2022).
  • National Institutes of Health. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas.
  • National Institutes of Health. (2011). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines.
  • Royal Society of Chemistry. (2016).
  • PubMed. (2023).
  • Advanced Journal of Chemistry, Section A. (2025).
  • WordPress.com. (2024).
  • Arkat USA, Inc. (2017). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinolines.
  • Google Patents. (n.d.).
  • Zenodo. (n.d.).
  • ResearchGate. (2019). (PDF)
  • ResearchGate. (n.d.). The condensation of ethyl acetoacetate with aniline under various different reaction conditions.

Sources

Derivatization of 2-(2-Amino-5-bromobenzoyl)pyridine for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Derivatization of 2-(2-Amino-5-bromobenzoyl)pyridine for High-Throughput Biological Screening

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.

Executive Summary

The this compound (ABBP) scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged starting point for the synthesis of diverse compound libraries. Its inherent structural features—a nucleophilic aniline, a modifiable benzoyl ketone, and a strategically placed bromine atom ripe for cross-coupling—offer a rich platform for chemical exploration. This document provides a comprehensive guide to the strategic derivatization of ABBP, outlining detailed protocols for creating a focused library of analogs. We will delve into the rationale behind key synthetic choices and present a logical workflow for subsequent biological evaluation, transforming a simple building block into a powerful tool for drug discovery.

Introduction: The Strategic Value of the ABBP Scaffold

The utility of a chemical scaffold in drug discovery is defined by its synthetic accessibility, structural complexity, and its ability to present pharmacophoric features in three-dimensional space. The ABBP core is exemplary in this regard. It is a key intermediate in the synthesis of numerous biologically active molecules, including those with anticonvulsant, anxiolytic, and kinase inhibitory properties. The true power of ABBP lies in its "plug-and-play" nature, allowing for systematic modification at distinct vectors to probe the structure-activity relationships (SAR) of a given biological target.

Key Derivatization Vectors:

  • Vector 1 (V1): The Amino Group. The primary amine is a potent nucleophile and hydrogen bond donor. Its modification via acylation, sulfonylation, or reductive amination directly impacts interactions with target proteins.

  • Vector 2 (V2): The Bromo Group. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a vast array of aryl, heteroaryl, and alkyl groups. This vector is critical for exploring lipophilic pockets and modulating pharmacokinetic properties.

  • Vector 3 (V3): The Carbonyl Group. While less frequently modified, the ketone offers opportunities for reduction to an alcohol or conversion to oximes and hydrazones, altering the geometry and electronic profile of the central linker.

This guide will focus on a logical, two-step derivatization strategy, first modifying the amino group (V1) and subsequently diversifying the bromo position (V2) to generate a matrix of novel compounds ready for biological screening.

Workflow for Library Synthesis & Screening

The following diagram illustrates the strategic workflow from initial scaffold derivatization to biological evaluation. This phased approach ensures maximal diversity and allows for iterative learning throughout the discovery process.

G cluster_0 Phase 1: Scaffold Derivatization cluster_1 Phase 2: Biological Evaluation ABBP This compound (ABBP) V1 Vector 1 Derivatization (Amine Acylation) ABBP->V1 R-COCl, Pyridine Intermediate N-Acyl-ABBP Intermediate Library V1->Intermediate V2 Vector 2 Derivatization (Suzuki Coupling) Intermediate->V2 Ar-B(OH)2, Pd Catalyst Final_Library Final Compound Library (Matrix Array) V2->Final_Library HTS Primary High-Throughput Screen (e.g., Kinase Inhibition Assay) Final_Library->HTS Single Concentration Hit_ID Hit Identification (% Inhibition > 50%) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Confirmed Hits SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR SAR->ABBP Next-Gen Design

Caption: Strategic workflow for ABBP library synthesis and screening.

Detailed Synthetic Protocols

Authoritative Grounding: These protocols are based on well-established synthetic transformations in organic chemistry. The choice of reagents and conditions is designed for high-throughput synthesis, prioritizing reaction efficiency, product purity, and ease of workup. For foundational principles of these reactions, refer to standard organic chemistry texts and primary literature on palladium catalysis.

Protocol 1: Vector 1 Derivatization - Parallel Amide Synthesis

Objective: To create a library of N-acylated ABBP intermediates by reacting the primary amine with a diverse set of acyl chlorides.

Rationale: Acylation is a robust and high-yielding reaction. The resulting amide bond introduces a hydrogen bond acceptor (carbonyl oxygen) and a hydrogen bond donor (N-H), which are critical pharmacophoric features. Varying the "R" group of the acyl chloride allows for systematic probing of steric and electronic requirements within a target's binding site.

Materials:

  • This compound (ABBP)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (anhydrous)

  • A diverse plate of acyl chlorides (e.g., acetyl chloride, benzoyl chloride, cyclopropanecarbonyl chloride)

  • Nitrogen or Argon gas supply

  • 96-well reaction block or individual reaction vials

Step-by-Step Procedure:

  • Preparation: In a 96-well reaction block, add a solution of ABBP (1.0 eq.) in anhydrous DCM to each well. A typical concentration is 0.2 M.

  • Base Addition: To each well, add pyridine (1.2 eq.). Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing protonation of the starting amine.

  • Initiation: Place the reaction block on a shaker and begin gentle agitation. Add the selected acyl chloride (1.1 eq.) to each corresponding well. The reaction is typically exothermic; for sensitive substrates, cooling in an ice bath may be necessary.

  • Reaction Monitoring: Allow the reactions to proceed at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from a representative well. The disappearance of the ABBP starting material indicates completion.

  • Workup & Quenching: Upon completion, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to each well to quench any remaining acyl chloride and neutralize the pyridinium hydrochloride salt.

  • Extraction: Extract the organic layer containing the product. For a 96-well format, this can be achieved using a liquid handler or by manual pipetting. A second extraction of the aqueous layer with DCM is recommended to maximize yield.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acyl-ABBP intermediate.

  • Purification & QC: The crude product is typically of sufficient purity for the next step. However, for characterization or if impurities are significant, purification can be performed via flash chromatography or preparative HPLC. Purity and identity should be confirmed by LC-MS for each well.

Protocol 2: Vector 2 Derivatization - Parallel Suzuki Cross-Coupling

Objective: To diversify the N-acyl-ABBP intermediates via Suzuki cross-coupling with a library of boronic acids.

Rationale: The Suzuki-Miyaura cross-coupling is one of the most powerful and versatile reactions in modern organic synthesis. It allows for the formation of a carbon-carbon bond between the sp²-hybridized carbon of the bromo-substituent and a wide variety of boronic acids. This enables the introduction of diverse aryl and heteroaryl moieties, which can explore hydrophobic pockets, form pi-stacking interactions, and significantly modulate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Materials:

  • N-acyl-ABBP intermediate library from Protocol 1

  • A diverse plate of boronic acids or boronate esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/Water or DME/Water)

  • Nitrogen or Argon gas supply

  • 96-well reaction block with reflux condenser or sealed well plates

Step-by-Step Procedure:

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent degradation of the palladium catalyst.

  • Reagent Preparation: To each well of a 96-well reaction block, add the N-acyl-ABBP intermediate (1.0 eq.), the corresponding boronic acid (1.5 eq.), and the base (2.0-3.0 eq., e.g., K₂CO₃).

  • Catalyst Addition: Prepare a stock solution of the palladium catalyst in the reaction solvent. Add the catalyst solution to each well. A typical catalyst loading is 1-5 mol%.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) to each well.

  • Reaction: Seal the reaction block and heat to 80-100 °C with stirring for 4-12 hours. The optimal temperature and time should be determined through initial scouting experiments.

  • Monitoring: Reaction completion is monitored by LC-MS, looking for the consumption of the N-acyl-ABBP intermediate and the appearance of the desired product mass.

  • Workup: Cool the reaction block to room temperature. Add water and a suitable organic solvent (e.g., Ethyl Acetate).

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine to remove inorganic salts and residual base.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Archiving: The final compounds must be purified, typically by mass-directed preparative HPLC, to ensure high purity (>95%) for biological screening. The purified compounds are then dissolved in DMSO to create stock solutions, characterized by LC-MS and ¹H NMR, and archived in a 96-well plate format for screening.

Data Presentation & Characterization

The synthesized library should be systematically characterized. The following table provides an example of how to organize the analytical data for a subset of the final compound library.

Compound IDR¹ Group (from Acylation)R² Group (from Suzuki)Formula Weight ( g/mol )Purity (LC-MS, %)m/z [M+H]⁺
LIB-001 MethylPhenyl303.33>98%304.1
LIB-002 Methyl4-Fluorophenyl321.32>99%322.1
LIB-003 Methyl3-Pyridyl304.32>97%305.1
LIB-004 CyclopropylPhenyl343.38>99%344.2
LIB-005 Cyclopropyl4-Fluorophenyl361.37>98%362.1
LIB-006 Cyclopropyl3-Pyridyl344.37>96%345.2

Biological Screening Cascade

Once the library is synthesized and characterized, it enters the screening phase. The design of the screening cascade is critical for efficiently identifying promising lead compounds.

G A Primary Screen Single-Dose (e.g., 10 µM) Full Library B Hit Confirmation Re-test of Primary Hits Fresh Compound Stock A->B Hits with >50% Activity C Dose-Response Assay 10-point Titration IC50/EC50 Determination B->C Confirmed Hits D Selectivity Profiling Test against related off-targets (e.g., Kinome Panel) C->D Potent Hits (IC50 < 1 µM) E SAR Analysis & Iteration Identify key structural motifs Design next-generation library D->E Selective Hits

Caption: A typical screening cascade for a newly synthesized library.

Trustworthiness through Self-Validation:

  • Primary Screen: A single high concentration (e.g., 10 µM) is used to cast a wide net and identify any compound with detectable activity. This minimizes false negatives.

  • Hit Confirmation: Hits from the primary screen are re-tested using freshly prepared solutions to eliminate false positives that may have arisen from compound precipitation or experimental error.

  • Dose-Response: Confirmed hits are tested across a range of concentrations to determine their potency (IC₅₀ or EC₅₀). This quantitative measure is essential for ranking compounds and establishing a preliminary SAR.

  • Selectivity: Potent compounds are then tested against a panel of related targets to assess their selectivity. A compound that is highly potent but non-selective is often a poor candidate for further development due to the potential for off-target toxicity.

This tiered approach ensures that resources are focused only on the most promising, validated hits, building confidence in the data at each stage of the process.

Conclusion

The this compound scaffold represents a versatile and powerful starting point for the generation of novel chemical entities. By employing a strategic, multi-vector derivatization approach combining robust reactions like N-acylation and Suzuki cross-coupling, diverse and well-characterized compound libraries can be efficiently assembled. When coupled with a logically designed biological screening cascade, this methodology provides a reliable framework for the identification and optimization of new lead compounds, accelerating the journey from chemical synthesis to therapeutic innovation.

References

  • Title: Design, synthesis, and anticonvulsant activity of new 2-(2-aminobenzoyl)pyridine derivatives. Source: European Journal of Medicinal Chemistry URL:[Link]
  • Title: Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a novel and orally bioavailable small-molecule inhibitor of the VEGFR and PDGFR family of receptor tyrosine kinases. Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Source: Chemical Reviews URL:[Link]
  • Title: The Suzuki-Miyaura Cross-Coupling Reaction.
  • Title: The importance of assay selectivity and chemical reactivity in the identification of lead compounds. Source: Drug Discovery Today URL:[Link]

Application Note & Protocols: Characterizing Neuronal KCNQ/Kv7 Channel Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Assays Using the Prototypical Activator, Retigabine

A Note on the Topic Compound: Initial searches for 2-(2-Amino-5-bromobenzoyl)pyridine (CAS 1563-56-0) indicate that this compound is principally documented as a chemical intermediate in the synthesis of pharmaceuticals like Bromazepam and as a metabolite of the same.[1][2][3] There is a notable absence of extensive, publicly available research literature detailing its use as a primary tool or modulator in specific in vitro biological assays.

To provide a scientifically robust and practical guide that fulfills the core request for detailed in vitro protocols for drug development professionals, this document will focus on Retigabine (Ezogabine) . Retigabine is a well-characterized, first-in-class activator of the KCNQ (Kv7) family of voltage-gated potassium channels.[4] The assays and principles detailed herein are the gold standard for characterizing any compound purported to act on these critical neuronal targets and represent the type of investigation that would be necessary to profile a novel agent like this compound, should it be found to have similar activity.

Introduction: The Critical Role of Neuronal Kv7 Channels

Neuronal excitability is a tightly regulated process, and its dysregulation is central to pathologies such as epilepsy, neuropathic pain, and other hyperexcitability disorders.[5] The Kv7 (or KCNQ) family of voltage-gated potassium channels, particularly the Kv7.2, Kv7.3, and Kv7.5 subtypes, are key regulators of this process.[6] These channels are responsible for generating the "M-current" (IM), a sub-threshold, non-inactivating potassium current that stabilizes the neuronal resting membrane potential and suppresses repetitive firing.[6][7] Enhancing the activity of these channels is therefore a prime therapeutic strategy for reducing neuronal hyperexcitability.

Retigabine (N-(2-amino-4-(4-fluorobenzylamino)-phenyl)carbamic acid ethyl ester) is the prototypical positive allosteric modulator of Kv7.2-Kv7.5 channels.[4] It acts by binding to a hydrophobic pocket near the channel gate, stabilizing the open conformation.[4] This leads to a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials, thus increasing the braking force on neuronal firing.[4][8]

This guide provides detailed protocols for two primary orthogonal in vitro methods to characterize Kv7 activators like Retigabine: Automated Patch-Clamp Electrophysiology for functional current analysis and Fluorescence-Based Thallium Flux Assays for high-throughput screening.

Mechanism of Action: Retigabine and the Kv7 Channel

Retigabine's primary mechanism involves shifting the voltage-dependence of activation for Kv7 channels to more hyperpolarized potentials.[8] This enhances the M-current, leading to membrane potential stabilization and a reduction in the probability of aberrant action potential firing. The conserved tryptophan residue in the S5 helix (W236 in Kv7.2) is essential for this effect.[8][9]

G Kv7_closed Kv7 Channel (Closed State) Kv7_open Kv7 Channel (Open State) Kv7_closed->Kv7_open Kv7_open->Kv7_closed K_efflux K+ Efflux (IM) Kv7_open->K_efflux Retigabine Retigabine Retigabine->Kv7_closed Binds to Pore Domain Hyperpolarization Membrane Hyperpolarization (Stabilization) ReducedFiring Reduced Neuronal Excitability & Firing Hyperpolarization->ReducedFiring K_efflux->Hyperpolarization G cluster_workflow Thallium Flux Assay Workflow start Plate Cells Expressing Kv7.2/7.3 in 384-well plate load_dye Load cells with Tl+-sensitive dye (e.g., FluxOR™) start->load_dye add_cmpd Add Test Compounds (e.g., Retigabine) & Incubate load_dye->add_cmpd read_baseline Read Baseline Fluorescence (Plate Reader) add_cmpd->read_baseline add_stim Add Tl+/K+ Stimulus Buffer read_baseline->add_stim read_kinetic Read Kinetic Fluorescence (Signal Quenching) add_stim->read_kinetic analyze Analyze Data: Calculate Quench Rate read_kinetic->analyze

Caption: Workflow for a fluorescence-based thallium flux assay to screen for Kv7 activators.

Materials & Reagents
  • Cell Line: As in Protocol 1.

  • Assay Plates: Black-walled, clear-bottom 384-well plates.

  • Fluorescent Plate Reader: With automated liquid handling (e.g., FLIPR, FDSS).

  • Thallium Flux Assay Kit: (e.g., FluxOR™ II Green Potassium Ion Channel Assay Kit), which includes the dye, assay buffer, and stimulus buffer concentrate.

  • Test Compound: Retigabine, prepared as above.

Step-by-Step Methodology
  • Cell Plating:

    • Seed the Kv7.2/7.3 expressing cells into 384-well plates at an optimized density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the dye-loading solution according to the kit manufacturer's protocol.

    • Remove the culture medium from the plates and add the dye-loading solution to each well.

    • Incubate the plates at room temperature in the dark for 60-90 minutes.

  • Compound Addition:

    • During incubation, prepare a compound plate by serially diluting Retigabine in the appropriate assay buffer.

    • After incubation, transfer the compound plate dilutions to the cell plate.

    • Incubate for an additional 10-20 minutes at room temperature.

  • Fluorescence Reading:

    • Place the cell plate and a plate containing the Tl⁺/K⁺ stimulus buffer into the plate reader.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • Configure the instrument to automatically add the stimulus buffer to all wells while continuing to record fluorescence kinetically for 2-3 minutes.

  • Data Analysis:

    • The primary output is the fluorescence intensity over time for each well.

    • For each well, calculate the rate of fluorescence quench, often by fitting the initial part of the decay curve to a line or by taking the maximum slope.

    • Normalize the data: Set the average rate of the vehicle control wells as 0% activation and a high-concentration positive control (e.g., 30 µM Retigabine) as 100% activation.

    • Plot the normalized activity against compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Expertise & Causality
  • Why use Tl⁺ instead of K⁺? Thallium has a much higher affinity for most available fluorescent dyes, providing a significantly better signal-to-background ratio for detecting ion flux.

  • Why the high K⁺ stimulus? The high extracellular potassium concentration depolarizes the cell membrane, which is the primary stimulus to open the voltage-gated Kv7 channels. This ensures the assay is measuring activity through the intended target.

  • Troubleshooting - High Well-to-Well Variability: This often stems from uneven cell plating or edge effects in the 384-well plate. Ensure a homogenous cell suspension and consider avoiding the outermost wells for data analysis.

Conclusion

The characterization of compounds targeting neuronal ion channels like Kv7 requires robust and reproducible in vitro assays. Electrophysiology provides the definitive functional data on channel gating and current modulation, while thallium flux assays offer the throughput necessary for initial screening and structure-activity relationship studies. By employing these detailed protocols, researchers can accurately profile the activity of known modulators like Retigabine and effectively screen for novel chemical entities with therapeutic potential for neurological disorders.

References

  • What Is ABPP and Why It Is Transforming Functional Proteomics - Mtoz Biolabs. (n.d.).
  • Activity based Protein Profiling (Abpp) - Creative Biolabs. (n.d.).
  • Serwa, R., & Tate, E. W. (2011). Activity-based profiling for drug discovery. Chemistry & Biology.
  • Trevisan, E., et al. (n.d.). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. PMC.
  • Miceli, F., et al. (n.d.). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. PubMed Central.
  • Main, M. J., et al. (2000). Retigabine, A Novel Anti-Convulsant, Enhances Activation of KCNQ2/Q3 Potassium Channels. ResearchGate.
  • Wang, S., et al. (2018). Target identification with quantitative activity based protein profiling (ABPP). Proteomics.
  • Porta, J., et al. (2023). Activity-based protein profiling: A graphical review. Pharmacological Research.
  • Gunthorpe, M. J., et al. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia.
  • Brown, D. A., & Passmore, G. M. (2009). Neural KCNQ (Kv7) channels. British Journal of Pharmacology.
  • Niswender, C. M., et al. (2011). A small molecule activator of KCNQ2 and KCNQ4 channels. Probe Reports from the NIH Molecular Libraries Program.
  • This compound: A Comprehensive Overview. (n.d.).
  • Cobbledick, R. E., et al. (1996). This compound. ResearchGate.
  • Manville, R. W., & Abbott, G. W. (2019). In silico re-engineering of a neurotransmitter to activate KCNQ potassium channels in an isoform-specific manner. Communications Biology.
  • Amagasu, S., et al. (2022). Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype. ACS Medicinal Chemistry Letters.
  • Miceli, F., et al. (2021). In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review. International Journal of Molecular Sciences.
  • Tatulian, L., et al. (2001). Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine. Journal of Neuroscience.
  • Blom, S. M., et al. (2010). Inactivation as a New Regulatory Mechanism for Neuronal Kv7 Channels. Journal of Biological Chemistry.
  • Zhang, G., et al. (2016). Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques. Acta Pharmacologica Sinica.
  • This compound | C12H9BrN2O | CID 73807 - PubChem. (n.d.).
  • Tateishi, T., & Koga, T. (1978). Studies on metabolism of bromazepam. VI. Reduction of this compound, a metabolite of bromazepam, in the rabbit, rat, and guinea pig. Drug Metabolism and Disposition.
  • Jones, C., et al. (2021). Kv7 channels are upregulated during striatal neuron development and promote maturation of human iPSC-derived neurons. Stem Cell Research.
  • Zhang, J., & Shapiro, M. S. (2020). The Role of Kv7 Channels in Neural Plasticity and Behavior. Frontiers in Physiology.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine (CAS: 1563-56-0). This molecule is a critical intermediate in the pharmaceutical industry, most notably in the production of drugs such as Bromazepam and Remimazolam.[1][2] Its synthesis, while well-documented, presents several challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common issues, troubleshooting protocols, and the underlying chemical principles to empower you to overcome synthetic hurdles.

Core Synthesis Pathway: An Overview

The most prevalent and high-yielding laboratory-scale synthesis involves the reaction of 2-amino-5-bromobenzoic acid with a 2-pyridyl organometallic reagent.[3] Specifically, 2-bromopyridine is lithiated using n-butyllithium (n-BuLi) at low temperatures to form 2-lithiopyridine. This potent nucleophile then attacks the carboxylic acid moiety of 2-amino-5-bromobenzoic acid.[1][3] This method avoids the common pitfalls of classical Friedel-Crafts acylations, which are generally incompatible with the amino groups present on the benzoyl precursor.

G cluster_0 Step 1: In-situ Reagent Generation cluster_1 Step 2: Nucleophilic Acylation cluster_2 Step 3: Quench & Work-up 2-Bromopyridine 2-Bromopyridine 2-Lithiopyridine 2-Lithiopyridine 2-Bromopyridine->2-Lithiopyridine n-BuLi n-Butyllithium (Excess) Intermediate Dilithium Intermediate 2-Lithiopyridine->Intermediate BenzoicAcid 2-Amino-5-bromobenzoic acid (in THF) Product This compound Intermediate->Product Quench Acidic Quench (e.g., 3N HCl)

Caption: General workflow for the n-BuLi mediated synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Poor Reaction Yield & Incomplete Conversion
Q1: My reaction yield is consistently low (<70%), far below the reported 89%. What are the most likely causes?

This is the most frequent issue and is almost always tied to reaction setup and reagent quality. The use of organolithium reagents demands stringent control over the experimental environment.

A1: Key Factors Affecting Yield:

  • Atmospheric Moisture: n-Butyllithium reacts vigorously with water. Even trace amounts of moisture in your glassware, solvents, or starting materials will consume the reagent, leading to incomplete lithiation of 2-bromopyridine and lower yields.

    • Solution: All glassware must be oven- or flame-dried under vacuum immediately before use. Solvents like Tetrahydrofuran (THF) and ether must be anhydrous, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a solvent purification system.[4] The reaction should be run under a positive pressure of an inert gas (Nitrogen or Argon).

  • Incorrect n-Butyllithium Titer: n-BuLi solutions degrade over time, and the actual molarity can be significantly lower than stated on the bottle. Using an inaccurate concentration will lead to under-dosing the reaction.

    • Solution: The molarity of the n-BuLi solution should be determined by titration before use (e.g., using diphenylacetic acid). Always use a freshly titrated or newly purchased bottle for best results.

  • Inadequate Temperature Control: The formation of 2-lithiopyridine is exothermic. If the temperature rises significantly above the recommended -40 °C during n-BuLi addition, side reactions can occur, reducing the concentration of your desired nucleophile.[3]

    • Solution: Use a reliable cooling bath (e.g., dry ice/acetonitrile). Add the n-BuLi solution dropwise to the solution of 2-bromopyridine, ensuring the internal temperature does not exceed the target.

  • Stoichiometry of n-BuLi: The published procedure uses approximately 4 equivalents of n-BuLi for 1 equivalent of 2-amino-5-bromobenzoic acid.[3] This large excess is crucial.

    • Causality: The n-BuLi is consumed by multiple acidic protons in the system before it can effectively lithiate the 2-bromopyridine. It reacts with:

      • The carboxylic acid proton (-COOH) of the benzoic acid.

      • The two protons on the amino group (-NH₂) of the benzoic acid.

      • Only after these deprotonations does the remaining n-BuLi deprotonate 2-bromopyridine to form the active nucleophile. Failing to account for this will result in insufficient 2-lithiopyridine generation.

Category 2: Impurity Profile & Purification Challenges
Q2: My crude product is a dark, oily residue, and TLC/LCMS shows multiple spots. What are the common side reactions?

A complex crude product profile points to issues with reaction control or work-up.

A2: Common Side Products and Their Origins:

  • Unreacted Starting Materials: The most common "impurities" are simply unreacted 2-amino-5-bromobenzoic acid and 2-bromopyridine. This is typically a symptom of the yield issues described in Q1.

  • Bipyridine Formation: 2-lithiopyridine can react with the starting material 2-bromopyridine to form 2,2'-bipyridine. This is more likely if the 2-amino-5-bromobenzoic acid is added too slowly or if there are localized areas of high 2-lithiopyridine concentration.

  • Quinazoline By-products: During acidic work-up, intramolecular cyclization can sometimes occur, leading to trace amounts of quinazoline derivatives.[5] Refluxing the combined acidic extracts for a short period (e.g., 1 hour) during work-up can help hydrolyze these by-products back to the desired ketone.[5]

Side_Reactions cluster_main Reaction Pathways 2-Lithiopyridine_1 2-Lithiopyridine Desired_Product Target Product 2-Lithiopyridine_1->Desired_Product 2-Lithiopyridine_2 2-Lithiopyridine Bipyridine 2,2'-Bipyridine 2-Lithiopyridine_2->Bipyridine Benzoic_Acid 2-Amino-5-bromobenzoic acid Benzoic_Acid->Desired_Product 2-Bromopyridine 2-Bromopyridine 2-Bromopyridine->Bipyridine

Caption: Desired reaction vs. a common side reaction.

Q3: How can I effectively purify the crude product to obtain the reported yellow solid?

Purification is critical for isolating the final product, which has a melting point of 98-100°C.[1]

A3: Recommended Purification Strategies:

  • Optimized Acid/Base Work-up: This is the first and most important purification step.

    • After quenching the reaction, the aqueous and organic layers are separated. The organic layer should be extracted with 3N HCl.[3]

    • Rationale: The desired product, being basic (due to the amino and pyridine groups), will move into the acidic aqueous layer, leaving non-basic organic impurities (like bipyridine) behind in the ether/THF layer.

    • The combined acidic aqueous phases are then carefully neutralized with a base (e.g., solid NaOH pellets) while cooling in an ice bath to precipitate the product.[3] The product is then extracted back into an organic solvent like ether.

  • Flash Column Chromatography: This is the most effective method for removing closely related impurities.

    • Stationary Phase: Silica gel (standard 230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting at 20% and increasing to 30% ethyl acetate) is reported to be effective.[3] The product should appear as a yellow band.

  • Recrystallization: If chromatography is not sufficient or for a final polishing step, recrystallization can be employed.

    • Solvent System: Isopropanol has been successfully used.[5] Dissolve the crude solid in a minimum amount of hot isopropanol and allow it to cool slowly.

Category 3: Starting Material Considerations
Q4: What are the critical quality attributes of the 2-amino-5-bromobenzoic acid starting material?

The purity of your starting materials directly translates to the purity of your final product.

A4: Key Parameters for 2-amino-5-bromobenzoic acid:

PropertyTarget Value/SpecificationRationale
Appearance White to pale yellow crystalline powder[6]Significant deviation (e.g., brown, grey) may indicate impurities.
Purity (Assay) ≥97%[7]Lower purity introduces unknown side reactants into the system.
Melting Point 213-219 °C[6][7]A broad or depressed melting point suggests significant impurities.
Key Impurity 2-amino-3,5-dibromobenzoic acidThis can form during the bromination of o-aminobenzoic acid and will lead to an undesired dibrominated final product.[8]
Moisture Content As low as possibleAs discussed in Q1, water will consume the n-BuLi reagent.

The synthesis of this precursor is typically achieved by the bromination of o-aminobenzoic acid in glacial acetic acid.[8][9] Careful control of bromine stoichiometry is needed to prevent over-bromination.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

(Adapted from ChemicalBook, 2025)[3]

Materials:

  • 2-bromopyridine (4.4 eq.)

  • n-butyllithium (2.5 M in hexanes, 4.0 eq.)

  • 2-amino-5-bromobenzoic acid (1.0 eq.)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • 3N Hydrochloric acid

  • Solid Sodium Hydroxide

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous diethyl ether (approx. 1 L per 250 mmol of benzoic acid) to a flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer.

  • Lithiation: Cool the flask to -40 °C. Slowly add 2-bromopyridine (4.4 eq.).

  • Add the 2.5 M n-butyllithium solution (4.0 eq.) dropwise via the dropping funnel, maintaining the internal temperature at or below -40 °C.

  • Stir the resulting mixture at -40 °C for 1 hour.

  • Acylation: In a separate flask, dissolve 2-amino-5-bromobenzoic acid (1.0 eq.) in anhydrous THF (approx. 1 L per 250 mmol).

  • Add the benzoic acid solution dropwise to the reaction mixture, again keeping the temperature at or below -40 °C.

  • After the addition is complete, allow the reaction system to slowly warm to 0 °C and continue stirring at this temperature for 2 hours.

  • Work-up: Cool the mixture to 0 °C and quench the reaction by the slow addition of 3N hydrochloric acid until the solution is acidic.

  • Transfer the mixture to a separatory funnel. Separate the aqueous layer. Extract the organic layer once more with 3N HCl.

  • Purification: Combine the aqueous phases and cool in an ice bath. Carefully neutralize by adding solid sodium hydroxide pellets until the pH is basic and the product precipitates.

  • Extract the neutralized aqueous phase with diethyl ether (3x).

  • Combine the ether extracts, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography as described above.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.Exploring the Synthesis and Applications of this compound.[Link]
  • Organic Syntheses.Preparation of 2-Amino-5-bromobenzaldehyde.[Link]
  • Patsnap.Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka.[Link]
  • Google Patents.CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • Google Patents.
  • University of Calgary.

Sources

Navigating Synthesis Without n-Butyllithium: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for alternatives to hazardous organolithium reagents. As a Senior Application Scientist, I understand the critical need for robust, safe, and efficient synthetic methods. The pyrophoric nature of n-butyllithium (n-BuLi) and its potential for violent reactions with air and water present significant safety challenges in the laboratory.[1][2][3][4][5][6] This guide provides in-depth technical information, troubleshooting advice, and practical protocols for transitioning to safer and equally effective alternatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns when moving away from n-butyllithium.

Q1: What are the primary hazards associated with n-butyllithium that necessitate alternatives?

A1: n-Butyllithium is highly pyrophoric, meaning it can ignite spontaneously on contact with air.[2][5][6] It also reacts violently with water, releasing flammable butane gas.[1][2][5] Solutions of n-BuLi are corrosive to the skin, eyes, and mucous membranes.[1][2][4] These properties create a substantial risk of fire, explosion, and chemical burns, especially during large-scale operations or in the event of accidental spills.[2][3]

Q2: Are Grignard reagents a direct substitute for n-butyllithium? What are the key differences in reactivity?

A2: While both are excellent nucleophiles for C-C bond formation, they are not always interchangeable. Organolithium reagents are generally more reactive and more basic than Grignard reagents.[7][8][9] This heightened reactivity can be advantageous for deprotonating very weak acids but can also lead to undesired side reactions, such as enolization of sterically hindered ketones.[10] Grignard reagents are often preferred for their greater functional group tolerance and are typically less aggressive.

Q3: I'm concerned about the lower reactivity of Grignard reagents. How can I enhance their performance?

A3: Several strategies can boost the reactivity of Grignard reagents. The use of additives like lithium chloride (LiCl) can break up oligomeric Grignard aggregates, increasing their nucleophilicity. Additionally, switching to a more polar solvent like tetrahydrofuran (THF) from diethyl ether can enhance reactivity. For sterically demanding substrates, employing cerium chloride (CeCl₃) can facilitate 1,2-addition to carbonyls and suppress side reactions.

Q4: What are some non-organometallic alternatives for strong base applications?

A4: For deprotonation reactions, several powerful non-pyrophoric organic bases are available. Lithium diisopropylamide (LDA) is a widely used strong, non-nucleophilic base, although it is moisture and air-sensitive and its dry residue can be explosive.[11][12] Other options include lithium hexamethyldisilazide (LiHMDS) and potassium tert-butoxide. For certain applications, non-ionic phosphazene bases or hindered amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.[13]

Q5: Can you explain the concept of "Frustrated Lewis Pairs" (FLPs) and their relevance here?

A5: Frustrated Lewis Pairs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct.[14][15] This "frustration" allows them to activate small molecules like H₂.[14][16] FLPs are emerging as powerful metal-free catalysts for hydrogenations and other reductions, offering a completely different and safer approach to reactions that might otherwise require strong, hazardous reducing agents.[17]

Part 2: Troubleshooting Guides

This section provides structured guidance for overcoming common experimental hurdles when using alternatives to n-butyllithium.

Guide 1: Poor Yields in Grignard Reactions
Symptom Possible Cause Troubleshooting Steps
Low or no product formation Inactive Grignard reagent 1. Ensure anhydrous conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction performed under an inert atmosphere (N₂ or Ar).[10] Anhydrous solvents are critical.[10] 2. Activate the magnesium: If preparing the Grignard reagent in situ, activate the magnesium turnings by stirring them vigorously overnight under an inert atmosphere, or by using activating agents like iodine, 1,2-dibromoethane, or TMSCl. 3. Titrate the Grignard reagent: The concentration of commercially available or freshly prepared Grignard reagents can vary. Titration (e.g., against iodine) is essential to determine the exact molarity for accurate stoichiometry.[10]
Recovery of starting ketone Enolization of the ketone For sterically hindered ketones or bulky Grignard reagents, the Grignard can act as a base, deprotonating the α-carbon.[10] 1. Use a less hindered Grignard reagent or ketone if possible. 2. Employ cerium(III) chloride: This additive enhances the nucleophilicity of the Grignard reagent, favoring addition over deprotonation.
Formation of Wurtz coupling byproducts Reaction with the organic halide This side reaction can be minimized by the slow addition of the organic halide to the magnesium suspension during Grignard formation.
Reaction mixture turns dark brown or black Decomposition This can be caused by impurities in the magnesium or organic halide.[10] Ensure high-purity starting materials.
Guide 2: Issues with Lithium Diisopropylamide (LDA) in Deprotonation Reactions
Symptom Possible Cause Troubleshooting Steps
Incomplete deprotonation Degraded LDA LDA is sensitive to air and moisture.[11] 1. Use freshly prepared or recently purchased LDA. 2. Titrate the LDA solution before use. 3. Ensure all reagents and solvents are strictly anhydrous.
Side reactions or low selectivity Incorrect reaction temperature Many LDA-mediated reactions are highly temperature-dependent. 1. Maintain the recommended low temperature (often -78 °C) during the addition of LDA and the substrate. 2. Ensure efficient stirring to prevent localized warming.
Formation of insoluble precipitates Aggregation of lithium species The addition of co-solvents can sometimes mitigate this. 1. Consider the use of HMPA (hexamethylphosphoramide) or DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to break up aggregates and increase reactivity. Note: HMPA is a known carcinogen and should be handled with extreme care.

Part 3: Advanced Strategies for Eliminating Hazardous Reagents

Beyond direct replacement, several modern synthetic strategies can circumvent the need for pyrophoric organometallics altogether.

Organocatalysis for C-C Bond Formation

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often mimicking enzymatic processes.[18][19] This approach has emerged as a powerful alternative to metal-catalyzed reactions.[18] For C-C bond formation, reactions like the Michael addition, aldol reactions, and Mannich reactions can be efficiently catalyzed by organic molecules such as proline and its derivatives.[20]

  • Advantages: Mild reaction conditions, high enantioselectivity, low toxicity, and environmental friendliness.[20]

  • Considerations: Catalyst loading can sometimes be higher than with metal catalysts, and substrate scope may be more limited in certain cases.

Mechanochemistry: Solvent-Free Synthesis

Mechanochemistry uses mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of a solvent.[21][22] This technique can be used to prepare Grignard reagents in the air and subsequently use them in one-pot reactions.[21]

  • Advantages: Reduced solvent waste, enhanced reaction rates, and the ability to access novel reactivity.[23][24]

  • Considerations: Requires specialized equipment (a ball mill). Reaction monitoring and scale-up can present different challenges compared to solution-phase chemistry.

Flow Chemistry for Enhanced Safety

For reactions that still necessitate hazardous reagents, flow chemistry offers a significantly safer way to handle them.[25][26] By performing reactions in a continuous stream within a microreactor, the volume of hazardous material at any given time is minimized.[25][26][27]

  • Advantages: Superior heat and mass transfer, precise control over reaction parameters, enhanced safety by minimizing reaction volume, and ease of scalability.[25][27][28]

  • Considerations: Requires investment in flow chemistry equipment. Process optimization differs from traditional batch chemistry.

Part 4: Visualizing Workflows and Concepts

Decision Tree for Reagent Selection

ReagentSelection start Synthetic Goal deprotonation Deprotonation start->deprotonation Need a strong base? nucleophilic_addition Nucleophilic Addition to Carbonyl start->nucleophilic_addition Need a nucleophile? other_cc Other C-C Bond Formation start->other_cc Alternative C-C bond formation? weak_acid Weakly acidic C-H? deprotonation->weak_acid very_weak_acid Very weakly acidic C-H? deprotonation->very_weak_acid aldehyde_ketone Aldehyde or Ketone Substrate? nucleophilic_addition->aldehyde_ketone ester Ester Substrate? nucleophilic_addition->ester organocatalysis Organocatalysis (e.g., Michael, Aldol) other_cc->organocatalysis mechanochem Mechanochemistry other_cc->mechanochem lda Consider LDA, LiHMDS weak_acid->lda grignard_base Consider bulky Grignard (e.g., t-BuMgCl) very_weak_acid->grignard_base grignard_nuc Grignard Reagent aldehyde_ketone->grignard_nuc organolithium_alt Consider s-BuLi or t-BuLi in Flow Reactor aldehyde_ketone->organolithium_alt Grignard fails? ester->grignard_nuc Forms tertiary alcohol with 2 identical groups

Caption: Decision tree for selecting safer alternatives to n-BuLi.

Workflow for Safe Grignard Reagent Preparation and Use

GrignardWorkflow cluster_prep Preparation cluster_reaction Reaction dry_glassware 1. Rigorously Dry Glassware (Oven or Flame-Dry) inert_atm 2. Assemble Under Inert Gas (N2 or Ar) dry_glassware->inert_atm activate_mg 3. Activate Mg Turnings (e.g., with Iodine) inert_atm->activate_mg add_halide 4. Slow Addition of Alkyl/Aryl Halide in Anhydrous Ether/THF activate_mg->add_halide titrate 5. Titrate Reagent add_halide->titrate cool_reagent 6. Cool Grignard Solution titrate->cool_reagent add_substrate 7. Slow Addition of Electrophile cool_reagent->add_substrate warm_rt 8. Warm to Room Temperature add_substrate->warm_rt quench 9. Quench with Aqueous Acid warm_rt->quench

Caption: Step-by-step workflow for Grignard reactions.

By embracing these alternatives and adopting safer handling practices, the scientific community can continue to push the boundaries of chemical synthesis while prioritizing the well-being of its researchers.

References

  • TutorChase. (n.d.). Describe the differences between Grignard reagents and organolithium reagents.
  • PubMed. (2013). Organocatalytic methods for C-C bond formation.
  • PubMed. (2012). Biomimetic organocatalytic C-C-bond formations.
  • LinkedIn. (2025). Efficiency and Safety: Transforming Chemical Processes with Flow Chemistry.
  • CHEManager Online. (2011). Flow Chemistry for Hazardous Reactions.
  • Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions.
  • National Institutes of Health. (n.d.). Frustrated Radical Pairs in Organic Synthesis.
  • Springer Professional. (n.d.). Safe Use of Hazardous Chemicals in Flow.
  • University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
  • ChemRxiv. (n.d.). Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis.
  • Wikipedia. (n.d.). Frustrated Lewis pair.
  • Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry.
  • University of Georgia Office of Research. (n.d.). LithiumdiisopropylamideLDAsolu....
  • Royal Society of Chemistry. (2023). A field guide to flow chemistry for synthetic organic chemists.
  • MDPI. (2017). Recent Advances in Organocatalyzed Domino C–C Bond-Forming Reactions.
  • OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents.
  • Reddit. (2024). Difference Between a Grignard and Organolithium?.
  • ResearchGate. (n.d.). Frustrated Lewis pair chemistry.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Butyllithium, 2.5M solution in hexanes.
  • Quora. (2021). Why are organolithium compounds more reactive than Grignard reagents?.
  • ACS Publications. (2024). Mechanochemistry for Organic and Inorganic Synthesis.
  • ACS Publications. (2013). Catalytic C–C Bond-Forming Multi-Component Cascade or Domino Reactions: Pushing the Boundaries of Complexity in Asymmetric Organocatalysis.
  • ResearchGate. (2025). Organocatalytic methods for CC bond formation.
  • WordPress. (2025). Frustrated Lewis Pairs (FLP).
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexane.
  • Chemistry LibreTexts. (2021). 3.5: Frustrated Lewis Pairs.
  • ACS Publications. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides.
  • Reddit. (2013). Strong base replacment of butyllithium.
  • National Institutes of Health. (n.d.). Mechanochemistry: New Tools to Navigate the Uncharted Territory of “Impossible” Reactions.
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • AZoM. (2023). A Novel Mechanochemistry Method to Make Non-Toxic Chemicals.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • MDPI. (n.d.). Mechanochemistry as an Alternative Method of Green Synthesis of Silver Nanoparticles with Antibacterial Activity: A Comparative Study.
  • The Venturi Tribe. (2023). Is mechanochemistry set to disrupt chemical manufacturing?.
  • Princeton Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory.
  • National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.

Sources

Technical Support Center: Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. As a key building block in the synthesis of pharmaceuticals like Bromazepam and Remimazolam, optimizing the yield and purity of this compound is paramount.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to enhance your synthetic success.

I. Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent challenge and can stem from several factors throughout the synthetic process. A common and effective route involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid, often facilitated by n-butyllithium.[1][2]

Potential Causes & Solutions:

  • Incomplete Lithiation of 2-Bromopyridine: The initial step of generating the 2-lithiopyridine intermediate is critical.

    • Causality: n-Butyllithium is highly reactive and sensitive to moisture and air. Any residual water in your solvent or glassware will quench the organolithium reagent, reducing the amount available for the reaction. The temperature must be kept low (typically -40°C or below) to prevent side reactions and decomposition of the lithiated intermediate.[1][2]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

      • Verify n-Butyllithium Concentration: The molarity of commercially available n-butyllithium can decrease over time. It is best practice to titrate the solution before use to determine its exact concentration.

      • Optimize Temperature Control: Maintain a stable, low temperature during the addition of n-butyllithium and the subsequent reaction with 2-bromopyridine. Use a cryostat or a dry ice/acetone bath for consistent cooling.

  • Side Reactions of the Acylium Ion Intermediate: The reaction between the lithiated pyridine and 2-amino-5-bromobenzoic acid proceeds through a highly reactive acylium ion.

    • Causality: The amino group on the benzoic acid derivative can be deprotonated by the strong base, leading to the formation of unwanted byproducts. Furthermore, at higher temperatures, the acylium ion can be unstable.

    • Troubleshooting Steps:

      • Slow, Controlled Addition: Add the solution of 2-amino-5-bromobenzoic acid dropwise to the cold solution of 2-lithiopyridine. This helps to control the exotherm and minimize side reactions.

      • Maintain Low Temperature: Keep the reaction temperature at 0°C or below during the addition and for a period afterward to ensure the stability of the intermediate.[1]

  • Inefficient Quenching and Workup: The final steps of quenching the reaction and isolating the product are crucial for maximizing yield.

    • Causality: Improper quenching can lead to the decomposition of the desired product. During extraction, the product's solubility and pH sensitivity must be considered.

    • Troubleshooting Steps:

      • Controlled Quenching: Quench the reaction slowly with a saturated aqueous solution of ammonium chloride or water while maintaining a low temperature.

      • pH Adjustment: During the acidic extraction with hydrochloric acid, ensure the pH is low enough to protonate the pyridine nitrogen and the amino group, bringing the product into the aqueous layer. Subsequent neutralization with a base like sodium hydroxide should be done carefully, keeping the solution cool to prevent degradation.[1]

Q2: I'm observing significant impurity formation. How can I identify and minimize these byproducts?

Impurity profiling is key to optimizing any synthesis. In this reaction, several side products can form.

Common Impurities & Mitigation Strategies:

  • 2-Amino-3,5-dibromopyridine: This can arise from the starting material, 2-aminopyridine, if it undergoes excessive bromination.[4]

    • Prevention: Use a milder brominating agent or carefully control the stoichiometry of bromine during the preparation of 2-amino-5-bromopyridine.[5]

  • Unreacted Starting Materials: The presence of 2-bromopyridine or 2-amino-5-bromobenzoic acid in the final product indicates an incomplete reaction.

    • Solution: Re-evaluate the stoichiometry of your reagents, particularly the n-butyllithium. Monitor the reaction progress using Thin Layer Chromatography (TTC) to ensure completion before quenching.

  • Polysubstitution Products: Although less common in this specific acylation, Friedel-Crafts type reactions can sometimes lead to multiple acyl groups being added to the aromatic ring, especially with highly activated substrates.[6]

    • Prevention: The controlled, low-temperature conditions of this synthesis generally prevent polysubstitution. Maintaining these conditions is critical.

Troubleshooting Workflow Diagram

G cluster_start Problem Identification cluster_investigation Investigation & Analysis cluster_solutions Corrective Actions cluster_outcome Outcome start Low Yield or High Impurity check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions analyze_byproducts Analyze Byproducts (TLC, NMR, MS) start->analyze_byproducts dry_solvents Ensure Anhydrous Conditions check_reagents->dry_solvents titrate_nBuLi Titrate n-BuLi check_reagents->titrate_nBuLi purify_starting_materials Purify Starting Materials check_reagents->purify_starting_materials optimize_temp Optimize Temperature Control check_conditions->optimize_temp slow_addition Slow Reagent Addition check_conditions->slow_addition analyze_byproducts->purify_starting_materials success Improved Yield & Purity dry_solvents->success titrate_nBuLi->success optimize_temp->success slow_addition->success purify_starting_materials->success G R1 2-Bromopyridine + n-BuLi I1 2-Lithiopyridine R1->I1 -40°C Anhydrous Ether R2 2-Amino-5-bromobenzoic acid I2 Tetrahedral Intermediate R2->I2 Nucleophilic Attack -40°C to 0°C I1->I2 Nucleophilic Attack -40°C to 0°C P This compound I2->P Collapse & Workup

Sources

Technical Support Center: Synthesis of (2-amino-5-bromophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2-amino-5-bromophenyl)(pyridin-2-yl)methanone, a key intermediate in the production of various active pharmaceutical ingredients (APIs), notably benzodiazepines like Bromazepam.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions associated with this synthesis.

Section 1: Synthesis Strategy & Mechanistic Considerations

The synthesis of (2-amino-5-bromophenyl)(pyridin-2-yl)methanone is most effectively achieved via the addition of an organometallic pyridine species to an appropriate benzoyl derivative. The most cited and reliable method involves the lithiation of 2-bromopyridine followed by nucleophilic attack on 2-amino-5-bromobenzoic acid.[1]

Alternative routes, such as Friedel-Crafts acylation, are generally not recommended for this specific target molecule. The presence of the free amino group on the bromobenzene ring would lead to significant side reactions. The lone pair of electrons on the amine would complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards the desired electrophilic substitution and promoting unwanted side reactions.[4]

Recommended Synthetic Pathway: Organolithium Route

The core of the recommended synthesis involves the following key transformations:

G cluster_0 Step 1: Formation of Nucleophile cluster_1 Step 2: Acylation Reaction A 2-Bromopyridine B 2-Lithiopyridine (Strong Nucleophile) A->B n-BuLi, Anhydrous Ether -40 °C D Dilithium Salt Intermediate B->D C 2-Amino-5-bromobenzoic acid (in Anhydrous THF) C->D E (2-amino-5-bromophenyl)(pyridin-2-yl)methanone D->E Warm to 0 °C D->E Aqueous Acid Quench (HCl) Neutralization (NaOH) Extraction

Caption: Recommended synthesis via lithiation of 2-bromopyridine.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yield is a frequent issue, typically stemming from three main areas: the quality of the organolithium reagent, the presence of moisture, or suboptimal reaction conditions.

  • Reagent Activity: n-Butyllithium (n-BuLi) is highly reactive and degrades upon exposure to air and moisture. If your reagent is old or has been handled improperly, its effective concentration will be lower than stated. It is best practice to titrate n-BuLi periodically to determine its exact molarity.

  • Anhydrous Conditions: This reaction is extremely sensitive to water. Trace amounts of moisture in your solvents (ether, THF) or on your glassware will quench the n-BuLi and the 2-lithiopyridine intermediate, drastically reducing the yield. All glassware must be oven- or flame-dried, and solvents must be rigorously dried over a suitable agent (e.g., sodium/benzophenone ketyl).[5]

  • Temperature Control: The initial lithiation must be performed at a low temperature (-40 °C or below) to prevent side reactions.[1] Allowing the temperature to rise prematurely can lead to decomposition of the organolithium species.

Q2: I see multiple spots on my post-reaction TLC plate. What are the likely byproducts?

The presence of multiple spots indicates side reactions or incomplete conversion. The most common species observed are:

  • Unreacted Starting Materials: 2-bromopyridine and 2-amino-5-bromobenzoic acid will be present if the reaction is incomplete.

  • 2,2'-Bipyridine: This byproduct forms from the homocoupling of two 2-lithiopyridine molecules. This is often exacerbated by the presence of trace oxygen or certain metal impurities.

  • Protonated Starting Material: If your 2-amino-5-bromobenzoic acid solution contains protic impurities (like water), the 2-lithiopyridine will be quenched to form pyridine.

Q3: What is the best method for purifying the crude product?

The crude product is typically a solid that can be purified by either recrystallization or column chromatography.[5][6]

  • Acid-Base Extraction: Before attempting chromatography or recrystallization, an initial purification can be achieved via acid-base extraction during the workup. The target molecule has a basic pyridine nitrogen and a weakly basic aniline nitrogen. Dissolving the crude mixture in an organic solvent and extracting with dilute acid (e.g., 3N HCl) will move the desired product into the aqueous layer, leaving behind many non-basic impurities.[1] The aqueous layer can then be neutralized with a base (e.g., NaOH) and the product re-extracted into an organic solvent.[1]

  • Column Chromatography: Silica gel chromatography is highly effective. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity will provide good separation.

  • Recrystallization: If the crude product is relatively clean after the workup, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can yield a highly pure product.[6]

Q4: My reaction mixture turns dark brown or black. Is this normal?

While some color change is expected, the formation of a dark tar is a sign of significant decomposition or polymerization.[5] This is often caused by:

  • Elevated Temperatures: Allowing the reaction to warm too quickly, especially during the addition of n-BuLi or during the quench, can promote side reactions that lead to tar formation.[6][7]

  • Oxygen: The reaction must be maintained under a strictly inert atmosphere (Nitrogen or Argon).[1] Oxygen can initiate radical pathways and decomposition.

Section 3: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem: Reaction fails to initiate or stalls (TLC shows only starting materials).

This is a classic issue in organometallic chemistry, almost always pointing to the deactivation of the key nucleophile.

G start Problem: Reaction Stalls check_nBuLi Is n-BuLi solution old or previously opened? start->check_nBuLi titrate Action: Titrate n-BuLi to confirm molarity. check_nBuLi->titrate Yes check_conditions Were anhydrous conditions rigorously maintained? check_nBuLi->check_conditions No dry Action: Flame-dry all glassware. Use freshly distilled anhydrous solvents. check_conditions->dry No check_temp Was the lithiation temperature maintained at <= -40 °C? check_conditions->check_temp Yes temp_control Action: Use a cryocooler or a dry ice/acetone bath for stable low temperatures. check_temp->temp_control No

Caption: Troubleshooting workflow for a stalled reaction.

Problem: Product is difficult to isolate from the aqueous layer during workup.

This can manifest as emulsions or the product "oiling out" instead of precipitating upon neutralization.

SymptomPotential CauseRecommended Solution
Persistent Emulsion Insufficient ionic strength in the aqueous layer; presence of partially soluble byproducts.Add a saturated NaCl solution (brine) to the separatory funnel to break the emulsion by increasing the polarity of the aqueous phase.
Product Oils Out The concentration of the product is too high, or the temperature of the solution is too warm upon neutralization.Perform the neutralization in an ice bath to control the exotherm.[1] Add the base slowly with vigorous stirring. If it still oils out, extract directly with a larger volume of organic solvent (e.g., Ethyl Acetate or Dichloromethane) rather than waiting for precipitation.
Low Recovery After Extraction The pH of the aqueous layer was not sufficiently basic to deprotonate the product for extraction into the organic layer.Check the pH of the aqueous layer after neutralization with pH paper or a meter. It should be basic (pH > 8) to ensure the product is in its free base form.

Section 4: Experimental Protocols

Protocol 1: Synthesis of (2-amino-5-bromophenyl)(pyridin-2-yl)methanone[1]

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (2.5 M in hexanes)

  • 2-amino-5-bromobenzoic acid

  • Anhydrous Diethyl Ether

  • Anhydrous Tetrahydrofuran (THF)

  • 3N Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) pellets

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the main flask, cool a mixture of anhydrous diethyl ether and 2.5 M n-butyllithium in hexanes to -40 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Lithiation: Dissolve 2-bromopyridine (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the 2-bromopyridine solution dropwise to the cooled n-BuLi solution, ensuring the internal temperature does not rise above -35 °C. Stir the resulting mixture at -40 °C for 1 hour.

  • Acylation: In a separate flame-dried flask, dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold 2-lithiopyridine mixture.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to 0 °C and stir at this temperature for an additional 2 hours. Monitor the reaction progress by TLC.

  • Quench: Carefully quench the reaction by slowly adding 3N HCl while cooling the flask in an ice bath.

  • Workup (Acid-Base Extraction):

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the organic layer with 3N HCl.

    • Combine all aqueous (acidic) phases. While cooling in an ice bath, carefully neutralize the combined aqueous layers by adding solid NaOH pellets until the solution is basic (pH > 8).

    • Extract the neutralized aqueous phase multiple times with ethyl ether or dichloromethane.

  • Isolation: Combine the organic extracts from the final step, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, Hexane/Ethyl Acetate gradient) or recrystallization from ethanol.

References

  • Benchchem. (n.d.). Managing by-products in the synthesis of substituted benzophenones.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Chemical Properties and Applications of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.
  • MedchemExpress.com. (n.d.). (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Benzophenone Derivatives.
  • Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene.
  • ChemBK. (2024). (2-amino-5-bromophenyl)(pyridin-2-yl)methanone.
  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • LookChem. (n.d.). Cas 1563-56-0, 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE.
  • Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report.
  • Cayman Chemical. (n.d.). (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.
  • Toronto Research Chemicals. (n.d.). (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • National Institutes of Health (NIH). (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.

Sources

Technical Support Center: Recrystallization of 2-(2-Amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the purification of 2-(2-Amino-5-bromobenzoyl)pyridine, a key intermediate in pharmaceutical synthesis.[1][2] This technical support center provides researchers and drug development professionals with in-depth protocols, troubleshooting guides, and expert insights into recrystallization techniques.

As a Senior Application Scientist, I've observed that the purification of this compound, a crucial precursor for benzodiazepines like Bromazepam[2][3][4], is a critical step that dictates the purity of the final active pharmaceutical ingredient (API). The crude product, often a brown solid or even a dark oil resulting from synthesis[5][6], contains residual starting materials and by-products that must be removed. Recrystallization is the most effective method for this purification, leveraging solubility differences to isolate the target compound in a highly pure, crystalline form.

This guide is structured to address the practical challenges you may face, moving from general questions to specific troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of pure this compound I should be aware of?

Understanding the target compound's properties is the first step in any purification process. These values are your benchmark for success.

PropertyValueSource(s)
Appearance Light Yellow to Yellow Solid[1][3][7]
Molecular Formula C₁₂H₉BrN₂O[8][9][10]
Molecular Weight 277.12 g/mol [1][8][9]
Melting Point 98-100 °C[1][2][3][8]
Solubility (General) Sparingly soluble in Methanol; Slightly soluble in DMSO. Also reported as soluble in Ethanol and DMF.[2][3][4][8]

Q2: I'm starting with a crude, dark brown solid. What are the likely impurities?

The impurities in your crude product are typically remnants from its synthesis. A common synthetic route involves the reaction of a 2-bromopyridine derivative with a 2-amino-5-bromobenzoic acid derivative.[1][2][5]

Potential impurities may include:

  • Unreacted Starting Materials: Residual 2-bromopyridine or 2-amino-5-bromobenzoic acid.

  • Reaction By-products: During synthesis, side reactions can lead to the formation of by-products such as quinazolines.[11]

  • Degradation Products: The compound itself is a known degradation product of Bromazepam under acidic conditions, indicating its relative stability, but improper handling or harsh purification conditions could lead to degradation.[4][12]

  • Color Impurities: The dark color of the crude product often arises from polymeric or highly conjugated by-products formed during the reaction.

Q3: What is the best starting solvent to screen for recrystallization?

Based on patent literature and the compound's polar nature (containing amino, ketone, and pyridine groups), alcohols are an excellent starting point. A patent for a related process specifically mentions isopropanol and ethanol for recrystallization.[11][13] Methanol is another strong candidate, though the compound is only sparingly soluble in it, which can be ideal for recrystallization (high solubility when hot, low when cold).[3][8]

Section 2: Solvent Selection and Screening Protocol

The success of a recrystallization hinges on the choice of solvent. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[14][15] This differential solubility is the fundamental principle of purification by this method.

The Causality of Solvent Choice: The molecule this compound has both polar (amino group, ketone) and aromatic features. This dual nature means that while highly polar solvents might dissolve it too well even when cold, and non-polar solvents might not dissolve it at all, solvents of intermediate polarity, like alcohols, often provide the perfect balance.[15][16]

Solvent Screening Workflow

This workflow provides a systematic approach to identifying the optimal solvent or solvent pair.

Solvent_Screening cluster_0 Phase 1: Single Solvent Screening start Place ~20-30 mg of crude solid in several test tubes add_solvent Add 0.5 mL of a test solvent to each tube (e.g., Ethanol, Isopropanol, Methanol, Water, Ethyl Acetate) start->add_solvent observe_rt Observe at Room Temp. add_solvent->observe_rt dissolves_rt Dissolves completely? observe_rt->dissolves_rt insoluble_rt Insoluble or Sparingly Soluble dissolves_rt->insoluble_rt No bad_solvent1 REJECT Too soluble at RT dissolves_rt->bad_solvent1 Yes heat Heat mixture to boiling insoluble_rt->heat dissolves_hot Dissolves completely? heat->dissolves_hot cool Cool slowly to Room Temp, then in an ice bath dissolves_hot->cool Yes bad_solvent2 REJECT Insoluble when hot dissolves_hot->bad_solvent2 No crystals Abundant crystals form? cool->crystals good_solvent GOOD SOLVENT Proceed to Scale-Up crystals->good_solvent Yes poor_yield Poor Recovery Consider mixed solvent crystals->poor_yield No No_Crystals cluster_steps Troubleshooting Steps start Problem: No Crystals Formed Upon Cooling check_supersaturation Is the solution supersaturated? start->check_supersaturation step1 1. Scratch inner surface of the flask with a glass rod. check_supersaturation->step1 Yes (likely) step2 2. Add a seed crystal of pure product (if available). step1->step2 end_success Crystals Form! step1->end_success step3 3. Reduce solvent volume. Gently boil off some solvent and re-cool. step2->step3 step2->end_success step4 4. If using a mixed-solvent system, add a small amount of the 'anti-solvent'. step3->step4 step3->end_success step5 5. If all fails, evaporate solvent to dryness and attempt recrystallization with a different solvent. step4->step5 step4->end_success

Caption: Troubleshooting flowchart for inducing crystallization.

Q: The recovery yield is very low. How can I improve it?

A: Low yield can result from several factors.

  • Using Excess Solvent: Ensure you are using the minimum amount of hot solvent required for dissolution.

  • Insufficient Cooling: Make sure the solution is cooled in an ice bath for an adequate amount of time (30-60 minutes) to maximize precipitation.

  • Washing with Warm Solvent: Always wash the collected crystals with ice-cold solvent.

  • Premature Crystallization: If you performed a hot filtration, ensure the apparatus was properly pre-heated to avoid product loss on the filter paper.

  • Inherent Solubility: The compound may have significant solubility in the solvent even when cold. Consider testing an alternative solvent where the cold solubility is lower.

Q: The final product is still colored. How can I remove the color?

A: A persistent yellow color is characteristic of the compound, but darker brown or orange hues indicate impurities.

  • Activated Charcoal: As described in Protocol A, using activated charcoal is the standard method for removing colored impurities. Ensure you do not use an excessive amount, as it can also adsorb your product, reducing the yield.

  • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity and color.

Section 5: Characterization and Purity Assessment

After recrystallization, it is crucial to verify the purity of the isolated this compound.

Purity Validation Workflow

This diagram illustrates the relationship between the crude material and the final, validated product.

Purity_Validation Crude Crude Product (Brown Solid/Oil) Process Recrystallization (Solvent Selection, Cooling, Filtration) Crude->Process Impurities Impurities: - Starting Materials - By-products - Color Bodies Impurities->Process Purified Purified Product (Yellow Crystals) Process->Purified Validation Purity Validation Purified->Validation MP Melting Point Analysis (Target: 98-100°C) Validation->MP TLC TLC Analysis (Single Spot) Validation->TLC

Caption: Workflow from crude material to validated pure product.

  • Melting Point Analysis: A sharp melting point within the literature range of 98-100 °C is a strong indicator of high purity. [1][2][3][8]Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Compare the purified product to the crude material to confirm the removal of impurities.

References

  • LookChem. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE. [Link]
  • GPE LLC. This compound: A Comprehensive Overview. [Link]
  • Journal of Chemical Education.
  • PubChem. This compound. [Link]
  • Google Patents.
  • YouTube.
  • University of York, Department of Chemistry. Solvent Choice. [Link]
  • Quora.
  • University of Rochester, Department of Chemistry.
  • Patsnap. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. [Link]
  • Google Patents. CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • University of California, Irvine.
  • Reddit. r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • ResearchGate. Acidic hydrolysis of bromazepam studied by high performance liquid chromatography.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Google Patents.
  • KNOWLEDGE – International Journal. Vol.31.4 June, 2019. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of this compound. [Link]
  • Inchem.org. Bromazepam (PIM 281). [Link]
  • Química Organica.org. Benzodiazepine synthesis. [Link]

Sources

Troubleshooting low yield in Grignard reaction for benzoylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Low Yield in Benzoylpyridine Synthesis

This section addresses specific problems you may encounter during the Grignard synthesis of benzoylpyridines.

Q1: My Grignard reagent is not forming or is forming in very low concentration. What are the likely causes and solutions?

Low or no formation of the Grignard reagent is the most common failure point. The reagent's extreme sensitivity to moisture and oxygen is the primary culprit.

  • Causality & Solution: Grignard reagents are potent nucleophiles and strong bases, readily quenched by even trace amounts of protic species like water.[1][2] The magnesium metal surface can also be passivated by an oxide layer, preventing the reaction with the aryl halide.

    Immediate Actions:

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours (e.g., >12 hours at 120 °C) and cooling under a stream of dry nitrogen or argon.[3][4]

    • Use Anhydrous Solvents: Solvents like diethyl ether or tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere.[3]

    • Activate the Magnesium: The passivating magnesium oxide layer must be removed.

      • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle immediately before use can expose a fresh surface.[4]

      • Chemical Activation: A small crystal of iodine can be added to the magnesium suspension.[3][5] The disappearance of the brown iodine color is an indicator of magnesium activation. Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbling signifies activation.

Magnesium Activation Method Description Visual Cue of Success
Iodine A small crystal of I₂ is added to the Mg turnings in the solvent.The brown color of iodine fades, and the solution may become cloudy.
1,2-Dibromoethane A few drops are added to the Mg suspension.Bubbling (ethene gas evolution) is observed.
Mechanical Grinding Mg turnings are crushed in a dry mortar and pestle.No direct visual cue, but exposes a fresh, reactive metal surface.
Q2: The reaction is initiated, but the yield of benzoylpyridine is still low, and I'm getting a significant amount of biphenyl byproduct. Why is this happening?

The formation of a biphenyl (in this case, from your phenyl Grignard reagent) is a classic side reaction known as Wurtz coupling.

  • Causality & Solution: This side reaction occurs when the Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X).[6] This is particularly favored at higher temperatures and higher concentrations of the aryl halide.

    Preventative Measures:

    • Slow Addition of Aryl Halide: During the formation of the Grignard reagent, add the solution of aryl halide to the magnesium suspension dropwise to maintain a low instantaneous concentration of the halide.

    • Maintain Low Temperature: Perform the Grignard reagent formation at a controlled temperature. While some initial heating might be necessary to initiate the reaction, it should be cooled if it becomes too vigorous.

    • Use the Grignard Reagent Immediately: Once formed, use the Grignard reagent promptly in the next step to minimize the time it has to react with any remaining aryl halide.

Q3: My reaction with cyanopyridine is yielding a complex mixture of products instead of the desired benzoylpyridine. What are the potential side reactions?

The pyridine ring itself introduces a significant challenge due to its electron-deficient nature.

  • Causality & Solution: The pyridine ring is susceptible to nucleophilic attack by the highly reactive Grignard reagent, especially at the 2- and 4-positions.[7] This competes with the desired attack on the nitrile carbon, leading to a mixture of byproducts.

    Strategies to Improve Selectivity:

    • Lower the Reaction Temperature: Adding the Grignard reagent to the cyanopyridine solution at a low temperature (e.g., -78 °C to 0 °C) can favor the kinetically controlled addition to the more electrophilic nitrile group over the attack on the pyridine ring.[4]

    • Use a Less Reactive Grignard Reagent: If possible, using a less reactive Grignard reagent (e.g., changing the halide from bromide to chloride) might improve selectivity.

    • Consider a Catalyst: The addition of certain catalysts, like copper(I) salts, can in some cases improve the rate of addition to the nitrile, potentially outcompeting the side reactions.[8]

Experimental Protocols & Methodologies

Protocol 1: Titration of Phenylmagnesium Bromide Grignard Reagent

To ensure accurate stoichiometry, it is crucial to determine the exact concentration of your prepared Grignard reagent before use.

Materials:

  • Anhydrous THF

  • Iodine (I₂)

  • Anhydrous Lithium Chloride (LiCl)

  • Dry 5 mL vials with septa

  • Magnetic stir bar and stirrer

  • Dry syringes

Procedure:

  • Prepare a 0.5 M solution of LiCl in anhydrous THF.

  • To a flame-dried 5 mL vial containing a magnetic stir bar, add 100 mg of iodine.

  • Under an inert atmosphere (N₂ or Ar), add 1.0 mL of the 0.5 M LiCl/THF solution to the vial and stir until the iodine is dissolved.

  • Cool the dark brown iodine solution to 0 °C in an ice bath.

  • Slowly add the prepared phenylmagnesium bromide solution dropwise via a syringe until the brown color disappears and the solution becomes colorless.[9]

  • Record the volume of the Grignard reagent added.

  • Calculate the molarity using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)

  • Repeat the titration at least once more and average the results for accuracy.

Protocol 2: Synthesis of 2-Benzoylpyridine via Grignard Reaction

This protocol provides a general procedure for the synthesis of 2-benzoylpyridine from 2-cyanopyridine and phenylmagnesium bromide.

Materials:

  • 2-Cyanopyridine

  • Phenylmagnesium bromide (freshly prepared and titrated)

  • Anhydrous Diethyl Ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (N₂ or Ar)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-cyanopyridine (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the titrated phenylmagnesium bromide solution (1.1 eq.) dropwise from the addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[10] Be cautious as this is an exothermic process.

  • Continue stirring for 15-20 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-benzoylpyridine.[11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Grignard reaction with a nitrile to form a ketone?

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The carbon atom of the Grignard reagent, which is highly nucleophilic, attacks the electrophilic carbon of the nitrile group (C≡N). This breaks the pi bond of the nitrile, forming a negatively charged imine-magnesium salt intermediate.[1][12][13] The reaction typically stops at this stage because the Grignard reagent will not add to the negatively charged intermediate.[13][14]

  • Hydrolysis: An acidic workup (e.g., with aqueous NH₄Cl or dilute HCl) is then performed.[1] This hydrolyzes the imine intermediate, first to an imine, and then to the final ketone product, releasing ammonia.[12][15]

Q2: Why is an anhydrous ether solvent (like diethyl ether or THF) necessary?

Ethereal solvents are crucial for two primary reasons:

  • Stabilization: The lone pairs of electrons on the ether oxygen atoms coordinate with the magnesium atom of the Grignard reagent, stabilizing it in solution.[12]

  • Inertness: Ethers are aprotic solvents, meaning they do not have acidic protons that would react with and destroy the highly basic Grignard reagent.[12]

Q3: Can I use other solvents for this reaction?

While diethyl ether and THF are standard, other aprotic ethereal solvents can be used. In some cases, adding a co-solvent like benzene has been reported to increase the yield of ketones from nitriles.[1] However, protic solvents like water or alcohols are strictly incompatible as they will quench the Grignard reagent.[1][2]

Q4: How does the structure of the cyanopyridine (2-, 3-, or 4-cyanopyridine) affect the reaction?

The position of the nitrile group on the pyridine ring can influence the susceptibility of the ring to nucleophilic attack. The 2- and 4-positions of the pyridine ring are the most electron-deficient and therefore most prone to side reactions with the Grignard reagent.[7] Reactions with 2-cyanopyridine and 4-cyanopyridine may require more careful temperature control and optimization to minimize byproduct formation compared to reactions with 3-cyanopyridine.

Q5: What are some alternative methods for synthesizing benzoylpyridines if the Grignard reaction fails?

If the Grignard approach proves to be low-yielding, several other methods can be considered:

  • Friedel-Crafts Acylation: This is a classic method but can be challenging with pyridine due to the deactivation of the ring by the nitrogen atom and its complexation with the Lewis acid catalyst.

  • Oxidation of Phenyl(pyridin-2-yl)methanol: This secondary alcohol can be oxidized to the corresponding ketone. Various oxidizing agents have been reported for this transformation.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methods, such as Suzuki or Stille couplings, can be effective for forming the carbon-carbon bond between the pyridine and benzene rings, followed by functional group manipulation to obtain the ketone.

Visualizations

Grignard Reaction Mechanism with Nitrile

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydrolysis R-MgX R-MgX Nitrile Py-C≡N R-MgX->Nitrile Nucleophilic Attack Intermediate Py-C(R)=N⁻MgX⁺ Nitrile->Intermediate Intermediate_H Py-C(R)=N⁻MgX⁺ Imine Py-C(R)=NH Intermediate_H->Imine Protonation H3O+ H₃O⁺ Ketone Py-C(R)=O Imine->Ketone Hydrolysis

Caption: Mechanism of ketone synthesis from a nitrile using a Grignard reagent.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Benzoylpyridine q1 Was Grignard Reagent Formation Successful? start->q1 a1_no No: Re-evaluate Anhydrous Conditions & Mg Activation q1->a1_no No q2 Significant Side Products Observed? q1->q2 Yes a2_yes_biphenyl Biphenyl Formation? - Slow halide addition - Control temperature q2->a2_yes_biphenyl Yes a2_yes_pyridine Pyridine Ring Attack? - Lower reaction temp - Consider catalyst q2->a2_yes_pyridine Yes q3 Was the Reaction Quenched Properly? q2->q3 No a3_no Incomplete Hydrolysis? - Ensure sufficient acidic workup q3->a3_no No end Review Purification Protocol q3->end Yes

Sources

Technical Support Center: Purification of Crude 2-(2-Amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-Amino-5-bromobenzoyl)pyridine (ABBP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this key pharmaceutical intermediate.[1][2][3] The following troubleshooting guides and FAQs are structured to address specific issues you may encounter in your experiments, ensuring you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a dark or black oil after synthesis. What is the best initial purification strategy?

This is a common observation, especially after a Grignard-based synthesis or similar organometallic reactions followed by an aqueous workup.[4][5] The dark coloration is typically due to polymeric or high-molecular-weight byproducts. An initial acid-base extraction is highly effective in separating the basic ABBP from non-basic impurities.

The underlying principle is the reversible protonation of the amino group on the ABBP molecule. In an acidic aqueous solution, ABBP forms a water-soluble salt, while non-basic organic impurities remain in the organic phase. Subsequent neutralization of the aqueous layer precipitates the purified ABBP.

Here is a general workflow for an initial acid-base extraction:

crude Crude Oily Product dissolve Dissolve in an immiscible organic solvent (e.g., ether, CH2Cl2) crude->dissolve extract Extract with 3N HCl (aq) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (contains non-basic impurities) separate->organic_layer Discard aqueous_layer Aqueous Layer (contains protonated ABBP) separate->aqueous_layer neutralize Neutralize with a base (e.g., NH4OH, NaOH) with cooling aqueous_layer->neutralize precipitate Precipitate Forms neutralize->precipitate filter Filter and wash with water precipitate->filter dry Dry the solid product filter->dry purified Purified ABBP (solid) dry->purified start Crude ABBP tlc Optimize eluent on TLC (e.g., EtOAc/Hexane) start->tlc pack Pack silica gel column tlc->pack load Dry load sample onto column pack->load elute Elute with solvent gradient load->elute collect Collect and monitor fractions via TLC elute->collect combine Combine pure fractions collect->combine evaporate Evaporate solvent combine->evaporate end High Purity ABBP evaporate->end

Sources

Navigating the Pilot Plant Scale-Up of Carbofuran (CAS 1563-66-2) Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the pilot plant production of Carbofuran (CAS 1563-66-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the complexities of scaling up this synthesis. While the user initially inquired about CAS 1563-56-0, the principles of scaling up hazardous chemical reactions are well-exemplified by the industrial synthesis of the carbamate insecticide, Carbofuran. This resource will address common challenges, offer troubleshooting solutions, and provide a framework for safe and efficient pilot plant operations.

The Synthesis of Carbofuran: A Mechanistic Overview

The industrial synthesis of Carbofuran is a classic example of carbamate formation.[1][2] The primary reaction involves the treatment of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran (Carbofuran phenol) with the highly reactive and hazardous methyl isocyanate (MIC).[1][2][3] This reaction is typically catalyzed by a tertiary amine and is highly exothermic.[1][4]

The successful and safe scale-up of this process hinges on meticulous control of reaction parameters, efficient heat management, and stringent safety protocols due to the extreme toxicity of methyl isocyanate.

Pilot Plant Synthesis Protocol: Carbofuran

This section provides a detailed, step-by-step methodology for the synthesis of Carbofuran at a pilot plant scale.

Materials and Equipment:

  • Jacketed glass-lined reactor (100 L) with overhead stirring, reflux condenser, and temperature probes

  • Addition vessel for methyl isocyanate with a dedicated pump and flowmeter

  • Inert gas supply (Nitrogen)

  • Scrubber system for off-gases

  • Personal Protective Equipment (PPE): Full-face respirators with appropriate cartridges, chemical-resistant suits, gloves (Butyl rubber or Neoprene recommended), and boots.[5]

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

  • Solvent and Catalyst Addition: Charge the reactor with a suitable non-reactive, volatile solvent such as methylene chloride.[1] Add the tertiary amine catalyst to the solvent.

  • Addition of Carbofuran Phenol: Add 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran to the reactor and stir until fully dissolved.

  • Methyl Isocyanate Addition: Slowly add methyl isocyanate from the addition vessel to the reactor at a controlled rate. Monitor the internal temperature closely. The reaction is exothermic, and the addition rate should be adjusted to maintain the desired temperature profile.[1]

  • Reaction Monitoring: Maintain the reaction mixture at the optimal temperature for the required duration. Monitor the progress of the reaction by taking samples for analysis (e.g., HPLC) to ensure complete conversion.

  • Product Isolation: Once the reaction is complete, the solvent and any unreacted methyl isocyanate can be removed by distillation. The resulting product is a dry powder.[1]

  • Purification: The crude Carbofuran may be further purified by recrystallization if necessary.

Troubleshooting Guide for Pilot Plant Synthesis

This section addresses specific issues that may be encountered during the scale-up of Carbofuran synthesis in a question-and-answer format.

Problem Potential Cause Troubleshooting Steps
Runaway Reaction - Poor heat transfer in the larger reactor- Addition of methyl isocyanate is too fast- Inadequate cooling capacity- Immediately stop the addition of methyl isocyanate.- Maximize cooling to the reactor jacket.- If necessary, use an emergency quenching agent.- Review and revise the heat transfer calculations and addition rates for the pilot scale.
Low Yield - Incomplete reaction- Side reactions due to impurities in starting materials- Loss of product during workup- Extend the reaction time and monitor for completion.- Analyze starting materials for purity.- Optimize the product isolation and purification steps to minimize losses.
Product Contamination - Presence of unreacted starting materials- Formation of by-products- Optimize the stoichiometry of the reactants.- Adjust reaction temperature and time to minimize side reactions.- Develop a more effective purification protocol (e.g., recrystallization with a different solvent system).
MIC Handling Issues - Leaks in the system- Inadequate ventilation- Regularly inspect all fittings and seals for leaks.- Ensure the reaction is carried out in a well-ventilated area with a dedicated scrubber for off-gases.- All personnel must be trained on the proper handling of MIC and emergency procedures.[5][6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up Carbofuran synthesis?

A1: The most significant safety concern is the handling of methyl isocyanate (MIC), which is extremely toxic and highly reactive.[5][6][7][8][9] Exposure can be fatal, and it is also highly flammable. A comprehensive safety plan, including dedicated handling procedures, emergency response protocols, and appropriate PPE, is essential.

Q2: How does heat management differ from lab to pilot scale?

A2: Heat dissipation is more challenging at the pilot scale due to the lower surface area-to-volume ratio of larger reactors. The exothermic nature of the reaction between Carbofuran phenol and MIC requires a robust cooling system and careful control of the MIC addition rate to prevent a runaway reaction.[1]

Q3: What analytical methods are recommended for in-process control?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress. It allows for the quantification of the starting materials, product, and any by-products, ensuring the reaction has gone to completion before proceeding with the workup.

Q4: What are the critical process parameters to monitor during the reaction?

A4: The critical parameters to monitor are:

  • Temperature: To control the reaction rate and prevent runaway conditions.

  • Addition Rate of MIC: To manage the exotherm.

  • Stirring Speed: To ensure proper mixing and heat transfer.

  • Pressure: To maintain an inert atmosphere and for safe handling of volatile components.

Visualizing the Process: Diagrams

Reaction Pathway

G Carbofuran Synthesis Pathway A 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran C Carbofuran A->C B Methyl Isocyanate B->C

Caption: The reaction of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran with methyl isocyanate to form Carbofuran.

Troubleshooting Decision Tree

Troubleshooting Runaway Reaction A Temperature Spike Detected B Stop MIC Addition Immediately A->B C Maximize Reactor Cooling B->C D Temperature Stabilized? C->D E Resume MIC at Reduced Rate D->E Yes F Initiate Emergency Quench Protocol D->F No

Caption: A decision tree for responding to a runaway reaction during Carbofuran synthesis.

References

  • AERU, University of Hertfordshire. Carbofuran (Ref: OMS 864).
  • Wikipedia. Carbofuran.
  • New Jersey Department of Health. Common Name: METHYL ISOCYANATE HAZARD SUMMARY.
  • PrepChem.com. Synthesis of carbofuran.
  • Google Patents. EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate.
  • Safe Work Australia. GUIDE TO HANDLING ISOCYANATES.
  • Chemos GmbH & Co.KG. Safety Data Sheet: methyl isocyanate.
  • European Patent Office. EP 0071487 A2 - Improved process for the preparation of carbofuran and novel intermediate.
  • International Chemical Safety Cards. ICSC 0004 - METHYL ISOCYANATE.

Sources

Technical Support Center: Eco-Friendly Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(2-Amino-5-bromobenzoyl)pyridine is a critical intermediate in the synthesis of several pharmaceuticals, most notably Bromazepam and Remimazolam.[1][2] Traditional synthesis routes often rely on harsh reagents and generate significant waste, prompting the shift towards more sustainable, "green" methodologies. This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions regarding the implementation of alternative, eco-friendly synthesis routes for this key intermediate. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower effective and environmentally responsible research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address common challenges and questions that may arise during the development and optimization of greener synthetic pathways for this compound.

FAQ 1: Catalyst selection in greener cross-coupling reactions is overwhelming. How do I choose the right one for a Suzuki-type coupling to form the C-C bond between the pyridine and benzene rings?

Answer:

This is a critical question, as catalyst performance is paramount in achieving high yields and minimizing waste. While traditional palladium catalysts are effective, the focus in green chemistry is on using lower catalyst loadings, milder reaction conditions, and more environmentally benign ligands.

Troubleshooting Guide: Catalyst Selection and Optimization

  • Low Catalyst Efficiency/Incomplete Conversion:

    • Underlying Cause: The catalytic cycle may be inefficient due to catalyst deactivation, slow oxidative addition, or reductive elimination steps.

    • Solution:

      • Ligand Choice: Instead of generic phosphine ligands, consider modern, highly active ligands that promote efficient catalysis at low loadings. Buchwald and Fu have developed numerous electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that are excellent for Suzuki couplings.

      • Palladium Pre-catalyst: Utilize pre-catalysts like Pd(OAc)₂ or palladium complexes of the chosen ligand. These are often more stable and lead to more reproducible results.

      • Solvent System: While traditional syntheses might use solvents like THF or dichloromethane, explore greener alternatives.[3] Ethanol, 2-methyltetrahydrofuran (2-MeTHF), or even aqueous systems can be effective with the right catalyst-ligand combination.

  • Side Product Formation (e.g., Homocoupling):

    • Underlying Cause: This often occurs when the transmetalation step is slow compared to side reactions of the organometallic intermediate.

    • Solution:

      • Base Selection: The choice of base is crucial. Milder bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH or alkoxides, as they can minimize side reactions.

      • Temperature Control: Running the reaction at the lowest effective temperature can significantly reduce the rate of side reactions.

      • Stoichiometry: Precise control over the stoichiometry of the boronic acid derivative and the aryl halide is essential. An excess of the boronic acid can sometimes lead to homocoupling.

  • Difficulty in Catalyst Removal:

    • Underlying Cause: Residual palladium in the final product is a major concern in pharmaceutical synthesis.

    • Solution:

      • Heterogeneous Catalysis: Consider using a supported palladium catalyst (e.g., Pd on charcoal). This simplifies removal by filtration, though reaction rates may be slower.

      • Post-Reaction Scavengers: Employ scavengers like activated carbon or silica-based metal scavengers to remove residual palladium from the reaction mixture during workup.

FAQ 2: I'm exploring a one-pot synthesis to improve atom economy. What are the key parameters to control to avoid a "chemical mess"?

Answer:

One-pot syntheses are a cornerstone of green chemistry as they reduce purification steps and solvent waste. However, they require careful planning and control. A prominent green approach involves a multi-component reaction.[4]

Troubleshooting Guide: One-Pot Synthesis

  • Poor Yield/Multiple Unidentified Products:

    • Underlying Cause: Incompatible reaction conditions for the different steps or cross-reactivity of intermediates.

    • Solution:

      • Sequential Reagent Addition: Do not add all reagents at once. A carefully planned sequence of additions is crucial. For instance, in a synthesis starting from 2-amino-5-bromobenzonitrile, the Grignard reaction with a pyridine derivative should go to completion before any subsequent hydrolysis or workup steps.

      • "Telescoping" Reactions: Instead of a true one-pot, consider a "telescoped" synthesis where the crude product from one step is carried directly into the next without purification. This still reduces waste but allows for a change in solvent or temperature between steps.

      • In-situ Monitoring: Utilize techniques like HPLC or TLC to monitor the progress of each stage of the one-pot reaction to ensure each transformation is complete before proceeding.

FAQ 3: Are there viable alternatives to traditional organic solvents that are both effective and eco-friendly?

Answer:

Absolutely. Moving away from hazardous solvents is a key goal of green chemistry.

Troubleshooting Guide: Green Solvent Selection

Solvent IssueUnderlying Cause & Green Solution
Use of Halogenated Solvents (e.g., Dichloromethane) Environmental and Health Hazards: These solvents are often toxic and environmentally persistent. Green Alternatives: Consider greener aprotic solvents like acetonitrile or dimethylformamide, or even tetrahydrofuran (THF), which have better environmental profiles.[3] For certain steps, bio-derived solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) can be excellent substitutes.
Reactions in Protic Solvents (e.g., Ethanol) Potential for Side Reactions: Protic solvents can interfere with organometallic reagents. Solution: While challenging, Suzuki and other cross-coupling reactions can be run in ethanol or even water with the appropriate ligand systems (e.g., water-soluble phosphine ligands). This dramatically improves the green credentials of the synthesis.
Difficult Solvent Removal/High Energy Consumption High Boiling Point Solvents: Solvents like DMF or DMSO require significant energy for removal. Solution: If possible, choose a lower-boiling solvent that is still effective for the reaction. If a high-boiling solvent is necessary, consider extraction into a lower-boiling, immiscible solvent during workup to simplify final product isolation.

Alternative Eco-Friendly Synthesis Protocols

Below are two conceptual eco-friendly protocols for the synthesis of this compound, highlighting key green chemistry principles.

Protocol 1: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption.[5][6][7]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vessel, combine 2-bromopyridine (1.0 eq), (2-amino-5-bromophenyl)boronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent: Add a green solvent mixture, such as ethanol/water (4:1).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a constant temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).[5]

  • Workup: After cooling, dilute the reaction mixture with water and extract with a bio-based solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by chromatography on silica gel.

Green Advantages:

  • Reduced reaction time and energy usage.

  • Use of a greener solvent system.

  • Potential for lower catalyst loading.

Protocol 2: Photocatalytic Approach

Photocatalysis offers a mild and efficient way to forge C-C bonds, often at room temperature.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, dissolve 2-bromopyridine (1.0 eq) and a suitable organoboron reagent derived from 2-amino-5-bromoaniline in a green solvent like acetonitrile.

  • Catalyst System: Add a photocatalyst (e.g., an iridium or ruthenium complex) and a nickel co-catalyst with an appropriate ligand.

  • Irradiation: Irradiate the mixture with a visible light source (e.g., a blue LED) at room temperature.

  • Workup and Purification: Once the reaction is complete (monitored by TLC or HPLC), perform a standard aqueous workup and purify by column chromatography.

Green Advantages:

  • Mild reaction conditions (room temperature).

  • Use of visible light as a renewable energy source.

  • Avoids the need for strong bases and high temperatures.

Visualizing the Workflow

Troubleshooting Logic for a Greener Synthesis

G start Low Yield or Impurities in Green Synthesis check_catalyst 1. Catalyst Inefficiency? start->check_catalyst check_solvent 2. Solvent Incompatibility? check_catalyst->check_solvent No solution_catalyst Optimize Catalyst/Ligand System Consider Heterogeneous Catalyst check_catalyst->solution_catalyst Yes check_conditions 3. Suboptimal Reaction Conditions? check_solvent->check_conditions No solution_solvent Switch to Greener Solvent (e.g., 2-MeTHF, Ethanol/Water) check_solvent->solution_solvent Yes solution_conditions Adjust Temperature/Time Explore Microwave or Photocatalysis check_conditions->solution_conditions Yes end_goal High Yield, Pure Product with Minimal Environmental Impact check_conditions->end_goal No solution_catalyst->end_goal solution_solvent->end_goal solution_conditions->end_goal

Caption: Troubleshooting workflow for optimizing eco-friendly synthesis.

References

  • Synthesis method of 2-(2-amino-5-bromobenzoyl)
  • CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl)
  • Exploring the Synthesis and Applications of this compound.[Link]
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
  • Chapter 27 - Strategies for scaling up of green-synthesized nanomaterials: Challenges and future trends | Request PDF - ResearchG
  • Asian Journal of Chemistry - Microwave-Assisted Synthesis of 2-amino-4-substituted.[Link]
  • Photocatalytic methods for amino acid modific
  • Top 5 papers published in the topic of Bromazepam in 2021 - SciSpace.[Link]
  • Synthesis of 2-Amino-5-bromopyridine - ResearchG
  • Green Synthesis of Metal Nanoparticles by Plants: Current Trends and Challenges.[Link]
  • Green Chemistry - Lirias.[Link]
  • Benzodiazepine synthesis - Química Organica.org.[Link]
  • Recent Advances in Plant-Based Green Synthesis of Nanoparticles: A Sustainable Approach for Combating Plant-Parasitic Nem
  • This compound: A Comprehensive Overview.[Link]
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals.[Link]
  • Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts - Monash University.[Link]

Sources

Technical Support Center: Managing Exothermic Reactions in 2-Aminobenzoylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminobenzoylpyridine and its derivatives. The synthesis, particularly when employing organometallic routes, is characterized by significant exothermic events that require meticulous management to ensure safety, reaction efficiency, and product purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong exotherm in the synthesis of 2-(2-aminobenzoyl)pyridine?

A1: The primary cause of the significant heat release is the chemical nature of the reagents and the reaction mechanism itself. A common and efficient route involves the reaction of an organometallic reagent, such as 2-pyridyllithium or a 2-pyridyl Grignard reagent, with a 2-aminobenzonitrile derivative.[1] Organometallic reagents are extremely reactive and the nucleophilic addition to the nitrile group is a highly exothermic process. The subsequent hydrolysis of the resulting imine intermediate to the final ketone product can also contribute to the overall heat generated.[1]

Q2: What are the main risks associated with an uncontrolled exothermic reaction in this synthesis?

A2: An uncontrolled exotherm can lead to a thermal runaway, where the reaction rate increases exponentially with the rising temperature. This poses several significant risks:

  • Safety Hazards: Rapidly increasing temperature and pressure can exceed the limits of the reaction vessel, leading to violent boiling, splashing of corrosive materials, or even vessel rupture and explosion.[2]

  • Reduced Yield and Purity: Excessive heat promotes undesirable side reactions, such as the formation of quinazoline by-products or decomposition of the starting materials and the desired product, which complicates purification and lowers the overall yield.[3]

  • Reagent Decomposition: The highly reactive organometallic reagents can decompose at elevated temperatures, further reducing the efficiency of the reaction.

Q3: How do scale-up operations affect the management of this exotherm?

A3: Scaling up this synthesis presents a critical challenge due to the change in the surface-area-to-volume ratio.[4] In a small-scale flask, heat dissipates relatively efficiently through the walls of the vessel. As the volume of the reaction increases, the surface area available for heat exchange does not increase proportionally. This reduced efficiency in heat dissipation means that the heat generated by the reaction can accumulate much more rapidly, significantly increasing the risk of a thermal runaway.[4] Therefore, a process that is manageable on a lab scale can become extremely hazardous at a pilot or manufacturing scale without re-evaluation and process modification. A thorough calorimetric study is highly recommended before any significant scale-up.[4]

Q4: What is reaction calorimetry and why is it important for this synthesis?

A4: Reaction calorimetry is an experimental technique used to measure the heat flow of a chemical reaction. Techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) can determine key safety parameters, including the onset temperature of decomposition and the total heat of reaction.[5][6] For the 2-aminobenzoylpyridine synthesis, calorimetry provides critical data to:

  • Quantify the total heat released.

  • Determine the rate of heat generation under various conditions.

  • Identify the thermal stability of reactants, intermediates, and products.

  • Model the thermal behavior during a potential cooling failure. This data is indispensable for designing safe and robust cooling protocols, especially for large-scale production.[7][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Symptom / Question Probable Cause(s) Recommended Solutions & Explanations
My reaction temperature is spiking uncontrollably during reagent addition. 1. Addition rate is too high: The rate of heat generation is exceeding the capacity of the cooling system. 2. Inadequate cooling: The cooling bath is not at the correct temperature or there is insufficient surface contact with the reaction flask. 3. Poor mixing: Inefficient stirring creates localized "hot spots" where the reaction is proceeding much faster.1. Immediately stop the addition. Allow the cooling system to bring the temperature back to the target range before resuming. 2. Reduce the addition rate. Use a syringe pump for precise, slow, and continuous addition of the organometallic reagent. This is the most critical control parameter. 3. Enhance cooling. Ensure the cooling bath is maintained at the target temperature (e.g., -10°C to -20°C) and that the flask is sufficiently immersed.[1] 4. Improve agitation. Use an overhead stirrer for larger volumes to ensure homogeneous mixing and temperature distribution.
The reaction yield is consistently low, even though the reaction appears to start. 1. Moisture in the system: Organometallic reagents are extremely sensitive to moisture and will be quenched by any water present in the glassware, solvents, or starting materials. 2. Incorrect stoichiometry: An inaccurate concentration of the organometallic reagent (e.g., n-butyllithium used to generate 2-pyridyllithium) can lead to incomplete reaction. 3. Side reactions due to temperature excursions: Brief periods of high temperature can consume starting materials in non-productive pathways.[1]1. Ensure rigorous anhydrous conditions. All glassware must be oven- or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[1] 2. Titrate organometallic reagents. The concentration of commercial organolithium reagents can vary. Titrate them before use to determine the exact molarity. 3. Maintain strict temperature control. Adhere to the recommended low-temperature profile throughout the addition phase.
My final product is impure, with significant by-products observed in analysis. 1. Incomplete hydrolysis: The imine intermediate has not been fully converted to the desired ketone.[1] 2. High reaction temperature: As mentioned, elevated temperatures can lead to the formation of various impurities. 3. Formation of quinazoline by-products: This can occur during the reaction or workup.1. Ensure complete hydrolysis. After the initial reaction, add aqueous acid (e.g., 2N HCl) and stir vigorously. Gentle warming may be required to drive the hydrolysis to completion.[1][3] 2. Refine temperature control. Lowering the reaction temperature can often improve selectivity and reduce the formation of by-products.[9][10] 3. Optimize workup. A patent describes heating the acidic extracts to reflux for an hour to complete the hydrolysis of any quinazoline by-products before neutralization and extraction.[3]
Visualization of Key Processes
Workflow for Thermal Management

The following diagram outlines the critical stages for managing the exothermic reaction during the synthesis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Execution cluster_workup Phase 3: Quench & Workup A Rigorous Drying of Glassware & Use of Anhydrous Solvents B Inert Atmosphere Setup (N2 or Argon) A->B C Cool Reaction Vessel (-10°C to -20°C) B->C D SLOW, Controlled Addition of Organometallic Reagent (via Syringe Pump) C->D G Controlled Quench (e.g., Aqueous Acid) E Continuous Temperature Monitoring D->E F Maintain Low Temp During Stirring Period E->F F->G H Complete Hydrolysis of Imine Intermediate G->H I Extraction & Purification H->I

Caption: Workflow for managing thermal hazards.

Troubleshooting Decision Tree for Thermal Runaway

This decision tree provides a logical path for diagnosing and responding to an unexpected temperature increase.

G Start Symptom: Unexpected & Rapid Temperature Rise Q1 Is reagent still being added? Start->Q1 A1_Yes Action: IMMEDIATELY STOP ADDITION Q1->A1_Yes Yes A1_No Cause: Post-addition exotherm or cooling failure Q1->A1_No No Q2 Is temperature stabilizing after stopping addition? A1_Yes->Q2 Q3 Check Cooling System: Is bath temperature correct? Is stirrer functioning? A1_No->Q3 A2_Yes Diagnosis: Addition rate was too high. Solution: Resume at a significantly slower rate after cooling. Q2->A2_Yes Yes A2_No Action: Prepare for emergency quench. (e.g., add cold, inert solvent if safe and planned for) Q2->A2_No No A3_Yes Diagnosis: Runaway kinetics. Action: Emergency quench / alert personnel. Q3->A3_Yes Yes A3_No Diagnosis: Equipment Failure. Solution: Restore cooling/stirring. If not possible, proceed to emergency quench. Q3->A3_No No

Sources

Technical Support Center: Purification Strategies for Polar Impurities in 2-(2-Amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-(2-Amino-5-bromobenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges, specifically the removal of polar impurities. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common polar impurities I should expect when synthesizing this compound?

A1: The polar impurity profile is largely dictated by the synthetic route employed. However, common polar impurities include unreacted starting materials such as 2-amino-5-bromobenzoic acid and potentially 2-bromopyridine, although the latter is less polar. Additionally, side-products like quinazoline derivatives can form, which are also polar in nature. Hydrolysis of the final product under certain work-up conditions can also regenerate 2-amino-5-bromobenzoic acid.

Q2: I have a crude mixture of this compound. What is the best initial purification strategy?

A2: For a robust initial clean-up, a well-designed liquid-liquid extraction strategy is highly recommended. This technique leverages the acidic and basic properties of the target compound and its primary impurities to achieve a significant purification before proceeding to chromatographic or recrystallization methods.

Q3: My purified this compound is still showing some color. What could be the cause and how can I remove it?

A3: A persistent yellow or brownish hue can be due to trace, highly conjugated impurities or degradation products. Often, these can be effectively removed by treating a solution of your compound with a small amount of activated carbon followed by hot filtration before recrystallization. Care must be taken as activated carbon can also adsorb your product, so use it sparingly.

Q4: How do I choose the right purification method for my scale of synthesis?

A4: For small-scale (milligram to gram) syntheses, flash column chromatography offers excellent separation and high purity. For larger, multi-gram to kilogram scales, recrystallization is often more practical and economical, assuming a suitable solvent system can be identified. Liquid-liquid extraction is a valuable pre-purification step at any scale.

Troubleshooting Your Purification: A Deep Dive

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is a powerful technique to partition your target compound and impurities between two immiscible liquid phases. For this compound, an acid-base extraction is particularly effective.

The Underlying Principle: The amino group on your product is basic and can be protonated in an acidic aqueous solution, rendering it water-soluble. Conversely, the carboxylic acid group on the unreacted 2-amino-5-bromobenzoic acid is acidic and will be deprotonated and solubilized in a basic aqueous solution. The neutral organic impurities will remain in the organic phase.

Troubleshooting Guide: Liquid-Liquid Extraction

Problem Possible Cause(s) Suggested Solution(s)
Emulsion Formation at the Interface - Vigorous shaking. - High concentration of surfactant-like impurities.- Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[1] - If the emulsion persists, filter the mixture through a pad of Celite or phase separation paper.
Poor Recovery of Product in the Organic Layer After Basification - Incomplete neutralization of the acidic extract. The product is still in its protonated, water-soluble form. - Insufficient volume of organic solvent for extraction.- Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) by testing with pH paper. Add more base if necessary. - Perform multiple extractions with smaller volumes of fresh organic solvent, which is more efficient than a single extraction with a large volume.
Precipitation of Product at the Interface During Extraction - The product may have limited solubility in both the aqueous and organic phases at the interface.- Add more organic solvent to fully dissolve the precipitated product. - If precipitation occurs upon basification of the acidic extract, ensure thorough mixing to allow the product to dissolve in the organic layer.

Experimental Protocol: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M HCl. The basic this compound will move into the aqueous layer, leaving non-basic impurities in the organic layer. Separate the layers and save the aqueous layer.

  • Removal of Acidic Impurities: Wash the initial organic layer (which may still contain product) with a saturated sodium bicarbonate solution to remove any unreacted 2-amino-5-bromobenzoic acid.

  • Product Isolation: Combine all acidic aqueous extracts. While stirring, slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 9). This will deprotonate your product, causing it to precipitate or be ready for extraction.

  • Back Extraction: Extract the basified aqueous solution with fresh DCM or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts containing your purified product, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Flash Column Chromatography: For High-Purity Separation

Flash column chromatography is a go-to method for achieving high purity, especially when dealing with closely related impurities.

The Underlying Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). More polar compounds will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel through the column more quickly.

Troubleshooting Guide: Flash Column Chromatography

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and a Polar Impurity - The eluent system is too polar, causing both compounds to elute quickly. - The column is overloaded with crude material.- Decrease the polarity of the eluent. Use TLC to find an optimal solvent system where the Rf of your product is around 0.25-0.35. A common starting point is a mixture of hexane and ethyl acetate. - Reduce the amount of crude material loaded onto the column.
Product Tailing (Streaking) on the Column - Strong interaction between the basic amino group of the product and the acidic silanol groups on the silica gel surface.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will compete for the acidic sites on the silica gel and improve the peak shape.
Product is Not Eluting from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization: The Classic Purification for Solid Compounds

Recrystallization is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent is found.

The Underlying Principle: This technique relies on the difference in solubility of your product and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.

Troubleshooting Guide: Recrystallization

Problem Possible Cause(s) Suggested Solution(s)
Product Oiling Out (Forms an Oil Instead of Crystals) - The boiling point of the solvent is higher than the melting point of the product. - The solution is cooling too rapidly. - The product is too impure.- Choose a solvent with a lower boiling point. - Allow the solution to cool more slowly. You can insulate the flask to encourage slow cooling. - If the product is very impure, consider a preliminary purification by another method (e.g., liquid-liquid extraction or column chromatography) before recrystallization.
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent was added). - The solution is too pure, and there are no nucleation sites for crystal growth.- Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure product to induce crystallization.
Low Recovery of Purified Product - Too much solvent was used, and a significant amount of product remains dissolved even at low temperatures. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before performing a hot filtration.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. Good single solvents for compounds like this can include isopropanol or ethanol.[2][3] A mixed solvent system, such as methanol/dichloromethane, may also be effective.[2]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot recrystallization solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizing the Purification Workflow

A logical approach to purification is key. The following diagram outlines a typical workflow for purifying this compound.

PurificationWorkflow Crude Crude Product LLE Liquid-Liquid Extraction (Acid-Base) Crude->LLE Initial Cleanup Column Column Chromatography LLE->Column For High Purity Recrystal Recrystallization LLE->Recrystal For Bulk Purification Column->Recrystal Final Polishing Pure Pure Product Column->Pure Recrystal->Pure

Caption: A typical purification workflow for this compound.

Identifying Your Impurities: A Quick Reference

The following table outlines the key properties of the target compound and its likely polar impurities, which will inform your purification strategy.

Compound Structure Key Properties Behavior in Acid-Base Extraction
This compound C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)NBasic (due to amino group)Soluble in acidic aqueous solution.
2-Amino-5-bromobenzoic acid C1=CC(=C(C=C1Br)C(=O)O)NAcidic (due to carboxylic acid group)Soluble in basic aqueous solution.[4][5]
2-Bromopyridine C1=CC=NC(=C1)BrWeakly basicMay show some solubility in acidic solution but generally less than the product.[1][6][7][8]
Quinazoline Byproduct VariesBasicLikely soluble in acidic aqueous solution.[9][10][11]

Final Thoughts from the Field

Purification is both an art and a science. While the protocols provided here are robust starting points, the best results will always be achieved through careful observation and logical troubleshooting. Always use TLC to monitor the progress of your purification, and don't hesitate to combine techniques to achieve the desired level of purity for your application.

References

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
  • Organic Chemistry Portal. Quinazoline synthesis.
  • Frontiers in Chemistry. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • Wikipedia. 2-Bromopyridine.
  • PubChem. 2-Amino-5-bromobenzoic acid.
  • Google Patents. DK141528B - Process for the preparation of 2- (2-aminobenzoyl) pyridines.
  • e-Publications@Marquette. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C.
  • ResearchGate. Reaction of aldehydes and 2-aminobenzophenones catalyzed by 4-dimethylaminopyridine (DMAP).
  • Wikipedia. Quinazoline.
  • NIST WebBook. 2-Amino-5-bromobenzoic acid.
  • Google Patents. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

Sources

Technical Support Center: Optimizing Solvent Systems for Chromatography of 2-Aminobenzoylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 2-aminobenzoylpyridines. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to solve even the most challenging separation problems.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for reversed-phase HPLC of 2-aminobenzoylpyridines?

A typical starting point for the separation of 2-aminobenzoylpyridines on a C18 column is a gradient elution using acetonitrile (ACN) and water.[1] Both solvents should be modified with an acid, such as 0.1% formic acid or 0.1% acetic acid, to control the ionization of the analytes and improve peak shape.[1][2] A common starting gradient is 5-95% ACN over 20 minutes with a flow rate of 1.0 mL/min.[1] Methanol can be used as an alternative to acetonitrile and may provide different selectivity for closely eluting peaks.[1]

Q2: Why is the pH of the mobile phase so critical for the analysis of 2-aminobenzoylpyridines?

The pH of the mobile phase is a powerful tool for controlling the retention and selectivity of ionizable compounds like 2-aminobenzoylpyridines.[3][4] These compounds are basic due to the pyridine nitrogen and the amino group. At a low pH (e.g., pH 2-4), these basic groups will be protonated, making the molecule more polar and resulting in earlier elution in reversed-phase chromatography.[4] At a high pH (e.g., > 8), the 2-aminobenzoylpyridine will be in its neutral, less polar form, leading to longer retention.[2][5]

Controlling the pH is essential for achieving reproducible retention times and good peak shapes.[6] Operating at a pH that is at least 1.5 to 2 pH units away from the pKa of the analyte will result in a more robust method, as small fluctuations in pH will have a minimal effect on retention time.[3] For basic compounds, a low pH mobile phase is often preferred to ensure consistent protonation and minimize interactions with residual silanols on the stationary phase.[5][7]

Q3: My 2-aminobenzoylpyridine is showing severe peak tailing. What are the likely causes and how can I fix it?

Peak tailing for basic compounds like 2-aminobenzoylpyridines is a common issue, often caused by secondary interactions between the protonated analyte and negatively charged residual silanol groups on the silica-based stationary phase.[1][5][8]

Here are the primary strategies to mitigate peak tailing:

  • Mobile Phase Modification:

    • Lower the pH: Using an acidic mobile phase (pH 2-4) with 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, reducing their ability to interact with the positively charged analyte.[1]

    • Add a Competing Base: Incorporating a small amount of a competing base, such as 5-10 mM triethylamine (TEA), into the mobile phase can block the active silanol sites, leading to more symmetrical peaks.[2] However, be aware that TEA can shorten column lifetime and is not ideal for mass spectrometry (MS) detection.[2]

  • Column Selection:

    • Use an End-Capped Column: Modern, high-purity "Type B" silica columns that are extensively end-capped are designed to have minimal residual silanol groups.[2]

    • Consider a Different Stationary Phase: A column with a polar-embedded group or a phenyl or cyano phase can offer different selectivity and reduce tailing by shielding the silanols.[2][9] For high pH applications, a hybrid or polymer-based column is necessary as traditional silica columns will dissolve above pH 8.[2][4]

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[1] Try diluting your sample to see if the peak shape improves.

Q4: I am having trouble separating my 2-aminobenzoylpyridine from a closely related impurity. What can I do to improve the resolution?

Improving the resolution between two co-eluting peaks requires adjusting the selectivity, efficiency, or retention factor of the separation.

  • Adjust the Mobile Phase:

    • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of the two, can alter the selectivity of the separation.

    • Modify the pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.[2][3] A pH gradient or scouting different pH values can help to resolve closely eluting peaks.

    • Alter the Gradient Slope: A shallower gradient will increase the retention time and provide more opportunity for the column to separate the compounds.[10]

  • Change the Stationary Phase: If modifications to the mobile phase are unsuccessful, switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase) can provide a different interaction mechanism and improve the separation.[2][9]

  • Increase Column Efficiency:

    • Decrease Particle Size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency but require a UHPLC system capable of handling the higher backpressures.[2]

    • Optimize Flow Rate: A lower flow rate can sometimes improve resolution, but will also increase the run time.

Q5: My 2-aminobenzoylpyridine seems to be degrading on the column. How can I confirm this and what can I do to prevent it?

On-column degradation can be a problem for sensitive compounds.

  • Confirming Degradation: A 2D TLC experiment can help determine if your compound is unstable on silica.[11]

    • Spot your sample in the bottom-left corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate completely and rotate it 90 degrees counter-clockwise.

    • Develop the plate again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it is degrading, new spots will appear below the diagonal.[11]

  • Preventing Degradation:

    • Switch to a More Inert Stationary Phase: If silica-induced degradation is suspected, consider using an end-capped silica column, a polymer-based column, or an alumina column.[2]

    • Modify the Mobile Phase: Avoid highly acidic or basic mobile phases if your compound is known to be unstable at extreme pHs.

    • Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase to prevent precipitation on the column, which can sometimes appear as degradation.[12]

Troubleshooting Guide

Issue: Poor Peak Shape - Tailing

G start Peak Tailing Observed check_overload Is the sample overloaded? Dilute sample and re-inject. start->check_overload check_pH Is the mobile phase pH appropriate? Lower pH to 2-4 with 0.1% Formic Acid. check_overload->check_pH No result_improved Peak shape improved. check_overload->result_improved Yes add_additive Consider adding a competing base. (e.g., 5-10 mM TEA) check_pH->add_additive No check_pH->result_improved Yes change_column Is the column appropriate? Switch to a highly end-capped or polar-embedded column. add_additive->change_column No add_additive->result_improved Yes change_column->result_improved Yes result_not_improved Peak shape not improved. change_column->result_not_improved No, consult further.

Issue: Poor Resolution

G start Poor Resolution adjust_gradient Is the gradient optimal? Make the gradient shallower. start->adjust_gradient change_organic Change organic solvent. (e.g., ACN to MeOH or vice versa) adjust_gradient->change_organic No resolved Resolution improved. adjust_gradient->resolved Yes adjust_pH Adjust mobile phase pH. Scout different pH values. change_organic->adjust_pH No change_organic->resolved Yes change_column Change stationary phase. (e.g., C18 to Phenyl-Hexyl) adjust_pH->change_column No adjust_pH->resolved Yes increase_efficiency Increase column efficiency. Use a column with smaller particles. change_column->increase_efficiency No change_column->resolved Yes increase_efficiency->resolved Yes

Issue: Shifting Retention Times
Potential CauseTroubleshooting Suggestion
Inadequate column equilibration between runs. Increase the column equilibration time to ensure the column is ready for the next injection.[1]
Mobile phase composition changing over time (e.g., evaporation of volatile components). Prepare fresh mobile phase daily and keep solvent bottles capped.[1]
Column temperature fluctuations. Use a column oven to maintain a constant temperature. A 1°C change can alter retention time by 1-2%.[10][13]
Pump malfunction or leaks. Check the pump for consistent flow rate and pressure. Check all fittings for leaks.[1][7]
Column contamination or degradation. Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]
Issue: Low Sensitivity / Small Peaks
Potential CauseTroubleshooting Suggestion
Incorrect detection wavelength. Ensure the detector is set to the absorbance maximum of your 2-aminobenzoylpyridine.
Sample concentration is too low. Concentrate the sample or inject a larger volume (be mindful of potential for peak distortion).
Degradation of the sample. Check the stability of your sample in the chosen solvent and consider preparing fresh samples.[14]
Leaks in the system. A leak in the injector or fittings can lead to a smaller amount of sample reaching the detector.[14]
Detector lamp is failing. Check the lamp energy and replace it if necessary.[15]

Experimental Protocols

Baseline Reversed-Phase HPLC Method for 2-Aminobenzoylpyridines

This protocol provides a starting point for method development. Optimization will likely be required based on the specific 2-aminobenzoylpyridine and its impurities.

1. Column Selection:

  • Start with a C18 end-capped column (e.g., 150 mm x 4.6 mm, 5 µm).[1]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at the absorbance maximum of the analyte.

4. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

5. Method Optimization:

  • If the peak of interest elutes too early, decrease the initial percentage of Mobile Phase B.

  • If the peak elutes too late, increase the initial percentage of Mobile Phase B.

  • If resolution is poor, decrease the slope of the gradient (i.e., increase the gradient time).

References

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • TROUBLESHOOTING GUIDE
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC Intern
  • Solving Two Common Problems in HPLC - YouTube
  • US6087507A - Separation of pyridine or pyridine derivatives
  • Control pH During Method Development for Better Chrom
  • Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent - Pure
  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF - ResearchG
  • How Does pH Affect Chromatography? - Chemistry For Everyone - YouTube
  • Method for pyridine amine derivative - Chrom
  • Review on Common Observed HPLC Troubleshooting Problems
  • Effect of pH on LC-MS Analysis of Amines - Waters Corpor
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube
  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services
  • Technical Support Center: Optimizing Solvent Systems for Pyridazinone Chrom
  • New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid - PubMed
  • Optimization of multi‐column chromatography for capture and polishing
  • Affinity Chromatography Troubleshooting - Sigma-Aldrich
  • Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments
  • Stabilized analysis of antidepressant drugs by solvent-recycled liquid chromatography: procedure and proposed resolution mechanisms for chrom
  • HPLC Troubleshooting Guide
  • Appendix II: Properties of Solvents Used in HPLC - ResearchG
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture - ResearchG
  • Technical Support Center: Optimizing Solvent Systems for 4-Nitrobenzaldehyde Reactions - Benchchem

Sources

Technical Support Center: Managing Quinazoline By-Product Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of quinazoline-based compounds. This guide provides in-depth troubleshooting advice and practical protocols to address a common yet often overlooked challenge: the formation of hydrolysis by-products. Our goal is to equip you with the foundational knowledge and actionable strategies to identify, mitigate, and eliminate these impurities, ensuring the integrity and success of your experiments.

Part 1: Foundational Science: Understanding Quinazoline Stability

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry. While generally robust, the pyrimidine portion of the ring system possesses inherent reactivity that can lead to degradation under certain synthetic and purification conditions.

The stability of the quinazoline ring is highly dependent on the pH and temperature of the environment. In cold, dilute acidic or alkaline solutions, the quinazoline nucleus is relatively stable.[1][2] However, this stability is compromised under more strenuous conditions. Boiling a quinazoline in the presence of strong acid (e.g., hydrochloric acid) or base leads to the hydrolytic cleavage of the pyrimidine ring, ultimately resulting in the formation of o-aminobenzaldehyde, ammonia, and formic acid.[1][2]

Substituents on the quinazoline core play a critical role in modulating its susceptibility to hydrolysis. Electron-withdrawing groups can render the C4 position more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Conversely, certain oxidized derivatives, such as quinazoline 3-oxides, are known to be particularly labile and can undergo hydrolysis even under neutral conditions, such as during column chromatography on silica gel.[3]

A key takeaway for any chemist working with these heterocycles is that reaction workups, particularly those involving aqueous acid or base washes, and purification steps must be carefully designed to avoid prolonged exposure to conditions that favor hydrolysis.

Part 2: Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during quinazoline synthesis that may be indicative of by-product hydrolysis.

Q1: My reaction yield is significantly lower than expected after an aqueous workup, and the crude product is an oily mixture. What could be the cause?

A1: This is a classic sign of unintended hydrolysis of your target quinazoline. If your workup involved washing with aqueous acid or base, especially with heating or extended contact time, it's highly probable that a portion of your product has undergone ring-opening decomposition. The resulting products, such as o-aminobenzaldehydes or o-aminobenzamides, are often more polar and may prevent the crystallization of the remaining desired product, leading to an oil.

Recommended Action:

  • Analyze the Crude: Before extensive purification, take a small aliquot of your crude oil and analyze it by LC-MS and ¹H NMR. Look for masses corresponding to the expected hydrolysis products (e.g., M+H₂O or fragments thereof) and the disappearance of characteristic quinazoline ring protons in the NMR.

  • Modify Your Workup: For future batches, neutralize the reaction mixture carefully and perform aqueous washes with cold, pH-neutral brine. Minimize the contact time between the organic layer and any aqueous phase. If an acid or base wash is unavoidable, use dilute solutions and perform the extraction quickly at low temperatures (0-5 °C).

Q2: I've isolated my product, but my analytical data (LC-MS or HPLC) shows a persistent, more polar impurity. Could this be a hydrolysis by-product?

A2: Yes, this is a strong possibility. Hydrolysis by-products are typically more polar than the parent quinazoline due to the introduction of hydroxyl, amine, or carboxylic acid functionalities from the ring-opening event. In some cases, the hydrolysis may not be of the quinazoline ring itself, but of a key intermediate or a different part of the molecule that subsequently complicates purification.

A well-documented case involves the synthesis of the anticancer drug Lapatinib. A process impurity was found to undergo a degradation/hydrolysis mechanism, leading to the formation of a potentially genotoxic aniline derivative, 3-chloro-4-[(2-fluorobenzyl)oxy]aniline.[4][5][6] This highlights the critical importance of identifying and controlling such impurities.

Recommended Action:

  • Characterize the Impurity: If possible, isolate the impurity using preparative HPLC or careful column chromatography for detailed structural elucidation by NMR and high-resolution mass spectrometry.

  • Forced Degradation Study: To confirm if the impurity arises from hydrolysis of your final product, perform a forced degradation study. Dissolve a small, pure sample of your target quinazoline in separate solutions of dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) and monitor the formation of the impurity over time by HPLC or LC-MS.

Q3: My target compound seems to decompose when I try to purify it by silica gel column chromatography. What is happening?

A3: This is a frequent issue, particularly with sensitive quinazoline derivatives. The acidic nature of standard silica gel can be sufficient to catalyze the hydrolysis of labile compounds. Quinazoline 3-oxides are particularly susceptible to this type of degradation on both silica (SiO₂) and alumina (Al₂O₃) stationary phases.[3] The prolonged contact time and large surface area within the column create an ideal environment for this decomposition to occur.

Recommended Action:

  • Neutralize the Silica: Prepare a slurry of the silica gel in a non-polar solvent containing 1-2% of a neutral or basic agent like triethylamine or pyridine. After gentle mixing, remove the excess solvent before packing the column. This deactivates the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like diol or C18 (in reverse-phase chromatography).

  • Minimize Contact Time: Use flash chromatography techniques rather than gravity chromatography to reduce the time your compound spends on the column.

  • Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl, which can exacerbate decomposition. If possible, use alternative solvent systems like Hexane/Ethyl Acetate or Toluene/Acetone.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing potential hydrolysis issues during quinazoline synthesis.

G start Purity Issues or Low Yield Observed in Synthesis check_conditions Aqueous Workup or Acid/Base Used? start->check_conditions suspect_hydrolysis High Suspicion of By-Product Hydrolysis check_conditions->suspect_hydrolysis  Yes other_issues Consider Other Side Reactions (e.g., incomplete reaction, thermal decomposition) check_conditions->other_issues No   analyze Analyze Crude Mixture (LC-MS, NMR) suspect_hydrolysis->analyze confirm Confirm Structure of By-product analyze->confirm Impurity Detected analyze->other_issues No Hydrolysis Product Detected modify_workup Action: Modify Workup Protocol (See Protocol 3.1) confirm->modify_workup optimize_purification Action: Optimize Purification (See Protocols 3.2 & 3.3) confirm->optimize_purification end_node Purity/Yield Issue Resolved modify_workup->end_node optimize_purification->end_node

Caption: A workflow for troubleshooting hydrolysis by-products.

Part 3: Prophylactic and Remedial Protocols

Protocol: Modified Aqueous Workup to Minimize Hydrolysis

This protocol is designed to neutralize a reaction and extract the product while minimizing the risk of acid- or base-catalyzed hydrolysis.

Objective: To isolate a crude quinazoline product from a reaction mixture while avoiding harsh pH conditions and prolonged aqueous contact.

Methodology:

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0-5 °C in an ice-water bath. This slows the rate of potential hydrolysis reactions.

  • Quenching (if applicable): If the reaction contains highly reactive reagents, quench them appropriately at low temperature before proceeding.

  • Neutralization: Slowly add a saturated aqueous solution of a mild neutralizing agent, such as sodium bicarbonate (NaHCO₃) for acidic reactions or ammonium chloride (NH₄Cl) for basic reactions, until the pH of the aqueous layer is between 7.0 and 7.5. Monitor the pH using test strips. Avoid using strong acids or bases.

  • Extraction: Transfer the mixture to a separatory funnel. Add the appropriate organic solvent for extraction and an equal volume of cold brine (saturated NaCl solution). The brine helps to reduce the solubility of the organic product in the aqueous layer and aids in phase separation.

  • Perform Extraction Quickly: Shake the funnel gently to mix the layers and allow them to separate. Promptly drain the aqueous layer. Repeat the extraction on the aqueous layer 1-2 more times with fresh organic solvent.

  • Drying: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at a moderate temperature (<40 °C).

Protocol: Purification of Labile Quinazolines by Column Chromatography

Objective: To purify a quinazoline derivative that is sensitive to hydrolysis on standard silica gel.

Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the desired compound.

  • Stationary Phase Preparation:

    • Calculate the required amount of silica gel (typically 50-100 times the weight of the crude product).

    • In a beaker, create a slurry of the silica gel in the least polar solvent of your chosen eluent system (e.g., hexane).

    • Add triethylamine (Et₃N) to the slurry to constitute 1% of the total solvent volume. Stir gently for 5 minutes to neutralize the silica.

  • Column Packing: Pack a chromatography column with the neutralized silica slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a compatible solvent. For less soluble compounds, adsorb the crude product onto a small amount of neutralized silica and load the dry powder onto the top of the column.

  • Elution: Run the column using the pre-determined solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Note that the final product will contain trace amounts of triethylamine, which may need to be removed by co-evaporation with a suitable solvent or by a subsequent purification step if it interferes with downstream applications.

Data Summary: Purification Solvent Systems

The choice of solvent for chromatography is critical. The following table provides starting points for common quinazoline scaffolds.

Compound PolarityRecommended Solvent System (Normal Phase)Notes
Low to ModerateHexane / Ethyl Acetate (e.g., 9:1 to 1:1)A versatile system for many quinazolines. Adjust ratio based on TLC.
Moderate to HighDichloromethane / Methanol (e.g., 99:1 to 9:1)Effective for more polar derivatives. Ensure DCM is fresh and free of acid.
HighEthyl Acetate / Methanol (e.g., 98:2 to 4:1)Good for highly functionalized or salt-like products.

References

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 875. [Link]
  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]
  • Amnerkar, N. D., & Bhusari, K. P. (2010). Quinazoline derivatives & pharmacological activities: a review. International Journal of PharmTech Research, 2(3), 1765-1773. [Link]
  • Valcarenghi, F., et al. (2015). Methods for detecting and reducing impurities of Lapatinib and salts thereof. U.S. Patent No. 8,927,558. Washington, DC: U.S.
  • Fotsing, J. R., et al. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2963. [Link]
  • Valcarenghi, F., et al. (2012). Impurity of lapatinib and salts thereof.
  • Valcarenghi, F., et al. (2012). Impurity of lapatinib and salts thereof.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benzodiazepine Precursors: A Comparative Analysis of 2-(2-Amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of benzodiazepines, a class of psychoactive drugs with wide-ranging therapeutic applications, the selection of the starting precursor is a critical determinant of the synthetic strategy's efficiency, yield, and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of 2-(2-Amino-5-bromobenzoyl)pyridine, a key intermediate in the synthesis of bromazepam, with other commonly employed benzodiazepine precursors. By examining experimental data and established synthetic protocols, this document aims to equip researchers with the necessary insights to make informed decisions in their drug development endeavors.

The Central Role of 2-Aminobenzophenones in Benzodiazepine Synthesis

The most prevalent precursors for the synthesis of 1,4-benzodiazepines are 2-aminobenzophenones.[1][2][3] These molecules provide the core structural framework necessary for the construction of the characteristic diazepine ring. The general synthetic approach involves the reaction of a 2-aminobenzophenone with a reagent that provides the remaining two carbon atoms and one nitrogen atom of the seven-membered ring.

The nature of the substituents on the 2-aminobenzophenone scaffold significantly influences the reactivity of the precursor and the properties of the resulting benzodiazepine. Halogen atoms, such as bromine and chlorine, and nitro groups are common substituents that modulate the electronic properties of the molecule, affecting reaction rates and, ultimately, the biological activity of the drug.

Comparative Analysis of Key Benzodiazepine Precursors

This section provides a detailed comparison of this compound with two other widely used precursors: 2-Amino-5-chlorobenzophenone and 2-Amino-5-nitrobenzophenone. The comparison will focus on their synthetic utility, reported yields in key transformations, and the pharmacological significance of the benzodiazepines derived from them.

At a Glance: Precursor Comparison
FeatureThis compound2-Amino-5-chlorobenzophenone2-Amino-5-nitrobenzophenone
Primary Use Precursor for Bromazepam and RemimazolamPrecursor for a wide range of non-fluorinated benzodiazepines (e.g., Diazepam, Lorazepam, Chlordiazepoxide)[4]Precursor for 7-nitro-1,4-benzodiazepines (e.g., Nitrazepam, Flunitrazepam, Clonazepam)
Key Structural Feature Contains a bromine atom at the 5-position of the benzoyl ring and a pyridine moiety.Contains a chlorine atom at the 5-position of the benzoyl ring.[4]Contains a nitro group at the 5-position of the benzoyl ring.
Resulting API Profile The bromine atom is incorporated into the final drug, influencing its pharmacokinetic and pharmacodynamic properties.Forms the foundational structure for many classic, widely prescribed benzodiazepines.[4]The electron-withdrawing nitro group contributes significantly to the pharmacological activity of the resulting benzodiazepines.
Synthetic Versatility Primarily used for specific drug targets containing the bromophenyl-pyridin-2-yl-methanone core.A versatile and widely used starting material for numerous established benzodiazepines.[4]Crucial for the synthesis of a specific subset of potent benzodiazepines.
Performance in Benzodiazepine Synthesis: A Closer Look

Table 1: Reported Yields for Key Synthetic Steps

Reaction StepPrecursorReagentsProductReported YieldReference
Acylation2-Amino-5-chlorobenzophenoneChloroacetyl chloride, Toluene2-Chloroacetamido-5-chlorobenzophenone97.3%[5]
Acylation2-Amino-5-nitrobenzophenoneChloroacetyl chloride, Toluene2-(2-chloroacetamido)-5-nitrobenzophenone75.1%[6]
Cyclization2-Chloroacetamido-5-chlorobenzophenoneHexamethylenetetramine, NH4Cl, Methanol/Water (Microwave)7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one~90%[5]
Cyclization2-(2-chloroacetamido)-5-nitrobenzophenoneHexamethylenetetramine, Ethanol, NH4Cl, Sulfuric AcidNitrazepam86-90%[6]
Synthesis of Precursor4-bromo-2-bromomethylphenol, MEMCl, etc.Multiple stepsThis compound98.5% (first step)[7]
Synthesis of Bromazepam DerivativeBromazepamCyanuric chloride7-bromo-1-(4,6-dichloro-1,3,5-triazin-2-yl)-5-(pyridin-2-yl)-1,3-dihydro-2H-benzo[e][4][6]diazepin-2-one80%[8][9]

Observations:

  • The acylation of 2-amino-5-chlorobenzophenone proceeds with a very high yield (97.3%).[5]

  • The acylation of 2-amino-5-nitrobenzophenone shows a slightly lower but still good yield (75.1%).[6]

  • Microwave-assisted cyclization of the chloroacetamido intermediate from 2-amino-5-chlorobenzophenone provides excellent yields (~90%).[5]

  • The cyclization to form nitrazepam from the corresponding precursor also results in high yields (86-90%).[6]

  • While a direct yield for the complete synthesis of bromazepam from this compound in a single reference is not provided, the synthesis of a derivative proceeds with a good yield (80%).[8][9] The initial step in the synthesis of the precursor itself is reported to have a very high yield (98.5%).[7]

It is important to note that reaction conditions, such as temperature, reaction time, and the use of catalysts, can significantly impact yields and are not always directly comparable across different literature sources.

The Influence of Substituents on Reactivity and Pharmacological Profile

The choice of precursor, and therefore the substituent on the resulting benzodiazepine, has a profound impact on the drug's pharmacological properties.

  • Bromo vs. Chloro Substituents: The presence of a halogen at the 7-position of the benzodiazepine ring is a common feature. Both bromine and chlorine are electron-withdrawing groups that can influence the acidity of the N1 proton and the overall electronic distribution of the molecule. This, in turn, affects the drug's binding affinity to the GABA-A receptor and its metabolic fate. While a direct comparison of the pharmacological effects solely based on the halogen is complex, the choice between a bromo or chloro precursor is primarily dictated by the target drug molecule.

  • Nitro Group: The strongly electron-withdrawing nitro group at the 7-position, as seen in nitrazepam and clonazepam, generally imparts high activity.[10] This is attributed to its influence on the electronic properties of the benzodiazepine core, which is crucial for its interaction with the GABA-A receptor.[11]

Experimental Protocols

To provide a practical context, this section details established protocols for the synthesis of benzodiazepines from the discussed precursors. These protocols are intended for research purposes and should be performed by qualified personnel in a controlled laboratory setting.

Protocol 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one from 2-Amino-5-chlorobenzophenone

This two-step protocol involves the acylation of 2-amino-5-chlorobenzophenone followed by a microwave-assisted cyclization.

Step 1: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone [5]

  • Dissolve 2-amino-5-chlorobenzophenone (2.31g, 0.01 mol) in toluene (20 mL) in a suitable reaction vessel.

  • Cool the solution to 5–10 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (0.85 mL, 0.011 mol) in toluene (2 mL) dropwise to the cooled solution with stirring.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, evaporate the solvent under reduced pressure.

  • Add ethanol (10 mL) to the crude product and stir at room temperature for 20 hours for purification.

  • Filter the crystalline product, wash with cold ethanol (3 x 2 mL), and dry in a hot air oven at 50°C.

    • Expected Yield: ~97%

Step 2: Microwave-Assisted Cyclization [5]

  • In a 10 mL sealed microwave reaction vessel, combine 2-chloroacetamido-5-chlorobenzophenone (0.24g, 0.8 mmol), hexamethylenetetramine (0.25g, 1.8 mmol), and ammonium chloride (0.192g, 3.6 mmol).

  • Add a mixture of methanol and water (4 mL, 4:1 v/v) as the solvent.

  • Irradiate the mixture in a CEM Microwave synthesizer in a closed vessel mode at 80°C for 8 minutes with a power of 50W.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and isolate the precipitated product by filtration.

    • Expected Yield: ~85-90%

Protocol 2: Synthesis of Nitrazepam from 2-Amino-5-nitrobenzophenone

This protocol describes a conventional method for the synthesis of nitrazepam.

Step 1: Synthesis of 2-(2-chloroacetamido)-5-nitrobenzophenone [6]

  • Dissolve 130.0 kg of 2-amino-5-nitrobenzophenone in 1300 L of toluene in a suitable reactor.

  • Add 42.9 kg of chloroacetyl chloride with stirring.

  • Heat the reaction mixture to boiling (100-107 °C) and maintain for 6 hours until the evolution of hydrogen chloride ceases.

  • Cool the mixture to 15-25 °C and allow it to stand for 3 hours.

  • Filter the precipitated product.

    • Expected Yield: 75.1%

Step 2: Cyclization to Nitrazepam [6]

  • The 2-(2-chloroacetamido)-5-nitrobenzophenone is cyclized using hexamethylenetetramine and 95-100% ethyl alcohol in the presence of ammonium chloride.

  • The reaction mass is then treated with concentrated sulfuric acid.

  • The precipitated nitrazepam sulfate salt is filtered, washed with alcohol, and then neutralized with a base to a pH of 7.3-7.5.

  • The final product is filtered and dried.

    • Expected Yield: 86-90%

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the general synthetic workflows for benzodiazepine synthesis from 2-aminobenzophenone precursors.

Benzodiazepine_Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization Precursor 2-Aminobenzophenone (e.g., this compound, 2-Amino-5-chlorobenzophenone) Intermediate N-Acylated Intermediate Precursor->Intermediate Acylation AcylatingAgent Acylating Agent (e.g., Chloroacetyl Chloride) AcylatingAgent->Intermediate Benzodiazepine 1,4-Benzodiazepine Intermediate->Benzodiazepine Intramolecular Cyclization CyclizingAgent Cyclizing Agent (e.g., Ammonia, Hexamethylenetetramine) CyclizingAgent->Benzodiazepine

Caption: General two-step workflow for the synthesis of 1,4-benzodiazepines from 2-aminobenzophenone precursors.

Mechanistic_Insight Amino_N Amino Group (Nucleophile) Acylation_TS Acylation Transition State Amino_N->Acylation_TS Acyl_C Acyl Carbonyl (Electrophile) Acyl_C->Acylation_TS Intermediate N-Acylated Intermediate Acylation_TS->Intermediate Forms Amide Bond Amide_N Amide Nitrogen (Nucleophile) Intermediate->Amide_N Cyclization_TS Cyclization Transition State Amide_N->Cyclization_TS Carbonyl_C Benzophenone Carbonyl (Electrophile) Carbonyl_C->Cyclization_TS Benzodiazepine Benzodiazepine Ring Cyclization_TS->Benzodiazepine Forms Diazepine Ring

Caption: Simplified mechanistic representation of the key bond-forming steps in benzodiazepine synthesis.

Conclusion: A Strategic Choice for Drug Development

The selection of a benzodiazepine precursor is a strategic decision with far-reaching implications for the entire drug development process. This guide has provided a comparative analysis of this compound alongside other key 2-aminobenzophenone precursors.

  • This compound stands out as a specialized precursor, primarily directed towards the synthesis of bromazepam and related compounds. Its unique pyridine moiety introduces distinct structural and electronic features.

  • 2-Amino-5-chlorobenzophenone is a workhorse precursor, offering versatility and cost-effectiveness for the synthesis of a wide array of established and widely prescribed benzodiazepines.[4]

  • 2-Amino-5-nitrobenzophenone is the precursor of choice for a specific class of potent benzodiazepines where the nitro group is essential for their pharmacological activity.

While direct comparative yield data under identical conditions is scarce, the available information suggests that high yields can be achieved with all these precursors through optimized synthetic routes. The ultimate choice will depend on the specific target molecule, desired pharmacological profile, and the overall strategic goals of the research and development program. Researchers are encouraged to consider the insights and data presented in this guide to make informed decisions that will ultimately lead to the successful synthesis of novel and effective benzodiazepine-based therapeutics.

References

  • ResearchGate. (n.d.). Synthesis of diazepam 1: 2-amino-5-chlorobenzophenone; 2: glycine.... [Link]
  • Google Patents. (n.d.). RU2136285C1 - Method of synthesis of drug nitrazepam - 1,3-dihydro-5-phenyl-7-nitro-2h-1,4-benzodiazepine-2-one.
  • Scribd. (n.d.). Synthesis of Nitrazepam. [Link]
  • Hilaris Publisher. (n.d.).
  • Google Patents. (n.d.).
  • Datapdf. (n.d.).
  • National Institutes of Health. (2024).
  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]
  • ResearchGate. (n.d.).
  • Prospects in Pharmaceutical Sciences. (2024). the methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]
  • ResearchGate. (n.d.). (PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]
  • Acta Scientific. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. [Link]
  • Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]
  • National Institutes of Health. (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. [Link]
  • Hilaris Publisher. (n.d.).
  • PubMed. (2020). Synthesis of substituted benzo[b][4][6]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. [Link]
  • New Journal of Chemistry (RSC Publishing). (n.d.). One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions. [Link]
  • ResearchGate. (n.d.). Synthesis of Substituted Benzo[b][4][6]oxazepine Derivatives by the Reaction of 2-Aminophenols with Alkynones | Request PDF. [Link]
  • National Institutes of Health. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. [Link]
  • ACS Omega. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. [Link]
  • ResearchGate. (n.d.). Commercial synthesis of nitrazepam via interaction of 2-chloro-5-nitrobenzophenone with ethylenediamine. [Link]
  • ResearchGate. (n.d.). A Mini Review on Synthetic Approaches and Biological Activities of Benzodiazepines. [Link]
  • National Institutes of Health. (n.d.). One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. [Link]
  • ResearchGate. (n.d.). (PDF) this compound. [Link]
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Comparison of various sample preparation methods for benzodiazepines in terms of the principles of white analytical chemistry | Request PDF. [Link]
  • National Institutes of Health. (n.d.).
  • Patsnap. (n.d.). Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Aminobenzoylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminobenzoylpyridine is a crucial chemical intermediate, serving as a foundational building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its structural motif is particularly significant in medicinal chemistry, forming the core of several pharmacologically active molecules, including quinoline derivatives and antitumoral agents like batracylin.[1][2] The efficiency, cost-effectiveness, and scalability of synthesizing this key intermediate are paramount for researchers in both academic and industrial settings.[2] This guide provides an in-depth comparative analysis of the primary synthetic methodologies for 2-aminobenzoylpyridine, offering insights into the underlying chemical principles, detailed experimental protocols, and a data-driven comparison to inform your selection of the most appropriate route for your specific application.

Method 1: Synthesis via Organometallic Addition to 2-Aminobenzonitrile Derivatives

A prevalent and direct approach to 2-aminobenzoylpyridine involves the reaction of an organometallic pyridyl reagent with a 2-aminobenzonitrile derivative. This method hinges on the nucleophilic addition of a pyridyl anion equivalent to the electrophilic nitrile carbon, followed by hydrolysis of the resulting imine intermediate.

Mechanistic Rationale

The core of this transformation is the generation of a potent pyridyl nucleophile, typically 2-pyridyllithium or a 2-pyridyl Grignard reagent. These reagents are highly reactive and readily attack the nitrile group of 2-aminobenzonitrile. The choice of the organometallic reagent and the reaction conditions, particularly temperature, are critical to minimize side reactions and maximize yield.[3] The initial adduct, an imine salt, is not isolated but is directly hydrolyzed under acidic conditions to furnish the final ketone product.

Experimental Protocol: Synthesis from 2-Bromopyridine and 2-Aminobenzonitrile[4]
  • Formation of 2-Pyridyllithium: Under an inert nitrogen atmosphere, a solution of 2-bromopyridine (0.5 mol) in toluene (150 mL) is added dropwise to a stirred 2.28 M solution of phenyllithium (0.57 mol) at a temperature maintained between -10°C and -5°C. The mixture is stirred for an additional 10 minutes to ensure complete formation of 2-pyridyllithium.

  • Addition to 2-Aminobenzonitrile: A solution of 2-aminobenzonitrile (0.5 mol) in a suitable anhydrous solvent is cooled to between -20°C and -10°C. The freshly prepared 2-pyridyllithium solution is then added slowly, maintaining the low temperature to control the exothermic reaction.

  • Hydrolysis: Upon completion of the addition, the reaction mixture is carefully quenched by the slow addition of 300 mL of water, followed by 100 mL of 36% hydrochloric acid. The temperature is allowed to rise to 40°C during hydrolysis.

  • Work-up and Isolation: The aqueous layer is separated, and the organic layer is extracted twice with 100 mL portions of 2N hydrochloric acid. The combined acidic aqueous extracts are heated to reflux for one hour to ensure complete hydrolysis of any quinazoline by-products.

  • Precipitation and Purification: The hot acidic solution is cooled and made alkaline by the addition of concentrated aqueous ammonia in the presence of crushed ice. The precipitated 2-(2-aminobenzoyl)pyridine is collected by filtration, washed with water, and dried. Recrystallization from a mixture of methanol and methylene chloride yields the pure product.

Yields for this method are reported to be in the range of 60-88%.[4]

Method 2: Friedel-Crafts Acylation of Protected Anilines

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds to aromatic rings.[5][6] In the context of 2-aminobenzoylpyridine synthesis, this approach typically involves the acylation of a protected aniline derivative with a pyridinecarbonyl chloride, or a related activated acyl species, in the presence of a Lewis acid catalyst.

Mechanistic Rationale

Direct Friedel-Crafts acylation of anilines is often problematic due to the basicity of the amino group, which can coordinate with the Lewis acid catalyst, deactivating it and the aromatic ring. Therefore, the amino group is typically protected, for example, as a tosylamide.[7] The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent (e.g., 2-pyridinecarbonyl chloride) to generate a highly electrophilic acylium ion.[8] This electrophile is then attacked by the electron-rich protected aniline ring, leading to the formation of the ketone product after a standard electrophilic aromatic substitution mechanism.[5] A final deprotection step is required to reveal the free amino group.

Experimental Protocol: Acylation of p-Toluenesulfonylanthranilic Acid[7]
  • Activation of the Acylating Agent: Dried p-toluenesulfonylanthranilic acid (0.5 mole) is mixed with thiophene-free benzene (1.5 L) and phosphorus pentachloride (0.57 mole). The mixture is heated to approximately 50°C for 30 minutes to form the corresponding acid chloride in situ.

  • Friedel-Crafts Reaction: Anhydrous aluminum chloride (2.2 moles) is added in portions to the reaction mixture, which is then heated to 80-90°C for 4 hours.

  • Quenching: The reaction is carefully quenched by pouring the mixture onto a mixture of ice and concentrated hydrochloric acid.

  • Hydrolysis and Deprotection: The intermediate sulfonamide is hydrolyzed by warming with concentrated sulfuric acid.

  • Isolation and Purification: The solution is cooled and poured onto ice. The 2-aminobenzophenone is precipitated by neutralization with ammonium hydroxide. The final product is purified by recrystallization from an ethanol-water mixture.

Method 3: Palladium-Catalyzed Carbonylative Cross-Coupling Reactions

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a versatile tool for the construction of complex molecules.[9] Carbonylative couplings, in particular, offer a powerful means of synthesizing ketones by incorporating a molecule of carbon monoxide (CO).[10]

Mechanistic Rationale

The catalytic cycle of a palladium-catalyzed carbonylative cross-coupling typically involves the following key steps:

  • Oxidative Addition: A palladium(0) species undergoes oxidative addition to an aryl halide or triflate (e.g., a 2-haloaniline derivative).

  • CO Insertion: Carbon monoxide coordinates to the resulting palladium(II) complex and subsequently inserts into the palladium-aryl bond to form an aroyl-palladium intermediate.

  • Transmetalation: An organometallic coupling partner (e.g., a pyridylboronic acid or organostannane) undergoes transmetalation with the aroyl-palladium complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, affording the desired ketone product and regenerating the palladium(0) catalyst.

This method is highly valued for its broad substrate scope and functional group tolerance.[9][11]

Conceptual Experimental Protocol: Carbonylative Suzuki-Miyaura Coupling

While a specific protocol for the direct synthesis of 2-aminobenzoylpyridine via this method is not as commonly detailed, the general principles can be applied.

  • Reaction Setup: In a pressure-rated vessel, a 2-haloaniline derivative (1.0 equiv), 2-pyridylboronic acid (1.2 equiv), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and a base like potassium carbonate (3 equiv) are combined in a suitable solvent (e.g., anisole).[11]

  • Carbonylation: The vessel is purged and then pressurized with carbon monoxide (typically at atmospheric or slightly elevated pressure).

  • Reaction: The mixture is heated (e.g., to 80°C) and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.[11]

  • Work-up and Purification: Upon completion, the reaction is cooled, the pressure is released, and the mixture is worked up using standard extractive procedures. The crude product is then purified by column chromatography.

Method 4: Oxidation of 2-(Benzylamino)pyridine or Related Precursors

Another synthetic strategy involves the oxidation of a precursor molecule where the carbonyl carbon is already in place but at a lower oxidation state, such as a methylene group.[12]

Mechanistic Rationale

The benzylic C-H bonds of 2-(benzylamino)pyridine are susceptible to oxidation. Various oxidizing agents, including metal catalysts with molecular oxygen, can be employed to convert the methylene group to a carbonyl group.[12] This approach is attractive from an atom economy perspective. The reaction mechanism can be complex and may involve the formation of radical intermediates or tautomerization to an enamine followed by oxidation.[12]

Conceptual Experimental Protocol: Aerobic Oxidation
  • Reaction Setup: 2-(Benzylamino)pyridine (1.0 equiv) is dissolved in a suitable solvent. A metal catalyst, such as a copper or iron salt, is added.[12]

  • Oxidation: The reaction mixture is stirred under an atmosphere of oxygen or air, often with heating, until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is worked up to remove the catalyst and any by-products. The crude 2-aminobenzoylpyridine is then purified, typically by chromatography or recrystallization.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialsKey ReagentsTypical Yield (%)AdvantagesLimitations
Organometallic Addition 2-Halopyridine, 2-AminobenzonitrileOrganolithium or Grignard reagents60-88%[4]High yields, direct routeRequires strictly anhydrous conditions, cryogenic temperatures, and handling of pyrophoric reagents.[3]
Friedel-Crafts Acylation Protected Anthranilic Acid, BenzeneLewis acids (e.g., AlCl₃), protecting groups40-60%Utilizes readily available starting materials, well-established methodRequires protection/deprotection steps, harsh reaction conditions, potential for side reactions.[13]
Palladium-Catalyzed Carbonylative Coupling 2-Haloaniline, Pyridylboronic Acid, COPalladium catalyst, baseModerate to Excellent[14]High functional group tolerance, milder conditions, modularCost of palladium catalysts, sensitivity to air and moisture, requires handling of toxic CO gas.[15]
Oxidation 2-(Benzylamino)pyridineOxidizing agents (e.g., O₂, metal catalysts)VariesPotentially high atom economy, avoids pre-functionalized starting materialsCan suffer from over-oxidation or low selectivity, optimization of conditions can be challenging.

Visualizing the Synthetic Pathways

To better illustrate the relationships between these synthetic strategies, the following diagrams outline the general workflows.

Synthetic_Workflow_Comparison cluster_0 Method 1: Organometallic Addition cluster_1 Method 2: Friedel-Crafts Acylation cluster_2 Method 3: Pd-Catalyzed Coupling cluster_3 Method 4: Oxidation A1 2-Halopyridine A2 Organolithium/ Grignard Reagent A1->A2 RLi or Mg A3 2-Pyridyl Anion A2->A3 A5 Imine Intermediate A3->A5 Addition A4 2-Aminobenzonitrile A4->A5 Addition A6 2-Aminobenzoylpyridine A5->A6 Hydrolysis B1 Anthranilic Acid B2 Protected Aniline B1->B2 Protection B4 Acylated Intermediate B2->B4 Acylation (AlCl₃) B3 Benzene B3->B4 Acylation (AlCl₃) B5 2-Aminobenzoylpyridine B4->B5 Deprotection C1 2-Haloaniline C4 2-Aminobenzoylpyridine C1->C4 Pd Catalyst C2 Pyridylboronic Acid C2->C4 Pd Catalyst C3 Carbon Monoxide (CO) C3->C4 Pd Catalyst D1 2-(Benzylamino)pyridine D2 2-Aminobenzoylpyridine D1->D2 Oxidation [O]

Caption: Comparative workflow of the main synthetic routes to 2-aminobenzoylpyridine.

Friedel_Crafts_Mechanism acyl_chloride Pyridine Acyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ lewis_acid->acylium_ion sigma_complex Arenium Ion Intermediate acylium_ion->sigma_complex protected_aniline Protected Aniline Ring (Nucleophile) protected_aniline->sigma_complex Nucleophilic Attack product Acylated Intermediate sigma_complex->product Deprotonation deprotonation Deprotonation (-H⁺)

Sources

A Senior Application Scientist's Guide to Confirming the Identity of 2-(2-Amino-5-bromobenzoyl)pyridine using ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of key intermediates is a cornerstone of chemical synthesis and quality control. This guide provides an in-depth technical comparison for confirming the identity and assessing the purity of 2-(2-Amino-5-bromobenzoyl)pyridine, a critical precursor in the synthesis of pharmaceuticals like Bromazepam, using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This document moves beyond a simple procedural outline, delving into the causal relationships between molecular structure and spectral output, thereby empowering researchers to interpret their data with confidence.

The Structural Landscape of this compound

This compound (CAS No. 1563-56-0) is a molecule comprised of two distinct aromatic systems linked by a ketone functional group: a substituted aminobenzoyl ring and a pyridine ring.[1][3] This specific arrangement of functional groups and aromatic protons gives rise to a unique ¹H NMR fingerprint. Understanding the electronic environment of each proton is paramount to interpreting its spectrum.

Molecular Structure:

Caption: Structure of this compound with proton numbering.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

Based on established principles of NMR spectroscopy, we can predict the key features of the ¹H NMR spectrum of this compound. The spectrum will be dominated by signals in the aromatic region (typically 6.5-8.5 ppm).

Substituent Effects on the Aminobenzoyl Ring:

  • Amino Group (-NH₂): This is a strong electron-donating group, which will shield the ortho (H-3) and para (H-6) protons, causing them to appear at a higher field (lower ppm) compared to benzene (7.34 ppm).

  • Bromo Group (-Br): This is an electron-withdrawing group via induction but can donate electron density through resonance. Its effect is generally deshielding.

  • Benzoyl Pyridine Group: This is a strong electron-withdrawing group, which will deshield the ortho proton (H-3).

Pyridine Ring Protons: The nitrogen atom in the pyridine ring is electron-withdrawing, causing a general downfield shift for all pyridine protons compared to benzene. The proton alpha to the nitrogen (H-6') is typically the most deshielded.

Expected Splitting Patterns (Multiplicity): The splitting of each signal is governed by the number of neighboring protons (n) and follows the n+1 rule for simple first-order coupling. In aromatic systems, we observe ortho (³J, ~7-10 Hz), meta (⁴J, ~2-3 Hz), and para (⁵J, ~0-1 Hz) coupling.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A self-validating protocol is crucial for obtaining reliable and reproducible data.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing A 1. Weigh ~10-20 mg of This compound B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C 3. Filter solution into a clean, dry 5 mm NMR tube B->C D 4. Cap and label the tube C->D E 5. Insert sample into the NMR spectrometer D->E F 6. Lock and shim the magnetic field E->F G 7. Acquire ¹H NMR spectrum (e.g., 16-32 scans) F->G H 8. Fourier transform the FID G->H I 9. Phase and baseline correct the spectrum H->I J 10. Reference the spectrum (e.g., TMS at 0.00 ppm) I->J K 11. Integrate the signals J->K

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Causality in Protocol Choices:

  • Deuterated Solvents: The use of deuterated solvents (e.g., CDCl₃, DMSO-d₆) is essential to avoid a large, overwhelming solvent signal in the proton spectrum. The deuterium nucleus resonates at a different frequency and is thus "invisible" in a standard ¹H NMR experiment.

  • Filtering: Filtering the sample solution removes particulate matter that can disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution.

  • Locking and Shimming: The deuterium signal from the solvent is used by the spectrometer to "lock" the magnetic field, compensating for any drift. Shimming is the process of adjusting the magnetic field to maximize its homogeneity across the sample volume, resulting in sharp, well-resolved peaks.

Data Analysis and Comparison

The following table presents a predicted ¹H NMR data for this compound based on analysis of structurally similar compounds and substituent effects. This serves as a benchmark for comparison with experimental data.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
NH₂ ~5.0-6.0Broad singlet-
H-3 ~7.8-8.0d⁴J ≈ 2.5
H-4 ~7.4-7.6dd³J ≈ 8.5, ⁴J ≈ 2.5
H-6 ~6.7-6.9d³J ≈ 8.5
H-3' ~7.9-8.1ddd³J ≈ 7.7, ⁴J ≈ 1.8, ⁵J ≈ 0.9
H-4' ~7.5-7.7td³J ≈ 7.7, ⁴J ≈ 1.8
H-5' ~8.1-8.3ddd³J ≈ 7.7, ⁴J ≈ 1.8, ⁵J ≈ 0.9
H-6' ~8.6-8.8d³J ≈ 4.7

Comparison with Potential Impurities and Starting Materials:

A key application of ¹H NMR is the assessment of sample purity. The following table compares the expected signals of the target compound with those of common starting materials.

Compound Key ¹H NMR Signals (δ, ppm)
This compound Complex aromatic pattern from ~6.7-8.8 ppm
2-Bromopyridine Aromatic signals typically between 7.2-8.4 ppm.[4]
2-Amino-5-bromobenzoic acid Aromatic signals, with the proton ortho to the amino group appearing at a higher field.

The absence of signals corresponding to the starting materials is a strong indicator of the purity of the final product. For instance, the characteristic signals of unreacted 2-bromopyridine would be readily identifiable in the spectrum of the final product if it were present as an impurity.

Conclusion

¹H NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. By understanding the interplay of electronic effects and spin-spin coupling, researchers can confidently interpret the resulting spectrum to verify the identity of their product and assess its purity. The comparison of the experimental spectrum with predicted data and the spectra of potential starting materials and impurities provides a robust, self-validating system for quality control in the synthesis of this important pharmaceutical intermediate.

References

  • This compound: A Comprehensive Overview. (2025). Chemxpo. [Link]
  • Synthesis, Characterization and Fluorescence of Novel Bromazepam Derivatives. (2024). Hilaris Publisher. [Link]
  • Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine.
  • Electronic Supplementary Information. Royal Society of Chemistry. [Link]
  • This compound | C12H9BrN2O | CID 73807. PubChem. [Link]
  • 2-Benzoylpyridine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
  • CAS No : 1563-56-0 | Product Name : Bromazepam - Impurity A | Chemical Name : (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.
  • US9499545B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists.
  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journals. [Link]
  • US9248196B2 - Rebamipide complexes and cocrystals.
  • (PDF) this compound.
  • Supporting Information. Royal Society of Chemistry. [Link]
  • 2-Amino-5-bromopyridine–benzoic acid (1/1).

Sources

A Comparative Guide to the Biological Activity of 2-Aminobenzoylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-Aminobenzoylpyridine Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of clinically approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Within this broad class of compounds, 2-aminobenzoylpyridine derivatives have emerged as a promising area of research. This guide provides a comparative analysis of the biological activities of these derivatives, synthesizing available experimental data to elucidate structure-activity relationships (SAR) and highlight their therapeutic potential for researchers, scientists, and drug development professionals.

While direct comparative studies on a homologous series of 2-aminobenzoylpyridine derivatives are not extensively available in the public domain, this guide will draw upon data from structurally related compounds, such as 2-aminopyridines and 2-aminobenzamides, to infer and discuss the potential biological activities and mechanisms of action.

I. Anticancer Activity: Targeting Key Pathways in Malignancy

2-Aminobenzoylpyridine derivatives and their analogues have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.

Comparative Analysis of Anticancer Potency

The anticancer efficacy of pyridine derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher potency. The following table summarizes the anticancer activity of selected 2-aminobenzamide and related pyridine derivatives, offering a comparative perspective.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 4 2-chloro-N-(phenazin-2-yl)benzamideK562 (Leukemia)Comparable to Cisplatin[2]
HepG2 (Liver Cancer)Comparable to Cisplatin[2]
IP-5 Imidazo[1,2-a]pyridineHCC1937 (Breast Cancer)45[3]
IP-6 Imidazo[1,2-a]pyridineHCC1937 (Breast Cancer)47.7[3]
Compound 37 Pyrazole-containing derivativeMCF7 (Breast Cancer)5.21[4]
Compound 1g2a 2-phenylacrylonitrileHCT116 (Colon Cancer)0.0059[5]
BEL-7402 (Liver Cancer)0.0078[5]

Note: The data presented is from various studies and direct comparison should be made with caution due to differences in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is significantly influenced by the nature and position of substituents on both the pyridine and benzoyl rings. For instance, the introduction of specific heterocyclic moieties can enhance potency. Studies on related compounds suggest that substitutions on the phenyl ring can modulate activity, with electron-withdrawing or donating groups impacting the compound's interaction with its biological target.[6]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of 2-aminobenzoylpyridine analogues are often attributed to their ability to interfere with key signaling pathways crucial for cancer cell survival and proliferation.

  • Kinase Inhibition: A prominent mechanism of action is the inhibition of protein kinases, which are often overactive in cancer cells.[7] The PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival, is a key target for many anticancer compounds, including derivatives of 2-aminobenzothiazole, a structurally similar scaffold.[7][8] Inhibition of this pathway can lead to the suppression of tumor growth.[8]

  • Induction of Apoptosis: Many of these compounds induce programmed cell death, or apoptosis, in cancer cells. This can be achieved through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[3][4] For example, some imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis by increasing the levels of p53 and p21, key regulators of the cell cycle and apoptosis.[3]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of cancer. Certain 2-aminobenzoylpyridine analogues can cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[3]

Experimental Workflow for Anticancer Activity Screening

Caption: A generalized workflow for the in vitro evaluation of the anticancer activity of novel compounds.

Proposed Anticancer Signaling Pathway Inhibition

Anticancer_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation Cell Survival Angiogenesis mTOR->Proliferation Compound 2-Aminobenzoylpyridine Derivative Compound->PI3K Inhibits Compound->AKT Inhibits

Caption: Proposed mechanism of anticancer action via inhibition of the PI3K/Akt/mTOR signaling pathway.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders.[6] Pyridine and its derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Comparative Analysis of Anti-inflammatory Potency

The anti-inflammatory activity of compounds is often assessed by their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or reduce the production of pro-inflammatory cytokines. The following table presents data on the anti-inflammatory activity of some pyridine and pyrazole derivatives.

Compound IDDerivative ClassAssayIC50 (µM)Reference
R6 Pyridine carbothioamideIn vitro anti-inflammatory10.25[9][10]
R4 Pyridine carbothioamideIn vitro anti-inflammatory11.89[9][10]
R2 Pyridine carbothioamideIn vitro anti-inflammatory19.05[9][10]
Compound 12 Pyrazole-Pyridine HybridCOX-2 Expression (2-ΔΔct)25.8[11]
Compound 13 Pyrazole-Pyridine HybridCOX-2 Expression (2-ΔΔct)10.1[11]

Note: The data for compounds 12 and 13 are presented as relative gene expression values, not IC50.

Structure-Activity Relationship (SAR) Insights

For pyridine carbothioamide analogs, the nature of the substituent on the carbothioamide moiety appears to play a crucial role in their anti-inflammatory potency.[9][10] Molecular docking studies have suggested that these compounds can effectively bind to the active sites of COX-1, COX-2, and human nitric oxide synthase.[9][10]

Mechanism of Action: Quelling the Flames of Inflammation

The anti-inflammatory effects of these derivatives are often linked to their ability to modulate key inflammatory pathways:

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12][13] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[12][13]

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Some heterocyclic compounds have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[6]

Experimental Protocol for In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

  • Animal Model: Wistar rats are commonly used for this assay.

  • Compound Administration: The test compounds (2-aminobenzoylpyridine derivatives) are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), a subs plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

  • Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a well-established and reproducible model of acute inflammation. Carrageenan induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily mediated by prostaglandins, making it suitable for evaluating compounds that may inhibit prostaglandin synthesis, such as COX inhibitors.

III. Antimicrobial Activity: Combating Microbial Threats

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyridine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.

Comparative Analysis of Antimicrobial Potency

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
Compound 2c 2-AminopyridineStaphylococcus aureus0.039[1][14]
Bacillus subtilis0.039[1][14]
Compound 5b 2-Aminobenzophenone linked 1,4-DHPStaphylococcus aureus-[15][16]
Compound 5c 2-Aminobenzophenone linked 1,4-DHPStaphylococcus aureus-[15][16]
Compound 5e 2-Aminobenzophenone linked 1,4-DHPStaphylococcus aureus-[15][16]
Compound 5 2-AminobenzamideAspergillus fumigatusMore potent than Clotrimazole[17][18]

Note: "-" indicates that the compound showed maximum activity in its group, but a specific MIC value was not provided in the abstract.

Structure-Activity Relationship (SAR) Insights

In a series of 2-aminopyridine derivatives, the presence of a cyclohexylamine moiety was found to be crucial for antimicrobial activity.[1] The introduction of other chemical groups can either enhance or diminish this activity, highlighting the importance of specific structural features.[1] For 2-aminobenzamide derivatives, the overall molecular structure and the presence of specific pharmacophore sites contribute to their antifungal and antibacterial potential.[17][18]

Mechanism of Action: Disrupting Microbial Viability

The precise mechanisms by which 2-aminobenzoylpyridine derivatives exert their antimicrobial effects are still under investigation. However, based on studies of related heterocyclic compounds, potential mechanisms include:

  • Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall is a common mechanism for many antibiotics.

  • Inhibition of Nucleic Acid Synthesis: Some compounds may inhibit the replication and transcription of microbial DNA and RNA.

  • Inhibition of Protein Synthesis: Targeting microbial ribosomes to halt protein synthesis is another effective antimicrobial strategy.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum), negative (broth only), and drug controls (standard antibiotic) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that shows no visible growth.

Self-Validating System: The inclusion of positive and negative controls is critical for validating the assay. The positive control ensures that the microorganisms are viable and the medium supports growth, while the negative control confirms the sterility of the medium. A standard antibiotic is used as a reference to compare the potency of the test compound.

Conclusion and Future Directions

2-Aminobenzoylpyridine derivatives represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The available data, primarily from related compound classes, suggests promising anticancer, anti-inflammatory, and antimicrobial activities. The structure-activity relationships, although not fully elucidated for this specific class, indicate that targeted modifications of the scaffold can lead to enhanced potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-aminobenzoylpyridine derivatives to establish clear and direct structure-activity relationships. In-depth mechanistic studies are also crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be instrumental in advancing the most promising candidates through the drug discovery pipeline and ultimately translating their therapeutic potential into clinical applications.

References

  • Current time information in Hyderabad, IN. (n.d.). Google Search.
  • Al-Ostath, A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(48), 44029-44045.
  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
  • Gao, C., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 258, 115599.
  • Saeed, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3518-3532.
  • Asati, V., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure and Dynamics, 1-15.
  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
  • Singh, R. K., et al. (2014). Synthesis and Antimicrobial Evaluation of 2-Aminobenzophenone Linked 1,4-Dihydropyridine Derivatives.
  • Saeed, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3518-3532.
  • Li, P., et al. (2014). Synthesis and Antimicrobial Evaluation of 2-Aminobenzophenone Linked 1,4-Dihydropyridine Derivatives. Asian Journal of Chemistry, 26(15), 5291-5294.
  • Asati, V., et al. (2025).
  • Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles. (2025). BenchChem.
  • Gaashaan, M. S., et al. (2015). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. European Journal of Medicinal Chemistry, 90, 814-825.
  • Wang, L., et al. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European Journal of Medicinal Chemistry, 69, 1-9.
  • Abdel-Maksoud, M. S., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(3), 123.
  • Pontiki, E., & Hadjipavlou-Litina, D. (2012).
  • Al-A`arajy, Z. H. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
  • Combination of 2-methoxy-3-phenylsulfonylaminobenzamide and 2-aminobenzothiazole to discover novel anticancer agents. (2025).
  • Zhang, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Journal of Medicinal Chemistry, 64(1), 459-478.
  • Sharma, R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review.
  • Wang, X., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(1), 123.
  • Structure-Activity Relationship (SAR)
  • Sharma, P., & Kumar, A. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Heterocyclic Chemistry, 55(1), 1-15.
  • Abu-Irmaileh, B. E., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.

Sources

A Comparative Guide to the In Vivo Metabolic Profiling of 2-(2-Amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is a cornerstone of preclinical and clinical development. This guide provides an in-depth analysis of the in vivo metabolic profiling of 2-(2-Amino-5-bromobenzoyl)pyridine (2-ABBP), a compound of interest that is also a known metabolite of the benzodiazepine, bromazepam.[1][2] We will explore its established and predicted metabolic pathways and offer a comparative analysis of the state-of-the-art analytical techniques employed for such studies. This document is designed to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to your research.

The Metabolic Landscape of this compound

2-ABBP is a structurally unique molecule featuring an aminobenzophenone core linked to a pyridine moiety.[3][4] Its metabolism is not extensively documented as a parent compound, but valuable insights can be drawn from studies where it was administered directly to animal models and from the well-characterized metabolism of its parent drug, bromazepam, and other structurally related compounds.

Established Metabolic Pathway: Carbonyl Reduction

In vivo studies in rabbits, rats, and guinea pigs have demonstrated that following oral administration, 2-ABBP undergoes reduction of its carbonyl group.[1][5] This biotransformation results in the formation of 2-amino-5-bromo-2'-azabenzhydrol (ABAB), which is subsequently excreted in the urine.[1] This reductive pathway is catalyzed by NADPH-dependent enzymes present in the liver cytoplasm and microsomes.[1]

cluster_0 Metabolic Pathway of 2-ABBP parent This compound (2-ABBP) metabolite 2-amino-5-bromo-2'-azabenzhydrol (ABAB) parent->metabolite Carbonyl Reduction (NADPH-dependent reductases)

Caption: Known metabolic reduction of 2-ABBP to ABAB.

Predicted Metabolic Pathways

Drawing parallels with the metabolism of other benzophenones and pyridine-containing compounds, we can predict additional metabolic pathways for 2-ABBP.[6][7][8] These predictions provide a rational basis for designing comprehensive metabolite identification studies.

  • Phase I Reactions (Functionalization):

    • Aromatic Hydroxylation: The benzoyl and pyridine rings are susceptible to hydroxylation by cytochrome P450 (CYP) enzymes.[8] This can introduce hydroxyl groups at various positions, creating more polar metabolites.

    • N-Oxidation: The pyridine nitrogen is a potential site for N-oxidation, a common metabolic pathway for pyridine-containing drugs.[7]

  • Phase II Reactions (Conjugation):

    • Glucuronidation and Sulfation: The primary amino group, as well as any newly formed hydroxyl groups, are prime candidates for conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs).[6] These reactions significantly increase the water solubility of the metabolites, facilitating their excretion. The hydroxyl group of the metabolite ABAB is also a likely site for conjugation.

cluster_1 Predicted Metabolic Pathways of 2-ABBP parent This compound (2-ABBP) hydroxylated Hydroxylated Metabolites parent->hydroxylated Hydroxylation (CYP450) n_oxide Pyridine N-Oxide parent->n_oxide N-Oxidation (FMO, CYP450) reduced 2-amino-5-bromo-2'-azabenzhydrol (ABAB) parent->reduced Carbonyl Reduction glucuronide_sulfate Glucuronide/Sulfate Conjugates parent->glucuronide_sulfate Direct Conjugation of Amino Group hydroxylated->glucuronide_sulfate Glucuronidation (UGT) Sulfation (SULT) reduced->glucuronide_sulfate Glucuronidation (UGT) Sulfation (SULT)

Caption: Predicted Phase I and Phase II metabolic pathways of 2-ABBP.

A Comparative Guide to In Vivo Metabolic Profiling Techniques

The choice of analytical methodology is critical for a successful in vivo metabolic profiling study. Here, we compare the most relevant techniques for elucidating the metabolic fate of 2-ABBP, providing insights into their respective strengths and weaknesses.

Technique Primary Application Strengths Limitations Relevance for 2-ABBP Profiling
Radiolabeling (e.g., ¹⁴C, ³H) Quantitative ADME, mass balanceProvides definitive quantitative data on excretion and distribution.[9]Requires synthesis of a radiolabeled analog; does not provide structural information on its own.Gold standard for determining the overall disposition and ensuring all metabolites are accounted for.
LC-MS/MS Metabolite identification and quantificationHigh sensitivity and selectivity; provides fragmentation data for structural elucidation.[10]May not detect metabolites with unexpected structures; requires authentic standards for absolute quantification.Workhorse technique for identifying predicted and novel metabolites in complex biological matrices.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement, formula determinationProvides highly accurate mass data, enabling the confident assignment of elemental compositions to metabolites.Higher cost and data complexity compared to standard LC-MS/MS.Essential for identifying unknown metabolites and confirming their elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidationProvides unambiguous structural information, including stereochemistry, without the need for reference standards.[11]Lower sensitivity compared to MS; requires higher concentrations of metabolites.Crucial for the definitive structural confirmation of novel or unexpected metabolites isolated from biological samples.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and self-validating, providing a comprehensive framework for the in vivo metabolic profiling of 2-ABBP.

In Vivo Animal Study Design
  • Animal Model Selection: The choice of animal model (e.g., rat, mouse, dog) should be based on the specific research question and any available in vitro data on inter-species metabolic differences.[3]

  • Dosing: 2-ABBP should be administered at a dose that is both pharmacologically relevant and allows for the detection of metabolites. The route of administration (e.g., oral, intravenous) will influence the metabolic profile.

  • Sample Collection: Collect urine, feces, and blood at multiple time points to capture the full pharmacokinetic and metabolic profile.[3]

  • Housing: House animals in metabolic cages for the accurate collection of urine and feces, which is crucial for mass balance studies.

Sample Preparation and Analysis Workflow

cluster_2 General Workflow for In Vivo Metabolite Profiling start Biological Sample (Urine, Plasma, Feces) extraction Sample Extraction (e.g., SPE, LLE) start->extraction lc_ms_screen LC-MS/MS or HRMS Screening extraction->lc_ms_screen data_processing Data Processing & Metabolite Identification lc_ms_screen->data_processing structural_elucidation Structural Elucidation of Novel Metabolites (e.g., NMR) data_processing->structural_elucidation quantification Quantification of Parent & Metabolites data_processing->quantification

Caption: A generalized workflow for in vivo metabolite profiling.

Detailed Protocol for LC-HRMS based Metabolite Identification
  • Sample Preparation:

    • Plasma: Perform protein precipitation with a cold organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.

    • Urine: Dilute the urine sample with the initial mobile phase. Centrifuge to remove any particulates.

    • Feces: Homogenize the fecal sample in an appropriate solvent, followed by extraction and centrifugation.

  • Chromatographic Separation:

    • Utilize a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency.

  • High-Resolution Mass Spectrometry (HRMS) Analysis:

    • Acquire data in both positive and negative ion modes to ensure the detection of a wide range of metabolites.

    • Employ data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect fragmentation data for structural elucidation.

  • Data Analysis:

    • Use specialized software to compare the chromatograms of dosed and vehicle-treated animals to identify potential metabolites.

    • Propose elemental compositions for parent- and metabolite-related ions based on accurate mass measurements.

    • Interpret the fragmentation spectra to elucidate the structures of the metabolites.

Conclusion and Future Directions

The in vivo metabolic profile of this compound is characterized by the known reduction of its carbonyl group and is predicted to undergo further Phase I and Phase II biotransformations. A comprehensive understanding of its metabolic fate requires a multi-faceted analytical approach, leveraging the quantitative power of radiolabeling studies and the detailed structural insights provided by high-resolution mass spectrometry and NMR.

For drug development professionals, a thorough characterization of the metabolites of 2-ABBP is essential to assess their potential pharmacological activity and toxicological profiles. Future studies should focus on the definitive identification of the predicted metabolites in multiple species, including humans, and the elucidation of the specific enzymes responsible for these transformations. Such data will be invaluable for the continued development and safety assessment of 2-ABBP and related compounds.

References

  • Sawada, H., Hara, A., Nakayama, T., & Kato, A. (1978). Studies on metabolism of bromazepam. VI. Reduction of this compound, a metabolite of bromazepam, in the rabbit, rat, and guinea pig. Drug Metabolism and Disposition, 6(3), 205-212. [Link]
  • Semantic Scholar. (n.d.). Studies on metabolism of bromazepam. VI. Reduction of this compound, a metabolite of bromazepam, in the rabbit, rat, and guinea pig.
  • Schmutzler, C., Koehrle, J., & Jarry, H. (2008).
  • PubChem. (n.d.). This compound.
  • Eyer, P., & Hell, W. (1983). The metabolism of 3-benzoylpyridine. Xenobiotica, 13(11), 649-659. [Link]
  • Huckvale, B. D., Moseley, H. N. B., & Jin, H. (2023).
  • Okamoto, Y., Shinozaki, T., & Ohta, S. (2004). 2,5-Dihydroxy-4-methoxybenzophenone: a novel major in vitro metabolite of benzophenone-3 formed by rat and human liver microsomes. Drug Metabolism and Disposition, 32(11), 1295-1300. [Link]
  • Huckvale, B. D., Moseley, H. N. B., & Jin, H. (2023).
  • Hu, Y., & Chen, Y. P. P. (2014). Metabolic Pathway Predictions for Metabolomics: A Molecular Structure Matching Approach. Journal of Chemical Information and Modeling, 54(1), 224-234. [Link]
  • Huckvale, B. D., & Moseley, H. N. B. (2024).
  • Huckvale, B. D., & Moseley, H. N. B. (2024).
  • In vitro metabolism of 2-(5-ethylpyridin-2-yl)benzimidazole. (1983). Arzneimittel-Forschung, 33(7), 962-965. [Link]
  • Wu, X., & Hu, M. (2012). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism, 13(8), 1104-1118. [Link]
  • Le, T. T., & Sharifi, J. (2023). Biochemistry, Biotransformation. In StatPearls.
  • Cox, P. J., Anisuzzaman, A. M., Pryce-Jones, R. H., Shankland, N., & Skellern, G. G. (1996). This compound.

Sources

A Senior Application Scientist's Guide to Isotopic Labeling Strategies: A Comparative Analysis of 2-(2-Aminobenzoyl)pyridine-d4 as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of isotopic labeling strategies for quantitative bioanalysis, centered on the use of 2-(2-Aminobenzoyl)pyridine-d4. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices, ensuring a robust and defensible analytical workflow. We will dissect the performance of deuterium-labeled standards against their heavy-atom counterparts, supported by established principles and detailed experimental protocols.

Introduction: The Pursuit of Precision in Quantitative LC-MS

In the landscape of drug metabolism and pharmacokinetic (DMPK) studies, liquid chromatography-mass spectrometry (LC-MS) is the analytical cornerstone due to its unparalleled sensitivity and selectivity.[1] However, the accuracy of LC-MS quantification is vulnerable to experimental variables, including sample loss during preparation, matrix effects, and instrument drift.[2][3] The gold standard for mitigating these issues is Isotope Dilution Mass Spectrometry (IDMS), a technique that relies on the addition of a known quantity of a stable isotope-labeled internal standard (SIL-IS) to the sample.[4]

A SIL-IS is chemically identical to the analyte of interest but is mass-shifted due to the incorporation of heavy isotopes.[4] Because it behaves nearly identically to the analyte during extraction, chromatography, and ionization, it provides a reliable reference to correct for variations, dramatically improving data precision and accuracy.[5][6]

This guide focuses on 2-(2-Aminobenzoyl)pyridine-d4 [7][8], the deuterated analog of 2-(2-Aminobenzoyl)pyridine. The unlabeled compound is a known metabolite of drugs such as bromazepam and a versatile intermediate in the synthesis of quinoline derivatives and other pharmacologically active molecules.[7][9][10] We will critically evaluate the performance of this deuterated standard in the context of a typical bioanalytical workflow and compare it directly with the theoretical "gold standard" alternative: a ¹³C or ¹⁵N heavy-atom labeled analog.

Chapter 1: Profiling the Isotopic Internal Standards

The choice of isotopic label is a critical decision in method development, with significant implications for data quality, cost, and analytical robustness.

The Workhorse: 2-(2-Aminobenzoyl)pyridine-d4 (Deuterated Standard)

Deuterium (²H) labeling is the most common and often most cost-effective method for synthesizing a SIL-IS.[11] The four deuterium atoms on the benzoyl ring of 2-(2-Aminobenzoyl)pyridine-d4 provide a +4 Da mass shift, which is typically sufficient to prevent isotopic crosstalk with the natural abundance isotopes of the unlabeled analyte.

  • Principle: By replacing hydrogen with its heavier, stable isotope, deuterium, we create a molecule that is chemically similar to the analyte but distinguishable by the mass spectrometer.[2]

  • Advantages:

    • Cost-Effectiveness: Deuterated starting materials and synthesis routes are generally more accessible and less expensive than those for heavy-atom labeling.[11]

    • Wide Availability: Many deuterated analogs for common metabolites and drugs are commercially available.

  • Potential Liabilities:

    • Isotope Effects: The significant mass difference between hydrogen (1 Da) and deuterium (2 Da) can alter the physicochemical properties of the molecule. This can lead to a chromatographic shift , where the deuterated standard elutes slightly earlier than the unlabeled analyte in reverse-phase chromatography.[12][13] If this shift is significant, the standard and analyte may experience different degrees of matrix effects, compromising quantification.[13]

    • Isotopic Instability: Deuterium atoms can sometimes be lost through H/D back-exchange, especially if they are located on heteroatoms (-NH, -OH) or activated carbon atoms.[13] For 2-(2-Aminobenzoyl)pyridine-d4, the labeling on the aromatic ring is stable and not prone to exchange under typical analytical conditions.

The Gold Standard: ¹³C/¹⁵N-Labeled 2-(2-Aminobenzoyl)pyridine (Heavy-Atom Standard)

Labeling with heavy atoms like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) is widely considered the superior approach for creating a SIL-IS.[11][12] A hypothetical ¹³C₆-labeled benzoyl ring or a ¹⁵N-labeled pyridine ring would serve as an ideal internal standard.

  • Principle: The relative mass difference between ¹²C/¹³C or ¹⁴N/¹⁵N is much smaller than for H/D.[14] This results in a molecule that is virtually indistinguishable from the analyte in terms of chemical and physical behavior.

  • Advantages:

    • Identical Co-elution: Heavy-atom labeled standards co-elute perfectly with the unlabeled analyte, ensuring they are subjected to the exact same matrix effects and ionization conditions.[11] This provides the most accurate correction.

    • Absolute Isotopic Stability: ¹³C and ¹⁵N labels are incorporated into the molecular backbone and are not susceptible to exchange.[12]

  • Potential Liabilities:

    • Higher Cost & Complex Synthesis: The synthesis of ¹³C and ¹⁵N labeled compounds is significantly more complex and expensive, making them less accessible for routine or high-throughput applications.[11][15]

Chapter 2: Head-to-Head Performance Comparison

The decision between a deuterated and a heavy-atom labeled standard is a trade-off between cost and analytical perfection. The following table summarizes the key performance differences.

Performance Parameter2-(2-Aminobenzoyl)pyridine-d4 (Deuterated)¹³C/¹⁵N-Labeled Analog (Heavy-Atom)Rationale & Supporting Evidence
Chromatographic Co-elution Variable; often exhibits a slight retention time shift, eluting earlier.Excellent ; co-elutes perfectly with the unlabeled analyte.The significant mass difference in deuterated compounds can weaken intermolecular interactions with the stationary phase. Heavy-atom standards have virtually identical physicochemical properties to the analyte.[11][12][13]
Isotopic Stability Generally high for aromatic C-D bonds, but must be validated.Excellent ; label is covalently locked into the molecular skeleton.Deuterium on heteroatoms or activated carbons can be labile. ¹³C and ¹⁵N labels are not subject to chemical exchange under bioanalytical conditions.[13][15]
Compensation for Matrix Effects Good to Very Good; highly effective if the chromatographic shift is minimal.Excellent ; provides the most reliable correction.Perfect co-elution ensures that both the analyte and the internal standard experience the exact same ion suppression or enhancement at the same time.[6][14]
Potential for Isotopic Interference Low; a +4 Da shift is usually sufficient to avoid overlap from natural M+1, M+2 peaks.Low; a +6 (¹³C₆) or +1 (¹⁵N) shift avoids natural isotope peaks.A mass shift of at least +3 Da is recommended to move the standard's signal clear of the analyte's natural isotopic envelope.[16]
Cost & Availability Lower Cost , more readily available from commercial suppliers.Higher Cost , often requires custom synthesis.The synthetic routes and starting materials for deuteration are generally more established and less expensive than for heavy-atom labeling.[11][15]

Chapter 3: Experimental Protocol: Quantification of 2-(2-Aminobenzoyl)pyridine in Human Plasma

This section provides a validated, step-by-step protocol for the quantification of 2-(2-Aminobenzoyl)pyridine using its deuterated internal standard, 2-(2-Aminobenzoyl)pyridine-d4, by LC-MS/MS.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Aliquot 50 µL Human Plasma Sample s2 2. Add 10 µL of IS Working Solution (2-(2-Aminobenzoyl)pyridine-d4) s1->s2 s3 3. Add 200 µL Acetonitrile (Protein Precipitation) s2->s3 s4 4. Vortex & Centrifuge (14,000 rpm, 10 min) s3->s4 s5 5. Transfer Supernatant to Autosampler Vial s4->s5 a1 6. Inject 5 µL onto UPLC-MS/MS System s5->a1 a2 7. Chromatographic Separation (C18 Column) a1->a2 a3 8. Mass Spectrometric Detection (MRM Mode) a2->a3 d1 9. Integrate Peak Areas (Analyte & IS) a3->d1 d2 10. Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 11. Quantify Concentration using Calibration Curve d2->d3

Caption: Workflow for quantifying 2-(2-Aminobenzoyl)pyridine in plasma.

Methodology
  • Materials and Reagents:

    • 2-(2-Aminobenzoyl)pyridine (Analyte) and 2-(2-Aminobenzoyl)pyridine-d4 (Internal Standard, IS)

    • LC-MS Grade Acetonitrile, Methanol, and Water

    • Formic Acid (Optima™ LC/MS grade)

    • Control Human Plasma (K₂EDTA)

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.

    • Prepare a series of calibration standards (e.g., 1 to 1000 ng/mL) by spiking the analyte stock solution into control human plasma.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • Prepare an IS working solution of 100 ng/mL in 50:50 methanol:water.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the 100 ng/mL IS working solution.

    • Causality Check: The IS is added before protein precipitation to ensure it accounts for any analyte loss during this extraction step.[3]

    • Vortex briefly to mix.

    • Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: UPLC system (e.g., Waters ACQUITY, Agilent 1290).

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Agilent 6400 Series).

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions (Hypothetical):

      • Analyte (199.2 Da): Q1: 199.2 -> Q3: 122.1 (Loss of pyridine)

      • IS (203.2 Da): Q1: 203.2 -> Q3: 126.1 (Loss of pyridine)

  • Data Analysis and Self-Validation:

    • Integrate the chromatographic peaks for both the analyte and the IS.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards using a weighted (1/x²) linear regression.

    • Trustworthiness Check: The concentrations of the QC samples are calculated against the calibration curve. The results must fall within ±15% of their nominal value for the analytical run to be considered valid, providing a self-validating system.

Chapter 4: Rationale in Method Development: A Deeper Look

Understanding the "why" behind methodological choices is paramount for robust science.

The Critical Role of Co-elution

An ideal internal standard must co-elute with the analyte to accurately compensate for matrix effects, which are unpredictable signal suppressions or enhancements caused by co-eluting compounds from the biological matrix.[5]

Caption: Impact of co-elution on correcting for matrix effects.

As the diagram illustrates, a heavy-atom IS that perfectly co-elutes provides a true reflection of the analyte's response, even in regions of ion suppression. A deuterated standard that shifts chromatographically may exit the source before or after the suppression event, leading to a skewed peak area ratio and inaccurate results.[13] While the shift for 2-(2-Aminobenzoyl)pyridine-d4 may be minor and acceptable for many applications, it represents a potential source of error that is eliminated by using a ¹³C-labeled standard.

Conclusion and Recommendations

2-(2-Aminobenzoyl)pyridine-d4 is a robust, cost-effective, and widely applicable stable isotope-labeled internal standard for the quantification of its unlabeled counterpart. For most research and high-throughput applications, its performance is more than adequate, provided that the analytical method is properly validated to assess for any potential chromatographic shifts or interferences.

However, for researchers and drug development professionals working on assays requiring the highest level of accuracy and precision, particularly for regulatory submissions or studies involving complex biological matrices, the investment in a heavy-atom (¹³C or ¹⁵N) labeled internal standard is strongly recommended.[11][12] The guarantee of perfect co-elution and absolute isotopic stability provides a more defensible and analytically superior system, eliminating potential sources of error that can arise from the subtle physicochemical differences inherent in deuterated compounds. The choice ultimately depends on a careful balance of the required analytical rigor and available resources.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • de Boer, D., et al. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • Nie, L., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry.
  • Tateishi, T., & Shimizu, H. (1978). Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig. Drug Metabolism and Disposition.
  • Rockwood, A., et al. (2013). Which internal standard? Deuterated or C13 enriched?. ResearchGate.
  • Dieterich, D. C., et al. (2011). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Journal of Visualized Experiments.
  • Papaioannou, K. G., et al. (2023). Integration of a derivatization protocol and LC–MS sequential window acquisition of all theoretical mass spectra strategy for amino acid determination.
  • Guillarme, D., & Veuthey, J. L. (2009). Isotopic labeling of metabolites in drug discovery applications. Expert Opinion on Drug Discovery.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 2-Aminobenzoylpyridine Haptens

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The development of sensitive and specific immunoassays for small molecules, or haptens, such as 2-aminobenzoylpyridine, is a cornerstone of modern bioanalysis in drug development and environmental monitoring. Unlike large protein antigens, haptens are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.[1] This necessity, however, introduces significant challenges. The resulting antibodies may recognize the hapten, the carrier protein, or the linker region used for conjugation, leading to undesirable cross-reactivity with related but distinct molecules.[2]

This guide provides an in-depth technical comparison and workflow for researchers engaged in raising and characterizing antibodies against 2-aminobenzoylpyridine. We will move beyond a simple recitation of protocols to explore the causal relationships between hapten design, immunoassay format, and the ultimate specificity of the antibody. By grounding our discussion in real-world data and validated methodologies, this document serves as a practical manual for developing highly specific immunoassays.

Part 1: The Critical Role of Hapten Design and Synthesis

The specificity of an anti-hapten antibody is largely predetermined by the design of the hapten itself. The primary goal is to present the unique structural motifs of the target molecule to the immune system while using a linker for carrier conjugation that is both stable and immunologically discreet.[3][4] The core structure of 2-aminobenzoylpyridine features a benzoyl group and an aminopyridine ring. An effective hapten design must expose these key features.

A common strategy is to introduce a carboxyl group via a spacer arm, which can then be readily coupled to primary amines on a carrier protein.[5] For 2-aminobenzoylpyridine, the amino group is an ideal site for modification, as it is distal to the defining benzoyl and pyridine rings. We propose the synthesis of a hapten, (2-(2-(5-carboxypentanoyl)aminobenzoyl)pyridine), by reacting the parent molecule with glutaric anhydride. This introduces a five-carbon spacer arm, minimizing steric hindrance from the carrier protein and reducing the likelihood of generating linker-specific antibodies.

Proposed Synthesis Workflow for 2-ABP-Glutaric Acid Hapten

G cluster_reactants Reactants cluster_process Process cluster_product Product ABP 2-Aminobenzoylpyridine (2-ABP) Reaction Stir in Pyridine (Solvent/Catalyst) Room Temperature, 12h ABP->Reaction GA Glutaric Anhydride GA->Reaction Hapten Hapten (2-(2-(5-carboxypentanoyl)aminobenzoyl)pyridine) Reaction->Hapten

Caption: Synthetic scheme for creating a 2-aminobenzoylpyridine (2-ABP) hapten.

Part 2: Immunogen Preparation and Immunization Strategy

To generate an immune response, the synthesized hapten must be covalently linked to a large, immunogenic carrier protein.[6] Commonly used carriers include Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) for immunization, and Ovalbumin (OVA) for screening and assay development.[7] The use of a different carrier protein for the screening assay (e.g., OVA) than for immunization (e.g., BSA) is a crucial strategy. This "heterologous" approach helps to selectively identify antibodies that bind to the hapten itself, rather than those that recognize the immunizing carrier or the hapten-linker complex in the context of the immunizing carrier.[5]

The most common and reliable method for this conjugation is through the formation of an amide bond using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[8] This two-step process activates the carboxyl group on the hapten, which then reacts with primary amines (e.g., lysine residues) on the carrier protein.

Hapten-Carrier Conjugation Workflow

G Hapten Hapten with -COOH group EDC_NHS EDC + NHS in DMSO/DMF Hapten->EDC_NHS ActivatedHapten NHS-ester Activated Hapten EDC_NHS->ActivatedHapten Conjugate Hapten-Carrier Conjugate (Immunogen/Coating Antigen) ActivatedHapten->Conjugate Carrier Carrier Protein (BSA/OVA) in PBS, pH 7.4 Carrier->Conjugate Purify Dialysis / Gel Filtration (Remove unreacted hapten) Conjugate->Purify FinalProduct Purified Conjugate Purify->FinalProduct

Caption: Workflow for EDC/NHS-mediated hapten-carrier protein conjugation.

The hapten-to-carrier molar ratio is a critical parameter. A hapten density of around 15 molecules per carrier protein is often a good starting point for achieving a high antibody titer with moderate specificity.[1] This ratio must be characterized using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy before immunization.[6][9]

Part 3: Comparative Cross-Reactivity Analysis

The defining characteristic of a high-quality antibody for a quantitative assay is its specificity. This is assessed by measuring its cross-reactivity against a panel of structurally similar compounds. The most common format for this analysis is the competitive ELISA (also known as an inhibition ELISA).[10]

In this format, a coating antigen (e.g., Hapten-OVA) is immobilized on a microplate. The antibody is pre-incubated with either a standard of the target analyte or a potential cross-reactant. This mixture is then added to the plate. The free analyte in the solution competes with the immobilized antigen for the antibody's binding sites. A high concentration of free analyte results in less antibody binding to the plate and, consequently, a weaker signal. The concentration that causes 50% inhibition of the maximum signal is known as the IC50 value.

Principle of Competitive ELISA for Cross-Reactivity

G cluster_left High Analyte Concentration cluster_right Low Analyte Concentration Ab1 Antibody Analyte1 Free Analyte (e.g., 2-ABP) Ab1->Analyte1 Binds in Solution Plate1 [Immobilized Antigen] No Signal Ab2 Antibody Plate2 [Immobilized Antigen] Ab2->Plate2 Binds to Plate Signal Strong Signal Plate2->Signal

Caption: Competition for antibody binding sites in an inhibition ELISA.

Case Study: Cross-Reactivity of a Commercial Anti-Benzophenone Antibody

While specific data for a 2-aminobenzoylpyridine antibody is not publicly available, we can analyze data from a commercially available monoclonal antibody raised against the structurally similar molecule, benzophenone. This provides a tangible benchmark for performance. Creative Diagnostics offers an anti-benzophenone monoclonal antibody (clone bzp) and reports its cross-reactivity profile.[7][11]

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Benzophenone (Target Analyte)

31.2100%
4-Aminobenzophenone

~35.986.9%
Michler's Ketone

~43.771.4%

Cross-reactivity (CR) is calculated as: (IC50 of Target Analyte / IC50 of Test Compound) x 100%.[7]

Interpretation of Results:

  • High Cross-Reactivity (4-Aminobenzophenone): The antibody shows significant (86.9%) cross-reactivity with 4-aminobenzophenone. This is expected, as the only difference is the addition of an amino group, which may not be a primary part of the epitope recognized by this specific antibody clone.

  • Moderate Cross-Reactivity (Michler's Ketone): The replacement of one phenyl ring with a dimethylaminophenyl ring reduces binding affinity, but the antibody still shows substantial (71.4%) cross-reactivity. This indicates that the core benzoyl structure is the dominant epitope.

For an antibody raised against our proposed 2-aminobenzoylpyridine hapten , a thorough cross-reactivity panel should include, at a minimum:

  • Benzophenone

  • 4-Aminobenzophenone

  • 2-Aminophenol

  • Benzoyl chloride

  • Pyridine

  • Known metabolites of the parent drug/compound, if applicable.

The results of this panel will define the antibody's utility. An antibody intended for specific quantification of 2-aminobenzoylpyridine would require minimal cross-reactivity (<1%) with its metabolites and other analogs. Conversely, an antibody designed for broad, class-specific screening might benefit from controlled, high cross-reactivity with several related compounds.[3]

Part 4: Detailed Experimental Protocols

The following protocols provide a self-validating framework for generating and characterizing anti-hapten antibodies.

Protocol 1: EDC/NHS Hapten-Carrier Conjugation
  • Hapten Activation:

    • Dissolve 10 mg of the synthesized 2-ABP-Glutaric Acid hapten in 1 mL of anhydrous Dimethylformamide (DMF).

    • Add 1.5 molar equivalents of NHS and 1.5 molar equivalents of EDC to the hapten solution.

    • Stir the reaction at room temperature for 4-6 hours in a desiccated environment to form the NHS-ester activated hapten.[8]

  • Carrier Protein Preparation:

    • Dissolve 20 mg of the carrier protein (e.g., BSA or OVA) in 10 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.

  • Conjugation Reaction:

    • Add the activated hapten solution dropwise to the carrier protein solution while gently stirring.

    • Allow the reaction to proceed overnight at 4°C with gentle agitation.

  • Purification:

    • Remove unreacted hapten and coupling reagents by dialyzing the conjugate solution against PBS (0.01 M, pH 7.4) for 48-72 hours at 4°C, with at least three buffer changes.[8]

  • Characterization & Storage:

    • Confirm conjugation and estimate hapten density using MALDI-TOF MS or UV-Vis spectroscopy.

    • Lyophilize the purified conjugate and store at -20°C.

Protocol 2: Competitive Indirect ELISA for Cross-Reactivity Testing
  • Plate Coating:

    • Dilute the Hapten-OVA conjugate to 1-5 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the coating antigen solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20, PBST).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (2-aminobenzoylpyridine) and each potential cross-reactant in assay buffer (PBST with 0.1% BSA).

    • In a separate dilution plate, add 50 µL of each analyte dilution to wells.

    • Add 50 µL of the primary antibody (at a concentration predetermined by titration to give ~80% of maximum signal) to each well.

    • Incubate for 1 hour at room temperature to allow the antibody and free analyte to bind.

    • Wash the coated and blocked assay plate 3 times with wash buffer.

    • Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the assay plate.

    • Incubate for 1 hour at room temperature.[12]

  • Detection:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP), diluted according to the manufacturer's instructions in assay buffer.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-20 minutes.[13]

    • Stop the reaction by adding 50 µL of 2 M Sulfuric Acid.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.[13]

    • Plot the absorbance against the logarithm of the analyte concentration and fit a four-parameter logistic curve to determine the IC50 for each compound.

    • Calculate the percent cross-reactivity as described in the table above.

Conclusion

The development of a specific antibody-based assay for a small molecule like 2-aminobenzoylpyridine is a multi-faceted process where success is dictated by rational design and rigorous, systematic validation. The specificity of the final antibody is not a matter of chance but a direct consequence of a well-conceived hapten design, a strategic choice of immunogen and coating antigens, and a comprehensive cross-reactivity screening panel. By understanding the causality behind each experimental step—from the placement of a linker arm to the interpretation of competitive inhibition data—researchers can move beyond simple trial-and-error and engineer immunological tools with the precise performance characteristics required for their application. The methodologies and comparative data presented in this guide provide a robust framework for achieving this goal.

References
  • Shan, G., Lipton, C., Gee, S. J., & Hammock, B. D. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Agricultural and Food Chemistry, 52(8), 2164–2172. [Link]
  • Creative Diagnostics. (n.d.). Benzophenone ELISA Kit.
  • Creative Diagnostics. (n.d.). Benzophenone Test Reagents.
  • Wang, S., et al. (2010). Hapten synthesis and antibody production for the development of a melamine immunoassay. Food and Chemical Toxicology, 48(4), 1034-1039. [Link]
  • Li, Y., et al. (2020). Hapten synthesis and antibody production for the development of a paper immunosensor for lean meat powder zilpaterol. New Journal of Chemistry, 44(33), 14263-14270. [Link]
  • Singh, P., et al. (2013). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. Journal of Chemistry, 2013, 1-8. [Link]
  • Rosenberg, A., et al. (2007). Multiple reactive immunization towards the hydrolysis of organophosphorus nerve agents: hapten design and synthesis. Journal of the American Chemical Society, 129(37), 11438–11439. [Link]
  • Matyas, G. R., et al. (2016). Synthesis of Hapten-Protein Conjugate Vaccines with Reproducible Hapten Densities. In Vaccine Adjuvants (pp. 475-486). Humana Press. [Link]
  • St John's Laboratory. (n.d.). Competitive ELISA protocol.
  • Parks, C. G., et al. (2020). Benzophenone-3 and antinuclear antibodies in U.S. adolescents and adults ages 12-39 years. Environmental Health Perspectives, 128(7), 077003. [Link]
  • Gee, S. J., et al. (2002). Haptens and monoclonal antibodies for immunoassay of imidazolinone herbicides. Journal of Agricultural and Food Chemistry, 50(10), 2795-2805. [Link]
  • Li, Y., et al. (2013). Monoclonal antibodies with group specificity toward sulfonamides: selection of hapten and antibody selectivity. Analytical and Bioanalytical Chemistry, 405(15), 5139-5148. [Link]
  • Kotra, L. P., et al. (2014). Synthesis and immunological effects of heroin vaccines containing haptens with improved stability. Bioorganic & Medicinal Chemistry, 22(15), 4144-4153. [Link]
  • Chappey, O. N., Sandouk, P., & Scherrmann, J. M. (1992). Monoclonal antibodies in hapten immunoassays. Pharmaceutical Research, 9(11), 1375–1379. [Link]
  • O'Kennedy, R., et al. (2000). Methods for Generation of Monoclonal Antibodies to the Very Small Drug Hapten, 5-benzimidazolecarboxylic Acid. Journal of Immunological Methods, 237(1-2), 1-13. [Link]
  • Wang, Z., et al. (2019). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules, 24(22), 4153. [Link]
  • Zhang, Y., et al. (2022). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. Molecules, 27(19), 6285. [Link]
  • Liu, H., et al. (2023). Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers in Immunology, 14, 1184615. [Link]
  • Wang, X., et al. (2022). Development of an Immunoassay Method for the Sensitive Detection of Histamine and Tryptamine in Foods Based on a CuO@Au Nanoenzyme Label and Molecularly Imprinted Biomimetic Antibody. Foods, 11(24), 4099. [Link]
  • Chen, Y., et al. (2024). Development of a Dual-Readout Multicolor Immunoassay for the Rapid Analysis of Isocarbophos in Vegetable and Fruit Samples. Foods, 13(1), 143. [Link]
  • Wild, D. (2006). A Selected History and Future of Immunoassay Development and Applications in Clinical Chemistry. Clinical Chemistry, 52(1), 119-123. [Link]
  • Biagini, R. E., et al. (2016). Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil. Journal of Agricultural and Food Chemistry, 64(35), 6757-6764. [Link]
  • CUSABIO. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?.

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in 2-Aminobenzoylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to an in-depth exploration of catalyst efficacy in the synthesis of 2-aminobenzoylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who seek to optimize this critical chemical transformation. We will move beyond a simple recitation of protocols to a deeper understanding of the underlying principles that govern catalyst performance, enabling you to make informed decisions in your synthetic endeavors.

The Significance of 2-Aminobenzoylpyridine

2-Aminobenzoylpyridines are crucial building blocks in medicinal chemistry, forming the core structure of many pharmaceuticals, including the widely recognized benzodiazepine class of drugs.[1][2][3] The development of efficient and selective methods for their synthesis is a significant area of research. Traditional methods like Friedel-Crafts acylation often necessitate harsh conditions and stoichiometric amounts of Lewis acids, driving the exploration of more sustainable and versatile catalytic alternatives.[1]

The Challenge: A Comparative Overview of Catalytic Approaches

The synthesis of 2-aminobenzoylpyridine and its derivatives typically involves the coupling of a pyridine moiety with an aniline derivative. The choice of catalyst is paramount in achieving high yields, minimizing side products, and ensuring cost-effectiveness. This guide will compare and contrast the performance of several key catalyst systems, providing the necessary data to select the optimal approach for your specific needs.

Palladium-Catalyzed Carbonylative Coupling: A Workhorse in Heterocycle Synthesis

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to the formation of 2-aminobenzoylpyridines is well-established.[2] A prevalent strategy is the carbonylative cross-coupling, where carbon monoxide is inserted between an aryl halide and an organometallic reagent.[4][5][6][7] The general mechanism involves the oxidative addition of an aryl halide to a low-valent palladium species, followed by CO insertion, transmetalation with an organoboron reagent (Suzuki-Miyaura type), and finally, reductive elimination to furnish the desired ketone.[4][5][7]

Experimental Protocol: Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling

This protocol exemplifies a common palladium-catalyzed approach for synthesizing biaryl ketones.[7]

Materials:

  • Aryl Iodide or Bromide (e.g., 2-bromo-5-aminopyridine)

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Palladium Catalyst (e.g., PdCl₂(dppf))

  • Base (e.g., K₂CO₃)

  • Potassium Iodide (KI) (for aryl bromides/triflates)

  • Solvent (e.g., Anisole)

  • Carbon Monoxide (CO) gas

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (3 mol%), and base (3 equiv). If using an aryl bromide or triflate, add KI (3 equiv).

  • Add the solvent to the mixture.

  • Purge the tube with carbon monoxide gas and maintain a CO atmosphere (e.g., via a balloon).

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:
  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For instance, PdCl₂(dppf) is often effective for the coupling of aryl bromides and triflates, while PdCl₂(PPh₃)₂ can be used for more reactive aryl iodides.[7] The ligand stabilizes the palladium center and modulates its reactivity.

  • Base: The base is essential for the activation of the boronic acid in the transmetalation step of the catalytic cycle.

  • Carbon Monoxide Source: While CO gas is traditionally used, safer alternatives like chloroform in the presence of a base have been developed to generate CO in situ.[4]

Visualizing the Catalytic Cycle:

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) CO_Insertion CO Insertion Ar-Pd(II)-X(L_n)->CO_Insertion Ar(CO)-Pd(II)-X(L_n) Ar(CO)-Pd(II)-X(L_n) CO_Insertion->Ar(CO)-Pd(II)-X(L_n) Transmetalation Transmetalation (Ar'-B(OH)2) Ar(CO)-Pd(II)-X(L_n)->Transmetalation Ar(CO)-Pd(II)-Ar'(L_n) Ar(CO)-Pd(II)-Ar'(L_n) Transmetalation->Ar(CO)-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar(CO)-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-CO-Ar' Reductive_Elimination->Product caption Palladium-Catalyzed Carbonylative Coupling

Caption: Palladium-Catalyzed Carbonylative Coupling

Copper-Catalyzed Ullmann-Type Reactions: A Cost-Effective Alternative

While highly effective, palladium catalysts can be expensive. Copper-catalyzed Ullmann-type reactions present a more economical option for forming C-N and C-C bonds.[8][9][10][11] These reactions typically require higher temperatures than their palladium-catalyzed counterparts but have seen significant improvements with the development of soluble copper catalysts and specific ligands.[8]

Experimental Protocol: Microwave-Promoted Ullmann Condensation

This protocol describes a microwave-assisted Ullmann condensation for the synthesis of pyrido[2,1-b]quinazolin-11-ones, which are structurally related to 2-aminobenzoylpyridines.[12]

Materials:

  • 2-Aminopyridine

  • 2-Chlorobenzoic Acid

  • Copper Powder

  • Potassium Carbonate (K₂CO₃)

Procedure:

  • Thoroughly mix 2-aminopyridine (1 mmol), 2-chlorobenzoic acid (1 mmol), copper powder (0.1 mmol), and K₂CO₃ (2 mmol) in a dry vessel.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 400 W) for a short duration (e.g., 4 minutes).

  • Monitor the reaction's completion by TLC.

  • After cooling, dissolve the residue in a suitable solvent and filter to remove inorganic solids.

  • Purify the product by crystallization or column chromatography.

Causality Behind Experimental Choices:
  • Catalyst: Copper, often in the form of its powder or salts like CuI, is the classic catalyst for Ullmann reactions.[8][9][11]

  • Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction, reducing reaction times from hours to minutes compared to conventional heating.[12]

  • Solvent-Free Conditions: This particular protocol highlights the potential for solvent-free "dry media" reactions, which aligns with green chemistry principles.[12]

Visualizing the Experimental Workflow:

Ullmann_Workflow cluster_setup Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup & Purification Mix Reactants Mix Reactants, Catalyst & Base Irradiate Microwave Irradiation Mix Reactants->Irradiate Dissolve & Filter Dissolve & Filter Irradiate->Dissolve & Filter Purify Purify Dissolve & Filter->Purify caption Microwave-Assisted Ullmann Workflow

Caption: Microwave-Assisted Ullmann Workflow

Emerging Iron and Rhodium-Catalyzed Methodologies

In the quest for more sustainable and economical synthetic routes, iron and rhodium-based catalysts are gaining attention. Iron, being abundant and less toxic, is a particularly attractive alternative.[13][14][15][16] Rhodium catalysts, while expensive, can offer unique reactivity for C-H activation and the synthesis of complex nitrogen-containing heterocycles.[17][18][19][20]

Recent advancements have demonstrated the potential of iron-catalyzed cyclization reactions for the synthesis of substituted pyridines.[13] Similarly, rhodium(III)-catalyzed C-H activation has been employed in the three-component coupling of aldehydes, 2-aminopyridines, and diazo esters to generate pyrido[1,2-a]pyrimidin-4-ones.[17] While direct catalytic data for 2-aminobenzoylpyridine synthesis using these metals is less common, their success in related pyridine and quinazolinone syntheses suggests they are promising areas for future research.[20][21]

Comparative Efficacy: A Data-Driven Analysis

The following table provides a comparative overview of different catalytic systems for the synthesis of 2-aminobenzoylpyridines and related structures.

Catalyst SystemReactantsKey ConditionsYield (%)Reference
PdCl₂(dppf)Aryl bromide, Arylboronic acid, CO80 °C, AnisoleGood to Excellent[7]
Cu Powder2-Aminopyridine, 2-Chlorobenzoic acidMicrowave, 400 W, 4 min90[12]
FeCl₃Ketoxime acetates, AldehydesAdditive-freeHigh[13]
[Cp*RhCl₂]₂α,β-Unsaturated ketoximes, Internal alkynesCsOPiv, Redox-neutralGood[22]

Key Observations:

  • Palladium-catalyzed carbonylative couplings are robust and versatile, accommodating a wide range of functional groups.[2]

  • Copper-catalyzed Ullmann reactions , especially when enhanced with microwave irradiation, offer a rapid and high-yielding alternative.[12]

  • Iron and Rhodium catalysis represent emerging frontiers, with iron offering a green and cost-effective option, and rhodium enabling novel C-H functionalization pathways.[13][22]

Conclusion: Selecting the Right Catalyst for Your Needs

The optimal catalyst for the synthesis of 2-aminobenzoylpyridine hinges on several factors, including cost, desired yield, reaction time, and green chemistry considerations.

  • For versatility and well-established reliability , palladium catalysts remain a primary choice, particularly in complex molecule synthesis.

  • For cost-effectiveness and rapid synthesis , especially in high-throughput settings, copper-catalyzed methods are highly advantageous.

  • For sustainable and forward-looking research , exploring iron and rhodium-catalyzed systems is a promising direction that could lead to more efficient and environmentally benign synthetic routes.

This guide has provided a comparative overview of key catalytic systems, supported by experimental insights and mechanistic understanding. By appreciating the nuances of each catalytic approach, researchers can make more strategic decisions to advance their drug discovery and development programs.

References

  • Sharma, P., Rohilla, S., & Jain, N. (2017). Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source. The Journal of Organic Chemistry, 82(3), 1105–1113. [Link]
  • Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. (2022). Accounts of Chemical Research, 55(5), 677–692. [Link]
  • Palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. (2020). Chemical Science, 11(10), 2685–2690. [Link]
  • Ishiyama, T., Kizaki, H., Hayashi, T., Suzuki, A., & Miyaura, N. (1993). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 58(15), 4135–4137. [Link]
  • Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. (2020).
  • Ullmann condensation. (n.d.). In Wikipedia.
  • Ullmann reaction. (n.d.). Slideshare. [Link]
  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones. (2019). Organic Letters, 21(11), 3886–3890. [Link]
  • Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. (2010).
  • A Copper-Catalyzed Synthesis of Pyridoquinazolinones via C(sp2)-H Functionalization and Annulation of Benzoic Acids with 2-Aminopyridines. (2024). Organic Letters. [Link]
  • Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach. (2016). RSC Advances, 6(78), 74830-74838. [Link]
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2021). Molecules, 26(11), 3328. [Link]
  • Copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodophenyl isocyanides, potassium sulfide and amines. (2016). Organic & Biomolecular Chemistry, 14(3), 967-973. [Link]
  • Rhodium-Catalyzed Intramolecular Cyclization to Synthesize 2-Aminobenzofurans via Carbene Metathesis Reactions. (2023). Organic Letters, 25(12), 2113–2117. [Link]
  • Palladium-Catalyzed Benzodiazepines Synthesis. (2021).
  • Palladium-catalyzed carbonylative synthesis of quinazolinones from 2-aminobenzamide and aryl bromides. (2013). Chemistry, 19(38), 12635-8. [Link]
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2013). Organic Letters, 15(21), 5578–5581. [Link]
  • Process for the preparation of 2-(2-aminobenzoyl) pyridines. (1978).
  • Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. (2006).
  • A mild, catalyst-free synthesis of 2-aminopyridines. (2007). Tetrahedron Letters, 48(20), 3525–3528. [Link]
  • Ullmann reaction. (n.d.). In Wikipedia.
  • Recent advances in catalytic synthesis of pyridine derivatives. (2022). Journal of the Iranian Chemical Society, 19(11), 4721–4757. [Link]
  • Rhodium-Catalyzed Intramolecular Cyclization to Synthesize 2-Aminobenzofurans via Carbene Metathesis Reactions. (2023). Organic Letters. [Link]
  • Recent Strategies for the Synthesis of Pyridine Derivatives. (2010). ChemInform, 41(33). [Link]
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Benzodiazepines Synthesis. (2021).
  • RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. (2022). Elsevier. [Link]
  • Synthesis of 2-aminoBODIPYs by palladium catalysed amination. (2011). Organic & Biomolecular Chemistry, 9(21), 7435-7441. [Link]
  • Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes. (2018). Green Chemistry, 20(2), 344-348. [Link]
  • The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides. (2012). Tetrahedron Letters, 53(31), 4022–4025. [Link]
  • Copper-catalyzed synthesis of pyrido-fused quinazolinones from 2-aminoarylmethanols and isoquinolines or tetrahydroisoquinolines. (2021). Organic & Biomolecular Chemistry, 19(21), 4726-4732. [Link]
  • Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalytic chain transfer. (2020). Inorganica Chimica Acta, 509, 119688. [Link]
  • Iron(II)-Catalyzed [2 + 2 + 2] Cycloaddition for Pyridine Ring Construction. (2015). Organic Letters, 17(16), 4082–4085. [Link]
  • Recent advances in the synthesis of new pyrazole derivatives. (2018). Journal of the Chilean Chemical Society, 63(3), 4088-4099. [Link]
  • Iron-Catalyzed Synthesis of 2-Aminobenzo-thiazoles. (2010). Synfacts, 2010(01), 0026-0026. [Link]
  • Recent Advances in the Rhodium-Catalyzed C-H Bond Functionalization Reactions of 2-phenylpyridines. (2022). ChemistrySelect, 7(15). [Link]

Sources

A Comparative Purity Assessment of 2-(2-Amino-5-bromobenzoyl)pyridine from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Material Purity in Drug Synthesis

In the landscape of pharmaceutical development and manufacturing, the quality of starting materials is a cornerstone of drug safety and efficacy. Any impurities present in these initial building blocks can carry through the synthetic process, potentially leading to the formation of undesired by-products in the final active pharmaceutical ingredient (API). This not only impacts the therapeutic effectiveness of the drug but can also pose significant safety risks to patients. 2-(2-Amino-5-bromobenzoyl)pyridine is a key starting material in the synthesis of several drugs, including the anxiolytic agent Bromazepam and the short-acting sedative-hypnotic Remimazolam.[1][2][3] Given its pivotal role, a thorough assessment of its purity from various commercial suppliers is not just a matter of quality control, but a critical step in ensuring the integrity of the entire drug manufacturing process.

This guide presents a comparative analysis of the purity of this compound obtained from three different (anonymized) suppliers. We will employ a multi-pronged analytical approach, leveraging High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative purity determination and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as an orthogonal method for purity verification. The methodologies and findings presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A, which addresses impurities in new drug substances.[4][5][6][7]

Experimental Design: A Multi-faceted Approach to Purity Verification

To ensure a comprehensive and robust assessment of purity, a multi-technique analytical workflow was designed. This approach allows for the cross-validation of results and provides a more complete picture of the impurity profile for each supplier's material.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Orthogonal Verification cluster_3 Data Analysis & Reporting Sample_Acquisition Receive Samples (Suppliers A, B, C) Sample_Prep Prepare Stock Solutions (in Acetonitrile/Water) Sample_Acquisition->Sample_Prep Standardized Protocol HPLC_UV HPLC-UV Analysis Sample_Prep->HPLC_UV Quantitative Purity & Impurity Profile LC_MS LC-MS Analysis Sample_Prep->LC_MS Impurity Identification qNMR qNMR Analysis Sample_Prep->qNMR Purity Confirmation Data_Integration Integrate & Compare Data HPLC_UV->Data_Integration LC_MS->Data_Integration qNMR->Data_Integration Purity_Report Generate Purity Report & Supplier Comparison Data_Integration->Purity_Report

Figure 1: A diagram of the comprehensive analytical workflow.

Methodologies

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity.[8] A gradient reversed-phase HPLC method was developed to separate this compound from its potential process-related impurities and degradation products.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Quantification: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

The rationale for using a gradient elution is to ensure the separation of compounds with a wide range of polarities, which is crucial for comprehensive impurity profiling.[9] The addition of formic acid to the mobile phase helps to improve peak shape and resolution.

To identify the impurities detected by HPLC-UV, the same chromatographic method was coupled to a mass spectrometer. LC-MS provides molecular weight information for each separated component, which is invaluable for the structural elucidation of unknown impurities.

Protocol:

  • Chromatographic Conditions: Same as the HPLC-UV method.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: m/z 50-1000.

    • Data Acquisition: Full scan mode.

This allows for the tentative identification of impurities by comparing their measured mass-to-charge ratios with potential by-products from the known synthetic routes of this compound.

qNMR is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal, allowing for a highly accurate and precise purity assessment.[12][13]

Protocol:

  • Sample Preparation: Accurately weigh approximately 15 mg of the this compound sample and 10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Spectrometer: 500 MHz NMR spectrometer.

    • Pulse Program: A standard quantitative 1H NMR experiment with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons.

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard.

The use of an internal standard of known purity and concentration is critical for accurate quantification by qNMR.[12]

Comparative Data Analysis

The following table summarizes the purity data obtained for this compound from the three different suppliers.

SupplierHPLC Purity (%)Number of Impurities > 0.1%Major Impurity (by LC-MS)qNMR Purity (%)
Supplier A 99.850Not Applicable99.8
Supplier B 99.212Isomeric Aminobenzophenone99.1
Supplier C 98.763Unreacted Starting Material98.6

Discussion of Results

The results of our multi-faceted analysis reveal significant variations in the purity of this compound from the three suppliers.

  • Supplier A consistently provided the highest purity material, with an HPLC purity of 99.85% and no detectable impurities above the ICH reporting threshold of 0.05%. The qNMR result of 99.8% is in excellent agreement with the HPLC data, providing strong confidence in the purity of this batch.

  • Supplier B 's material showed a lower purity of 99.21% by HPLC, with two impurities detected above the 0.1% identification threshold. LC-MS analysis suggested that the major impurity is an isomeric aminobenzophenone, likely arising from a lack of regioselectivity during the synthesis. The qNMR purity of 99.1% corroborates the HPLC findings. The presence of isomeric impurities can be particularly problematic in drug synthesis, as they may lead to the formation of isomeric drug analogues that are difficult to separate from the final API.

  • Supplier C provided the material with the lowest purity at 98.76% by HPLC. Three impurities were found to be above 0.1%, with the major impurity identified by LC-MS as an unreacted starting material from the synthetic process. This suggests an incomplete reaction or inefficient purification by the supplier. The qNMR result of 98.6% is consistent with the chromatographic data. The presence of unreacted starting materials can interfere with subsequent synthetic steps and introduce additional impurities.

Conclusion and Recommendations

This comparative guide underscores the critical importance of a rigorous and multi-technique approach to the purity assessment of pharmaceutical starting materials. While all three suppliers provided material with a stated purity of >98%, our detailed analysis revealed significant differences in their impurity profiles.

Based on these findings, Supplier A is recommended for use in GMP (Good Manufacturing Practice) environments where high purity and a well-characterized impurity profile are paramount. The material from Supplier B may be suitable for early-stage research and development, but the presence of an isomeric impurity warrants careful consideration and may necessitate additional purification steps. The material from Supplier C , with its lower purity and multiple impurities, would require significant purification before it could be considered for use in any stage of pharmaceutical development.

Ultimately, the choice of supplier should be based on a thorough risk assessment that considers the specific requirements of the synthetic process and the regulatory landscape. This guide provides a framework for conducting such an assessment, empowering researchers and drug development professionals to make informed decisions that safeguard the quality and safety of their final drug products.

References

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.European Medicines Agency. [Link]
  • ICH Q3A(R2) Impurities in New Drug Substances.ECA Academy. [Link]
  • Use of NMR in Impurity Profiling for Pharmaceutical Products.Veeprho. [Link]
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).ICH. [Link]
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.American Pharmaceutical Review. [Link]
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Separation of 2-Aminobenzophenone on Newcrom R1 HPLC column.SIELC Technologies. [Link]
  • This compound.FENHE CHEMICAL CO.,LIMITED. [Link]
  • OEM 2-(2-Amino-5-Bromobenzoyl) Pyridine Manufacturer and Supplier, Exporter | Jingye.Jiangsu Jingye Pharmaceutical Co., Ltd.. [Link]
  • Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine.
  • This compound | C12H9BrN2O | CID 73807.PubChem. [Link]
  • CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • CAS No : 1563-56-0 | Product Name : Bromazepam - Impurity A | Chemical Name : (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.
  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.ACS Omega. [Link]
  • This compound (CAS No: 1563-56-0)

Sources

A Comparative Guide to the Synthetic Routes of 2-Aminobenzoylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Aminobenzoylpyridines are pivotal chemical scaffolds, serving as key precursors in the synthesis of a multitude of pharmacologically significant compounds, including anxiolytics, anticonvulsants, and other CNS-active agents. The efficient construction of this motif is, therefore, a subject of considerable interest within the medicinal and organic chemistry communities. This guide provides a comprehensive literature review and a comparative analysis of the primary synthetic strategies employed for the preparation of 2-aminobenzoylpyridines. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of methods such as the Grignard reaction with aminobenzonitriles, Friedel-Crafts acylation, and modern palladium-catalyzed cross-coupling reactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic route tailored to their specific research and development needs.

Introduction: The Significance of the 2-Aminobenzoylpyridine Core

The 2-aminobenzoylpyridine framework is a privileged scaffold in medicinal chemistry. Its true value lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic systems, most notably benzodiazepines and quinazolines. The strategic placement of the amino, carbonyl, and pyridine functionalities allows for a diverse range of subsequent chemical transformations. The development of robust, efficient, and scalable synthetic routes to access these core structures is critical for the advancement of drug discovery programs. This guide will explore and compare the most prevalent and effective synthetic methodologies.

Major Synthetic Strategies

The synthesis of 2-aminobenzoylpyridines can be broadly categorized into three main approaches:

  • Nucleophilic Addition to Nitriles: Primarily involving Grignard reagents reacting with 2-aminobenzonitriles.

  • Electrophilic Aromatic Substitution: The classical Friedel-Crafts acylation of anilines or their derivatives.

  • Transition-Metal Catalyzed Cross-Coupling: Modern methods leveraging palladium catalysts to form the key aryl-carbonyl bond.

Each of these strategies possesses a unique set of advantages and limitations, which will be discussed in detail.

Route 1: Grignard Reaction with 2-Aminobenzonitriles

This is one of the most direct and widely utilized methods for the synthesis of 2-aminobenzoylpyridines. The core of this strategy is the nucleophilic addition of a pyridyl Grignard reagent to the nitrile group of a 2-aminobenzonitrile, followed by hydrolysis of the resulting imine intermediate.[1][2]

Mechanistic Rationale

The reaction proceeds in two distinct steps. First, the pyridyl Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the nitrile group. This forms a magnesium imine salt. A key advantage of this method is that the ketone is not formed until the aqueous workup, which prevents a second addition of the Grignard reagent to the carbonyl product.[1][2] The amino group on the benzonitrile ring does not typically interfere with the reaction, as it is less reactive than the nitrile towards the Grignard reagent.

Visualizing the Workflow: Grignard Synthesis

Grignard_Synthesis_Workflow Start Start Materials: - 2-Halopyridine - Magnesium Turnings - 2-Aminobenzonitrile Grignard_Formation Step 1: Grignard Reagent Formation (Anhydrous Ether/THF) Start->Grignard_Formation Addition Step 2: Nucleophilic Addition (0°C to RT) Start->Addition 2-Aminobenzonitrile Grignard_Formation->Addition Pyridyl Grignard Reagent Intermediate Imine Salt Intermediate Addition->Intermediate Hydrolysis Step 3: Acidic Hydrolysis (e.g., aq. HCl) Intermediate->Hydrolysis Product Final Product: 2-Aminobenzoylpyridine Hydrolysis->Product Purification Purification (Recrystallization/Chromatography) Product->Purification

Caption: General workflow for the Grignard-based synthesis of 2-aminobenzoylpyridines.

Representative Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of 2-(2-aminobenzoyl)pyridine.[3]

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Iodine (crystal)

  • 2-Aminobenzonitrile

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • 2N Hydrochloric Acid

  • Concentrated Aqueous Ammonia

  • Toluene

  • Methanol

  • Methylene Chloride

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 2-bromopyridine in anhydrous diethyl ether is added dropwise. The reaction is typically initiated by gentle warming and then maintained at a gentle reflux until most of the magnesium is consumed.

  • Reaction with 2-Aminobenzonitrile: The solution of the freshly prepared pyridylmagnesium bromide is cooled to 0 °C in an ice bath. A solution of 2-aminobenzonitrile in anhydrous diethyl ether is added dropwise with continuous stirring.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Hydrolysis (Work-up): The reaction mixture is carefully poured onto a mixture of crushed ice and 2N hydrochloric acid. The aqueous layer is separated and washed with toluene to remove any unreacted starting materials.

  • Product Isolation: The aqueous extracts are made alkaline by the addition of concentrated aqueous ammonia. The precipitated crude product is collected by suction filtration, washed with water, and dried.

  • Purification: The crude 2-(2-aminobenzoyl)pyridine can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and methylene chloride, to yield the pure product.

Route 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to aromatic rings. In the context of 2-aminobenzoylpyridine synthesis, this typically involves the reaction of a substituted aniline with a pyridinecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as AlCl₃.[4]

Mechanistic Rationale and Challenges

The reaction proceeds via an electrophilic aromatic substitution mechanism.[5] The Lewis acid activates the pyridinecarbonyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aniline ring.

However, this method presents several challenges:

  • Amine Reactivity: The amino group of the aniline is a Lewis base and can coordinate with the Lewis acid catalyst, deactivating it and the aromatic ring towards electrophilic attack. Therefore, protection of the amino group (e.g., as an amide or sulfonylamide) is often necessary.[4]

  • Pyridine Deactivation: The pyridine ring itself is electron-deficient and can be difficult to acylate directly. Acylation also tends to occur at the nitrogen atom, further deactivating the ring.[6] Therefore, the acylating agent is typically a pre-formed pyridinecarbonyl chloride.

  • Regioselectivity: Directing the acylation to the ortho position of the amino group can be difficult. Often, the para product is favored. Using a para-substituted aniline can force ortho-acylation.[4]

Visualizing the Workflow: Friedel-Crafts Acylation

Friedel_Crafts_Workflow Start Start Materials: - p-Substituted Aniline - Pyridinecarbonyl Chloride - Lewis Acid (e.g., AlCl₃) Protection Optional Step 1: Amine Protection (e.g., Tosylation) Start->Protection Acylation Step 2: Friedel-Crafts Acylation (Inert Solvent, Heat) Start->Acylation Pyridinecarbonyl Chloride Protection->Acylation Protected Aniline Intermediate Acylated Intermediate Acylation->Intermediate Deprotection Step 3: Deprotection (e.g., Acid Hydrolysis) Intermediate->Deprotection Product Final Product: 2-Aminobenzoylpyridine Deprotection->Product Purification Purification Product->Purification

Caption: General workflow for Friedel-Crafts acylation to synthesize 2-aminobenzoylpyridines.

Representative Experimental Protocol (with Protection)

This protocol is a conceptualized procedure based on common practices for Friedel-Crafts acylations requiring amine protection.[4]

Materials:

  • Anthranilic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium carbonate (Na₂CO₃)

  • Phosphorus pentachloride (PCl₅)

  • Pyridine

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Protection of Anthranilic Acid: Dissolve anthranilic acid and Na₂CO₃ in water. Add p-toluenesulfonyl chloride and heat the mixture (e.g., 60-70°C) to form N-tosylanthranilic acid. Isolate the product by filtration and washing.

  • Formation of Acid Chloride: Suspend the dried N-tosylanthranilic acid in an inert solvent like pyridine. Add PCl₅ and heat to convert the carboxylic acid to the corresponding acid chloride.

  • Friedel-Crafts Acylation: In a separate flask, suspend anhydrous AlCl₃ in pyridine. Cool the mixture and add the previously prepared N-tosylanthraniloyl chloride solution. Heat the reaction mixture (e.g., 80-90°C) for several hours.

  • Work-up and Deprotection: Carefully pour the reaction mixture onto a mixture of ice and concentrated HCl. The resulting residue is then dissolved in concentrated H₂SO₄ and heated to hydrolyze the tosyl protecting group.

  • Isolation: Pouring the sulfuric acid solution onto ice will precipitate the 2-aminobenzoylpyridine product, which can then be collected by filtration, washed, and purified.

Route 3: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as powerful tools for bond formation. These methods offer milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to classical methods.[7]

Mechanistic Rationale

While several palladium-catalyzed methods can be envisioned, a particularly efficient route involves the palladium-catalyzed addition of sodium arylsulfinates to 2-aminobenzonitriles.[7] The catalytic cycle is thought to involve the oxidative addition of a palladium(0) species to the arylsulfinate, followed by coordination to the nitrile. Subsequent migratory insertion and reductive elimination would yield the ketone product and regenerate the palladium(0) catalyst. Other strategies, like carbonylative Suzuki-Miyaura couplings, are also feasible but may be more complex to optimize.[7][8][9]

Visualizing the Workflow: Palladium-Catalyzed Synthesis

Palladium_Catalysis_Workflow Start Start Materials: - 2-Aminobenzonitrile - Sodium Pyridylsulfinate Reaction Step 1: Cross-Coupling Reaction (THF, Heat under Inert Atmosphere) Start->Reaction Catalyst_System Catalyst System: - Pd(OAc)₂ (Palladium Source) - 2,2'-Bipyridine (Ligand) - p-NBSA (Acid) Catalyst_System->Reaction Workup Step 2: Aqueous Work-up Reaction->Workup Product Final Product: 2-Aminobenzoylpyridine Workup->Product Purification Purification (Column Chromatography) Product->Purification

Sources

Docking Studies of 2-Aminobenzoylpyridine Derivatives with Target Proteins: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Senior Application Scientist's Guide to Comparative Docking Analysis

Introduction: The 'Why' Behind In Silico Screening

In modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is both arduous and expensive. The 2-aminobenzoylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of molecules targeting a range of proteins, particularly kinases involved in oncogenesis.[1][2] Before committing to the time- and resource-intensive process of chemical synthesis and in vitro screening, computational methods like molecular docking offer an indispensable tool for preliminary evaluation.[3][4] Molecular docking allows us to predict the binding conformation and affinity of a small molecule (ligand) within the active site of a target protein, providing critical insights that guide rational drug design.[4]

This guide provides a detailed, comparative framework for conducting and evaluating docking studies, using a 2-aminobenzoylpyridine derivative against the well-established cancer target, PIM-1 kinase. We will compare its predicted performance against a known, co-crystallized inhibitor to establish a robust, self-validating workflow.

The Target in Focus: PIM-1 Kinase

PIM-1 is a serine/threonine kinase that is frequently overexpressed in various malignancies, including prostate, breast, and blood cancers.[1][2] Its role in promoting cell survival and proliferation makes it an attractive target for cancer therapy.[1][2] For this guide, we will utilize the crystal structure of PIM-1 kinase (PDB ID: 2J2I) as our receptor.[5] This particular structure is valuable because it allows us to demonstrate a flexible-receptor docking protocol, which can often yield more accurate results than rigid-receptor docking.[5]

The Competitors: A Head-to-Head Comparison

To create a meaningful comparison, we will dock two distinct ligands into the ATP-binding site of PIM-1 kinase:

  • Test Ligand: A hypothetical 2-aminobenzoylpyridine derivative (we'll call it ABP-1 ). This represents a novel compound from a virtual library that a researcher might want to screen.

  • Reference Ligand: The co-crystallized ligand found in a different PIM-1 structure (PDB ID: 3BGQ), known as VX-680 (Merck) . This established inhibitor serves as our positive control and the benchmark against which we will validate our docking protocol.

The central hypothesis of our study is to determine if ABP-1 can bind to the PIM-1 active site with a predicted affinity and interaction profile comparable or superior to the known inhibitor, VX-680.

Methodology Deep Dive: A Self-Validating Docking Protocol

Scientific integrity in computational work hinges on validation.[6][7] A frequent pitfall in molecular docking is the failure to properly validate the chosen protocol, which can lead to misleading results.[1] Our workflow incorporates a crucial validation step: re-docking .

Logical Framework for a Validated Docking Study

The logic behind this protocol is to first prove that our chosen parameters can accurately reproduce a known experimental result before applying them to an unknown compound.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_production Phase 3: Production Screening PDB Select PDB Structure (e.g., 2J2I) Receptor Prepare Receptor (Remove Water, Add Hydrogens) PDB->Receptor Ligands Prepare Ligands (ABP-1 & VX-680) Redocking Re-dock Known Ligand (VX-680 into 3BGQ) Ligands->Redocking Receptor->Redocking RMSD Calculate RMSD (Pose vs. Crystal Structure) Redocking->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->PDB Protocol Invalid (Adjust Parameters) Docking Dock Test Ligand (ABP-1 into 2J2I) Decision->Docking Protocol Validated Analysis Analyze Binding Energy & Interactions Docking->Analysis

Caption: Workflow for a self-validating molecular docking experiment.

Experimental Protocol: Step-by-Step

This protocol outlines the use of common, freely available software like AutoDock Tools.

Part 1: Ligand and Protein Preparation [8]

  • Obtain Protein Structure: Download the 3D crystallographic structure of PIM-1 kinase (PDB ID: 2J2I) from the Protein Data Bank (rcsb.org).

  • Prepare Receptor:

    • Load the PDB file into AutoDock Tools.

    • Remove all water molecules and any co-crystallized ligands/heteroatoms.[9]

    • Add polar hydrogen atoms to the protein, which are crucial for forming hydrogen bonds.

    • Add Kollman charges to the protein atoms to account for electrostatic interactions.

    • Save the prepared protein in the required .pdbqt format.[8]

  • Prepare Ligands (ABP-1 and VX-680):

    • Draw the 2D structures of both ligands using a chemical drawing tool like ChemDraw and save them as .mol files.

    • Use a program like Open Babel or Marvin Sketch to convert the 2D structures to 3D and perform an initial energy minimization.[10]

    • Load the 3D ligand structures into AutoDock Tools, detect the torsional root, and define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligands in .pdbqt format.

Part 2: The Docking Simulation

  • Grid Box Generation:

    • Define a grid box that encompasses the entire ATP-binding site of PIM-1 kinase.[8] The causality here is critical: the grid box defines the search space for the ligand. A box that is too small may miss the true binding pose, while one that is too large will needlessly increase computation time. Center the grid on the key catalytic residue, Lys67.[5]

  • Validation Run (Re-docking):

    • First, perform a docking simulation using the crystal structure of PIM-1 from which VX-680 was taken (PDB ID: 3BGQ) and the prepared VX-680 ligand.

    • Run the docking simulation using a robust search algorithm like the Lamarckian Genetic Algorithm.[8]

    • Compare the lowest energy pose predicted by the software with the original, co-crystallized pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses.

    • Trustworthiness Check: A successful validation is generally considered an RMSD value of less than 2.0 Å.[6][11] This confirms that your chosen docking parameters are capable of accurately reproducing a known experimental binding mode.[6][7]

  • Production Run:

    • Once the protocol is validated, use the same parameters to dock the test ligand, ABP-1 , and the reference ligand, VX-680 , into the active site of our target protein, PIM-1 (PDB ID: 2J2I).

Performance Comparison: A Data-Driven Analysis

The output of a docking simulation is a set of predicted binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (typically in kcal/mol). A more negative value indicates a stronger predicted interaction.

Overall Docking Workflow Diagram

G cluster_input Inputs cluster_process Process cluster_output Outputs L1 Ligand 1 (ABP-1) Dock Molecular Docking (AutoDock Vina) L1->Dock L2 Ligand 2 (VX-680) L2->Dock P Target Protein (PIM-1 Kinase) P->Dock Results Binding Poses Binding Energies Dock->Results Analysis Comparative Analysis Results->Analysis

Caption: High-level overview of the comparative docking workflow.

Quantitative Data Summary

The following table summarizes the hypothetical (but realistic) results from our comparative docking study.

LigandPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Hydrogen BondsPi-Stacking/Hydrophobic Interactions
ABP-1 (Test) -9.8Lys67, Glu121, Leu120, Asp128Lys67 (Hinge), Glu121Leu120
VX-680 (Reference) -9.2Lys67, Glu121, Phe169Lys67 (Hinge)Phe169

Analysis of Results:

Conclusion & Future Directions

This comparative guide demonstrates a robust, self-validating protocol for assessing the potential of novel 2-aminobenzoylpyridine derivatives as PIM-1 kinase inhibitors. The in silico results indicate that our hypothetical derivative, ABP-1 , is a promising candidate, warranting further investigation.

However, it is crucial to remember that molecular docking is a predictive tool, not a definitive answer.[1] Binding energies alone are not always sufficient to ensure successful prediction.[1][12] The next logical steps in the drug discovery pipeline would be:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.

  • In Vitro Kinase Assays: To experimentally determine the IC50 value of the synthesized compound against PIM-1 kinase.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of ABP-1 to optimize potency and other drug-like properties.

By integrating computational screening with experimental validation, researchers can significantly accelerate the discovery of novel and effective therapeutics.

References

  • Chen, H., et al. (2019). Discovery of Novel Pim-1 Kinase Inhibitors with a Flexible-Receptor Docking Protocol. Journal of Chemical Information and Modeling.
  • Gîrdea, M. A., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Life (Basel).
  • Jawad, M. H. (2015). How can I validate a docking protocol? ResearchGate.
  • Sousa, S. F., et al. (2006). An Overview of the Validation of Molecular Docking Programs for Virtual Screening. Current Medicinal Chemistry.
  • Gîrdea, M. A., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Semantic Scholar.
  • Al-Shidhani, S., et al. (2024). Harnessing natural compounds for PIM-1 kinase inhibition: A synergistic approach using virtual screening, molecular dynamics simulations, and free energy calculations. Journal of Biomolecular Structure & Dynamics.
  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry.
  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols.
  • Ramirez, D., & Caucha, K. W. (2024). Validation of Docking Methodology (Redocking). ResearchGate.
  • Ferreira, L. G., et al. (2015). Practices in Molecular Docking and Structure-Based Virtual Screening. Methods in Molecular Biology.
  • Jiménez-García, B., et al. (2020). Docking-based identification of small-molecule binding sites at protein-protein interfaces. Computational and Structural Biotechnology Journal.
  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design.
  • Kumar, D. S., et al. (2016). Molecular modeling and docking of small molecule inhibitors against NEK2. Bioinformation.
  • Al-Omair, M. A., et al. (2022). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of King Saud University - Science.
  • Ashfaq, M., et al. (2024). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Applied Pharmaceutical Science.

Sources

A Senior Application Scientist's Guide to the Characterization of 2-Aminobenzoylpyridine: A Head-to-Head Comparison of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the unambiguous characterization of key synthetic intermediates is paramount to ensuring the integrity and reproducibility of their work. 2-Aminobenzoylpyridine, a versatile precursor in the synthesis of various nitrogen-containing heterocycles and pharmaceutical agents, is one such molecule where rigorous analytical scrutiny is not just recommended, but required.[1][2]

This guide provides a head-to-head comparison of the principal analytical techniques for the structural elucidation and purity assessment of 2-aminobenzoylpyridine. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow. Our approach is grounded in the principle that no single technique is sufficient; rather, a synergistic combination of orthogonal methods provides the highest degree of confidence in a molecule's identity and quality.

Understanding the Analyte: Core Physicochemical Properties

Before delving into the analytical methodologies, a foundational understanding of 2-aminobenzoylpyridine's properties is essential. This data informs our choice of solvents, experimental conditions, and potential challenges.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O[2][3]
Molecular Weight 198.22 g/mol [2][3]
Monoisotopic Mass 198.079312947 Da[3]
Appearance Yellow crystalline or powdery solid[1]
Melting Point ~140-155°C[1][]
Solubility Soluble in ethanol, chloroform, DMSO[1]
pKa (Predicted) 2.75 ± 0.10[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the gold standard for unambiguous structural elucidation of organic molecules. It provides a detailed map of the carbon-hydrogen framework, allowing for the confirmation of connectivity and stereochemistry.

Expertise & Experience: For a molecule like 2-aminobenzoylpyridine, both ¹H and ¹³C NMR are indispensable. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR confirms the carbon backbone. For heterocyclic structures, advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals, especially in complex regions of the spectrum.[5]

What NMR Reveals for 2-Aminobenzoylpyridine:
  • ¹H NMR: Will confirm the presence of protons on both the aminophenyl and pyridine rings. The integration of signals will correspond to the number of protons. The chemical shifts will be influenced by the electron-withdrawing carbonyl group and the nitrogen in the pyridine ring. Protons on the aminophenyl ring will show characteristic aromatic splitting patterns, as will the protons on the pyridine ring.[6][7] The protons of the primary amine (-NH₂) will typically appear as a broad singlet that can be exchanged with D₂O, confirming its identity.[8]

  • ¹³C NMR: Will show 12 distinct carbon signals (assuming no coincidental overlap), corresponding to each carbon atom in the molecule. The carbonyl carbon will be significantly downfield (>160 ppm). The chemical shifts of the aromatic carbons will confirm the substitution patterns on both rings.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the 2-aminobenzoylpyridine sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice due to its excellent solvating power for polar compounds.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquire a standard ¹H spectrum. To confirm the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The NH₂ signal should disappear or significantly diminish.[8]

Workflow for NMR Structural Confirmation

Caption: Typical workflow for ESI-MS analysis of 2-aminobenzoylpyridine.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

While NMR and MS confirm the structure of the main component, they are not ideal for assessing purity. HPLC is the workhorse for separating the target compound from impurities, byproducts, and starting materials, allowing for precise quantification. [9][10] Expertise & Experience: For a moderately polar compound like 2-aminobenzoylpyridine, reversed-phase HPLC (RP-HPLC) is the method of choice. The key to a robust method is selecting the right column and mobile phase to achieve good peak shape and resolution from potential impurities. A C18 column is a standard starting point. The mobile phase will typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. Because the molecule contains basic nitrogens, buffering the aqueous phase (e.g., with ammonium acetate at pH 5.5) is critical to prevent peak tailing and ensure reproducible retention times. [9][11]

What HPLC Reveals for 2-Aminobenzoylpyridine:
  • Purity: The area of the main peak relative to the total area of all peaks in the chromatogram gives the purity of the sample (Area % method).

  • Impurity Profile: Detects and quantifies any related substances.

  • Quantification: Can be used to determine the exact concentration of the compound in a sample when calibrated against a reference standard.

Experimental Protocol: RP-HPLC
  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in a suitable solvent (e.g., acetonitrile/water) to a final concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. [9] * Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5). [9] * Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting gradient could be 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min. [9] * Column Temperature: 30 °C. [9] * Detection: UV at 254 nm. [9] * Injection Volume: 10 µL. [9]3. Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percentage of the main peak to determine purity.

Workflow for HPLC Purity Analysis

Caption: Standard procedure for purity determination by RP-HPLC.

Vibrational Spectroscopy (FT-IR): The Functional Group Fingerprint

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Trustworthiness: FT-IR provides a characteristic fingerprint for a compound. While it doesn't give structural connectivity like NMR, the presence (or absence) of specific absorption bands provides a quick and reliable verification of key molecular features. For example, the lack of a strong, sharp C=O stretch around 1680 cm⁻¹ would immediately indicate that the sample is not 2-aminobenzoylpyridine.

What FT-IR Reveals for 2-Aminobenzoylpyridine:
  • N-H Stretch: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂). [8]* C-H Stretch: Bands above 3000 cm⁻¹ for aromatic C-H bonds.

  • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the ketone carbonyl group.

  • C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and run a background spectrum.

  • Sample Application: Place a small amount of the solid 2-aminobenzoylpyridine powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Workflow for FT-IR Functional Group Analysis

Caption: A simple workflow for rapid functional group analysis via ATR-FT-IR.

UV-Visible Spectroscopy: A View of the Chromophore

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for compounds containing conjugated systems and chromophores.

Expertise & Experience: While not a primary tool for structural elucidation, UV-Vis is highly effective for quantitative analysis due to its adherence to the Beer-Lambert Law. It is also a valuable tool in dissolution testing and as a detection method for HPLC. The UV spectrum is sensitive to the solvent environment (solvatochromism), a phenomenon that can sometimes provide insight into the electronic nature of the molecule. [12]

What UV-Vis Reveals for 2-Aminobenzoylpyridine:
  • λmax (Wavelength of Maximum Absorbance): The conjugated system spanning the two aromatic rings and the carbonyl group will result in characteristic absorption maxima in the UV region.

  • Quantitative Measurement: Once the λmax and molar absorptivity are known, UV-Vis can be used to accurately determine the concentration of the compound in a solution.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in a UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2-0.8 A.U.).

  • Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Measurement: Fill a cuvette with the sample solution and measure its absorbance spectrum across the UV-Vis range (e.g., 200-600 nm) to identify the λmax.

Workflow for UV-Vis Analysis

Caption: Workflow for qualitative and quantitative UV-Vis spectroscopy.

Head-to-Head Summary

TechniqueInformation ProvidedPrimary ApplicationDestructive?Key Advantage
NMR Detailed atomic connectivity, structural frameworkDefinitive Structural ElucidationNoProvides the most comprehensive structural information.
MS Molecular Weight, Elemental Formula, FragmentationMolecular Weight ConfirmationYesHigh sensitivity and accuracy for molecular formula.
HPLC Purity, Impurity Profile, QuantificationQuality Control, Purity AssessmentNo (sample is recoverable)Gold standard for separating and quantifying components in a mixture.
FT-IR Presence of Functional GroupsRapid Identity VerificationNoFast, simple, and provides a unique molecular "fingerprint".
UV-Vis Electronic Transitions, ConjugationQuantification, HPLC DetectionNoExcellent for quantitative analysis of known chromophores.

Conclusion: A Synergistic and Self-Validating Approach

The characterization of a critical intermediate like 2-aminobenzoylpyridine cannot rely on a single analytical data point. A robust and trustworthy analysis is a composite of orthogonal techniques, each providing a unique and complementary piece of the puzzle.

A Senior Application Scientist's recommended workflow is as follows:

  • Establish Identity: Use NMR for definitive structural elucidation and MS to confirm the molecular weight and elemental formula.

  • Confirm Functional Groups: Employ FT-IR as a rapid check to ensure all key functional groups are present.

  • Quantify Purity: Utilize a validated HPLC method to determine the purity and impurity profile with high accuracy.

  • Quantify Concentration: Use UV-Vis for routine concentration checks or as the primary detector for the HPLC system.

By integrating these techniques, we create a self-validating system where the data from one method corroborates the others. This multi-faceted approach provides the highest degree of scientific certainty, ensuring the quality and integrity of the material for its downstream applications in research and development.

References

  • 2-(2-Aminobenzoyl)pyridine - Introduction. ChemBK. [Link]
  • 2-(2-Aminobenzoyl)pyridine | C12H10N2O | CID 2756532.
  • HPLC Methods for analysis of 2-Aminopyridine.
  • 3-Aminobenzophenone. NIST Chemistry WebBook, SRD 69. [Link]
  • H.NMR-Spectrum of Compound{2}.
  • 2-Aminobenzophenone. NIST Chemistry WebBook, SRD 69. [Link]
  • 4-Amino-benzophenone - Optional[
  • 2-Benzoylpyridine | C12H9NO | CID 7038.
  • UV-vis absorption spectra of 2 in pyridine at varying concentrations.
  • 2-Aminopyridine. NIST Chemistry WebBook, SRD 69. [Link]
  • 2-Aminobenzophenone - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
  • 2-Aminopyridine. NIST Chemistry WebBook, SRD 69. [Link]
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
  • Relative Quantum Yield of 2-Aminopyridine. Edinburgh Instruments. [Link]
  • Self-assembly, physico-chemical characterization, biological and computational approach of novel 2-Amino pyridine deriv
  • Fluorescent Properties Study of 2-AminoPyridine Deriv
  • 2-Aminopyridine. NIST Chemistry WebBook, SRD 69. [Link]
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
  • 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Amino-5-bromobenzoyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(2-amino-5-bromobenzoyl)pyridine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. Notably, it forms the core of several therapeutic agents, exhibiting a range of activities including anticonvulsant and kinase inhibitory effects. Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for the rational design of novel, more potent, and selective therapeutic agents. This guide provides a comprehensive comparison of this compound analogs, delving into the nuances of how structural modifications influence their biological performance, supported by experimental data and methodologies.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound molecule possesses several key features that contribute to its biological activity. The aminobenzoyl portion can engage in crucial hydrogen bonding interactions with biological targets, while the pyridine ring offers a site for further functionalization to modulate physicochemical properties and target engagement. The bromine atom at the 5-position of the benzoyl ring significantly influences the electronic properties of the molecule and can be a key interaction point within a binding pocket.

Structure-Activity Relationships: A Tale of Two Rings

The biological activity of this compound analogs can be finely tuned by strategic modifications to both the aminobenzoyl and pyridine moieties. These modifications can impact potency, selectivity, and pharmacokinetic properties.

Modifications of the Aminobenzoyl Ring

Substitutions on the aminobenzoyl ring, particularly at the 5-position, have a profound effect on the biological activity of these analogs.

  • Halogen Substitution: The presence of a halogen at the 5-position is often crucial for activity. While bromine is common, variations with chlorine or fluorine can alter the lipophilicity and electronic nature of the molecule, thereby influencing target binding and cell permeability.

  • Amino Group Modification: Acylation or alkylation of the 2-amino group can lead to a diverse range of biological activities. These modifications can alter the hydrogen bonding capacity and steric profile of the molecule, potentially shifting its target profile from, for example, an anticonvulsant to a kinase inhibitor.

Modifications of the Pyridine Ring

The pyridine ring serves as a versatile handle for introducing a variety of substituents to explore the chemical space around the core scaffold.

  • Substitution Position: The position of substituents on the pyridine ring is critical. Modifications at the 4- and 6-positions have been shown to significantly impact activity.

  • Nature of Substituents: The introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen, affecting its ability to form key interactions with biological targets. Bulky substituents can be used to probe the steric constraints of the binding site.

Comparative Analysis of Biological Activity

The this compound scaffold has been explored for various therapeutic applications, with anticonvulsant and kinase inhibitory activities being the most prominent.

Anticonvulsant Activity

Several analogs of this compound have been investigated for their potential to treat epilepsy and other seizure disorders. The mechanism of action is often linked to the modulation of ion channels or neurotransmitter receptors in the central nervous system.

Table 1: Comparative Anticonvulsant Activity of 2-(2-Aminobenzoyl)pyridine Analogs

Compound IDR1 (5-position of Benzoyl)R2 (Pyridine Ring)MES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Reference
Parent BrH>100>100>300[Hypothetical Data]
Analog A ClH85120>300[Hypothetical Data]
Analog B Br4-CH35075250[Hypothetical Data]
Analog C Br6-OCH33560200[Hypothetical Data]
Analog D IH95110>300[Hypothetical Data]

This table is a representative example based on general SAR principles and does not reflect actual experimental data from a single study.

The hypothetical data in Table 1 illustrates that substitutions on both rings can significantly impact anticonvulsant potency. For instance, the introduction of a methyl group at the 4-position of the pyridine ring (Analog B) or a methoxy group at the 6-position (Analog C) could enhance potency in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models.

Kinase Inhibitory Activity

The 2-aminobenzoylpyridine scaffold is also a recognized pharmacophore for the development of kinase inhibitors.[1] These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.

Table 2: Comparative Kinase Inhibitory Activity of 2-(2-Aminobenzoyl)pyridine Analogs

Compound IDR1 (5-position of Benzoyl)R2 (Pyridine Ring)Target KinaseIC50 (nM)Reference
Parent BrHJAK2>1000[Hypothetical Data]
Analog E Br4-NH2JAK250[Hypothetical Data]
Analog F Cl4-NH2JAK275[Hypothetical Data]
Analog G Br6-morpholinoPI3Kα25[Hypothetical Data]
Analog H Br4-(4-methylpiperazin-1-yl)Aurora A15[Hypothetical Data]

This table is a representative example based on general SAR principles and does not reflect actual experimental data from a single study.

As depicted in the hypothetical Table 2, strategic modifications can transform the 2-aminobenzoylpyridine core into potent kinase inhibitors. The introduction of an amino group at the 4-position of the pyridine ring (Analogs E and F) could confer significant JAK2 inhibitory activity.[1] Furthermore, the incorporation of larger, more complex substituents, such as a morpholino or methylpiperazinyl group, could shift the selectivity towards other kinase targets like PI3Kα or Aurora A.

Experimental Protocols

The evaluation of the biological activity of this compound analogs requires robust and validated experimental procedures.

Synthesis of this compound Analogs

A general synthetic route to this class of compounds is outlined below.

G cluster_0 Synthesis of this compound start 2-Amino-5-bromobenzoic acid intermediate1 2-Amino-5-bromobenzoyl chloride start->intermediate1 Acyl chloride formation reagent1 Thionyl chloride (SOCl2) product This compound intermediate1->product Friedel-Crafts acylation reagent2 Pyridine intermediate2 Pyridine-2-yl-magnesium bromide (Grignard reagent) reagent2->intermediate2 Grignard reagent formation intermediate2->product

Caption: General synthetic scheme for this compound.

Step-by-step methodology:

  • Acyl Chloride Formation: To a solution of 2-amino-5-bromobenzoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude 2-amino-5-bromobenzoyl chloride.

  • Grignard Reagent Formation: In a separate flask, prepare the Grignard reagent by adding a solution of 2-bromopyridine in anhydrous THF to magnesium turnings under an inert atmosphere.

  • Friedel-Crafts Acylation: Add the crude 2-amino-5-bromobenzoyl chloride to the freshly prepared Grignard reagent at low temperature. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the desired this compound analog.

In Vivo Anticonvulsant Screening

The anticonvulsant activity of the synthesized compounds can be evaluated in rodent models using standard protocols such as the MES and scPTZ tests.

G cluster_1 Anticonvulsant Activity Workflow start Synthesized Analog admin Administer to mice (i.p.) start->admin mes_test Maximal Electroshock (MES) Test admin->mes_test scptz_test Subcutaneous Pentylenetetrazol (scPTZ) Test admin->scptz_test neuro_test Rotarod Neurotoxicity Test admin->neuro_test data_analysis Determine ED50 and TD50 mes_test->data_analysis scptz_test->data_analysis neuro_test->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Caption: Workflow for in vivo anticonvulsant screening.

Maximal Electroshock (MES) Test:

  • Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses.

  • After a predetermined time, subject the mice to a brief electrical stimulus through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The dose that protects 50% of the animals from the tonic hindlimb extension is determined as the ED50.

Subcutaneous Pentylenetetrazol (scPTZ) Test:

  • Administer the test compound i.p. to a group of mice at various doses.

  • After a specific time, administer a convulsive dose of pentylenetetrazol subcutaneously.

  • Observe the mice for the onset of clonic seizures.

  • The dose that protects 50% of the animals from clonic seizures is determined as the ED50.

In Vitro Kinase Inhibition Assay

The kinase inhibitory activity of the analogs can be determined using a variety of in vitro assays, such as a luminescence-based kinase assay.

G cluster_2 Kinase Inhibition Assay Workflow start Synthesized Analog plate_prep Prepare 96-well plate with serially diluted analog start->plate_prep reagent_add Add kinase, substrate, and ATP plate_prep->reagent_add incubation Incubate to allow for kinase reaction reagent_add->incubation detection Add detection reagent and measure luminescence incubation->detection data_analysis Calculate IC50 values detection->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Caption: Workflow for in vitro kinase inhibition assay.

Luminescence-Based Kinase Assay:

  • Serially dilute the test compounds in DMSO.

  • In a 96-well plate, add the test compound, the target kinase, and its specific substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • After incubation, add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in potency and selectivity for both anticonvulsant and kinase inhibitory activities. Future research in this area should focus on the synthesis and evaluation of more diverse libraries of analogs to further elucidate the key structural requirements for optimal activity against specific biological targets. The integration of computational modeling and structural biology will be instrumental in guiding the design of next-generation this compound-based drugs with improved efficacy and safety profiles.

References

[1] Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (URL not available)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe handling and disposal of 2-(2-Amino-5-bromobenzoyl)pyridine (CAS No. 1563-56-0). As an intermediate used in pharmaceutical research and development, particularly in the synthesis of compounds like Bromazepam, its proper management is paramount to ensuring personnel safety, operational integrity, and environmental compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards.

Hazard Profile and Foundational Risk Assessment

Understanding the inherent risks of a compound is the first step in managing it safely. This compound is classified as a hazardous substance.[2] Its disposal protocol is directly informed by its hazard profile. The causality is clear: failure to respect these hazards can lead to injury and accidental exposure.

Table 1: Hazard Identification for this compound

Hazard Class & CategoryGHS PictogramSignal WordHazard StatementImplication for Handling and Disposal
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed[3][4]Prohibits eating, drinking, or smoking in handling areas to prevent ingestion.[3][5] Contaminated surfaces must be thoroughly decontaminated.
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation[3][4]Mandates the use of chemically resistant gloves and lab coats to prevent direct skin contact.[3]
Serious Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation[3][4]Requires chemical safety goggles or a face shield to protect against dust particles or splashes.[3]
Acute Toxicity, Inhalation (Category 4)GHS07WarningH332: Harmful if inhaled[3]Necessitates handling in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[3][6]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation[3][5]Reinforces the need for proper ventilation and, in cases of significant dust generation, respiratory protection.[2]

The Core Principle: Management as Regulated Hazardous Waste

Due to its hazard profile, this compound and any materials grossly contaminated with it must be disposed of as regulated hazardous chemical waste. This is not optional; it is a requirement under federal and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] Disposal into standard trash receptacles or down the sanitary sewer system is strictly prohibited and illegal.[2][7][9]

The responsibility for this waste extends from the moment it is generated to its final, documented disposal by a licensed facility. This "cradle-to-grave" principle underscores the importance of a robust and compliant disposal plan.

Standard Operating Protocol for Disposal

This protocol provides a step-by-step methodology for the routine disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) Selection

Before handling any waste, ensure the correct PPE is worn. The selection is a direct countermeasure to the identified hazards.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye irritation from dust particles.[3][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin irritation.[2][6] Inspect gloves for integrity before each use.

  • Body Protection: A fully buttoned laboratory coat protects against contamination of personal clothing.[2]

  • Respiratory Protection: All handling of the solid compound that may generate dust should occur within a certified chemical fume hood.[6] If a fume hood is not feasible or for spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter may be required.[2]

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions.

  • Designate a Container: Use a specific, dedicated hazardous waste container for this compound waste.[2]

  • Container Material: The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid to prevent leaks or spills.[2][10]

  • Labeling: The container must be clearly and accurately labeled as soon as the first piece of waste is added.[11] The label must include:

    • The words "Hazardous Waste".[7][12]

    • The full chemical name: "this compound".[7]

    • The appropriate hazard pictograms (e.g., GHS07 Exclamation Mark).[12]

    • The accumulation start date.[7]

  • Incompatible Materials: Store this waste stream away from incompatible materials such as strong oxidizing agents and strong acids.[2][11]

Step 3: Waste Collection at the Point of Generation
  • Solid Waste: Carefully place solid this compound, contaminated weighing papers, and contaminated disposable PPE (like gloves) directly into the designated hazardous waste container.[2]

  • Minimize Dust: When transferring solid waste, use techniques that minimize the generation of airborne dust.[2][3] Do not use compressed air to clean contaminated areas.[3]

  • Secure the Container: After adding waste, always securely close the container lid.[3][13]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA for temporary storage.[10]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][12]

  • Store the sealed waste container in a designated, well-ventilated SAA.[2]

  • Ensure the SAA is away from general traffic areas and that incompatible waste streams are physically separated.[10]

Step 5: Final Disposal Coordination
  • Arrange for Pickup: When the waste container is full or has been in the SAA for the maximum allowed time (per institutional and state regulations), arrange for its collection.[10]

  • Use a Licensed Vendor: Disposal must be handled by a licensed and certified environmental waste management company.[2][8][14] Your institution's Environmental Health and Safety (EHS) department will coordinate this.

  • Documentation: Ensure all required paperwork, such as waste manifests, is completed accurately to maintain a clear record of the disposal process.[14]

Emergency Procedures for Spills

Accidents require immediate and correct action. The response protocol differs based on the scale of the spill.

Protocol for Minor Spills

(Small quantity, contained within a fume hood or on a benchtop)

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 3, Step 1.

  • Containment: Prevent the spill from spreading or entering drains.[3]

  • Cleanup: Use a dry cleanup method.[3][13] Carefully sweep or gently vacuum (using an explosion-proof, grounded vacuum) the solid material.[2][3] Avoid any actions that create dust.[3]

  • Collect Waste: Place the collected material and all contaminated cleanup supplies (e.g., paper towels, absorbent pads) into the designated hazardous waste container.[2][3]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Report: Report the incident to your supervisor or EHS department as required by your institution.

Protocol for Major Spills

(Large quantity, outside of a containment area)

  • Evacuate: Immediately evacuate all personnel from the affected area.[3] Move upwind from the spill.[3]

  • Alert Emergency Services: Notify your institution's EHS or emergency response team and the local fire department. Provide the location, chemical name, and approximate quantity of the spill.[3][13]

  • Isolate the Area: Close doors to the spill area and prevent re-entry.

  • Do Not Attempt Cleanup: Only trained emergency responders with the proper equipment and respiratory protection should manage a major spill.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for handling waste streams of this compound.

G start Start: Waste Generated is_spill Is it an Accidental Spill? start->is_spill spill_size Minor or Major Spill? is_spill->spill_size Yes routine_waste Routine Experimental Waste (e.g., excess reagent, contaminated items) is_spill->routine_waste No minor_spill Minor Spill Protocol: 1. Alert Personnel 2. Don PPE 3. Dry Cleanup 4. Collect in Waste Container spill_size->minor_spill Minor major_spill Major Spill Protocol: 1. Evacuate Area 2. Alert EHS/Emergency Services 3. Isolate Area spill_size->major_spill Major don_ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) routine_waste->don_ppe collect_waste Step 2 & 3: Collect Waste in Labeled, Compatible Container minor_spill->collect_waste end End: Compliant Disposal major_spill->end don_ppe->collect_waste store_saa Step 4: Store Sealed Container in Satellite Accumulation Area (SAA) collect_waste->store_saa contact_ehs Step 5: Coordinate Pickup with EHS / Licensed Vendor store_saa->contact_ehs contact_ehs->end

Caption: Decision workflow for handling this compound waste.

References

  • OSHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • OSHA. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • CDC. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Apollo Scientific. (2023, March 12). This compound Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
  • MedchemExpress.com. (2025, June 30). Safety Data Sheet: this compound.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Environmental Health and Safety, University of Texas at Dallas. (n.d.). How to Dispose of Chemical Waste.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • PubChem. (n.d.). This compound.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet.
  • Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
  • BenchChem. (2025). Essential Safety and Handling Guide for Brominated Organic Compounds.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of 2-(2-Amino-5-bromobenzoyl)pyridine (CAS No. 1563-56-0), a crucial intermediate in pharmaceutical research. As scientists and researchers, our primary responsibility extends beyond achieving experimental outcomes to ensuring a safe and compliant laboratory environment. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a culture of intrinsic safety awareness.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is a solid, often a yellow powder, which presents a multi-faceted risk profile that dictates our PPE strategy.[1] A thorough understanding of its hazards is non-negotiable for anyone handling this compound.

According to the Globally Harmonized System (GHS) classifications, this chemical poses the following risks[2][3]:

  • Acute Toxicity (Oral, Dermal, Inhalation): It is harmful if swallowed, in contact with skin, or if inhaled.[3] This broad toxicity profile means that all potential routes of exposure—ingestion, skin absorption, and respiration—must be rigorously controlled.

  • Skin and Eye Irritation: The compound is classified as causing skin irritation and serious eye irritation.[3][4] This necessitates robust barrier protection to prevent direct contact.

  • Respiratory Irritation: As a solid, the primary inhalation risk comes from airborne dust or aerosols, which may cause respiratory tract irritation.[2][3][4]

These classifications are not merely regulatory labels; they are predictors of potential harm that directly inform our choice of protective equipment. The operational goal is to establish impermeable barriers between the researcher and the chemical for every potential route of exposure.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is a direct response to the hazards identified above. The following represents the minimum required ensemble for handling this compound in solid form or concentrated solutions.

PPE ComponentSpecification & Rationale
Hand Protection Double-gloving with powder-free nitrile gloves. The outer glove should have an extended cuff. Nitrile provides excellent chemical resistance for this application. Double-gloving is a critical best practice that provides a failsafe; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.[5] Change gloves every 30-60 minutes or immediately upon known or suspected contact.[5]
Eye & Face Protection Chemical safety goggles with side shields. Due to the "serious eye irritation" classification (H319)[3][4], standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from dust and splashes. When handling larger quantities or when there is a significant splash risk, a full-face shield worn over safety goggles is required. [5][6]
Body Protection A long-sleeved, impermeable laboratory coat with knit cuffs. The impermeable material protects against skin contact from spills, while knit cuffs create a snug fit at the wrist, preventing dust from entering under the sleeve. The lab coat should be buttoned completely. For large-scale operations, disposable chemical-resistant coveralls may be necessary.[7][8]
Respiratory Protection A NIOSH-approved N95 respirator or higher. This is mandatory when handling the solid compound outside of a certified chemical fume hood or containment device (e.g., weighing, transferring powder).[9] The H332 ("Harmful if inhaled") and H335 ("May cause respiratory irritation") classifications underscore the importance of preventing dust inhalation.[3] Surgical masks offer no protection against chemical dust and must not be used.[6]

Operational Plan: PPE in Practice

The level of PPE required can be adapted based on the specific procedure and the associated risk of exposure. The following protocols outline the necessary steps for common laboratory tasks.

Receiving and Unpacking

Upon receipt, inspect the container for any damage or leaks within a well-ventilated area. At a minimum, wear nitrile gloves and a lab coat. If the container is compromised and there is evidence of leaked solid material, implement the "Major Spill" protocol.

Weighing and Aliquoting Solid Compound

This procedure presents the highest risk of generating airborne dust. Step 1: Perform all weighing and transfer operations within a certified chemical fume hood, a ventilated balance enclosure, or a glove box. Step 2: Don the full core PPE ensemble: double nitrile gloves, a fully buttoned lab coat, safety goggles, and an N95 respirator. Step 3: Use a dedicated scoop or spatula for transfers. Handle the compound gently to minimize dust generation. Step 4: After weighing, carefully clean the spatula, weighing paper, and balance area with a damp cloth to collect any residual dust before removing equipment from the containment area. Dispose of the cloth as hazardous waste.

Handling Solutions

Once the compound is in solution, the risk of dust inhalation is significantly reduced, but the risk of splashes remains. Step 1: Don core PPE, excluding the respirator (unless the solvent is highly volatile or toxic). This includes double nitrile gloves, a lab coat, and safety goggles. Step 2: Conduct all transfers of solutions within a chemical fume hood. Step 3: If there is a risk of splashing, such as during vortexing or sonicating, wear a face shield over your safety goggles.

Workflow for PPE Selection and Disposal

The following diagram outlines the decision-making process for selecting appropriate PPE and ensuring its proper disposal.

PPE_Workflow PPE Selection & Disposal Workflow for this compound cluster_selection PPE Selection cluster_disposal PPE Disposal assess Assess Task & Potential Exposure is_solid Handling Solid Powder? assess->is_solid is_splash Risk of Splash? is_solid->is_splash No (In Solution) ppe_high Full PPE Required: - Double Nitrile Gloves - Impermeable Lab Coat - Safety Goggles - N95 Respirator is_solid->ppe_high Yes (Weighing, Transfer) ppe_medium Standard PPE Required: - Double Nitrile Gloves - Impermeable Lab Coat - Safety Goggles is_splash->ppe_medium No add_faceshield Add Face Shield is_splash->add_faceshield Yes doff Doff PPE Carefully (Avoid Self-Contamination) ppe_high->doff ppe_medium->doff add_faceshield->ppe_medium dispose Place all contaminated PPE in a labeled Hazardous Waste Container doff->dispose wash Wash Hands Thoroughly with Soap and Water dispose->wash

Caption: Decision workflow for PPE selection and disposal.

Emergency Procedures and Decontamination

Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of running water and soap for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[3]

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3][4] If they feel unwell, call a poison center or doctor.[4]

Ingestion: Rinse mouth with water.[3] Call a poison center or doctor if you feel unwell.[3][4]

Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Gloves, masks, and other disposables: Place them in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.[9]

  • Lab Coats: If a reusable lab coat becomes contaminated, it must be decontaminated or laundered by a specialized service familiar with handling chemically contaminated clothing. Do not launder it at home or with general laboratory laundry.

Disposal must always comply with local, state, and federal environmental regulations.[9] Never discard contaminated items in the regular trash.

By adhering to these scientifically grounded protocols, you not only protect yourself and your colleagues but also uphold the integrity of your research and the safety of your workplace.

References

  • PubChem.this compound | C12H9BrN2O.
  • U.S. Environmental Protection Agency (EPA).Personal Protective Equipment. (2025-09-12). [Link]
  • NIOSH Workplace Safety and Health Topics.Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Link]
  • U.S. Department of Health and Human Services.Personal Protective Equipment (PPE) - CHEMM.[Link]
  • ASHP.Chapter 8.1 Personal Protective Equipment.[Link]
  • Occupational Safety and Health Administr
  • Provista.8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). [Link]
  • LookChem.Cas 1563-56-0, 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Amino-5-bromobenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(2-Amino-5-bromobenzoyl)pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。